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  • Product: Nuvaring
  • CAS: 131562-74-8

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical and Drug Release Properties of Ethylene Vinyl Acetate (EVA) Copolymer in the NuvaRing® Core

Audience: Researchers, scientists, and drug development professionals. Introduction This technical guide provides an in-depth overview of the ethylene (B1197577) vinyl acetate (B1210297) (EVA) copolymer utilized in the c...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides an in-depth overview of the ethylene (B1197577) vinyl acetate (B1210297) (EVA) copolymer utilized in the core of the NuvaRing® vaginal ring. NuvaRing® is a hormonal contraceptive that delivers a sustained release of etonogestrel (B1671717) (a progestin) and ethinyl estradiol (B170435) (an estrogen) for a three-week period. The core of the device, responsible for housing and controlling the release of these active pharmaceutical ingredients (APIs), is composed of two distinct grades of EVA copolymer. This document details the physicochemical properties of these copolymers, their drug release characteristics, and the methodologies used for their evaluation.

Composition and Structure of the NuvaRing® Core

The NuvaRing® is a non-biodegradable, flexible, and transparent ring with an outer diameter of 54 mm and a cross-sectional diameter of 4 mm.[1] The core of the ring is a reservoir-type system, manufactured through a co-extrusion process. It consists of a drug-loaded core made from an EVA copolymer with a 28% vinyl acetate content, which is encapsulated by a rate-controlling membrane made of an EVA copolymer with a 9% vinyl acetate content.[2][3] The core contains 11.7 mg of etonogestrel and 2.7 mg of ethinyl estradiol.[1]

Physicochemical Properties of EVA Copolymers

The properties of EVA copolymers are largely dictated by the weight percentage of vinyl acetate (VA). The VA content influences the polymer's crystallinity, polarity, and consequently its drug permeability.[4]

EVA Copolymer with 28% Vinyl Acetate (Core Material)

This grade of EVA is characterized by its lower crystallinity and higher polarity compared to the 9% VA grade. These properties make it a suitable matrix for dissolving and housing the steroid hormones.

EVA Copolymer with 9% Vinyl Acetate (Membrane Material)

The lower vinyl acetate content in this grade results in higher crystallinity and lower polarity. This composition is crucial for its function as a rate-controlling membrane, modulating the diffusion of the APIs from the core into the vaginal environment.

Table 1: Physicochemical Properties of EVA Copolymers Used in NuvaRing®

PropertyEVA (28% Vinyl Acetate)EVA (9% Vinyl Acetate)Test Method/Reference
Vinyl Acetate Content (%) 27 - 29~9FTIR (Internal Method)[5] / FDA Chemistry Review[3]
Density (g/cm³) 0.950~0.93ISO 1183[5] / General EVA Properties[6]
Melt Index (g/10 min at 190°C, 2.16 kg) 22 - 29Not specifiedASTM D1238[5]
Melting Point (°C) 71.0~90-99DSC[5] / General EVA Properties[2][7]
Vicat Softening Point (°C) ≤ 40.0Not specifiedISO 306[5]
Hardness (Shore A) 75Not specifiedASTM D2240[5]
Tensile Strength at Break (MPa) 14.0Not specifiedASTM D638[5]
Elongation at Break (%) 800 - 1000Not specifiedASTM D638[5]
Crystallinity (%) LowerHigherNon-isothermal crystallization studies show that higher VA content leads to lower crystallinity.[8][9]

Drug Release and Pharmacokinetics

NuvaRing® is designed to release an average of 0.120 mg/day of etonogestrel and 0.015 mg/day of ethinyl estradiol over a 21-day period.[1] The release mechanism is primarily driven by diffusion through the EVA copolymer matrix and membrane.

Table 2: Pharmacokinetic Parameters of Etonogestrel and Ethinyl Estradiol from NuvaRing®

ParameterEtonogestrelEthinyl EstradiolReference
Bioavailability (vaginal vs. oral) ~100%~56%[1][10]
Time to Maximum Concentration (Cmax) ~1 week~1 week[10][11]
Elimination Half-life (hours) 21 - 387 - 36[12][13]
Protein Binding (%) ≥98% (66% to albumin, 32% to SHBG)97–98% (to albumin)[12][13]

Experimental Protocols

In Vitro Drug Release Testing

While the specific proprietary method used for NuvaRing® is not publicly detailed, the scientific literature describes common methodologies for evaluating in vitro drug release from vaginal rings.

  • Apparatus: A common method involves placing the vaginal ring in a vessel containing a specific volume of a release medium, maintained at 37°C with constant agitation.[14] USP Apparatus 7 (reciprocating holder) has also been used for accelerated release testing of NuvaRing® segments.[14]

  • Release Medium: The composition of the release medium can vary, but it is often a buffered solution at a pH relevant to the vaginal environment (around 4.5). Simulated vaginal fluid may also be used.

  • Agitation: Agitation rates can range from 60 rpm in shaking incubators to 750 rpm with in-flask stirring.[15]

  • Sampling and Analysis: Aliquots of the release medium are collected at predetermined time points and the concentration of the released drugs is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[16]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The simultaneous quantification of etonogestrel and ethinyl estradiol is commonly performed using reverse-phase HPLC with UV detection.

  • Column: A C18 column (e.g., Inertsil ODS-3, 5 µm, 4.6 mm x 150 mm) is typically used.[16]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% trifluoroacetic acid or a phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile) is common.[16][17]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[16]

  • Detection: UV detection is performed at wavelengths optimized for each compound (e.g., 254 nm for etonogestrel and 220 nm for ethinyl estradiol).[16]

  • Retention Times: Under specific chromatographic conditions, etonogestrel and ethinyl estradiol have distinct retention times, allowing for their separation and quantification.[16][17]

Biocompatibility Testing

The EVA copolymers used in NuvaRing® must meet the requirements for biocompatibility as they are in prolonged contact with mucosal tissue. The ISO 10993 series of standards provides a framework for the biological evaluation of medical devices.[18]

  • ISO 10993-1: This standard outlines the general principles for the biological evaluation of medical devices within a risk management process.[18]

  • Key Tests for a Vaginal Ring: Based on the nature and duration of contact, the following tests from the ISO 10993 series are typically relevant:

    • ISO 10993-5: Tests for in vitro cytotoxicity.[19]

    • ISO 10993-10: Tests for irritation and skin sensitization.[19]

    • ISO 10993-11: Tests for systemic toxicity.[19]

    • ISO 10993-18: Chemical characterization of materials.[20]

Visualizations

Hormonal Signaling Pathway

The contraceptive effect of NuvaRing® is achieved through the synergistic action of etonogestrel and ethinyl estradiol on the hypothalamic-pituitary-ovarian (HPO) axis.

hormonal_signaling_pathway cluster_inhibition Inhibition of Ovulation Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH secretes Pituitary Pituitary Gland FSH FSH Pituitary->FSH releases LH LH Pituitary->LH releases Ovary Ovary Ovulation Inhibited Ovary->Ovulation NuvaRing NuvaRing Etonogestrel Etonogestrel NuvaRing->Etonogestrel releases EthinylEstradiol Ethinyl Estradiol NuvaRing->EthinylEstradiol releases Etonogestrel->Hypothalamus Negative Feedback Etonogestrel->Pituitary Negative Feedback Etonogestrel->GnRH Etonogestrel->FSH Etonogestrel->LH EthinylEstradiol->Hypothalamus Negative Feedback EthinylEstradiol->Pituitary Negative Feedback EthinylEstradiol->GnRH EthinylEstradiol->FSH EthinylEstradiol->LH GnRH->Pituitary stimulates FSH->Ovary Follicular Development LH->Ovary Ovulation Trigger

Caption: Hormonal signaling pathway of NuvaRing®.

Experimental Workflow for In Vitro Drug Release Testing

The following diagram illustrates a typical workflow for determining the in vitro release profile of hormones from a vaginal ring.

drug_release_workflow start Start prepare_ring Prepare Vaginal Ring start->prepare_ring prepare_medium Prepare Release Medium (e.g., pH 4.5 buffer) start->prepare_medium setup_apparatus Set up Release Apparatus (37°C, specified agitation) prepare_ring->setup_apparatus prepare_medium->setup_apparatus place_ring Place Ring in Medium setup_apparatus->place_ring collect_samples Collect Aliquots at Predetermined Timepoints place_ring->collect_samples hplc_analysis Analyze Samples by HPLC collect_samples->hplc_analysis quantify Quantify Drug Concentration hplc_analysis->quantify calculate_release Calculate Cumulative Drug Release quantify->calculate_release end End calculate_release->end

Caption: In vitro drug release testing workflow.

Logical Relationship for Biocompatibility Assessment

The assessment of biocompatibility for the EVA copolymers in NuvaRing® follows a logical progression as outlined by the ISO 10993 standards.

biocompatibility_assessment start Start Biocompatibility Assessment material_char Material Characterization (ISO 10993-18) start->material_char risk_assessment Risk Assessment Based on Nature and Duration of Contact material_char->risk_assessment testing_plan Develop Testing Plan risk_assessment->testing_plan cytotoxicity In Vitro Cytotoxicity (ISO 10993-5) testing_plan->cytotoxicity sensitization Irritation & Sensitization (ISO 10993-10) testing_plan->sensitization systemic_tox Systemic Toxicity (ISO 10993-11) testing_plan->systemic_tox evaluation Evaluate Test Results cytotoxicity->evaluation sensitization->evaluation systemic_tox->evaluation conclusion Conclusion on Biocompatibility evaluation->conclusion

Caption: Biocompatibility assessment workflow.

References

Exploratory

An In-depth Technical Guide to the In Vitro Molecular Targets of Etonogestrel and Ethinyl Estradiol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the in vitro molecular targets of etonogestrel (B1671717) and ethinyl estradiol (B170435)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro molecular targets of etonogestrel (B1671717) and ethinyl estradiol (B170435), the active components in many combined hormonal contraceptives. This document details their primary receptor interactions, off-target binding profiles, and the subsequent intracellular signaling cascades. Quantitative binding affinity data are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key assays and visualizations of signaling pathways are provided to support further research and drug development in the field of synthetic steroid hormones.

Introduction

Etonogestrel (ENG), the biologically active metabolite of desogestrel, is a potent synthetic progestin, while ethinyl estradiol (EE) is a synthetic estrogen.[1][2] Their combined use in hormonal contraceptives primarily functions by inhibiting ovulation.[3][4] This is achieved through their interaction with specific intracellular steroid hormone receptors, which subsequently modulate gene expression and cellular signaling pathways. A thorough understanding of their molecular interactions is critical for optimizing therapeutic efficacy and minimizing off-target effects. This guide focuses on the in vitro characterization of their molecular targets.

Etonogestrel (ENG): Molecular Targets and Signaling

Etonogestrel's primary pharmacological activity is mediated through its high-affinity binding to the progesterone (B1679170) receptor (PR).[2][3][4] It also exhibits some binding to other steroid hormone receptors, which contributes to its side-effect profile.

Receptor Binding Profile of Etonogestrel

The binding affinity of etonogestrel to various steroid receptors has been characterized primarily through competitive binding assays.

ReceptorLigandBinding Affinity (RBA %)Cell LineReference Compound
Progesterone Receptor (PR)Etonogestrel150MCF-7Org 2058
Androgen Receptor (AR)Etonogestrel59MCF-7Dihydrotestosterone
Glucocorticoid Receptor (GR)Etonogestrel14MCF-7Dexamethasone
Table 1: Relative Binding Affinity of Etonogestrel to Steroid Receptors. Data derived from competitive binding assays in intact human breast cancer cells (MCF-7) at 37°C.[5]
Signaling Pathways of Etonogestrel

Upon binding to the progesterone receptor, etonogestrel induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. Within the nucleus, the receptor-ligand complex binds to progesterone response elements (PREs) on the DNA, modulating the transcription of target genes.[6] This genomic pathway is central to its contraceptive effect by ultimately suppressing the luteinizing hormone (LH) surge required for ovulation.[4][5]

In vitro studies have begun to identify specific downstream gene targets of etonogestrel. For instance, in human endometrial stromal cells, etonogestrel has been shown to induce the expression of FK506 binding protein 51 (FKBP51).[7] Other studies have implicated etonogestrel in the regulation of genes such as PHOX2B, CXCL1, BCL6, and BMP6, which are involved in various cellular processes.[8][9]

Etonogestrel_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ENG Etonogestrel PR Progesterone Receptor (PR) ENG->PR Binding PR_dimer PR-PR Dimer PR->PR_dimer Dimerization HSP HSP PR->HSP Dissociation PR_dimer_nuc PR-PR Dimer PR_dimer->PR_dimer_nuc Nuclear Translocation PRE Progesterone Response Element (PRE) PR_dimer_nuc->PRE Binding Transcription Modulation of Gene Transcription PRE->Transcription Initiation Target_Genes Target Genes (e.g., FKBP51, PHOX2B) Transcription->Target_Genes

Etonogestrel Genomic Signaling Pathway.

Ethinyl Estradiol (EE): Molecular Targets and Signaling

Ethinyl estradiol exerts its effects by binding to and activating estrogen receptors (ERs), primarily ERα and ERβ.[2] It is also known to interact with the G-protein coupled estrogen receptor (GPER), leading to rapid, non-genomic signaling.[3][10]

Receptor Binding Profile of Ethinyl Estradiol

Ethinyl estradiol generally exhibits a higher binding affinity for ERα compared to ERβ. The binding affinity can be quantified by the dissociation constant (Kd).

ReceptorLigandBinding Affinity (Kd)Assay System
Estrogen Receptor (ER)[131I]EITE (EE derivative)36.47 ± 6.82 nMMCF-7 cells
Estrogen Receptor (ER)[131I]MITE (EE derivative)61.83 ± 13.95 nMMCF-7 cells
Table 2: Binding Affinity of Ethinyl Estradiol Derivatives to the Estrogen Receptor.[11] Note: Data for radiolabeled EE derivatives provide an estimation of the binding affinity of the parent compound.

Studies have also reported the relative binding affinity (RBA) of ethinyl estradiol to be greater than that of the endogenous estrogen, 17β-estradiol, for the estrogen receptor.[8]

Signaling Pathways of Ethinyl Estradiol

Ethinyl estradiol initiates both genomic and non-genomic signaling pathways.

Genomic Signaling: Similar to endogenous estrogens, EE binds to ERα or ERβ in the cytoplasm or nucleus. This complex then dimerizes and binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[12] This pathway is responsible for the majority of the physiological effects of estrogens.

Non-Genomic Signaling: Ethinyl estradiol can also induce rapid signaling events that do not require gene transcription. This is often initiated through membrane-associated estrogen receptors, including GPER. Activation of GPER can lead to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of downstream signaling cascades such as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[3][13][14] These non-genomic pathways can influence cell proliferation, survival, and migration.[14] In vitro studies have shown that ethinyl estradiol can activate both ERK2 and JNK kinases in a time-dependent manner.[15]

Ethinyl_Estradiol_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EE_mem Ethinyl Estradiol GPER GPER EE_mem->GPER Binding Src Src GPER->Src Activation EGFR EGFR MAPK_pathway MAPK/ERK Pathway EGFR->MAPK_pathway PI3K_pathway PI3K/Akt Pathway EGFR->PI3K_pathway Src->EGFR Transactivation EE_cyto Ethinyl Estradiol ER Estrogen Receptor (ERα/ERβ) EE_cyto->ER Binding ER_dimer ER-ER Dimer ER->ER_dimer Dimerization ER_dimer_nuc ER-ER Dimer ER_dimer->ER_dimer_nuc Nuclear Translocation Transcription Modulation of Gene Transcription MAPK_pathway->Transcription Influence Cell_Cycle Cell Cycle Progression & Proliferation PI3K_pathway->Cell_Cycle Influence ERE Estrogen Response Element (ERE) ER_dimer_nuc->ERE Binding ERE->Transcription Transcription->Cell_Cycle

Ethinyl Estradiol Genomic and Non-Genomic Signaling.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is a generalized method for determining the binding affinity of a test compound (e.g., etonogestrel) to a steroid hormone receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) of a test compound for a specific receptor.

Materials:

  • Receptor source: Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand: A high-affinity, radiolabeled ligand for the target receptor (e.g., [³H]-progesterone for PR).

  • Test compound: Unlabeled compound to be tested (e.g., etonogestrel).

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash buffer: Ice-cold assay buffer.

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Receptor Preparation: Homogenize cells or tissues in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 150 µL of the membrane preparation (containing a defined amount of protein).

    • 50 µL of the test compound at various concentrations (serially diluted).

    • 50 µL of the radioligand at a fixed concentration (typically at or below its Kd).

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Receptor Membranes, Radioligand, and Test Compound Start->Prepare_Reagents Incubate Incubate Receptor, Radioligand, and Test Compound in 96-well plate Prepare_Reagents->Incubate Filter Separate Bound and Free Ligand via Vacuum Filtration Incubate->Filter Count Measure Radioactivity of Bound Ligand Filter->Count Analyze Analyze Data to Determine IC50 and Ki Values Count->Analyze End End Analyze->End

Workflow for a Competitive Radioligand Binding Assay.
Estrogen Receptor Luciferase Reporter Gene Assay

This protocol describes a cell-based assay to measure the activation of the estrogen receptor by a test compound (e.g., ethinyl estradiol).

Objective: To determine the half-maximal effective concentration (EC50) of a test compound for inducing estrogen receptor-mediated gene transcription.

Materials:

  • Cell line: A human cell line that endogenously expresses ERα and ERβ and is stably transfected with an estrogen-responsive element (ERE) driving a luciferase reporter gene (e.g., T47D-KBluc).

  • Cell culture medium: Phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (cs-FBS) to remove endogenous steroids.

  • Test compound: Ethinyl estradiol.

  • Positive control: 17β-estradiol.

  • 96-well white, clear-bottom plates.

  • Lysis buffer.

  • Luciferase assay substrate.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the T47D-KBluc cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound or controls. Incubate for a specified period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add lysis buffer to each well.

  • Luciferase Assay: Add the luciferase assay substrate to each well and immediately measure the luminescence using a luminometer.

  • Data Analysis: Plot the relative light units (RLU) against the log concentration of the test compound. Determine the EC50 value from the resulting dose-response curve.

Conclusion

Etonogestrel and ethinyl estradiol exert their primary effects through well-defined molecular targets, the progesterone and estrogen receptors, respectively. However, their in vitro activity is not limited to these primary receptors, and their off-target interactions and activation of non-genomic signaling pathways contribute to their overall pharmacological profile. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of endocrinology, pharmacology, and drug development, facilitating a deeper understanding of these widely used synthetic hormones and supporting the development of future contraceptive and therapeutic agents.

References

Foundational

A Deep Dive into the Nuvaring® Core: A Technical Guide to its Polymer Matrix Composition and Characteristics

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the core polymer matrix of the NuvaRing®, a widely used combined contraceptive vaginal ring. The gu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core polymer matrix of the NuvaRing®, a widely used combined contraceptive vaginal ring. The guide details the composition of the ethylene (B1197577) vinyl acetate (B1210297) (EVA) copolymer matrix, the characteristics of its components, and the advanced manufacturing processes employed. It further outlines the experimental protocols for characterizing the ring's performance and the hormonal signaling pathways through which it exerts its contraceptive effect.

Core Composition and Material Characteristics

The NuvaRing® is a reservoir-type intravaginal ring (IVR) featuring a sophisticated dual-polymer matrix designed for the sustained release of etonogestrel (B1671717) (a progestin) and ethinyl estradiol (B170435) (an estrogen).[1] The core of the ring, which houses the active pharmaceutical ingredients (APIs), is encapsulated by a rate-controlling membrane.[1]

The primary polymeric components are two different grades of ethylene vinyl acetate (EVA) copolymer, a thermoplastic known for its flexibility, biocompatibility, and tunable permeability, making it an ideal material for drug delivery systems.[2][3] The specific composition allows for precise control over the release kinetics of the entrapped hormones. Magnesium stearate (B1226849) is also included in the formulation.[4][5]

Table 1: NuvaRing® Polymer Matrix and API Composition

ComponentMaterial/SubstanceConcentration/AmountFunction
Core Matrix Ethylene Vinyl Acetate (EVA) Copolymer28% Vinyl AcetateDrug reservoir; provides the primary matrix for API dispersion.[1][4]
Rate-Controlling Membrane (Skin) Ethylene Vinyl Acetate (EVA) Copolymer9% Vinyl AcetateControls the diffusion rate of the APIs from the core to the vaginal tissue.[1][6]
Active Pharmaceutical Ingredient 1 Etonogestrel (ENG)11.7 mgProgestin; primary contraceptive agent.[4][5]
Active Pharmaceutical Ingredient 2 Ethinyl Estradiol (EE)2.7 mgEstrogen; supports cycle control and inhibits ovulation.[4][5]
Excipient Magnesium StearateNot specified in publicly available dataLubricant and processing aid during manufacturing.[4][5][7][8]

The vinyl acetate (VA) content in the EVA copolymers is a critical determinant of the polymer's properties. A higher VA content generally leads to lower crystallinity, increased flexibility, and higher permeability to drugs.[9] In the NuvaRing®, the higher VA content (28%) in the core facilitates the dispersion of the hydrophobic steroid hormones, while the lower VA content (9%) in the outer membrane provides a more significant barrier to diffusion, thereby controlling the release rate.[1][6]

Magnesium stearate is a common excipient in pharmaceutical manufacturing. In the context of the hot-melt extrusion process used for NuvaRing®, it primarily functions as a lubricant, reducing friction between the polymer melt and the extruder components.[7][8] This ensures a smoother and more consistent extrusion process. It can also act as a heat stabilizer for the polymer during processing.[1]

Manufacturing Process: Co-extrusion

The NuvaRing® is manufactured using a sophisticated process called co-extrusion, a form of hot-melt extrusion (HME).[9][10] This continuous process allows for the simultaneous extrusion of the drug-loaded core and the drug-free outer membrane, resulting in a single, integrated fiber with a distinct core-sheath structure.[10]

The process involves two separate extruders. One extruder melts and mixes the EVA copolymer with 28% vinyl acetate, etonogestrel, and ethinyl estradiol to form the core material. The second extruder processes the EVA copolymer with 9% vinyl acetate for the outer membrane. The two molten polymer streams are then fed into a co-extrusion die, where they are combined to form the layered fiber. This fiber is then cut to the precise length and the ends are joined to form the final ring structure.[9]

G cluster_core Core Extruder cluster_skin Skin Extruder Core_EVA EVA (28% VA) Core_Hopper Hopper Core_EVA->Core_Hopper ENG Etonogestrel ENG->Core_Hopper EE Ethinyl Estradiol EE->Core_Hopper MgSt Magnesium Stearate MgSt->Core_Hopper Core_Extruder Melting & Mixing Core_Hopper->Core_Extruder Coextrusion_Die Co-extrusion Die Core_Extruder->Coextrusion_Die Drug-loaded core Skin_EVA EVA (9% VA) Skin_Hopper Hopper Skin_EVA->Skin_Hopper Skin_Extruder Melting Skin_Hopper->Skin_Extruder Skin_Extruder->Coextrusion_Die Rate-controlling skin Fiber Core-Sheath Fiber Coextrusion_Die->Fiber Cutting Cutting Fiber->Cutting Welding Ring Formation (Welding) Cutting->Welding Final_Ring NuvaRing® Welding->Final_Ring

Figure 1: NuvaRing® Manufacturing Process via Co-extrusion.

Drug Release Kinetics and Mechanism

The NuvaRing® is designed to provide a consistent, low daily dose of etonogestrel and ethinyl estradiol over a 21-day period. The average in vivo release rates are approximately 0.120 mg/day for etonogestrel and 0.015 mg/day for ethinyl estradiol.[4][5]

The release of the active pharmaceutical ingredients (APIs) from the NuvaRing® follows a diffusion-controlled mechanism. The hormones, which are dissolved or finely dispersed within the core polymer matrix, diffuse through the EVA copolymer of the outer membrane and into the vaginal fluid. The rate of diffusion is governed by Fick's law and is influenced by several factors, including the concentration gradient of the drug between the core and the vaginal environment, the thickness and permeability of the outer membrane, and the surface area of the ring.

G Core Drug-Loaded Core (High Concentration) Membrane Rate-Controlling Membrane (EVA 9% VA) Core->Membrane Diffusion Vaginal_Fluid Vaginal Fluid (Low Concentration) Membrane->Vaginal_Fluid Release

Figure 2: Drug Release Mechanism from the NuvaRing®.

Experimental Protocols for Characterization

The characterization of the NuvaRing® polymer matrix and its performance involves a series of in vitro and in vivo tests to ensure quality, safety, and efficacy. While the specific proprietary protocols are not publicly available, the following sections describe representative methodologies based on scientific literature and regulatory guidelines for similar drug delivery systems.

In Vitro Drug Release Testing

Objective: To determine the rate and extent of etonogestrel and ethinyl estradiol release from the NuvaRing® over time.

Methodology (Representative Protocol):

  • Apparatus: A USP Apparatus 2 (Paddle Apparatus) or a shaker incubator is typically used.[11][12] The NuvaRing® is placed in a vessel containing a specified volume of dissolution medium.

  • Dissolution Medium: A simulated vaginal fluid (SVF) with a pH of approximately 4.2 is often used to mimic the in vivo environment.[13] The medium may contain surfactants to ensure sink conditions for the poorly water-soluble hormones.

  • Temperature: The test is conducted at 37°C ± 0.5°C to simulate body temperature.[13]

  • Agitation: The paddle speed or shaking speed is maintained at a constant rate (e.g., 50-100 rpm) to ensure gentle and consistent mixing.[14]

  • Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., daily for 21 days). The volume of the withdrawn sample is replaced with fresh, pre-warmed medium.[14]

  • Sample Analysis: The concentration of etonogestrel and ethinyl estradiol in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16]

  • Data Analysis: The cumulative amount of each drug released is plotted against time to generate a release profile.

G Start Place NuvaRing® in Dissolution Vessel Incubate Incubate at 37°C with Agitation Start->Incubate Sample Withdraw Aliquot at Time 't' Incubate->Sample Replace Replace with Fresh Medium Sample->Replace Analyze Analyze Sample (HPLC/LC-MS) Sample->Analyze Replace->Incubate Continue Incubation Plot Plot Cumulative Release vs. Time Analyze->Plot

Figure 3: Experimental Workflow for In Vitro Drug Release Testing.
Mechanical Properties Testing

Objective: To evaluate the flexibility and durability of the NuvaRing® to ensure it can be easily inserted and removed, and that it maintains its structural integrity during use.

Methodology (Representative Protocol):

  • Compression Testing:

    • Apparatus: A universal testing machine equipped with a load cell.

    • Procedure: The ring is placed between two parallel plates and compressed at a constant rate. The force required to compress the ring to a certain displacement (e.g., 50% of its diameter) is measured. This provides information about the ring's flexibility and resistance to deformation.[17][18]

  • Tensile Strength Testing:

    • Apparatus: A universal testing machine with grips suitable for holding the ring.

    • Procedure: The ring is stretched at a constant rate until it breaks. The maximum force applied and the elongation at break are recorded. This test assesses the ring's strength and resistance to fracture.[17][19]

Table 2: Key Mechanical Properties of Vaginal Rings

PropertyDescriptionImportance
Compressive Force The force required to compress the ring to a specific deformation.Indicates the ease of insertion and comfort during wear.
Tensile Strength The maximum stress the ring can withstand before breaking.Ensures the ring does not break during insertion, use, or removal.
Elongation at Break The extent to which the ring can be stretched before it breaks.Relates to the flexibility and durability of the ring.
Biocompatibility Testing

Objective: To ensure that the materials used in the NuvaRing® are not toxic, irritant, or sensitizing to the vaginal tissue.

Methodology:

Biocompatibility testing is conducted in accordance with the International Organization for Standardization (ISO) 10993 series of standards, "Biological evaluation of medical devices."[2][20] For a device like the NuvaRing®, which has prolonged mucosal membrane contact, the following tests are typically performed:

  • Cytotoxicity (ISO 10993-5): Assesses whether the device materials cause cell death.

  • Sensitization (ISO 10993-10): Determines if the materials can induce an allergic reaction.

  • Irritation or Intracutaneous Reactivity (ISO 10993-10): Evaluates the potential for the materials to cause local irritation.

  • Systemic Toxicity (ISO 10993-11): Assesses the potential for adverse effects in the body as a whole.

  • Implantation (ISO 10993-6): Evaluates the local pathological effects on living tissue at the macroscopic and microscopic level.

Hormonal Signaling Pathway

The contraceptive effect of NuvaRing® is achieved through the synergistic action of etonogestrel and ethinyl estradiol on the hypothalamic-pituitary-ovarian (HPO) axis.[10][21][22]

  • Suppression of Gonadotropins: Ethinyl estradiol and etonogestrel exert negative feedback on the hypothalamus and the anterior pituitary gland.[10][21]

  • Inhibition of Ovulation: This negative feedback suppresses the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn reduces the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. The suppression of the mid-cycle LH surge is the primary mechanism that prevents ovulation.[10][21]

  • Changes in Cervical Mucus: Etonogestrel thickens the cervical mucus, making it more difficult for sperm to penetrate and reach the egg.[21][22]

  • Endometrial Effects: The hormones also alter the endometrium (the lining of the uterus), making it less receptive to implantation of a fertilized egg.[21][22]

G ENG Etonogestrel Hypothalamus Hypothalamus ENG->Hypothalamus Negative Feedback Pituitary Anterior Pituitary ENG->Pituitary Negative Feedback Cervix Cervical Mucus ENG->Cervix Thickens Mucus Endometrium Endometrium ENG->Endometrium Alters Lining EE Ethinyl Estradiol EE->Hypothalamus Negative Feedback EE->Pituitary Negative Feedback EE->Endometrium Alters Lining Hypothalamus->Pituitary GnRH (+) Ovary Ovary Pituitary->Ovary FSH & LH (+) Ovulation Ovulation Ovary->Ovulation

References

Exploratory

An In-Depth Technical Guide to the Controlled Release Mechanisms of Etonogestrel from Ethylene Vinyl Acetate (EVA) Polymer

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core principles governing the controlled release of etonogestrel (B1671717) from ethylene (B11...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the controlled release of etonogestrel (B1671717) from ethylene (B1197577) vinyl acetate (B1210297) (EVA) polymer matrices, a cornerstone technology in long-acting reversible contraception. This document delves into the fundamental mechanisms of drug release, detailed experimental protocols for implant fabrication and in vitro release testing, and a quantitative analysis of the key parameters influencing etonogestrel delivery.

Core Principles of Etonogestrel Release from EVA Polymers

The release of etonogestrel from an EVA-based implant, such as Nexplanon®, is a complex process governed by diffusion.[1] The implant is a reservoir-style system, typically consisting of a drug-loaded core and a rate-controlling membrane.[1] The core is composed of EVA with a higher vinyl acetate (VA) content (e.g., EVA 28, with 28% vinyl acetate), which enhances the solubility of the lipophilic etonogestrel.[1] This core is encapsulated by a skin layer of EVA with a lower VA content (e.g., EVA 15), which has a lower permeability to the drug and thus controls the overall release rate.[1]

The manufacturing process, typically co-extrusion, plays a critical role in the final properties of the implant.[1] The high temperatures used during extrusion can lead to the dissolution of a significant amount of etonogestrel in the polymer matrix. Upon cooling, this can result in a supersaturated state of the drug within the polymer.[1] This supersaturation is a key factor in the initial "burst release" of the drug observed in the initial phase after implantation. Over time, the release rate is governed by the steady-state diffusion of etonogestrel through the EVA matrix, driven by the concentration gradient between the implant core and the surrounding physiological environment.

The primary mechanism of drug release is diffusion, which can be described by Fick's first law. The rate of diffusion is influenced by several factors, including:

  • Vinyl Acetate (VA) Content: The VA content of the EVA copolymer is the most dominant factor controlling the permeability of etonogestrel.[2] A higher VA content leads to lower crystallinity of the polymer, which in turn increases both the solubility and diffusivity of the drug.[2]

  • Drug Solubility and Diffusivity: The solubility of etonogestrel in the EVA matrix and its diffusion coefficient are fundamental parameters that dictate the release kinetics. These parameters are directly influenced by the VA content and the temperature.

  • Implant Dimensions: The surface area and thickness of the rate-controlling membrane are critical determinants of the drug release rate.[1]

Quantitative Analysis of Release Parameters

The following tables summarize key quantitative data related to the release of etonogestrel from EVA polymers.

ParameterPolymerValueUnitReference
Solubility EVA 285wt. %[1]
EVA 280.25wt. %[1]
Diffusivity EVA 28Value not explicitly stated in search resultscm²/s
EVA 15Value not explicitly stated in search resultscm²/s
Permeability EVA (9-40% VA)10⁻¹¹ - 10⁻¹²g steroid/cm·s[3]

Table 1: Physicochemical Properties of Etonogestrel in EVA Polymers. Note: Solubility in EVA 28 is temperature-dependent, with a 20-fold increase at the extrusion temperature of 145°C compared to 25°C.[1]

Time PointIn Vivo Release Rate (mcg/day)Reference
Weeks 5-660-70[1]
End of Year 135-45[1]
End of Year 230-40[1]
End of Year 325-30[1]

Table 2: In Vivo Release Rates of Etonogestrel from a Subdermal Implant.

Experimental Protocols

Fabrication of Etonogestrel-EVA Implant via Co-extrusion

This protocol describes a two-step co-extrusion process for manufacturing a reservoir-style etonogestrel implant with a drug-loaded core and a rate-controlling membrane.

Materials and Equipment:

  • Micronized etonogestrel

  • EVA 28 (for the core)

  • EVA 15 (for the skin)

  • Magnesium stearate

  • Twin-screw extruder (for the core)

  • Single-screw extruder (for the skin)

  • Coaxial die

  • Cooling water bath

  • In-line laser micrometer

  • Puller and winder

Procedure:

  • Core Preparation:

    • Geometrically blend the micronized etonogestrel, EVA 28, and a portion of the magnesium stearate.

    • Feed the blend into a twin-screw extruder with a temperature profile of 90°C at the feed zone to 145°C at the die.

    • Extrude the molten blend as a strand, cool it in a water bath, and pelletize it.

  • Co-extrusion:

    • Mix the core pellets with the remaining magnesium stearate.

    • Set up the co-extrusion line with the twin-screw extruder for the core and a single-screw extruder for the EVA 15 skin.

    • Feed the core pellets into the twin-screw extruder and the EVA 15 pellets into the single-screw extruder.

    • Melt and convey both materials to a coaxial die to form a core-sheath structure. A typical total output rate is 1.50 kg/hour with a core-to-skin ratio of approximately 8:1.

  • Downstream Processing:

    • Draw the molten coaxial strand vertically through a cooling water bath.

    • Use an in-line laser micrometer to monitor and control the strand diameter to the desired dimension (e.g., 2 mm).

    • Use a puller and winder to collect the solidified strand.

    • Cut the strand into the final implant length (e.g., 4 cm).

In Vitro Release Testing of Etonogestrel Implants

This protocol outlines a real-time in vitro release test to determine the long-term release profile of etonogestrel from an implant under physiological conditions.

Apparatus and Materials:

  • USP Apparatus 2 (Paddles) or USP Apparatus 7 (Reciprocating Holder)

  • Dissolution vessels

  • Water bath with temperature control (37°C ± 0.5°C)

  • Etonogestrel implant

  • Dissolution Medium: Purified Water

  • High-Performance Liquid Chromatography (HPLC) system with UV detection

Procedure:

  • Media Preparation:

    • Prepare a sufficient volume of purified water and degas it before use.

  • Apparatus Setup:

    • Set up the dissolution apparatus according to the manufacturer's instructions.

    • Fill each vessel with a specified volume of the dissolution medium (e.g., 500 mL).

    • Equilibrate the medium to 37°C ± 0.5°C.

  • Sample Introduction:

    • Carefully place one etonogestrel implant into each dissolution vessel.

  • Dissolution Run:

    • Start the apparatus at a specified agitation rate (e.g., 50 rpm for USP Apparatus 2).

  • Sampling:

    • Withdraw an aliquot of the dissolution medium at predetermined time points (e.g., daily for the first week, weekly for the first month, and then monthly for the duration of the study).

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Sample Analysis:

    • Analyze the collected samples for etonogestrel concentration using a validated HPLC method.

Analytical Method for Etonogestrel Quantification

This protocol provides a general High-Performance Liquid Chromatography (HPLC) method for the determination of etonogestrel in dissolution samples.

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer). The exact ratio should be optimized for the best separation.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6mm, 5µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of etonogestrel reference standard in a suitable solvent (e.g., methanol).

    • Prepare a series of working standards by diluting the stock solution with the dissolution medium to create a calibration curve.

  • Sample Preparation:

    • Filter the collected dissolution samples through a 0.45 µm syringe filter before analysis.

  • Analysis:

    • Inject the standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of etonogestrel in the samples from the calibration curve.

Visualizations

The following diagrams illustrate key concepts related to the controlled release of etonogestrel from EVA polymers.

Etonogestrel_Release_Mechanism cluster_implant EVA Implant cluster_environment Physiological Environment core Etonogestrel-loaded EVA 28 Core Dispersed & Dissolved Etonogestrel skin Rate-Controlling EVA 15 Skin core:f1->skin:f0 Diffusion body_fluid Body Fluid (Low Etonogestrel Concentration) skin:f0->body_fluid Controlled Release Coextrusion_Workflow cluster_core_prep Core Preparation cluster_skin_prep Skin Preparation cluster_coextrusion Co-extrusion cluster_downstream Downstream Processing blend Blending: Etonogestrel, EVA 28, Mg Stearate extrude_core Twin-Screw Extrusion (90-145°C) blend->extrude_core pelletize Cooling & Pelletizing extrude_core->pelletize coextrude Co-extrusion (Coaxial Die) pelletize->coextrude eva15 EVA 15 Pellets eva15->coextrude cool Cooling Water Bath coextrude->cool control Diameter Control (Laser Micrometer) cool->control collect Pulling & Winding control->collect cut Cutting to Length collect->cut In_Vitro_Release_Testing_Workflow cluster_setup Setup cluster_testing Testing cluster_analysis Analysis media_prep Prepare & Degas Dissolution Medium (Water) apparatus_setup Setup Dissolution Apparatus (e.g., USP 2) & Equilibrate to 37°C media_prep->apparatus_setup sample_intro Introduce Implant into Vessel apparatus_setup->sample_intro dissolution_run Start Agitation (e.g., 50 rpm) sample_intro->dissolution_run sampling Collect Samples at Predetermined Intervals dissolution_run->sampling hplc_analysis Analyze Samples by HPLC sampling->hplc_analysis data_analysis Calculate Cumulative Release hplc_analysis->data_analysis Etonogestrel_Signaling_Pathway cluster_cell Hypothalamic/Pituitary Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_physiological_effect Physiological Effect ENG Etonogestrel (ENG) PR Progesterone Receptor (PR) ENG->PR Binds to ENG_PR_Complex ENG-PR Complex PR->ENG_PR_Complex Forms PRE Progesterone Response Element (PRE) ENG_PR_Complex->PRE Translocates to nucleus and binds to Gene_Transcription Altered Gene Transcription PRE->Gene_Transcription Regulates GnRH Decreased GnRH Pulse Frequency Gene_Transcription->GnRH Leads to LH_Surge Suppressed LH Surge GnRH->LH_Surge Leads to Ovulation_Inhibition Inhibition of Ovulation LH_Surge->Ovulation_Inhibition

References

Foundational

The Contraceptive Vaginal Ring (NuvaRing®): A Technical Guide to its Hormonal Suppression of the Hypothalamic-Pituitary-Ovarian Axis

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the hormonal mechanisms by which the etonogestrel (B1671717)/ethinyl estradiol (B170435) contraceptive...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hormonal mechanisms by which the etonogestrel (B1671717)/ethinyl estradiol (B170435) contraceptive vaginal ring (NuvaRing®) suppresses the hypothalamic-pituitary-ovarian (HPO) axis to prevent ovulation. The guide synthesizes key quantitative data from clinical studies, details common experimental protocols for assessing its pharmacodynamic effects, and visually represents the core signaling pathways and experimental workflows.

Core Mechanism of Action

NuvaRing® is a flexible, transparent vaginal ring that releases a continuous low dose of etonogestrel (a progestin) and ethinyl estradiol (an estrogen).[1][2] The primary contraceptive effect is achieved through the suppression of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are essential for follicular development and ovulation.[1] This hormonal suppression is a result of the negative feedback exerted by the exogenous estrogen and progestin on the hypothalamus and pituitary gland.[3][4]

In addition to inhibiting ovulation, NuvaRing® has secondary contraceptive effects, including thickening of the cervical mucus, which hinders sperm penetration, and thinning of the endometrium, making it less receptive to implantation.[1][5]

Quantitative Analysis of Hormonal Suppression

Clinical studies have consistently demonstrated the robust suppression of the HPO axis following the use of NuvaRing®. The following tables summarize key quantitative data on hormonal concentrations and follicular development in users.

Table 1: Serum Hormone Concentrations in NuvaRing® Users vs. Control/Baseline

HormonePhase of Menstrual CycleNuvaRing® Users (Concentration)Control/Baseline (Concentration)Citation
Follicle-Stimulating Hormone (FSH)Treatment PeriodSuppressed/Low LevelsVaries with cycle phase[6][7][8]
Luteinizing Hormone (LH)Treatment PeriodSuppressed/Low Levels, LH surge absentLH surge triggers ovulation[6][7][8]
17β-Estradiol (E2)Treatment PeriodLow and stableFluctuates, with a peak before ovulation[6][8][9]
Progesterone (B1679170)Treatment PeriodConsistently lowRises after ovulation[6][8][9]

Table 2: Ovarian Function Parameters During NuvaRing® Use

ParameterMeasurementResultCitation
Follicular DiameterUltrasoundMaximum diameter generally ≤11 mm during treatmentDominant follicle grows to ~18-25 mm before ovulation
OvulationUltrasound and Progesterone LevelsComplete inhibition of ovulationOccurs in a normal cycle
Endometrial ThicknessUltrasoundThinnedVaries with cycle phase, thickens in secretory phase

Experimental Protocols for Assessing HPO Axis Suppression

The evaluation of NuvaRing®'s effect on the HPO axis typically involves randomized controlled trials comparing it to other hormonal contraceptives or a control group.

Study Design

A common design is a randomized, open-label, crossover or parallel-group study.[6][8][9] A pretreatment cycle is often monitored to establish baseline ovarian function for each participant.[8][9] Participants are then randomized to receive treatment with NuvaRing® or a comparator, such as a combined oral contraceptive (COC), for a specified number of cycles.[6][8][9]

Participant Population

Studies typically enroll healthy, fertile female volunteers with regular menstrual cycles.[6][8][9] Exclusion criteria often include contraindications to hormonal contraceptive use.

Intervention

The intervention group uses the NuvaRing® as directed, typically for 21 days followed by a 7-day ring-free period.[1] Comparator groups may receive a standard COC regimen.[6][8][9]

Outcome Measures and Assessment

The primary outcome is the degree of ovarian suppression, assessed through:

  • Hormonal Profiling: Blood samples are collected frequently (e.g., every one to three days) to measure serum concentrations of FSH, LH, 17β-estradiol, and progesterone.[6][9][10] Assays such as radioimmunoassays or fluoro-immunoassays are commonly used.[11]

  • Follicular Development: Transvaginal ultrasonography is performed regularly to monitor the growth of ovarian follicles. The maximum follicular diameter is a key measurement.[6][8][9]

  • Endometrial Thickness: Ultrasound is also used to measure the thickness of the endometrium.[6][8]

  • Ovulation Confirmation: The absence of an LH surge and low serum progesterone levels during the expected luteal phase are used to confirm ovulation inhibition.[6]

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental processes.

HPO_Axis Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Pituitary Pituitary Gland FSH FSH Pituitary->FSH LH LH Pituitary->LH Ovaries Ovaries Estrogen Estrogen Ovaries->Estrogen Progesterone Progesterone Ovaries->Progesterone Follicular_Development Follicular Development & Ovulation Ovaries->Follicular_Development GnRH->Pituitary + FSH->Ovaries + LH->Ovaries + Estrogen->Hypothalamus - Estrogen->Pituitary - Progesterone->Hypothalamus - Progesterone->Pituitary -

Caption: The Hypothalamic-Pituitary-Ovarian (HPO) Axis Signaling Pathway.

NuvaRing_Suppression NuvaRing NuvaRing Etonogestrel Etonogestrel (Progestin) NuvaRing->Etonogestrel Ethinyl_Estradiol Ethinyl Estradiol (Estrogen) NuvaRing->Ethinyl_Estradiol Hypothalamus Hypothalamus Etonogestrel->Hypothalamus - Pituitary Pituitary Gland Etonogestrel->Pituitary - Ethinyl_Estradiol->Hypothalamus - Ethinyl_Estradiol->Pituitary - GnRH GnRH (Suppressed) Hypothalamus->GnRH FSH FSH (Suppressed) Pituitary->FSH LH LH (Suppressed) Pituitary->LH Ovaries Ovaries (Suppressed) Ovulation Ovulation Inhibited Ovaries->Ovulation GnRH->Pituitary FSH->Ovaries LH->Ovaries

Caption: Hormonal Suppression of the HPO Axis by NuvaRing®.

Experimental_Workflow Screening Participant Screening Pretreatment_Cycle Pretreatment Cycle (Baseline Assessment) Screening->Pretreatment_Cycle Randomization Randomization Pretreatment_Cycle->Randomization NuvaRing_Group NuvaRing® Treatment Cycles Randomization->NuvaRing_Group Comparator_Group Comparator (e.g., COC) Treatment Cycles Randomization->Comparator_Group Data_Collection Data Collection: - Blood Samples (Hormones) - Ultrasound (Follicles, Endometrium) NuvaRing_Group->Data_Collection Comparator_Group->Data_Collection Analysis Data Analysis and Comparison Data_Collection->Analysis

Caption: Typical Experimental Workflow for Assessing Ovarian Function.

References

Exploratory

The Core Properties of Ethylene Vinyl Acetate (EVA) in Drug Delivery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Ethylene (B1197577) Vinyl Acetate (B1210297) (EVA), a versatile and biocompatible copolymer, has carved a significant niche in the landscape of drug deliver...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethylene (B1197577) Vinyl Acetate (B1210297) (EVA), a versatile and biocompatible copolymer, has carved a significant niche in the landscape of drug delivery systems. Its tunable physicochemical properties, coupled with a long history of safe use in biomedical applications, make it an attractive polymer for formulating a wide range of controlled-release dosage forms. This technical guide delves into the fundamental properties of EVA, offering a comprehensive overview of its role in drug delivery, from its basic chemistry to the practicalities of experimental characterization.

Physicochemical Properties of Ethylene Vinyl Acetate

EVA is a copolymer synthesized from the free-radical polymerization of ethylene and vinyl acetate (VA) monomers.[1][2] The random distribution of the polar vinyl acetate groups along the polyethylene (B3416737) backbone disrupts the crystallinity of the polymer, leading to a range of materials with varying properties.[1] The VA content is the single most important factor governing the performance of EVA in drug delivery applications.

The Critical Role of Vinyl Acetate Content

The percentage of vinyl acetate in the copolymer chain dictates several key physicochemical properties:

  • Crystallinity: As the VA content increases, the degree of crystallinity decreases.[3][4] This is because the bulky acetate side groups hinder the orderly packing of the polyethylene chains. The reduction in crystallinity leads to a more amorphous and flexible material.

  • Polarity: The ester groups of the vinyl acetate monomer impart polarity to the otherwise nonpolar polyethylene backbone.[1] An increase in VA content results in a more polar polymer, which influences its interaction with drugs and biological tissues.

  • Mechanical Properties: Higher VA content generally leads to increased flexibility, softness, and a lower elastic modulus.[5] Conversely, lower VA content results in a more rigid and stiff material.[6]

  • Melting Point and Glass Transition Temperature: The melting point of EVA decreases with increasing VA content due to the reduction in crystallinity.[7]

The interplay of these properties, governed by the VA content, allows for the selection of specific EVA grades to achieve desired drug release profiles and device characteristics.

Data Presentation: Physicochemical and Mechanical Properties of EVA

The following tables summarize key quantitative data for various grades of EVA commonly used in drug delivery.

EVA Grade (approx. VA wt%) Density (g/cm³) Melting Onset (Solidus) (°C) Vicat Softening Temperature (°C)
10%0.93 - 1.055 - 9545 - 80
18%~0.94Not specifiedNot specified
28%~0.95Not specifiedNot specified
33%0.95130 - 190 (Melting Range)20
40%~0.96Not specifiedNot specified

Data compiled from multiple sources.[4][8]

EVA Grade (approx. VA wt%) Elastic (Young's) Modulus (GPa) Tensile Strength (MPa) Elongation at Break (%)
10%0.015 - 0.0803.0 - 35300 - 800
33%0.00710900
General Range0.03 - 0.05~6200 - 400

Data compiled from multiple sources.[4][6][8]

Biocompatibility and Safety Profile

EVA is widely regarded as a biocompatible and safe material for pharmaceutical applications, a status supported by its long history of use in medical devices approved by regulatory agencies like the FDA.[9] Its inert and non-toxic nature minimizes inflammatory responses upon implantation.[2][10] Furthermore, EVA exhibits low immunogenicity, making it suitable for long-term drug delivery systems.[11] As a non-biodegradable polymer, EVA maintains its structural integrity in the body, ensuring predictable and sustained drug release without the complication of degradation byproducts.[2][11]

Drug Release Mechanisms from EVA Matrices

The primary mechanism governing drug release from non-porous EVA-based systems is diffusion .[1][12][13] The drug, dispersed or dissolved within the polymer matrix, moves through the tortuous pathways of the amorphous regions of the copolymer to the surrounding environment.

The rate of diffusion is influenced by several factors:

  • Vinyl Acetate Content: Higher VA content leads to a less crystalline and more permeable matrix, generally resulting in faster drug diffusion.[9] The increased polarity with higher VA content can also enhance the solubility and diffusion of polar drugs.[14]

  • Drug Properties: The molecular size, shape, and solubility of the drug in the EVA matrix are critical determinants of its diffusion coefficient.

  • Drug Loading: The concentration of the drug within the matrix affects the concentration gradient, which is the driving force for diffusion.

  • Device Geometry and Surface Area: The design of the drug delivery system, such as a monolithic matrix or a reservoir-type implant, significantly impacts the release kinetics.

  • Fabrication Method: The manufacturing process, such as hot-melt extrusion or solvent casting, can influence the morphology of the polymer matrix and the dispersion of the drug, thereby affecting the release profile.[9][15]

The relationship between the diffusion coefficient (D) and the vinyl acetate content (a) can be described by the free volume theory, where ln(D) is linearly related to 1/a.[13]

Fabrication Techniques for EVA-Based Drug Delivery Systems

Several manufacturing techniques are employed to fabricate EVA drug delivery devices, each offering distinct advantages.

  • Hot-Melt Extrusion (HME): This is a widely used, solvent-free method where the drug and polymer are mixed and heated to form a molten mass that is then forced through a die to create implants, films, or other geometries.[1][2][16] HME is a continuous and efficient process suitable for large-scale manufacturing.[17][18]

  • Solvent Casting: In this method, the EVA polymer and the drug are dissolved in a common organic solvent, and the resulting solution is cast onto a surface.[3] The solvent is then evaporated, leaving a drug-loaded polymer film. This technique is useful for producing thin films and coatings.

  • Injection Molding: This technique involves injecting the molten drug-polymer mixture into a mold cavity to produce precisely shaped devices.[2]

  • 3D Printing (Fused Deposition Modeling - FDM): A more recent approach involves extruding a filament of drug-loaded EVA to build a three-dimensional drug delivery device layer by layer.[9][15] This allows for the creation of complex and personalized geometries.

Experimental Protocols for Characterization of EVA in Drug Delivery

Detailed characterization of EVA-based drug delivery systems is essential for ensuring their quality, safety, and efficacy. The following are detailed methodologies for key experiments.

Determination of Vinyl Acetate Content by Fourier Transform Infrared (FTIR) Spectroscopy

Principle: This method, based on ASTM D5594, utilizes the characteristic infrared absorption bands of the vinyl acetate and ethylene groups to quantify the VA content.[3][9]

Methodology:

  • Sample Preparation: Prepare a thin film of the EVA copolymer by compression molding or solvent casting. The film thickness should be uniform.

  • FTIR Analysis:

    • Record the infrared spectrum of the EVA film using an FTIR spectrometer in the range of 4000 to 400 cm⁻¹.

    • Identify the characteristic absorption peak for the vinyl acetate group at approximately 1735 cm⁻¹ (C=O stretching) and 1245 cm⁻¹ (C-O stretching).[19][20]

    • Identify a suitable reference peak for the ethylene group, such as the C-H bending vibration around 720 cm⁻¹.[19]

  • Quantification:

    • Determine the absorbance of the VA and ethylene peaks.

    • Calculate the ratio of the absorbance of the VA peak to the absorbance of the ethylene peak.

    • Correlate this ratio to the known VA content of standard EVA samples to create a calibration curve.

    • Determine the VA content of the unknown sample using the calibration curve.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).[21][22]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the EVA sample into an aluminum DSC pan and hermetically seal it.[22]

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.[23]

    • Equilibrate the system at a low temperature (e.g., -50 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point (e.g., 150 °C).[21]

    • Cool the sample back to the starting temperature at a controlled rate.

    • Perform a second heating scan under the same conditions.

  • Data Analysis:

    • Analyze the thermogram from the second heating scan to determine the glass transition temperature (as a step change in the baseline) and the melting point (as an endothermic peak).

    • The area under the melting peak can be used to calculate the enthalpy of fusion, which is related to the degree of crystallinity.

In Vitro Drug Release Testing

Principle: This experiment measures the rate and extent of drug release from the EVA-based formulation into a suitable release medium over time.

Methodology:

  • Apparatus: Utilize a suitable dissolution apparatus, such as a USP Apparatus 2 (paddle apparatus) or a modified diffusion cell (e.g., Keshary-Chien cell).[24]

  • Release Medium: Select a release medium that ensures sink conditions (i.e., the concentration of the drug in the medium does not exceed 10-15% of its solubility). This is often a buffered solution (e.g., phosphate-buffered saline, PBS) at a physiologically relevant pH and temperature (37 °C).

  • Procedure:

    • Place the EVA drug delivery device into the dissolution vessel containing the pre-warmed release medium.

    • Agitate the medium at a constant speed.

    • At predetermined time intervals, withdraw an aliquot of the release medium for analysis.

    • Replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.

  • Drug Quantification: Analyze the drug concentration in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis: Plot the cumulative amount or percentage of drug released versus time to obtain the drug release profile.

Assessment of Biocompatibility (In Vitro Cytotoxicity)

Principle: In vitro cytotoxicity assays are used to assess the potential of a material to cause cell death or inhibit cell growth.[25] The MEM Elution test is a common method.

Methodology:

  • Material Extraction:

    • Prepare an extract of the EVA material by incubating it in a cell culture medium (e.g., Minimum Essential Medium, MEM) at 37 °C for a defined period (e.g., 24 hours).

  • Cell Culture:

    • Seed a suitable cell line (e.g., L929 mouse fibroblast cells) in a multi-well plate and allow the cells to attach and grow to a near-confluent monolayer.

  • Exposure:

    • Remove the existing culture medium from the cells and replace it with the EVA material extract. Include positive (toxic material) and negative (non-toxic material) controls.

  • Incubation: Incubate the cells with the extracts for a specified period (e.g., 48 hours).

  • Assessment:

    • Examine the cells microscopically for changes in morphology, such as cell rounding, detachment, and lysis.

    • Perform a quantitative assay to assess cell viability, such as the MTT assay, which measures mitochondrial activity.

  • Evaluation: Compare the cellular response to the EVA extract with that of the positive and negative controls to determine the cytotoxicity of the material.

Visualizing Key Relationships and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the relationships between EVA properties and the experimental workflows for its characterization.

Influence of Vinyl Acetate Content on EVA Properties

EVA_Properties VA_Content Vinyl Acetate (VA) Content Crystallinity Crystallinity VA_Content->Crystallinity Decreases Polarity Polarity VA_Content->Polarity Increases Mechanical_Properties Mechanical Properties VA_Content->Mechanical_Properties Drug_Release Drug Release Rate Crystallinity->Drug_Release Inversely affects Polarity->Drug_Release Affects (drug-dependent) Flexibility Flexibility / Softness Mechanical_Properties->Flexibility Increases Stiffness Stiffness / Rigidity Mechanical_Properties->Stiffness Decreases

Caption: Relationship between VA content and key properties of EVA.

Experimental Workflow for Characterizing EVA Drug Delivery Systems

Experimental_Workflow cluster_formulation Formulation cluster_characterization Physicochemical Characterization cluster_performance Performance & Safety Evaluation Formulation EVA-Drug Formulation (e.g., HME, Solvent Casting) FTIR FTIR Spectroscopy (VA Content, Drug Interaction) Formulation->FTIR DSC DSC Analysis (Thermal Properties, Crystallinity) Formulation->DSC SEM SEM Imaging (Morphology, Drug Dispersion) Formulation->SEM Drug_Release In Vitro Drug Release Testing Formulation->Drug_Release Biocompatibility In Vitro Biocompatibility (Cytotoxicity) Formulation->Biocompatibility FTIR->Drug_Release DSC->Drug_Release SEM->Drug_Release

Caption: Workflow for EVA drug delivery system characterization.

Conclusion

Ethylene Vinyl Acetate remains a cornerstone polymer in the development of controlled drug delivery systems. Its well-understood structure-property relationships, particularly the influence of vinyl acetate content, provide a powerful tool for tuning drug release kinetics and device performance. The established biocompatibility and processability of EVA, combined with a range of available fabrication techniques, ensure its continued relevance in both academic research and commercial pharmaceutical development. A thorough understanding of its fundamental properties and the application of rigorous characterization methods are paramount to the successful design and implementation of innovative EVA-based drug delivery solutions.

References

Foundational

Preclinical Profile of Etonogestrel and Ethinyl Estradiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the preclinical data for the combination of etonogestrel (B1671717) and ethinyl estradiol (B170435...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for the combination of etonogestrel (B1671717) and ethinyl estradiol (B170435), a widely used hormonal contraceptive. The information presented herein is intended to support research, development, and regulatory activities related to this combination product.

Executive Summary

Etonogestrel, a potent synthetic progestin, and ethinyl estradiol, a synthetic estrogen, act synergistically to prevent ovulation and provide effective contraception. Preclinical studies in various animal models have established the pharmacokinetic profile, pharmacodynamic efficacy, and toxicological safety of this combination. This document summarizes key preclinical findings, details the experimental methodologies employed, and visualizes the underlying biological pathways and experimental workflows.

Pharmacokinetics

Preclinical pharmacokinetic studies have been conducted in several species, including rats, rabbits, dogs, and monkeys, to characterize the absorption, distribution, metabolism, and excretion of etonogestrel and ethinyl estradiol. These studies are crucial for understanding the drug's disposition in a biological system and for scaling to human pharmacokinetics.

Table 2.1: Summary of Preclinical Pharmacokinetic Parameters of Etonogestrel

Animal ModelRoute of AdministrationTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (h)
RatIntravenous (30 µg)---~2.5
RabbitSubcutaneous ImplantWeeklyVariable--
SheepIntravaginal Ring~168~1.5--
MonkeyVaginal Ring~168~1.0--

Table 2.2: Summary of Preclinical Pharmacokinetic Parameters of Ethinyl Estradiol

Animal ModelRoute of AdministrationTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (h)
RatOral~2~0.5~2.5~2
SheepIntravaginal Ring~168~0.1--
MonkeyVaginal Ring~168~0.05--

Pharmacodynamics

The primary pharmacodynamic effect of the etonogestrel and ethinyl estradiol combination is the inhibition of ovulation. This is achieved through the suppression of the hypothalamic-pituitary-gonadal (HPG) axis.

Mechanism of Action: Ovulation Inhibition

Etonogestrel, acting as a progestin, and ethinyl estradiol, as an estrogen, exert negative feedback on the hypothalamus and pituitary gland. This leads to a reduction in the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn suppresses the release of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) from the pituitary gland. The suppression of the mid-cycle LH surge is the key event that prevents follicular rupture and the release of an oocyte.

dot

Ovulation Inhibition Pathway Hypothalamus Hypothalamus Kisspeptin Kisspeptin Neurons Pituitary Anterior Pituitary FSH FSH Pituitary->FSH LH LH Pituitary->LH Ovary Ovary Follicular_Development Follicular Development Ovary->Follicular_Development GnRH GnRH GnRH->Pituitary Stimulates FSH->Ovary Stimulates LH->Ovary Stimulates LH Surge Ovulation Ovulation Follicular_Development->Ovulation Etonogestrel Etonogestrel Etonogestrel->Hypothalamus Negative Feedback Etonogestrel->Pituitary Negative Feedback Ethinyl_Estradiol Ethinyl Estradiol Ethinyl_Estradiol->Hypothalamus Negative Feedback Ethinyl_Estradiol->Pituitary Negative Feedback Kisspeptin->GnRH Stimulates

Caption: Signaling pathway for ovulation inhibition by etonogestrel and ethinyl estradiol.

Toxicology

A comprehensive battery of toxicology studies has been conducted to evaluate the safety of the etonogestrel and ethinyl estradiol combination. These include single-dose toxicity, repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity studies.

Table 4.1: Summary of Repeated-Dose Toxicity Studies

SpeciesDurationRoute of AdministrationNOAEL (mg/kg/day) - EtonogestrelNOAEL (mg/kg/day) - Ethinyl EstradiolKey Findings
Rat1 yearOral0.5-Effects on reproductive organs, consistent with progestational activity.
Dog90 daysOral--Endometrial changes.
Monkey1 yearVaginal Ring--Pharmacologically expected effects on reproductive organs.

Table 4.2: Summary of Genotoxicity and Carcinogenicity Studies

Study TypeTest SystemCompoundResult
Ames TestS. typhimurium, E. coliEtonogestrelNegative
Chromosomal AberrationMammalian CellsEtonogestrelNegative
Mouse MicronucleusIn vivoEtonogestrelNegative
2-Year CarcinogenicityRatEtonogestrelNon-carcinogenic
2-Year CarcinogenicityRatEthinyl EstradiolIncreased incidence of pituitary and liver tumors at high doses.

Table 4.3: Summary of Reproductive and Developmental Toxicity Studies

SpeciesStudy TypeNOAEL (mg/kg/day) - MaternalNOAEL (mg/kg/day) - FetalKey Findings
RatFertility and Early Embryonic Development--Reversible effects on fertility consistent with the contraceptive mechanism.
RatEmbryo-fetal Development1.8-No teratogenic effects observed.
RabbitEmbryo-fetal Development--No teratogenic potential identified.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats (Intravenous Administration)

This protocol is designed to determine the fundamental pharmacokinetic parameters of etonogestrel following intravenous administration.

  • Animal Model: Female Sprague-Dawley rats.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Dose Preparation: Prepare a solution of etonogestrel in a suitable vehicle (e.g., ethanol, propylene (B89431) glycol, and water) for intravenous injection.

  • Dose Administration: Administer a single intravenous dose of etonogestrel via the tail vein.

  • Blood Sampling: Collect serial blood samples from the jugular vein or other appropriate site at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of etonogestrel in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using non-compartmental analysis.

dot

Pharmacokinetic Study Workflow Start Start Animal_Prep Animal Preparation (Female Sprague-Dawley Rats) Start->Animal_Prep Dose_Prep Dose Preparation (Etonogestrel Solution) Animal_Prep->Dose_Prep Dose_Admin Intravenous Dose Administration Dose_Prep->Dose_Admin Blood_Sampling Serial Blood Sampling (0-24 hours) Dose_Admin->Blood_Sampling Sample_Processing Plasma Separation and Storage (-80°C) Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis End End PK_Analysis->End

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

Ovulation Inhibition Assay in Rats

This assay is used to evaluate the pharmacodynamic efficacy of hormonal contraceptives in suppressing ovulation.

  • Animal Model: Regularly cycling adult female rats.

  • Estrous Cycle Monitoring: Monitor the estrous cycle of each rat daily by vaginal smear to identify the day of proestrus.

  • Dose Administration: Administer the test compound (etonogestrel and ethinyl estradiol combination) or vehicle control orally for a specified number of days (e.g., 4 days) starting on the day of estrus.

  • Ovulation Assessment: On the morning of the expected estrus, sacrifice the animals and collect the oviducts.

  • Oocyte Counting: Examine the oviducts under a microscope to count the number of ova present.

  • Data Analysis: Compare the number of ova in the treated groups to the control group to determine the percentage of ovulation inhibition.

Signaling Pathways

The contraceptive effect of etonogestrel and ethinyl estradiol is mediated through their interaction with specific hormone receptors and subsequent modulation of downstream signaling pathways.

dot

Hormonal Signaling Pathway cluster_nucleus ENG Etonogestrel PR Progesterone Receptor (PR) ENG->PR Binds EE Ethinyl Estradiol ER Estrogen Receptor (ER) EE->ER Binds Nucleus Nucleus PR->Nucleus Translocates ER->Nucleus Translocates PRE Progesterone Response Element (PRE) ERE Estrogen Response Element (ERE) Gene_Expression Altered Gene Expression PRE->Gene_Expression Modulates ERE->Gene_Expression Modulates Cellular_Response Cellular Response (e.g., GnRH suppression) Gene_Expression->Cellular_Response

Caption: Intracellular signaling of etonogestrel and ethinyl estradiol.

Exploratory

NuvaRing's Impact on Genital Epithelial Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the current research on the impact of the etonogestrel (B1671717)/ethinyl estradiol (B170435) contrace...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the current research on the impact of the etonogestrel (B1671717)/ethinyl estradiol (B170435) contraceptive vaginal ring, NuvaRing, on the integrity of the female genital epithelium. The guide synthesizes quantitative data from key studies, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this area.

Introduction

The vaginal epithelium serves as a critical barrier against sexually transmitted infections (STIs), including HIV. Its integrity is maintained by a complex interplay of cellular junctions, immune surveillance, and a balanced microbiome. Hormonal contraceptives, such as NuvaRing, which releases a daily average of 0.120 mg of etonogestrel (a progestin) and 0.015 mg of ethinyl estradiol (an estrogen), can influence this delicate environment.[1] Understanding the specific effects of these hormones on the genital epithelium is paramount for assessing the overall safety and non-contraceptive benefits or risks of this widely used birth control method. This guide focuses on the cellular and molecular changes induced by NuvaRing, providing a comprehensive resource for the scientific community.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of NuvaRing on various aspects of genital epithelial integrity.

ParameterStudy PopulationBaseline (Mean ± SD)Post-NuvaRing (Mean ± SD)Changep-valueCitation
Vaginal Epithelial Thickness (µm) Healthy Women261 ± 16333 ± 9Increased<0.05[2]

Table 1: Effect of NuvaRing on Vaginal Epithelial Thickness. This table presents data on the change in the thickness of the vaginal epithelium with the use of hormonal contraceptives, including those with similar hormonal compositions to NuvaRing.

ParameterStudy PopulationControl/BaselineNuvaRing/N-IVRDMPAComparisonp-valueCitation
Genital Desmoglein-1 (DSG1) Protein Levels (Normalized) Rhesus MacaquesComparable to N-IVRNo significant changeSignificantly lower vs. N-IVRN-IVR vs. DMPA<0.05[3][4]
Genital Epithelial Permeability to LMM (Normalized) Rhesus MacaquesComparable to N-IVRNo significant changeSignificantly higher vs. N-IVRN-IVR vs. DMPA<0.05[3][4]

Table 2: Comparative Effects of NuvaRing (N-IVR) and DMPA on Epithelial Barrier Integrity in Rhesus Macaques. This table summarizes the findings from a comparative study on the impact of a NuvaRing-like intravaginal ring and depot medroxyprogesterone (B1676146) acetate (B1210297) (DMPA) on a key cell-cell adhesion molecule and epithelial permeability. LMM refers to low molecular mass molecules.

CytokineStudy PopulationBaseline (Median Concentration)Post-NuvaRing (Median Concentration)Changep-valueCitation
IL-21 Adolescent GirlsNot specifiedNot specifiedIncreased0.009[5]
IL-1β Adolescent GirlsNot specifiedNot specifiedIncreased0.007[5]
TNF-α Adolescent GirlsNot specifiedNot specifiedIncreased0.01[5]
IFN-γ Adolescent GirlsNot specifiedNot specifiedIncreased0.016[5]

Table 3: Effect of NuvaRing on Th17-Related Cytokines in the Female Genital Tract. This table shows the changes in the levels of several pro-inflammatory cytokines in the cervicovaginal fluid of adolescent girls after four months of NuvaRing use.

Experimental Protocols

This section details the methodologies employed in the cited studies to assess the impact of NuvaRing on the genital epithelium.

Histopathological Analysis of Epithelial Thickness and Leukocyte Infiltration
  • Tissue Collection: Biopsies of the uterine cervix or vaginal wall are collected from participants before and after a specified period of NuvaRing use.[2][6]

  • Tissue Processing: Specimens are fixed in formalin, embedded in paraffin, and sectioned for histological staining (e.g., hematoxylin (B73222) and eosin).[7][8]

  • Epithelial Thickness Measurement: The thickness of the vaginal epithelium is measured using morphometry on stained tissue sections.[2]

  • Immunohistochemistry for Leukocyte Markers:

    • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.[7][9]

    • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0) or similar solution.[8]

    • Blocking: Non-specific antibody binding is blocked using a serum-based blocking solution.[10]

    • Primary Antibody Incubation: Slides are incubated with primary antibodies specific for leukocyte markers such as CD45 (general leukocyte marker) and NF-κB (a key inflammatory transcription factor).[6]

    • Secondary Antibody and Detection: A biotinylated secondary antibody and an avidin-peroxidase complex are used for signal amplification, followed by visualization with a chromogen like DAB.[9]

    • Quantification: The number of positively stained cells (e.g., CD45+ and NF-κB+ cells) within the epithelium is quantified.[6]

Assessment of Epithelial Barrier Function
  • Immunohistochemistry for Desmoglein-1 (DSG1):

    • This protocol follows the general immunohistochemistry steps outlined above, using a primary antibody specific for DSG1 to visualize this key desmosomal protein in tissue sections.[4]

  • Transepithelial Electrical Resistance (TEER) Measurement (In Vitro):

    • Cell Culture: Vaginal or cervical epithelial cells are cultured on permeable filter supports (e.g., Transwell inserts) to form a polarized monolayer.

    • TEER Measurement: An epithelial volt-ohm meter with "chopstick" electrodes is used to measure the electrical resistance across the cell monolayer. The resistance of a blank filter is subtracted from the measured value, and the result is multiplied by the surface area of the filter to obtain the TEER in Ω·cm².[11][12]

  • Lucifer Yellow (LY) Permeability Assay (Ex Vivo):

    • Tissue Preparation: Freshly obtained genital tissue biopsies are used.

    • LY Application: The low molecular mass fluorescent molecule Lucifer Yellow is applied to the epithelial surface of the tissue.

    • Imaging: Confocal microscopy is used to visualize and quantify the penetration of LY into the epithelial layers, providing a measure of paracellular permeability.[13]

Analysis of Vaginal Microbiome and Glycogen (B147801) Content
  • Vaginal Sample Collection: Vaginal swabs or lavage fluid are collected from participants.[14]

  • 16S rRNA Gene Sequencing for Microbiome Analysis:

    • DNA Extraction: Total DNA is extracted from the collected vaginal samples.

    • PCR Amplification: The variable regions (e.g., V1-V2 or V3-V4) of the 16S rRNA gene are amplified using universal primers.[15][16]

    • Sequencing: The amplified DNA is sequenced using a next-generation sequencing platform.

    • Data Analysis: The sequencing reads are processed using bioinformatics pipelines like QIIME2 to identify bacterial taxa and determine their relative abundance.[17]

  • Glycogen Content Analysis:

    • Sample Preparation: Cell-free genital fluid is obtained from vaginal swabs or cups.[18][19]

    • Fluorometric Assay: A commercial glycogen assay kit is used to measure the concentration of free glycogen. The assay involves the enzymatic hydrolysis of glycogen to glucose, which is then measured fluorometrically.[18][20]

Measurement of Inflammatory Biomarkers
  • Sample Collection: Vaginal lavage fluid or cervical supernatants are collected.[5][14]

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Principle: A sandwich ELISA is used to quantify the concentration of specific cytokines and defensins.

    • Procedure: Wells of a microplate are coated with a capture antibody specific for the target protein. The vaginal fluid sample is added, followed by a biotinylated detection antibody. A streptavidin-enzyme conjugate is then added, and a substrate is used to generate a colorimetric or chemiluminescent signal that is proportional to the concentration of the target protein.[21][22][23]

Ex Vivo HIV Infectivity Assay
  • Tissue Collection and Preparation: Cervical or vaginal biopsies are obtained and transported to the laboratory in a suitable medium. The tissue is then cut into smaller explants.[24][25]

  • HIV-1 Infection: Tissue explants are infected with a laboratory-adapted or transmitted/founder strain of HIV-1 (e.g., HIV-1BaL) at a known concentration.[24][26]

  • Tissue Culture: The infected explants are cultured for up to 21 days.

  • Quantification of HIV-1 Replication:

    • p24 Antigen ELISA: The concentration of the HIV-1 p24 capsid protein in the culture supernatant is measured at regular intervals using an ELISA.[1][24]

    • HIV-1 RNA/DNA Quantification: Real-time PCR can be used to quantify the amount of HIV-1 RNA or DNA within the tissue explants.[27]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and methodologies discussed in this guide.

Hormonal_Influence_on_Epithelium cluster_hormones Hormonal Input from NuvaRing cluster_epithelium Vaginal Epithelium cluster_microbiome Vaginal Microbiome cluster_outcome Epithelial Integrity EE Ethinyl Estradiol Glycogen Glycogen Deposition EE->Glycogen Increases Proliferation Cell Proliferation EE->Proliferation Stimulates ENG Etonogestrel ENG->Proliferation Epithelial_Cell Epithelial Cell Tight_Junctions Tight Junctions (e.g., Claudins, Occludin) Adherens_Junctions Adherens Junctions (e.g., E-cadherin) Desmosomes Desmosomes (e.g., DSG1) Lactobacillus Lactobacillus spp. Glycogen->Lactobacillus Nutrient Source Barrier_Function Enhanced Barrier Function Proliferation->Barrier_Function Tight_Junctions->Barrier_Function Adherens_Junctions->Barrier_Function Desmosomes->Barrier_Function Lactic_Acid Lactic Acid Production Lactobacillus->Lactic_Acid Produces pH Low Vaginal pH Lactic_Acid->pH Maintains pH->Barrier_Function Contributes to

Figure 1: Hormonal Influence on Vaginal Epithelial Integrity. This diagram illustrates the proposed mechanisms by which ethinyl estradiol and etonogestrel from NuvaRing may influence the vaginal epithelium and microbiome to enhance barrier function.

Epithelial_Integrity_Workflow cluster_collection Sample Collection cluster_analysis Laboratory Analysis cluster_data Data Interpretation Biopsy Vaginal/Cervical Biopsy Histology Histology & Immunohistochemistry Biopsy->Histology Permeability Permeability Assay (e.g., LY) Biopsy->Permeability Swab Vaginal Swab Microbiome 16S rRNA Sequencing Swab->Microbiome Glycogen Glycogen Assay Swab->Glycogen Lavage Vaginal Lavage Cytokines ELISA for Cytokines Lavage->Cytokines Thickness Epithelial Thickness Histology->Thickness Junction_Proteins Junction Protein Expression (e.g., DSG1) Histology->Junction_Proteins Microbial_Composition Microbial Composition Microbiome->Microbial_Composition Inflammatory_Markers Inflammatory Markers Cytokines->Inflammatory_Markers Barrier_Function Barrier Function Glycogen->Barrier_Function Permeability->Barrier_Function

Figure 2: Experimental Workflow for Assessing Epithelial Integrity. This flowchart outlines the key steps in collecting and analyzing samples to evaluate the impact of NuvaRing on the genital epithelium.

Conclusion

The available evidence suggests that the combined hormonal contraceptive NuvaRing, containing etonogestrel and ethinyl estradiol, generally supports or enhances the integrity of the genital epithelium. Studies indicate an increase in epithelial thickness and the maintenance of key cell-cell adhesion proteins, which contrasts with the detrimental effects observed with some progestin-only contraceptives like DMPA. The hormonal components of NuvaRing also appear to foster a Lactobacillus-dominant vaginal microbiome, which is associated with a healthy vaginal environment and contributes to the barrier function. While some studies have noted an increase in certain pro-inflammatory cytokines, the overall clinical significance of this in the context of STI susceptibility requires further investigation. This guide provides a foundational resource for researchers to build upon, with detailed methodologies and summarized data to inform future studies aimed at further elucidating the complex interactions between NuvaRing and the female genital tract.

References

Foundational

A Comprehensive Technical Guide to Vaginal Ring Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the core principles of vaginal ring drug delivery systems. It is designed to serve as a v...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles of vaginal ring drug delivery systems. It is designed to serve as a vital resource for researchers, scientists, and professionals involved in the development and evaluation of these advanced drug delivery platforms. This guide covers the fundamental components, drug release mechanisms, and critical quality attributes of vaginal rings, with a focus on providing detailed experimental methodologies and quantitative data to support research and development efforts.

Core Components and Design of Vaginal Rings

Vaginal rings are flexible, torus-shaped polymeric devices designed for sustained and controlled release of active pharmaceutical ingredients (APIs) into the vaginal cavity for local or systemic effects.[1][2][3] Their design and performance are dictated by the selection of polymers and the architectural configuration of the ring.

Polymeric Materials

The choice of polymer is critical as it governs the ring's mechanical properties, drug release kinetics, and biocompatibility.[4] The most commonly used polymers in commercially available and investigational vaginal rings are:

  • Silicone Elastomers (Polydimethylsiloxane - PDMS): These are synthetic polymers with a backbone of repeating silicon-oxygen bonds.[1][4] They are highly flexible, biocompatible, and are produced by cross-linking linear polymers.[1] Silicone elastomers are used in products like Estring®, Femring®, and Annovera®.[3][4]

  • Ethylene Vinyl Acetate (B1210297) (EVA) Copolymers: These are thermoplastic elastomers where the properties can be modulated by varying the vinyl acetate content.[1] EVA is utilized in the NuvaRing® for both the drug-containing core and the rate-controlling membrane.[1]

  • Thermoplastic Polyurethanes (TPU): These polymers offer a wide range of physical properties and good biocompatibility.[4] While used in the inner core of the Ornibel® ring, the TPU material does not directly contact the vaginal mucosa.[5]

Vaginal Ring Designs

The design of a vaginal ring dictates the mechanism and rate of drug release. The primary designs include:

  • Matrix (Homogeneous) Rings: In this simple design, the API is uniformly dispersed throughout the polymer matrix.[1] Drug release is governed by diffusion through the polymer and is dependent on the drug's solubility in the polymer, drug loading, and the surface area of the ring.[6]

  • Reservoir (Core) Rings: This design consists of a drug-loaded core encapsulated by a non-medicated, rate-controlling polymeric membrane.[7] This design allows for a more constant, zero-order drug release.[6][8] NuvaRing® is an example of a reservoir-type ring.

  • Sandwich (Shell) Rings: This design features a drug-loaded polymer layer positioned between a non-medicated inner core and a non-medicated outer membrane.[6][7] This configuration is beneficial for the efficient delivery of drugs with poor diffusion characteristics through the polymer.[6]

Drug Release Mechanisms and Kinetics

The primary mechanism of drug release from non-biodegradable polymeric vaginal rings is diffusion.[5] This process involves three key steps:

  • Dissolution: The solid drug dissolves within the polymer matrix.

  • Diffusion: The dissolved drug molecules move through the polymer network.

  • Partitioning: The drug partitions from the surface of the ring into the vaginal fluid.[7]

The rate of drug release is influenced by several factors, including the physicochemical properties of the drug, the type and composition of the polymer, the drug loading, and the design of the ring.

Key Performance Evaluation and Experimental Protocols

To ensure the safety, efficacy, and quality of vaginal ring products, a series of in vitro and mechanical tests are performed.

In Vitro Drug Release Testing

In vitro release testing (IVRT) is a critical performance test to ensure consistent product quality and can serve as a surrogate for in vivo performance.[9][10] While there is no universally accepted standard method, several approaches are described in the literature.

Detailed Experimental Protocol for In Vitro Drug Release:

  • Apparatus: A shaking incubator or a USP dissolution apparatus (e.g., USP Apparatus 2 or 7) can be used.[9][10]

  • Release Medium: The choice of medium is critical and should ideally mimic the in vivo environment while maintaining sink conditions. Common media include:

    • Isotonic saline solution.[11]

    • Simulated Vaginal Fluid (SVF) with a pH of approximately 4.2.[1]

    • Acetate buffer (pH 4.2 or 4.5).[12][13]

    • Isopropanol (IPA)/water mixtures (e.g., 1:1 v/v or 20/80 v/v) for poorly water-soluble drugs to ensure sink conditions.[12]

  • Temperature: The test is conducted at a physiological temperature of 37 °C.[12]

  • Agitation: Agitation rates can significantly impact drug release and should be controlled (e.g., 60 rpm in a shaking incubator).[10][12]

  • Procedure: a. Place an individual vaginal ring in a vessel (e.g., a 250 mL Duran bottle) containing a defined volume of the release medium (e.g., 100 mL).[12] b. Place the vessel in the shaking incubator or dissolution apparatus set to the specified temperature and agitation speed. c. At predetermined time points, withdraw an aliquot of the release medium for analysis. d. Replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume. e. Analyze the drug concentration in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

  • Data Analysis: Calculate the cumulative amount and the rate of drug released over time.

Mechanical Property Testing

The mechanical properties of a vaginal ring are crucial for its retention in the vagina, ease of insertion and removal, and user comfort.[4] There are no specific international standards for vaginal rings, but tests are often adapted from standards for related devices like diaphragms (e.g., ISO 8009:2014 and ASTM D6976-13).[5]

Detailed Methodologies for Key Mechanical Tests:

  • Hardness (Durometer):

    • Apparatus: A Shore M durometer conforming to ASTM D2240 (Type M scale).[12]

    • Procedure: Take at least six measurements at different points on the ring's surface and calculate the mean value.[12]

  • Compression Testing:

    • Apparatus: A texture analyzer or universal testing machine with a suitable load cell.

    • Procedure (Static Compression): Place the ring in a compression jig and compress it to a defined percentage of its original outer diameter (e.g., 25 ± 5%) for a specified duration (e.g., 28 days).[14] Measure the percentage recovery of the original diameter after releasing the compression.[14]

    • Procedure (Dynamic/Cyclic Compression): Cyclically compress the ring to a defined percentage of its original outer diameter (e.g., 25 ± 5%) for a set number of cycles (e.g., 1000 times) at a specific speed (e.g., 15 mm/s).[14] Record the force required to achieve the desired compression.

  • Tensile Strength and Elongation at Break:

    • Apparatus: A universal testing machine with grips suitable for holding the ring.

    • Procedure: Place the ring vertically in the testing machine and stretch it at a constant rate (e.g., 1 mm/s) until it breaks.[15] Record the maximum load (tensile strength) and the extension at the point of failure (elongation at break).

  • Twist Resistance under Compression:

    • Apparatus: A custom-designed twist-tester that fixes the top of the ring while allowing the bottom to rotate freely.

    • Procedure: Compress the ring according to specifications derived from ISO 8009:2014 and measure the degree of angular rotation.[12][14]

Content Uniformity

Content uniformity testing ensures that the amount of API is consistent among individual vaginal rings within a batch. This is a critical quality attribute mandated by regulatory agencies like the FDA.[14][16]

General Protocol for Content Uniformity:

  • Randomly select a representative sample of vaginal rings from a batch (typically 10 units).

  • Individually extract the entire API content from each ring using a suitable solvent.

  • Quantify the amount of API in each extract using a validated analytical method (e.g., HPLC).

  • Calculate the mean and relative standard deviation (RSD) of the API content across the tested rings.

  • The results must comply with the acceptance criteria outlined in relevant pharmacopeias (e.g., USP) or product-specific guidelines.

Quantitative Data on Vaginal Ring Performance

The following tables summarize representative quantitative data from the literature on the in vitro drug release and mechanical properties of various vaginal ring formulations.

Table 1: In Vitro Drug Release Data for Selected Vaginal Ring Formulations

Drug(s)PolymerRing DesignIn Vitro Release RateCumulative Release (28 days)Reference
Etonogestrel / Ethinyl EstradiolEVAReservoirENG: ~120 µ g/day , EE: ~15 µ g/day Not specified[17]
Dapivirine (B1669821) (25 mg)Silicone ElastomerMatrixApprox. 125 µ g/day (in 20% IPA/water)~3.5 mg[12][18]
Dapivirine (25 mg)Silicone ElastomerMatrixApprox. 13 mg (in 1:1 IPA/water)~13 mg[12]
Dapivirine (200 mg) / Levonorgestrel (B1675169) (varying loads)Silicone ElastomerMatrixNot specifiedNot specified[10]
Etonogestrel / Ethinyl EstradiolSilicone-PolyurethaneMatrixSlower ENG and greater EE release compared to NuvaRing®Not specified[7]

Table 2: Mechanical Properties of Different Vaginal Ring Formulations

PolymerDrug(s)Hardness (Shore M)Compression Force (at 20mm)Tensile Strength (N/mm²)Elongation at Break (%)Reference
Silicone ElastomerDapivirine / Levonorgestrel~60Increases with drug loadingNot specifiedNot specified[12]
EVANot specifiedNot specifiedNot specified6.9Not specified[15]
Silicone ElastomerNot specifiedNot specifiedNot specifiedUp to 10 MPaApproaching 5000% (nanocomposites)[19]
FKM ElastomersNot specifiedNot specifiedNot specified7 - 20 MPa150 - 300%[20]

Signaling Pathways and Experimental Workflows

The therapeutic effects of drugs delivered by vaginal rings are mediated through specific cellular signaling pathways. Understanding these pathways is crucial for drug development and evaluation.

Signaling Pathways

Hormonal Contraceptives (Etonogestrel, Ethinyl Estradiol, Levonorgestrel):

These synthetic hormones primarily prevent pregnancy by inhibiting ovulation.[21][22][23] They exert negative feedback on the hypothalamus and pituitary gland, suppressing the release of Gonadotropin-Releasing Hormone (GnRH), Follicle-Stimulating Hormone (FSH), and Luteinizing Hormone (LH).[6][24][25] This prevents the LH surge required for ovulation.[1][6] Secondary mechanisms include thickening of the cervical mucus to impede sperm penetration and alteration of the endometrium to make it less receptive to implantation.[1][21][23]

Hormonal_Contraception_Pathway cluster_events Physiological Events Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Ovary Ovary Pituitary->Ovary FSH, LH (+) Ovulation Ovulation Inhibited Uterus_Events Uterus_Events Cervix Cervix Sperm_Penetration Sperm Penetration Inhibited Endometrium Endometrium Implantation Implantation Inhibited Ring Vaginal Ring (Etonogestrel, Ethinyl Estradiol, Levonorgestrel) Ring->Hypothalamus Negative Feedback Ring->Pituitary Negative Feedback Ring->Cervix Thickens Mucus Ring->Endometrium Alters Lining

Mechanism of action for hormonal contraceptives.

Antiretrovirals (Dapivirine, Tenofovir):

  • Dapivirine: As a non-nucleoside reverse transcriptase inhibitor (NNRTI), dapivirine directly binds to and inhibits the HIV reverse transcriptase enzyme.[26][27] This prevents the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.[26][27]

  • Tenofovir (B777): Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI). It is a prodrug that is converted to its active form, tenofovir diphosphate (B83284) (TFV-DP), within the cell.[4][5][9] TFV-DP competes with the natural deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into the growing viral DNA chain by reverse transcriptase.[4] Once incorporated, it acts as a chain terminator, halting DNA synthesis.[4][9]

Antiretroviral_Pathway cluster_HIV HIV Replication Cycle cluster_Drugs Drug Action HIV_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Viral_DNA Viral DNA Synthesis Reverse_Transcriptase->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication Dapivirine Dapivirine (NNRTI) Dapivirine->Reverse_Transcriptase Direct Inhibition Tenofovir Tenofovir (NRTI Prodrug) TFV_DP Tenofovir Diphosphate (Active Form) Tenofovir->TFV_DP Intracellular Phosphorylation TFV_DP->Viral_DNA Chain Termination

Mechanism of action for antiretroviral drugs.
Experimental Workflow for Vaginal Ring R&D

The development of a new vaginal ring product follows a structured workflow from initial concept to final product characterization.

R_and_D_Workflow cluster_Formulation Formulation Development cluster_Characterization In Vitro Characterization cluster_Preclinical Preclinical & Clinical API_Selection API & Polymer Selection Design_Selection Ring Design (Matrix/Reservoir) API_Selection->Design_Selection Prototyping Prototype Manufacturing Design_Selection->Prototyping Content_Uniformity Content Uniformity Testing Prototyping->Content_Uniformity Mechanical_Testing Mechanical Property Testing Content_Uniformity->Mechanical_Testing IVRT In Vitro Release Testing (IVRT) Mechanical_Testing->IVRT Stability Stability Studies IVRT->Stability In_Vivo In Vivo Studies (Animal Models) Stability->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials

Typical R&D workflow for vaginal rings.

Conclusion

Vaginal ring drug delivery systems represent a highly effective and user-friendly platform for the sustained and controlled administration of a wide range of therapeutic agents. A thorough understanding of their core components, design principles, and performance characteristics is essential for the successful development of novel and improved products. This technical guide provides a foundational resource for researchers and developers, offering detailed insights into the critical experimental protocols and quantitative data necessary to advance this important field of drug delivery.

References

Exploratory

NuvaRing's Mechanism for Suppressing Gonadotropins: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the mechanism by which NuvaRing®, a combined hormonal contraceptive vaginal ring, suppresses gonadotropins. It is intended for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the mechanism by which NuvaRing®, a combined hormonal contraceptive vaginal ring, suppresses gonadotropins. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the pharmacodynamics, signaling pathways, and experimental evaluation of this contraceptive method.

Introduction

NuvaRing® is a flexible, transparent vaginal ring that releases a continuous low dose of the progestin etonogestrel (B1671717) (ENG) and the estrogen ethinyl estradiol (B170435) (EE). The primary mechanism of contraceptive action is the inhibition of ovulation, which is achieved through the suppression of gonadotropins—follicle-stimulating hormone (FSH) and luteinizing hormone (LH)—via a negative feedback loop on the hypothalamic-pituitary-ovarian (HPO) axis.[1][2][3] This guide delves into the core pharmacological principles underlying this gonadotropin suppression.

Pharmacodynamics and Quantitative Data

NuvaRing® is designed to release an average of 0.120 mg of etonogestrel and 0.015 mg of ethinyl estradiol per day over a 3-week period.[4] This continuous delivery system results in relatively stable serum concentrations of both hormones, avoiding the daily peaks and troughs associated with oral contraceptives.

Serum Hormone Concentrations
ParameterNuvaRing®Combined Oral Contraceptive (COC)Reference
Daily Hormone Release Etonogestrel: 120 µgEthinyl Estradiol: 15 µgVaries (e.g., Desogestrel (B1670305) 150 µg, EE 30 µg)[5]
Maximum Serum Concentration (Cmax) vs. COC Etonogestrel: ~40% of COCEthinyl Estradiol: ~30% of COC100%[5]
Systemic Exposure (AUC) vs. COC Etonogestrel: SimilarEthinyl Estradiol: ~50%100%[5]

Table 1: Comparative Pharmacokinetics of NuvaRing® and a Combined Oral Contraceptive.

Gonadotropin and Ovarian Hormone Levels

A study comparing HPO axis suppression in egg donor IVF cycles provides specific gonadotropin levels prior to stimulation.

HormoneNuvaRing® Group (mean ± SD)OCP Group (mean ± SD)p-valueReference
FSH (mIU/mL) 1.7 ± 1.61.7 ± 1.90.45[6]
LH (mIU/mL) 1.2 ± 1.41.7 ± 2.50.95[6]
Estradiol (pg/mL) 36.6 ± 24.333.6 ± 19.90.33[6]

Table 2: Serum Hormone Levels Prior to Gonadotropin Initiation in Egg Donors.

Signaling Pathways of Gonadotropin Suppression

The contraceptive effect of NuvaRing® is primarily due to the synergistic action of etonogestrel and ethinyl estradiol on the hypothalamic-pituitary-ovarian (HPO) axis.

Hypothalamic-Pituitary-Ovarian Axis Regulation

The HPO axis is a tightly regulated system. The hypothalamus releases gonadotropin-releasing hormone (GnRH) in a pulsatile manner, which stimulates the anterior pituitary to secrete FSH and LH. These gonadotropins, in turn, act on the ovaries to promote follicular development and ovulation.

Mechanism of Etonogestrel and Ethinyl Estradiol Action

Etonogestrel, the active metabolite of desogestrel, is a potent progestin that binds with high affinity to progesterone (B1679170) receptors in the hypothalamus and pituitary gland.[7] Ethinyl estradiol, a synthetic estrogen, also plays a crucial role in suppressing gonadotropin secretion.

The continuous presence of these exogenous hormones disrupts the normal pulsatile secretion of GnRH from the hypothalamus and directly inhibits the synthesis and release of FSH and LH from the pituitary gonadotroph cells.[1][3] This leads to the suppression of follicular development and the prevention of the mid-cycle LH surge, which is the primary trigger for ovulation.[7]

HPO_Axis_Suppression Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Ovary Ovary Pituitary->Ovary FSH & LH (+) Ovary->Hypothalamus Estrogen & Progesterone (-) Ovary->Pituitary Estrogen & Progesterone (-) NuvaRing NuvaRing (Etonogestrel & Ethinyl Estradiol) NuvaRing->Hypothalamus Negative Feedback (-) NuvaRing->Pituitary Negative Feedback (-)

Caption: Signaling pathway of HPO axis suppression by NuvaRing.

Experimental Protocols

The evaluation of NuvaRing's effect on gonadotropin suppression involves rigorous clinical trial methodologies.

Randomized Crossover Study for Ovulation Inhibition

Objective: To assess the effects of NuvaRing® on ovarian function compared to a combined oral contraceptive (COC).

Study Design: A randomized, open-label, crossover study.

Participants: Healthy female volunteers (e.g., n=16).

Methodology:

  • Randomization: Participants are randomly assigned to one of two treatment groups.

  • Treatment Phase 1:

    • Group 1 receives one cycle of a COC (e.g., 150 µg desogestrel / 30 µg ethinyl estradiol).

    • Group 2 uses NuvaRing® for one cycle (3 weeks of use followed by a 1-week ring-free period).

  • Washout Period: A period to allow hormone levels to return to baseline.

  • Treatment Phase 2 (Crossover):

    • Group 1 switches to NuvaRing® for one cycle.

    • Group 2 switches to the COC for one cycle.

  • Outcome Measures:

    • Follicular Diameter: Measured by transvaginal ultrasound.

    • Serum Hormone Concentrations: Blood samples are collected at regular intervals to measure FSH, LH, 17β-estradiol, and progesterone.

    • Endometrial Thickness: Measured by transvaginal ultrasound.

Hormone Analysis: Serum hormone levels are typically measured using validated immunoassays (e.g., ELISA, RIA, or chemiluminescence assays).

Crossover_Study_Workflow Start Recruitment & Randomization Group1_P1 Group 1: COC Cycle Start->Group1_P1 Group2_P1 Group 2: NuvaRing® Cycle Start->Group2_P1 Washout Washout Period Group1_P1->Washout Group2_P1->Washout Group1_P2 Group 1: NuvaRing® Cycle Washout->Group1_P2 Group2_P2 Group 2: COC Cycle Washout->Group2_P2 Analysis Data Analysis: - Follicular Diameter - Hormone Levels - Endometrial Thickness Group1_P2->Analysis Group2_P2->Analysis

Caption: Experimental workflow for a randomized crossover study.

Immunoassay for Gonadotropin Measurement

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying serum gonadotropin levels.

Methodology:

  • Coating: Microtiter wells are coated with a capture antibody specific for the gonadotropin (e.g., anti-FSH or anti-LH).

  • Sample Addition: Patient serum samples and standards of known gonadotropin concentrations are added to the wells. The gonadotropin in the sample binds to the capture antibody.

  • Washing: The wells are washed to remove unbound components.

  • Detection Antibody: A second, enzyme-linked antibody that also specifically binds to the gonadotropin is added.

  • Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

  • Measurement: The intensity of the color is measured using a spectrophotometer, which is proportional to the concentration of the gonadotropin in the sample.

Conclusion

NuvaRing® effectively suppresses gonadotropins through the continuous release of etonogestrel and ethinyl estradiol, which act centrally on the hypothalamus and pituitary gland to inhibit the HPO axis. This disruption of the normal hormonal feedback mechanisms prevents follicular development and the LH surge, thereby inhibiting ovulation. The quantitative data from clinical studies demonstrate a profound suppression of FSH and LH, leading to a highly effective contraceptive method. Further research focusing on the detailed molecular interactions within the pituitary gonadotrophs could provide even deeper insights into the precise mechanisms of action.

References

Foundational

An In-Depth Technical Guide on the Binding Affinity of Etonogestrel to Progesterone and Estrogen Receptors

Introduction Etonogestrel (B1671717), the biologically active metabolite of the third-generation progestin desogestrel, is a potent synthetic steroid hormone widely utilized in long-acting reversible contraceptives such...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Etonogestrel (B1671717), the biologically active metabolite of the third-generation progestin desogestrel, is a potent synthetic steroid hormone widely utilized in long-acting reversible contraceptives such as subdermal implants and vaginal rings.[1][2] Its primary mechanism of action is the suppression of ovulation, a process fundamentally dictated by its interaction with steroid hormone receptors.[1][3] This technical guide provides a comprehensive analysis of etonogestrel's binding affinity for progesterone (B1679170) receptors (PR) and estrogen receptors (ER), presenting quantitative data, detailed experimental methodologies for affinity measurement, and an overview of the relevant signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and reproductive pharmacology.

Receptor Binding Affinity Profile

The biological activity and selectivity of etonogestrel are defined by its binding affinity to various steroid hormone receptors. It is characterized by a high and specific affinity for the progesterone receptor, which is central to its progestational and contraceptive effects.[2][3] Conversely, its affinity for the estrogen receptor is negligible, a key feature distinguishing its pharmacological profile.[1][4]

Progesterone Receptor (PR) Binding Affinity

Etonogestrel exhibits a very high binding affinity for the progesterone receptor, significantly greater than that of the endogenous hormone progesterone and other synthetic progestins.[1] This potent interaction underlies its ability to effectively inhibit ovulation by modulating the hypothalamic-pituitary-ovarian (HPO) axis.[1] The relative binding affinities (RBAs) of etonogestrel and other common progestins are summarized in Table 1, derived from competitive binding assays.

Table 1: Relative Binding Affinity (RBA) for the Progesterone Receptor (PR) Data derived from competitive binding assays using intact human breast cancer (MCF-7) cells. The RBA is relative to the reference progestin Org 2058.

CompoundRelative Binding Affinity (%) (Org 2058 = 100%)
Etonogestrel (3-keto-desogestrel) 200
Levonorgestrel100
Medroxyprogesterone acetate (B1210297) (MPA)60
Norethisterone45
Progesterone40
Cyproterone acetate40
(Source: Kloosterboer et al., 1988)[1]
Estrogen Receptor (ER) Binding Affinity

A critical aspect of etonogestrel's selectivity is its lack of significant binding to the estrogen receptor (ERα and ERβ). Multiple studies have demonstrated that estrogen receptor affinity could not be demonstrated for etonogestrel, which contributes to a favorable side-effect profile by avoiding estrogen-related effects.[1][4]

Table 2: Binding Affinity for the Estrogen Receptor (ER)

CompoundRelative Binding Affinity (%) (Estradiol = 100%)
Etonogestrel No demonstrable affinity
(Source: P. H. Connolly et al., 1990; J. Kloosterboer et al., 1988)[1][4]

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of binding affinity for nuclear receptors like PR and ER is classically performed using a competitive radioligand binding assay.[5][6] This technique is considered a gold standard for quantifying the affinity (expressed as Kᵢ, the inhibition constant) of a test compound by measuring its ability to displace a high-affinity radiolabeled ligand from the receptor.[5]

Below is a representative protocol synthesized from established methodologies for nuclear receptor binding assays.[5][6][7][8]

1. Receptor Preparation:

  • Source: A consistent source of the target receptor is required. This can be tissue homogenates from target organs (e.g., uterus) or, more commonly, cultured cells engineered to express high levels of the receptor, such as the MCF-7 human breast cancer cell line.[1][9]

  • Procedure: Cells or tissues are homogenized in a cold lysis buffer containing protease inhibitors. The homogenate is subjected to centrifugation to pellet the cell membranes, which contain the membrane-associated and cytosolic receptors. The resulting pellet is washed and resuspended in an appropriate assay buffer to a known protein concentration, determined by an assay such as the BCA protein assay.[8]

2. Assay Execution:

  • Format: The assay is typically performed in a 96-well or 384-well plate format to allow for high-throughput analysis.[7][8]

  • Components: Each well contains:

    • The receptor preparation (e.g., 50-100 µg of protein).

    • A fixed, low concentration of a high-affinity radioligand (e.g., [³H]-Org 2058 for PR). The concentration is typically at or below the Kₔ of the radioligand to ensure assay sensitivity.

    • A range of concentrations of the unlabeled test compound (e.g., etonogestrel). A wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M) is used to generate a complete competition curve.

  • Controls:

    • Total Binding: Contains receptor and radioligand only (no competitor).

    • Non-specific Binding (NSB): Contains receptor, radioligand, and a saturating concentration of an unlabeled ligand to measure binding to non-receptor components.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C or 37°C) for a sufficient period (e.g., 60-90 minutes) to reach binding equilibrium.[8]

3. Separation of Bound and Free Radioligand:

  • Method: Rapid vacuum filtration is the most common method. The contents of each well are aspirated over a glass fiber filter mat using a cell harvester. The receptors and any bound radioligand are trapped on the filter, while the free radioligand passes through.[5][8]

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[8]

4. Quantification and Data Analysis:

  • Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is then counted using a scintillation counter (e.g., a MicroBeta counter).[8]

  • Calculations:

    • Specific Binding: Calculated by subtracting the non-specific binding counts from the total binding counts.

    • IC₅₀ Determination: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[8]

    • Kᵢ Calculation: The IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[8]

G cluster_prep Preparation cluster_assay Assay Execution cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor Receptor Source (e.g., MCF-7 Cells) Incubation Incubate Components (Receptor + Radioligand + Competitor) in 96-well Plate Receptor->Incubation Radioligand Radioligand (e.g., [3H]-Org 2058) Radioligand->Incubation Competitor Test Compound (Etonogestrel) Competitor->Incubation Filtration Vacuum Filtration (Separate Bound from Free) Incubation->Filtration Reach Equilibrium Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Isolate Bound Ligand Analysis Non-linear Regression (Calculate IC50 and Ki) Counting->Analysis Generate Raw Data G cluster_cyto Cytoplasm cluster_nuc Nucleus PR PR Dimer PR Dimer PR->Dimer Dimerization HSP HSP ETO Etonogestrel Complex PR-HSP Complex ETO->Complex Binding Complex->PR HSP Dissociation PRE PRE Dimer->PRE Nuclear Translocation DNA DNA CoReg Co-regulators PRE->CoReg Binding Gene Target Gene Transcription CoReg->Gene Recruitment & Modulation G cluster_cyto Cytoplasm cluster_nuc Nucleus ER ER Dimer_ER ER Dimer ER->Dimer_ER Dimerization HSP_ER HSP E2 Estrogen Complex_ER ER-HSP Complex E2->Complex_ER Binding Complex_ER->ER HSP Dissociation ERE ERE Dimer_ER->ERE Nuclear Translocation DNA_ER DNA CoReg_ER Co-regulators ERE->CoReg_ER Binding Gene_ER Target Gene Transcription CoReg_ER->Gene_ER Recruitment & Modulation

References

Exploratory

NuvaRing's Impact on Cervical Mucus and Endometrium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the physiological effects of NuvaRing®, a combined hormonal contraceptive vaginal ring re...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physiological effects of NuvaRing®, a combined hormonal contraceptive vaginal ring releasing etonogestrel (B1671717) (ENG) and ethinyl estradiol (B170435) (EE), on cervical mucus and the endometrium. A primary mechanism of contraceptive efficacy for NuvaRing® is the alteration of these key reproductive tissues, creating an environment unfavorable for conception. This document synthesizes available quantitative data, details relevant experimental methodologies, and illustrates the underlying hormonal signaling pathways to serve as a resource for researchers, scientists, and drug development professionals in the field of reproductive biology and hormonal contraception.

Introduction

NuvaRing® delivers a continuous low dose of 120 µg of etonogestrel (a progestin) and 15 µg of ethinyl estradiol (an estrogen) daily[1][2]. Beyond the primary effect of ovulation inhibition, the contraceptive efficacy of NuvaRing® is significantly augmented by its profound effects on the cervical mucus and the endometrium[3][4]. Etonogestrel, the biologically active metabolite of desogestrel, in synergy with ethinyl estradiol, induces changes that render the cervical mucus hostile to sperm penetration and the endometrium unreceptive to implantation[3][4][5]. This guide will delve into the specific quantitative and qualitative changes observed in these tissues, the experimental protocols used to assess these changes, and the molecular signaling pathways that mediate these effects.

Effects on Cervical Mucus

The hormonal components of NuvaRing® induce significant alterations in the biophysical and biochemical properties of cervical mucus, transforming it into a potent barrier to sperm migration.

Quantitative Changes in Cervical Mucus Properties

The progestogenic effect of etonogestrel is the primary driver of changes in cervical mucus, leading to a thick, viscous, and scanty secretion that physically impedes sperm transport[6]. While specific quantitative data for NuvaRing® on all parameters is limited, studies on combined oral contraceptives (COCs) containing progestins provide valuable insights.

ParameterEffect of Etonogestrel/Ethinyl EstradiolQuantitative Data (from proxy COCs)Citation(s)
Viscosity IncreasedHormonal contraceptive users had more viscous cervicovaginal lavage (CVL) compared to non-users.[6]
Mucin Content Increased expression of gel-forming mucinsMUC1: +15.21 ± 10.45 ng/mL (p < 0.05)MUC2: +54.36 ± 31.88 ng/mL (p < 0.01)MUC5B: +22.14 ± 15.78 ng/mL (p < 0.05)[7]
pH No significant change reportedVaginal pH values were not significantly different before and after NuvaRing® use in one study.[8]
Volume/Amount DecreasedCervical mucus becomes scant in amount.[6]
Sperm Penetrability Significantly decreasedIn vitro tests show impaired sperm penetration.[3][9][10]
Experimental Protocols

This assay quantitatively assesses the ability of spermatozoa to penetrate and migrate through a column of cervical mucus.

Objective: To measure the distance and density of sperm penetration into cervical mucus over time.

Methodology:

  • Mucus Collection: Aspirate cervical mucus from the endocervical canal using a sterile syringe or catheter. Assess the quality of the mucus (e.g., using the Insler score).

  • Capillary Tube Loading: Fill a flat glass capillary tube (e.g., 75 mm length, 5 mm width, 0.2 mm depth) with the collected cervical mucus, avoiding air bubbles.

  • Semen Sample Preparation: Allow the semen sample to liquefy for 30 minutes at 37°C. Perform a standard semen analysis to determine sperm concentration and motility.

  • Assay Setup: Place one end of the mucus-filled capillary tube into a reservoir containing the semen sample.

  • Incubation: Incubate the setup at 37°C.

  • Microscopic Evaluation: At specified time points (e.g., 30, 60, 90, and 120 minutes), place the capillary tube on a microscope slide and examine under a microscope (100x or 200x magnification).

  • Data Analysis:

    • Measure the maximum distance (in mm) traveled by the vanguard spermatozoa from the semen-mucus interface.

    • Count the number of spermatozoa at different distances along the capillary tube.

    • The results are often expressed as a sperm penetration score.[9][11][12]

G cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Analysis Mucus Cervical Mucus Collection Load Load Mucus into Capillary Tube Mucus->Load Semen Semen Sample Liquefaction Incubate Incubate with Semen at 37°C Semen->Incubate Load->Incubate Microscopy Microscopic Examination Incubate->Microscopy Measure Measure Penetration Distance Microscopy->Measure Count Count Sperm Density Microscopy->Count

Kremer Sperm Penetration Test Workflow
Signaling Pathways in Cervical Epithelial Cells

Etonogestrel, acting through progesterone (B1679170) receptors (PRs), and ethinyl estradiol, through estrogen receptors (ERs), modulate the expression of genes encoding mucins, the primary glycoproteins responsible for the viscoelastic properties of cervical mucus. The progestogenic effect typically dominates, leading to an upregulation of gel-forming mucins like MUC5AC and MUC5B.

G cluster_hormones Hormones cluster_receptors Receptors cluster_nucleus Nucleus cluster_output Cellular Output ENG Etonogestrel (ENG) PR Progesterone Receptor (PR) ENG->PR EE Ethinyl Estradiol (EE) ER Estrogen Receptor (ER) EE->ER PRE Progesterone Response Element (PRE) PR->PRE Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to MUC5AC MUC5AC Gene PRE->MUC5AC Upregulates MUC5B MUC5B Gene PRE->MUC5B Upregulates ERE->MUC5B Upregulates Mucin Mucin Protein Synthesis MUC5AC->Mucin MUC5B->Mucin Viscosity Increased Mucus Viscosity Mucin->Viscosity

Hormonal Regulation of Mucin Expression

Effects on the Endometrium

The continuous exposure to etonogestrel and ethinyl estradiol from NuvaRing® significantly alters the normal cyclical development of the endometrium, rendering it unreceptive to embryo implantation.

Quantitative and Histological Changes in the Endometrium

Long-term use of NuvaRing® leads to a generally suppressed, atrophic, or inactive endometrium with some secretory changes, which is not conducive to implantation[11].

ParameterEffect of Etonogestrel/Ethinyl EstradiolQuantitative DataCitation(s)
Endometrial Thickness DecreasedMean endometrial thickness in etonogestrel implant users was 2.9 mm (SD 2.0).[6]
Histological Findings Atrophic or inactive endometrium, secretory changes, glandular and stromal atrophy.In a 2-year study, the majority of biopsies showed atrophic/inactive endometrium or secretory changes.[11]
Gene Expression Altered expression of receptivity markersDownregulation of genes associated with proliferation and upregulation of genes associated with differentiation. Specific data for NuvaRing is limited.[12][13][14][15]
Experimental Protocols

Objective: To obtain endometrial tissue for histological evaluation of hormonal effects.

Methodology:

  • Timing of Biopsy: Endometrial biopsies are typically performed at specific time points during the contraceptive cycle (e.g., late in the 3-week ring-use period).

  • Biopsy Procedure:

    • A speculum is inserted into the vagina to visualize the cervix.

    • The cervix is cleansed with an antiseptic solution.

    • A thin, flexible suction catheter (e.g., a Pipelle) is inserted through the cervical canal into the uterine cavity.

    • The plunger of the device is withdrawn to create suction, and the catheter is moved in and out and rotated to collect tissue from multiple areas of the endometrium.

    • The catheter is withdrawn, and the tissue is expelled into a container with formalin.[16][17][18]

  • Histological Processing:

  • Microscopic Evaluation: A pathologist examines the slides to assess:

    • Glandular architecture (size, shape, and density).

    • Stromal characteristics (cellularity, decidualization).

    • Epithelial cell morphology.

    • Presence of mitotic activity or secretory changes.[16][17][18]

G cluster_procedure Biopsy Procedure cluster_processing Tissue Processing cluster_analysis Analysis Insert Insert Speculum Cleanse Cleanse Cervix Insert->Cleanse Catheter Insert Biopsy Catheter Cleanse->Catheter Sample Collect Tissue via Suction Catheter->Sample Fix Fix in Formalin Sample->Fix Embed Embed in Paraffin Fix->Embed Section Section Tissue Embed->Section Stain Stain with H&E Section->Stain Microscopy Microscopic Examination Stain->Microscopy Assess Assess Glandular and Stromal Morphology Microscopy->Assess

Endometrial Biopsy and Histology Workflow
Signaling Pathways in Endometrial Cells

The combined action of etonogestrel and ethinyl estradiol on the endometrium is complex. Ethinyl estradiol can have a proliferative effect, while etonogestrel generally induces an anti-proliferative and secretory transformation. The continuous administration of both hormones leads to an overall atrophic and unreceptive endometrium.

G cluster_hormones Hormones cluster_receptors Receptors cluster_effects Cellular Effects cluster_outcome Endometrial State ENG Etonogestrel (ENG) PR Progesterone Receptor (PR) ENG->PR EE Ethinyl Estradiol (EE) ER Estrogen Receptor (ER) EE->ER Proliferation Inhibition of Proliferation PR->Proliferation Inhibits Differentiation Induction of Secretory Differentiation PR->Differentiation Induces Receptivity Downregulation of Receptivity Markers (e.g., HOXA10) PR->Receptivity Downregulates ER->Proliferation Stimulates (counteracted by ENG) Atrophy Glandular and Stromal Atrophy Proliferation->Atrophy Unreceptive Unreceptive Endometrium Differentiation->Unreceptive Receptivity->Unreceptive

Hormonal Signaling in Endometrial Cells

Conclusion

The contraceptive vaginal ring, NuvaRing®, exerts potent effects on both the cervical mucus and the endometrium, which are critical to its high contraceptive efficacy. The progestogenic component, etonogestrel, is primarily responsible for inducing a thick, tenacious cervical mucus that is impenetrable to sperm and for creating an atrophic, unreceptive endometrium. Ethinyl estradiol modulates these effects and contributes to cycle control. The quantitative data, experimental protocols, and signaling pathways detailed in this guide provide a foundational understanding for further research and development in the field of hormonal contraception. Future studies should aim to provide more specific quantitative data on the effects of NuvaRing® on cervical mucus viscosity, pH, and volume, as well as a more detailed analysis of the gene expression changes in the endometrium related to receptivity.

References

Foundational

The Pharmacodynamics of Etonogestrel in Contraception: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the pharmacodynamics of etonogestrel (B1671717), a potent synthetic progestin central to long-acti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of etonogestrel (B1671717), a potent synthetic progestin central to long-acting reversible contraception. Etonogestrel's high efficacy in preventing pregnancy is primarily attributed to its multifactorial mechanism of action, which includes the inhibition of ovulation, thickening of the cervical mucus, and alterations to the endometrium. This document details the molecular interactions, physiological effects, and the experimental methodologies used to elucidate etonogestrel's contraceptive actions.

Core Mechanism of Action: Inhibition of Ovulation

The principal contraceptive effect of etonogestrel is the suppression of ovulation.[1] This is achieved through its potent negative feedback on the hypothalamic-pituitary-ovarian (HPO) axis. Etonogestrel, the biologically active metabolite of desogestrel, binds with high affinity to progesterone (B1679170) receptors in the hypothalamus and pituitary gland.[1][2] This interaction disrupts the normal pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn suppresses the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the pituitary. The prevention of the mid-cycle LH surge is the critical event that inhibits follicular rupture and the release of an oocyte.[1][3]

While etonogestrel effectively suppresses ovulation, it does not completely arrest follicular development. Some follicular growth may still occur, but it rarely leads to ovulation.[4]

Quantitative Effects on the Hypothalamic-Pituitary-Ovarian Axis

The administration of etonogestrel leads to measurable changes in the serum concentrations of key reproductive hormones. While specific percentage reductions can vary between individuals, studies have consistently demonstrated a significant suppression of gonadotropins.

ParameterEffect of EtonogestrelReference
Luteinizing Hormone (LH) Suppression of the mid-cycle surge.[1][3] Studies have shown that etonogestrel can be utilized for LH suppression in controlled ovarian stimulation protocols.[5][6][1][3][5][6]
Follicle-Stimulating Hormone (FSH) Levels are generally suppressed, though to a lesser extent than LH. One study noted no statistically significant difference in FSH levels after three years of implant use.[4][4]
Etonogestrel Serum Concentration The median serum concentration in implant users is approximately 137.4 pg/mL. However, there is significant interindividual variability.[7][8][9] A concentration above 90 pg/mL is generally considered necessary to maintain ovulatory suppression.[7][7][8][9]

Secondary Mechanisms of Contraceptive Action

In addition to inhibiting ovulation, etonogestrel exerts its contraceptive effects through actions on the cervical mucus and the endometrium.

Thickening of Cervical Mucus

Etonogestrel induces a significant increase in the viscosity of the cervical mucus.[1] This thickened mucus acts as a physical barrier, impeding the penetration of sperm into the upper reproductive tract.[10] The quality of cervical mucus is hormonally dependent; under the influence of progestins like etonogestrel, it becomes scant, thick, and opaque, in contrast to the thin, watery, and sperm-friendly mucus seen during the follicular phase.[10][11][12]

ParameterEffect of EtonogestrelReference
Cervical Mucus Viscosity Increased viscosity, creating a barrier to sperm penetration.[1][10] This is often assessed semi-quantitatively using the Insler score.[1][10]
Cervical Mucus Composition Altered composition, becoming thicker and stickier.[11][11]
Alteration of the Endometrium

Etonogestrel also alters the lining of the uterus, making it less receptive to the implantation of a fertilized egg.[1] This effect is a result of etonogestrel's action on the progesterone receptors in the endometrium.[13]

ParameterEffect of EtonogestrelReference
Endometrial Thickness Generally leads to a thinner endometrium.[13][13]
Endometrial Receptivity Reduced receptivity to implantation.[1][1]

Signaling Pathways

The contraceptive effects of etonogestrel are mediated through its interaction with progesterone receptors, initiating a cascade of intracellular signaling events.

Etonogestrel_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Etonogestrel Etonogestrel PR Progesterone Receptor (PR) Etonogestrel->PR Binds Active_PR Active PR Dimer PR->Active_PR Dimerization HSP Heat Shock Proteins (HSP) PR_HSP_complex Inactive PR-HSP Complex PR_HSP_complex->HSP Dissociation PRE Progesterone Response Element (PRE) Active_PR->PRE Binds to Transcription_Modulation Modulation of Gene Transcription PRE->Transcription_Modulation Initiates Contraceptive_Effects Contraceptive Effects: - Inhibition of GnRH release - Altered Cervical Mucus - Endometrial Changes Transcription_Modulation->Contraceptive_Effects Leads to

Caption: Etonogestrel signaling pathway in target cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of etonogestrel's pharmacodynamics.

Assessment of Ovulation Inhibition

Objective: To determine the effect of etonogestrel on ovulation.

Methodology: Ultrasound Monitoring of Follicular Growth

  • Baseline Scan: A transvaginal ultrasound is performed at the beginning of the menstrual cycle (day 2-3) to assess the antral follicle count and rule out any existing ovarian cysts.

  • Serial Scans: Subsequent scans are performed every 2-3 days, starting from around day 8-9 of the cycle.

  • Follicle Measurement: The diameter of the dominant follicle is measured in two perpendicular planes.

  • Ovulation Confirmation: Ovulation is confirmed by the disappearance of the dominant follicle or a significant decrease in its size, often accompanied by the presence of free fluid in the cul-de-sac.

  • Data Analysis: The incidence of ovulation in a cohort of etonogestrel users is compared to a control group.

Ovulation_Inhibition_Workflow Start Start of Menstrual Cycle Baseline_Scan Baseline Transvaginal Ultrasound (Day 2-3) Start->Baseline_Scan Serial_Scans Serial Ultrasounds (from Day 8-9) Baseline_Scan->Serial_Scans Follicle_Measurement Measure Dominant Follicle Diameter Serial_Scans->Follicle_Measurement Ovulation_Check Check for Follicular Rupture/Disappearance Follicle_Measurement->Ovulation_Check Ovulation_Confirmed Ovulation Confirmed Ovulation_Check->Ovulation_Confirmed Yes No_Ovulation Ovulation Inhibited Ovulation_Check->No_Ovulation No

Caption: Experimental workflow for assessing ovulation inhibition.

Quantification of Cervical Mucus Viscosity

Objective: To assess the effect of etonogestrel on cervical mucus properties.

Methodology: Insler Score

The Insler score is a semi-quantitative method used to evaluate cervical mucus. It assesses four parameters, each scored from 0 to 3:

  • Amount of Mucus:

    • 0: No mucus

    • 1: Scant

    • 2: Moderate

    • 3: Abundant

  • Spinnbarkeit (Stretchability):

    • 0: None

    • 1: 1-4 cm

    • 2: 5-8 cm

    • 3: >8 cm

  • Ferning Pattern (crystallization upon drying):

    • 0: No ferning

    • 1: Atypical ferning

    • 2: Primary and secondary branching

    • 3: Tertiary and quaternary branching

  • Cervical Os:

    • 0: Closed

    • 1: Partially open

    • 2: Open

    • 3: Gaping

A total score is calculated, with lower scores indicating less favorable mucus for sperm penetration.

Determination of Receptor Binding Affinity

Objective: To quantify the binding affinity of etonogestrel to the progesterone receptor.

Methodology: Competitive Radioligand Binding Assay

  • Preparation of Receptor Source: Cytosolic extracts containing progesterone receptors are prepared from target tissues (e.g., uterine tissue).

  • Incubation: A constant concentration of a radiolabeled progestin (e.g., ³H-progesterone) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled etonogestrel.

  • Separation of Bound and Free Ligand: Techniques such as dextran-coated charcoal or filtration are used to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: A competition curve is generated by plotting the percentage of specific binding of the radioligand against the concentration of etonogestrel. The IC₅₀ value (the concentration of etonogestrel that inhibits 50% of the specific binding of the radioligand) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Prepare Receptor Source Incubation Incubate Radioligand, Receptor, and Etonogestrel Start->Incubation Separation Separate Bound and Free Ligand Incubation->Separation Quantification Measure Bound Radioactivity Separation->Quantification Data_Analysis Generate Competition Curve and Calculate IC50/Ki Quantification->Data_Analysis Result Determine Binding Affinity Data_Analysis->Result

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The pharmacodynamics of etonogestrel are well-characterized, revealing a robust and multi-faceted mechanism of action that ensures high contraceptive efficacy. Its primary effect on the hypothalamic-pituitary-ovarian axis, leading to the inhibition of ovulation, is complemented by its significant impact on cervical mucus and the endometrium. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of progestin-based contraceptives. A thorough understanding of these pharmacodynamic principles is essential for researchers and clinicians working to advance the field of reproductive health.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Models for Vaginal Ring Hormone Release Studies

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the current in vitro models used to study hormone release from vaginal rings. Detailed protocols...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current in vitro models used to study hormone release from vaginal rings. Detailed protocols for the most common experimental setups are provided, along with a summary of quantitative data from various studies to facilitate comparison and aid in the development and evaluation of new vaginal ring formulations.

Introduction to In Vitro Release Testing for Vaginal Rings

In vitro release testing (IVRT) is a critical component in the development and quality control of vaginal rings.[1] These studies are essential for characterizing the performance of a drug product, ensuring batch-to-batch consistency, and can serve as a surrogate for in vivo performance, potentially reducing the need for extensive clinical trials. The development of a robust and reproducible IVRT method is crucial for understanding the release kinetics of hormones from the polymeric matrix of the ring and for establishing an in vitro-in vivo correlation (IVIVC).[2]

Vaginal rings are designed for sustained and controlled drug delivery over weeks or months.[3] Therefore, IVRT methods must be capable of evaluating long-term release profiles. The choice of the in vitro model, including the apparatus and the dissolution medium, significantly impacts the observed release kinetics.[4]

Key In Vitro Models and Apparatus

Several apparatuses are utilized for the in vitro release testing of vaginal rings, ranging from simple shake-flask methods to more sophisticated compendial systems.

2.1 Shake-Flask Method

This is a widely used, non-compendial method due to its simplicity and adaptability.[5] It typically involves placing a single vaginal ring in a sealed flask containing the release medium, which is then placed in a temperature-controlled shaking incubator.[5]

2.2 USP Apparatus 2 (Paddle Apparatus)

While commonly used for oral dosage forms, the USP Apparatus 2 can be adapted for vaginal ring testing. However, challenges such as significant evaporation of the release medium, especially with organic solvent mixtures, need to be addressed.[6]

2.3 Other Apparatus

Other systems, such as the USP Apparatus 1 (Basket) and USP Apparatus 7 (Reciprocating Holder), have also been explored for vaginal ring testing, each with its own set of advantages and limitations.[4] The flow-through cell (USP Apparatus 4) is theoretically a good option due to its closed system minimizing evaporation, but standard cell sizes are often too small to accommodate a full-sized ring.[6]

Release Media for Vaginal Ring Testing

The composition of the release medium is a critical factor that can influence the rate and extent of hormone release.

3.1 Aqueous Buffers

Simple aqueous buffers, such as acetate (B1210297) buffer at a pH of 4.2, are often used to mimic the physiological pH of the vagina.[4] Isotonic saline solution is another simple medium that has been used, particularly for quality control purposes.[3]

3.2 Simulated Vaginal Fluid (SVF)

To better mimic the in vivo environment, simulated vaginal fluid (SVF) is frequently employed. The composition of SVF can vary, but a commonly cited formulation is that of Owen and Katz.[7] This medium contains various salts, organic acids, and proteins to simulate the chemical environment of vaginal fluid.[8]

3.3 Hydro-alcoholic and Surfactant-Containing Media

For poorly water-soluble hormones, hydro-alcoholic mixtures (e.g., water/isopropanol) or media containing surfactants are often necessary to ensure sink conditions, which is a prerequisite for many IVRT methods.[4][8]

Quantitative Data on Hormone Release from Vaginal Rings

The following tables summarize in vitro release data for several commercially available and investigational vaginal rings.

Table 1: In Vitro Release of Etonogestrel and Ethinyl Estradiol from NuvaRing®

ParameterEtonogestrel (ENG)Ethinyl Estradiol (EE)Release MediumStudy DurationReference
Average Daily Release ~120 µ g/day ~15 µ g/day Not specified21 days[3][9]
Cumulative Release (90 days) Slower than CLIPLOW IVRGreater than CLIPLOW IVRSVF pH 490 days[10][11]

Table 2: In Vitro Release of Segesterone Acetate and Ethinyl Estradiol from Annovera™

ParameterSegesterone Acetate (SA)Ethinyl Estradiol (EE)Release MediumStudy DurationReference
Average Daily Release ~150 µ g/day ~13 µ g/day Not specified21 days per cycle[12][13][14][15][16]

Table 3: In Vitro Release of Other Hormones from Vaginal Rings

HormoneVaginal Ring TypeIn Vitro Release RateRelease MediumStudy DurationReference
Dapivirine 25 mg matrix ring~3.5 mg cumulative20% v/v isopropanol/water28 days[8]
Progesterone (B1679170) Core-loaded silicone ringInitial release of 5 mg/dayIsotonic saline128 days[17]
Progesterone Various loadings44.3–273.1 mg/day1/2Not specifiedUp to 360 hours[18]
Estradiol Estring®~7.5 µ g/day 0.9% Saline90 days[6]

Experimental Protocols

5.1 Protocol for Preparation of Simulated Vaginal Fluid (Owen and Katz Formulation)

This protocol is adapted from the formulation described by Owen and Katz (1999).[7]

Materials:

  • Sodium chloride (NaCl)

  • Potassium hydroxide (B78521) (KOH)

  • Calcium hydroxide (Ca(OH)₂)

  • Bovine serum albumin (BSA)

  • Lactic acid

  • Acetic acid

  • Glycerol

  • Urea

  • Glucose

  • Distilled or deionized water

Procedure:

  • To prepare 1 liter of SVF, weigh and dissolve the following components in approximately 800 mL of distilled water:

    • NaCl: 3.51 g

    • KOH: 1.40 g

    • Ca(OH)₂: 0.222 g

    • Bovine serum albumin: 0.018 g

    • Lactic acid: 2.00 g

    • Acetic acid: 1.00 g

    • Glycerol: 0.16 g

    • Urea: 0.40 g

    • Glucose: 5.00 g

  • Stir the mixture until all components are fully dissolved.

  • Adjust the pH of the solution to 4.2 using 0.1 M HCl or 0.1 M NaOH as needed.

  • Bring the final volume to 1 liter with distilled water.

  • Store the prepared SVF at 2-8 °C. It is recommended to use the fluid within one week of preparation.[12]

5.2 Protocol for Shake-Flask In Vitro Release Testing

Materials and Equipment:

  • Vaginal rings to be tested

  • Sealed flasks (e.g., 250 mL screw-cap conical flasks)

  • Temperature-controlled orbital shaking incubator

  • Release medium (e.g., SVF, acetate buffer)

  • Analytical instrumentation for hormone quantification (e.g., HPLC)

  • Pipettes and other standard laboratory glassware

Procedure:

  • Pre-warm the required volume of release medium to 37 °C.

  • Place one vaginal ring into each flask.

  • Add a specified volume of the pre-warmed release medium to each flask (e.g., 100-200 mL).[6]

  • Seal the flasks to prevent evaporation.

  • Place the flasks in the orbital shaking incubator set to 37 °C and a specified agitation speed (e.g., 60 rpm).[4]

  • At predetermined time points (e.g., daily), remove the flasks from the incubator.

  • Withdraw a sample aliquot of the release medium for analysis.

  • Completely replace the remaining medium with an equal volume of fresh, pre-warmed release medium.

  • Return the flasks to the incubator to continue the study for the desired duration.

  • Analyze the collected samples for hormone concentration using a validated analytical method.

  • Calculate the daily and cumulative release of the hormone.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_sampling Sampling and Analysis Phase cluster_data Data Processing A Prepare Release Medium (e.g., Simulated Vaginal Fluid) B Pre-warm Medium and Apparatus to 37°C A->B C Place Vaginal Ring in Vessel B->C D Add Release Medium C->D E Incubate with Agitation (e.g., Shake-Flask at 60 rpm) D->E F Withdraw Sample Aliquot at Pre-determined Time Points E->F G Replenish with Fresh Medium F->G H Analyze Hormone Concentration (e.g., by HPLC) F->H G->E Continue Incubation I Calculate Daily and Cumulative Hormone Release H->I J Plot Release Profile I->J

Caption: Workflow for a typical shake-flask in vitro release study.

IVIVC_Development cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation Correlation and Model Development A Develop and Validate In Vitro Release Method B Test Multiple Formulations with Different Release Rates A->B C Generate In Vitro Release Profiles B->C G Establish a Mathematical Model Relating In Vitro and In Vivo Data C->G D Administer Formulations to Human Subjects E Measure Plasma Hormone Concentrations D->E F Generate In Vivo Absorption Profiles E->F F->G H Validate the IVIVC Model G->H

Caption: Logical relationship for developing an in vitro-in vivo correlation (IVIVC).

References

Application

Application Notes and Protocols for the HPLC Assay of Etonogestrel and Ethinyl Estradiol

Audience: Researchers, scientists, and drug development professionals. Introduction: This document provides detailed application notes and protocols for the simultaneous quantitative determination of Etonogestrel (B16717...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed application notes and protocols for the simultaneous quantitative determination of Etonogestrel (B1671717) (ENG) and Ethinyl Estradiol (B170435) (EE) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Etonogestrel, a potent progestin, and ethinyl estradiol, a synthetic estrogen, are combined in various hormonal contraceptives.[1] Accurate and precise analytical methods are crucial for the quality control of pharmaceutical formulations and for pharmacokinetic studies. The methodologies outlined below are compiled from validated HPLC methods, offering robust and reliable approaches for the assay of these two active pharmaceutical ingredients (APIs).

The primary mechanism of action for this combination involves the suppression of ovulation by inhibiting the follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[1][2][3][4] The progestogenic component also thickens the cervical mucus, hindering sperm penetration, and alters the endometrium to create an unfavorable environment for implantation.[1][2][3]

I. HPLC Method for Pharmaceutical Dosage Forms

This section details a validated RP-HPLC method for the simultaneous estimation of etonogestrel and ethinyl estradiol in pharmaceutical dosage forms.[5][6][7]

Chromatographic Conditions:

ParameterCondition
HPLC System Waters Alliance with PDA Detector
Column BDS C18, 150 x 4.6 mm, 5 µm
Mobile Phase 0.01N Sodium Phosphate (B84403) (Na₂HPO₄) Buffer : Acetonitrile (B52724) (70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 20 µL
Run Time 5 minutes
Diluent Acetonitrile : Water (50:50 v/v)

Experimental Protocol:

1. Preparation of 0.01N Na₂HPO₄ Buffer:

  • Accurately weigh 1.42 g of disodium (B8443419) hydrogen phosphate (Na₂HPO₄).

  • Dissolve in 1000 mL of HPLC grade water.

  • Filter the solution through a 0.45 µm membrane filter.

2. Preparation of Mobile Phase:

  • Mix the 0.01N Na₂HPO₄ buffer and acetonitrile in a ratio of 70:30 (v/v).

  • Degas the mobile phase by sonication for 15 minutes.

3. Preparation of Standard Stock Solutions:

  • Accurately weigh 6 mg of Etonogestrel and 0.75 mg of Ethinyl Estradiol.

  • Transfer each to separate 50 mL volumetric flasks.

  • Add approximately 3/4th of the diluent to each flask and sonicate for 10 minutes to dissolve.

  • Make up the volume to 50 mL with the diluent. This results in standard stock solutions of 120 µg/mL for Etonogestrel and 15 µg/mL for Ethinyl Estradiol.[7]

4. Preparation of Standard Working Solution:

  • Pipette 1 mL from each standard stock solution into a 10 mL volumetric flask.

  • Make up the volume with the diluent to achieve a final concentration of 12 µg/mL of Etonogestrel and 1.5 µg/mL of Ethinyl Estradiol.[7]

5. Preparation of Sample Solution (from Tablets):

  • Weigh and powder 10 tablets.

  • Transfer an amount of powder equivalent to the average tablet weight into a 10 mL volumetric flask.

  • Add 5 mL of diluent and sonicate for 25 minutes to ensure complete dissolution of the APIs.

  • Make up the volume with the diluent and filter the solution through a 0.45 µm HPLC filter. This yields a sample stock solution.[7]

  • Pipette 1 mL of the filtered sample stock solution into a 10 mL volumetric flask and make up to volume with the diluent to obtain the sample working solution.[7]

6. System Suitability and Analysis:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the standard working solution multiple times to check for system suitability parameters (e.g., tailing factor, theoretical plates, %RSD of peak areas).

  • Once the system is suitable, inject the sample working solution.

  • The concentration of Etonogestrel and Ethinyl Estradiol in the sample is determined by comparing the peak areas with those of the standard working solution.

Method Validation Summary:

ParameterEtonogestrelEthinyl Estradiol
Retention Time (min) 2.824[5][6]2.163[5][6]
% Recovery 100.55%[5][6][8]100.20%[5][6][8]
LOD (µg/mL) 0.01[5][6][8]0.03[5][6][8]
LOQ (µg/mL) 0.02[5][6][8]0.10[5][6][8]
%RSD 0.5[5][6][8]0.8[5][6][8]
Regression Equation y = 19522x + 504.57[5][6]y = 27207x + 358.27[5][6]

II. UPLC-MS/MS Method for Human Plasma

For bioequivalence or pharmacokinetic studies, a more sensitive method is required. The following UPLC-MS/MS method is suitable for the simultaneous determination of etonogestrel and ethinyl estradiol in human plasma.[9][10]

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
UPLC System ACQUITY UPLC
Column ACQUITY UPLC HSS Cyano, 100 Å, 50 x 2.1 mm, 1.8 µm
Mobile Phase Gradient: Acetonitrile and 2.0 mM ammonium (B1175870) trifluoroacetate (B77799) (ATFA)
0-1.7 min (65:35, v/v), 1.8-2.7 min (95:5, v/v)
Flow Rate 0.250 mL/min
Mass Spectrometer Triple Quadrupole Mass Spectrometer (TQMS)
Ionization Mode Positive Ionization, Multiple Reaction Monitoring (MRM)
MRM Transitions ENG: m/z 325.2→257.2
EE: m/z 530.2→171.2
ENG-d7 (IS): m/z 332.2→263.2
EE-d4 (IS): m/z 534.2→171.2

Experimental Protocol:

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of Etonogestrel, Ethinyl Estradiol, and their deuterated internal standards (IS) in methanol (B129727).

  • Prepare working solutions by diluting the stock solutions in a methanol-water (50:50, v/v) mixture.

2. Sample Preparation (Solid Phase Extraction - SPE):

  • To 400 µL of human plasma, add 25 µL of the combined internal standard solution.[9]

  • Vortex for 30 seconds and centrifuge at 13,148 g for 5 minutes at 10°C.[9]

  • Pre-condition a HyperSep™ Retain PEP cartridge (30 mg, 1 mL) with 1.0 mL of methanol followed by 1.0 mL of water.[9]

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge sequentially with 1.0 mL of n-hexane, 1.0 mL of water, and 1.0 mL of 10% methanol in water.[9]

  • Dry the cartridge with nitrogen gas for 1 minute.

  • Elute the analytes and internal standards with 0.5 mL of acetonitrile.[9]

3. Analysis:

  • Inject the eluate into the UPLC-MS/MS system.

  • Quantify the analytes based on the peak area ratios of the analyte to the internal standard against a calibration curve.

Method Validation Summary:

ParameterEtonogestrelEthinyl Estradiol
Linearity Range (pg/mL) 10.00 - 2500[9][10]1.500 - 150.0[9][10]
Correlation Coefficient (r²) ≥ 0.9996[10]≥ 0.9996[10]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis MobilePhase Mobile Phase (Buffer:ACN 70:30) HPLC HPLC System (C18 Column, 230 nm) MobilePhase->HPLC StandardSol Standard Solution StandardSol->HPLC SampleSol Sample Solution (from Tablets) SampleSol->HPLC DataAcq Data Acquisition HPLC->DataAcq PeakIntegration Peak Integration DataAcq->PeakIntegration Quantification Quantification PeakIntegration->Quantification Contraceptive_Mechanism cluster_brain Central Nervous System cluster_ovary Ovary cluster_hormones Exogenous Hormones cluster_effects Physiological Effects Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Ovary Ovary Pituitary->Ovary FSH & LH (+) ENG_EE Etonogestrel & Ethinyl Estradiol ENG_EE->Hypothalamus Negative Feedback ENG_EE->Pituitary Negative Feedback Ovulation Ovulation Inhibition ENG_EE->Ovulation CervicalMucus Thickened Cervical Mucus ENG_EE->CervicalMucus Endometrium Altered Endometrium ENG_EE->Endometrium

References

Method

Application Notes and Protocols for NuvaRing® Hormone Release Profile Analysis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the analytical techniques and protocols for characterizing the hormone release profile of the NuvaRin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical techniques and protocols for characterizing the hormone release profile of the NuvaRing® (etonogestrel/ethinyl estradiol (B170435) vaginal ring). The information is intended to guide researchers in establishing robust in vitro and in vivo correlation studies, ensuring product quality and bioequivalence.

Introduction

NuvaRing® is a flexible, transparent, combination contraceptive vaginal ring designed to release a continuous low dose of etonogestrel (B1671717) (a progestin) and ethinyl estradiol (an estrogen) over a three-week period.[1] Each ring is formulated to release an average of 0.120 mg of etonogestrel and 0.015 mg of ethinyl estradiol per day.[1] The analysis of this release profile is critical for quality control, bioequivalence studies of generic versions, and the development of new vaginal ring technologies.

The ring is a reservoir-type device, consisting of a drug-loaded core made of ethylene (B1197577) vinylacetate copolymers, encapsulated by a rate-controlling membrane.[2][3] This design allows for a controlled, near zero-order release of the hormones.

Quantitative Hormone Release Data

The following tables summarize the in vitro daily and cumulative release of etonogestrel and ethinyl estradiol from NuvaRing®. This data is essential for establishing baseline release profiles for comparison.

Table 1: Average Daily In Vitro Release Rates

HormoneAverage Daily Release Rate (µ g/day )
Etonogestrel~120[3]
Ethinyl Estradiol~15[3]

Table 2: Estimated Cumulative In Vitro Release Profile of Etonogestrel

Time (Days)Cumulative Release (mg)Percentage of Total Drug Released (%)
10.121.03
70.847.18
141.6814.36
212.5221.54

Note: Data is estimated based on an average daily release of 120 µg and a total etonogestrel content of 11.7 mg.

Table 3: Estimated Cumulative In Vitro Release Profile of Ethinyl Estradiol

Time (Days)Cumulative Release (mg)Percentage of Total Drug Released (%)
10.0150.56
70.1053.89
140.2107.78
210.31511.67

Note: Data is estimated based on an average daily release of 15 µg and a total ethinyl estradiol content of 2.7 mg.

Experimental Protocols

In Vitro Release Testing (IVRT)

Objective: To determine the rate and extent of etonogestrel and ethinyl estradiol release from the NuvaRing® in a controlled laboratory setting that mimics physiological conditions.

Apparatus:

  • USP Apparatus 2 (Paddle Apparatus): Commonly used for dissolution testing of solid oral dosage forms, it can be adapted for vaginal rings.

  • USP Apparatus 7 (Reciprocating Holder): Can be used for extended-release dosage forms and has been applied to NuvaRing® segments for accelerated testing.[4]

  • Shaking Incubator: A non-compendial but widely used method involving placing the ring in a sealed flask with dissolution medium in a temperature-controlled shaking incubator.[4]

Protocol using USP Apparatus 2 (Paddle Apparatus):

  • Dissolution Medium Preparation:

    • Prepare Simulated Vaginal Fluid (SVF) with a pH of 4.2. The composition is as follows:

      • Sodium Chloride: 3.51 g/L

      • Potassium Hydroxide: 1.40 g/L

      • Calcium Hydroxide: 0.222 g/L

      • Bovine Serum Albumin: 0.018 g/L

      • Lactic Acid: 2.00 g/L

      • Acetic Acid: 1.00 g/L

      • Glycerol: 0.160 g/L

      • Urea: 0.400 g/L

      • Glucose: 5.00 g/L

      • Adjust pH to 4.2 with HCl.

    • To maintain sink conditions, 2% Solutol can be added to the SVF.[5]

    • De-aerate the medium before use.

  • Apparatus Setup:

    • Set up the USP Apparatus 2 with 900 mL vessels.

    • Fill each vessel with 500 mL of the prepared dissolution medium.

    • Equilibrate the medium to 37 ± 0.5 °C.

    • Set the paddle rotation speed to 100 rpm.[3]

  • Sample Introduction:

    • Place each NuvaRing® into a suitable holder (e.g., a stainless steel wire spiral or a USP basket) to prevent it from floating and to ensure consistent exposure to the medium.

    • Lower the holders into the dissolution vessels, ensuring the rings are fully submerged.

  • Sampling:

    • Collect samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours, and then daily for 21 days).

    • Immediately replace the withdrawn volume with fresh, pre-heated dissolution medium to maintain a constant volume.

  • Sample Analysis:

    • Filter the samples through a 0.45 µm filter.

    • Analyze the concentration of etonogestrel and ethinyl estradiol in the samples using a validated analytical method, such as HPLC-UV or UPLC-MS/MS.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the concentration of etonogestrel and ethinyl estradiol in the collected dissolution samples.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 205 nm for etonogestrel and 280 nm for ethinyl estradiol.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of etonogestrel and ethinyl estradiol of known concentrations in the dissolution medium.

  • Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the filtered dissolution samples and determine the concentrations of etonogestrel and ethinyl estradiol by interpolating their peak areas from the calibration curve.

  • Calculations: Calculate the cumulative amount of each hormone released at each time point, correcting for the removed sample volumes.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_medium Prepare Simulated Vaginal Fluid prep_apparatus Set up USP Apparatus 2 intro_sample Introduce NuvaRing® in Holder prep_apparatus->intro_sample run_dissolution Start Dissolution (37°C, 100 rpm) intro_sample->run_dissolution collect_samples Collect Samples (21-day period) run_dissolution->collect_samples hplc_analysis HPLC-UV Analysis collect_samples->hplc_analysis calc_release Calculate Cumulative Release hplc_analysis->calc_release data_table Tabulate Results calc_release->data_table

Caption: In Vitro Release Testing Workflow for NuvaRing®.

Signaling Pathway of Ethinyl Estradiol

estrogen_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER_mem Membrane Estrogen Receptor (mER) signaling_cascade Signaling Cascade (e.g., MAPK) ER_mem->signaling_cascade Non-Genomic Pathway EE Ethinyl Estradiol (EE) EE->ER_mem ER_cyto Estrogen Receptor (ERα/ERβ) EE->ER_cyto HSP90 HSP90 ER_cyto->HSP90 Inactive State EE_ER_complex EE-ER Complex (Dimerized) ER_cyto->EE_ER_complex EE Binding & Dimerization ERE Estrogen Response Element (ERE) on DNA EE_ER_complex->ERE Genomic Pathway gene_transcription Gene Transcription (Physiological Effects) signaling_cascade->gene_transcription Cross-talk ERE->gene_transcription

Caption: Ethinyl Estradiol Signaling Pathways.

Signaling Pathway of Etonogestrel

progestin_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ENG Etonogestrel (ENG) PR Progesterone Receptor (PR-A/PR-B) ENG->PR HSP HSP Complex PR->HSP Inactive State ENG_PR_complex ENG-PR Complex (Dimerized) PR->ENG_PR_complex ENG Binding & Dimerization PRE Progesterone Response Element (PRE) on DNA ENG_PR_complex->PRE Translocation gene_transcription Gene Transcription (Inhibition of Ovulation) PRE->gene_transcription

Caption: Etonogestrel Signaling Pathway.

References

Application

Application Note: In Vitro Dissolution Testing of NuvaRing® (Etonogestrel/Ethinyl Estradiol Vaginal Ring)

Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides detailed experimental protocols for the in vitro dissolution testing of NuvaRing®, a vaginal ring containing etonoges...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed experimental protocols for the in vitro dissolution testing of NuvaRing®, a vaginal ring containing etonogestrel (B1671717) (ENG) and ethinyl estradiol (B170435) (EE). The protocols are designed to ensure consistent product performance and quality.

Introduction

In vitro dissolution testing is a critical performance test for sustained-release dosage forms like vaginal rings.[1][2] It is used to characterize the drug release profile, ensure batch-to-batch consistency, and can serve as a surrogate for in vivo performance.[2][3] For vaginal rings, there is no universally accepted standard method for in vitro release testing.[1][2][4] However, various methods have been described in the scientific literature.[1][4][5] This application note details a commonly employed shake-flask incubator method and discusses alternative compendial apparatuses. The NuvaRing® is a reservoir-type delivery system where the active pharmaceutical ingredients are dispersed within the core, surrounded by a rate-controlling membrane.[2]

Experimental Protocols

This non-compendial method is widely used due to its simplicity and ability to minimize evaporative losses with sealed flasks.[6]

2.1.1. Materials and Equipment

  • Vaginal Rings: NuvaRing® (11.7 mg ENG / 2.7 mg EE)[7]

  • Dissolution Medium: Isotonic saline solution or Simulated Vaginal Fluid (SVF). To maintain sink conditions, surfactants like Sodium Dodecyl Sulfate (SDS) or benzalkonium chloride may be added.[5] For example, a 0.3% SDS solution has been used for etonogestrel and ethinyl estradiol rings.[5]

  • Apparatus:

    • Orbital shaking incubator capable of maintaining 37 °C ± 0.5 °C.

    • Sealed glass flasks (e.g., 250 mL or 500 mL).[3]

    • Device holder (optional, to prevent floating).[8]

  • Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2.1.2. Protocol

  • Medium Preparation: Prepare the chosen dissolution medium and pre-warm it to 37 °C.[3]

  • Test Setup:

    • Place one NuvaRing® into each sealed glass flask. The ring can be placed at the bottom of the flask or suspended using a nylon thread.[3]

    • Add a defined volume of the pre-warmed dissolution medium to each flask (e.g., 200 mL).[3]

  • Incubation: Place the sealed flasks in the orbital shaking incubator set to 37 °C and a specified agitation speed (e.g., 60 rpm).[3][8]

  • Sampling:

    • At predetermined time points (e.g., daily for 21 days), remove the flasks from the incubator.[9]

    • Withdraw a sample aliquot of the dissolution medium for analysis.

    • Completely replace the remaining medium with an equal volume of fresh, pre-warmed medium.[6][9]

  • Sample Analysis:

    • Filter the collected samples.

    • Quantify the concentration of etonogestrel and ethinyl estradiol in each sample using a validated HPLC method.[9][10]

  • Data Calculation: Calculate the daily and cumulative release of each active ingredient.

While less common for vaginal rings, compendial apparatuses can be adapted.

  • USP Apparatus 2 (Rotating Paddle): This method can suffer from significant evaporation of the release medium, which must be accounted for.[6] Agitation rates are typically around 50 rpm.[6]

  • USP Apparatus 7 (Reciprocating Holder): This apparatus has shown to be a useful tool for long-term and accelerated release studies of intravaginal rings.[11]

  • USP Apparatus 4 (Flow-Through Cell): Theoretically, this is a good option as the closed system minimizes evaporation and can mimic the dynamics of vaginal fluid.[3] However, the cell size is often a major limitation for accommodating a full-sized ring.[3]

Data Presentation

The following tables summarize representative quantitative data for the in vitro release of etonogestrel and ethinyl estradiol from a contraceptive vaginal ring, based on a study of Ornibel®, which has a similar drug profile to NuvaRing®.

Table 1: Daily In Vitro Elution of Etonogestrel (ETO) and Ethinyl Estradiol (EE) [9][10]

Time PointETO Release (µ g/day )EE Release (µ g/day )
Day 1119 ± 815 ± 1
Days 2-20 (average)132 ± 518 ± 1
Day 21111 ± 518 ± 1

Data presented as mean ± standard deviation.

Table 2: Comparison of Experimental Conditions for In Vitro Release Testing of Vaginal Rings

ParameterShake-Flask MethodUSP Apparatus 2USP Apparatus 7
Apparatus Orbital Shaking IncubatorRotating Paddle ApparatusReciprocating Holder
Vessel Sealed Glass FlaskStandard Dissolution VesselStandard Dissolution Vessel
Medium Volume 100 - 1000 mL[8]Typically 300 mL or more[6]Varies with setup
Agitation Speed 60 - 130 rpm[8]~50 rpm[6]Varies with setup
Temperature 37 °C[3][5]37 °C[6]37 °C (can be varied for accelerated studies)[11]
Key Advantage Minimizes evaporation[6]Compendial methodSuitable for long-term and accelerated studies[11]
Key Disadvantage Non-compendialSignificant evaporation[6]Less commonly available

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_medium Prepare & Pre-warm Dissolution Medium (37°C) setup_flasks Place NuvaRing® in Sealed Flasks prep_medium->setup_flasks incubate Incubate at 37°C with Orbital Shaking add_medium Add Medium to Flasks setup_flasks->add_medium add_medium->incubate sample Withdraw Aliquot at Predetermined Timepoints incubate->sample hplc Quantify ENG & EE using HPLC replace Replace Medium sample->replace sample->hplc replace->incubate calculate Calculate Daily & Cumulative Release hplc->calculate

Caption: Experimental workflow for the shake-flask incubator method.

logical_relationship cluster_factors Key Experimental Factors cluster_outcomes Test Outcomes apparatus Apparatus Type (e.g., Shake-Flask, USP 2) medium Dissolution Medium (Composition, Volume, pH) release_profile In Vitro Release Profile apparatus->release_profile agitation Agitation Rate medium->release_profile temperature Temperature agitation->release_profile temperature->release_profile consistency Batch-to-Batch Consistency release_profile->consistency ivivc In Vitro-In Vivo Correlation (IVIVC) release_profile->ivivc

Caption: Factors influencing in vitro dissolution outcomes.

References

Method

Application Notes and Protocols for the Validated HPLC Method for Simultaneous Determination of Etonogestrel and Ethinyl Estradial

Introduction This document provides a detailed application note and protocol for a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous quantitative determination of Etono...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed application note and protocol for a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous quantitative determination of Etonogestrel (ENG) and Ethinyl Estradial (EE) in pharmaceutical dosage forms. This method is simple, accurate, precise, and suitable for routine quality control analysis in the pharmaceutical industry. The described method utilizes a C18 column with a UV detector, providing a reliable and efficient separation of the two active pharmaceutical ingredients.

Principle

The chromatographic separation is achieved on a non-polar C18 stationary phase. A polar mobile phase is used to elute the analytes. Etonogestrel and Ethinyl Estradial are separated based on their differential partitioning between the stationary and mobile phases. The quantification is performed by comparing the peak areas of the sample with that of a qualified reference standard.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A summary of the HPLC instrumentation and optimal chromatographic conditions is presented in Table 1.

ParameterSpecification
HPLC System Waters Alliance e-2695 or equivalent with a PDA detector
Column BDS C18, 150 x 4.6 mm, 5 µm particle size[1][2]
Mobile Phase 0.01N Disodium Hydrogen Phosphate (Na₂HPO₄) Buffer: Acetonitrile (70:30 v/v)[1][2]
Flow Rate 1.0 mL/min[1][2]
Column Temperature 30°C[1][2]
Detection Wavelength 230 nm[1][2]
Injection Volume 20 µL
Run Time 5 minutes[3]
Diluent Acetonitrile and Water (50:50 v/v)[3]
Preparation of Solutions

3.2.1. Preparation of 0.01N Na₂HPO₄ Buffer:

  • Accurately weigh 1.42 g of Disodium Hydrogen Phosphate (Na₂HPO₄).

  • Dissolve in 1000 mL of HPLC grade water.

  • Filter the solution through a 0.45 µm membrane filter.

  • Degas the buffer by sonication for 15 minutes.

3.2.2. Preparation of Standard Stock Solutions:

  • Accurately weigh 6 mg of Etonogestrel and 0.75 mg of Ethinyl Estradial working standards.[3]

  • Transfer each standard into separate 50 mL volumetric flasks.[3]

  • Add approximately 35 mL of diluent (Acetonitrile:Water, 50:50 v/v) to each flask.

  • Sonicate for 10 minutes to dissolve the standards completely.[3]

  • Make up the volume to 50 mL with the diluent. This results in standard stock solutions with concentrations of 120 µg/mL of Etonogestrel and 15 µg/mL of Ethinyl Estradial.[3]

3.2.3. Preparation of Standard Working Solution:

  • Pipette 1 mL of the Etonogestrel stock solution and 1 mL of the Ethinyl Estradial stock solution into a single 10 mL volumetric flask.[3]

  • Make up the volume to 10 mL with the diluent.[3]

  • This yields a standard working solution with final concentrations of 12 µg/mL of Etonogestrel and 1.5 µg/mL of Ethinyl Estradial.[3]

3.2.4. Preparation of Sample Solution (from Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to one tablet and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of diluent and sonicate for 25 minutes to ensure complete dissolution of the active ingredients.[3]

  • Make up the volume to 10 mL with the diluent.

  • Filter the solution through a 0.45 µm HPLC syringe filter, discarding the first few mL of the filtrate.

  • Pipette 1 mL of the filtered sample stock solution into a 10 mL volumetric flask and make up the volume with the diluent to obtain the sample working solution.[3]

Method Validation Summary

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in Table 2.

Validation ParameterEtonogestrelEthinyl Estradial
Retention Time (min) 2.824[1][2]2.163[1][2]
Linearity Range --
Correlation Coefficient (r²) y = 19522x + 504.57[1][2]y = 27207x + 358.27[1][2]
Accuracy (% Recovery) 100.55%[1][2]100.20%[1][2]
Precision (%RSD) 0.5[1][2]0.8[1][2]
Limit of Detection (LOD) 0.010.03
Limit of Quantification (LOQ) 0.020.10

System Suitability

Before starting the analysis, the chromatographic system must pass the system suitability test. Inject the standard working solution five times, and the acceptance criteria are as follows:

  • Tailing factor: Not more than 2.0 for both peaks.

  • Theoretical plates: Not less than 2000 for both peaks.

  • %RSD of peak areas: Not more than 2.0% for both analytes.

Data Analysis

The concentration of Etonogestrel and Ethinyl Estradial in the sample preparation is calculated using the following formula:

Where:

  • Area_sample = Peak area of the analyte in the sample chromatogram.

  • Area_standard = Peak area of the analyte in the standard chromatogram.

  • Concentration_standard = Concentration of the analyte in the standard working solution.

Visual Workflow

The following diagram illustrates the overall workflow of the validated HPLC method for the analysis of Etonogestrel and Ethinyl Estradial.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Validation cluster_report 4. Reporting prep_mobile Prepare Mobile Phase (Buffer:ACN 70:30) sys_suit System Suitability Test prep_mobile->sys_suit prep_std Prepare Standard Solutions (Stock & Working) prep_std->sys_suit prep_sample Prepare Sample Solution (from Tablets) inject_sample Inject Sample Solution prep_sample->inject_sample inject_std Inject Standard Solution sys_suit->inject_std If passes acquire_data Acquire Chromatograms inject_std->acquire_data inject_sample->acquire_data integrate Integrate Peaks acquire_data->integrate calculate Calculate Concentrations integrate->calculate validate Perform Method Validation (Linearity, Accuracy, Precision) calculate->validate report Generate Final Report calculate->report

Caption: Workflow for HPLC analysis of Etonogestrel and Ethinyl Estradial.

References

Application

Application Notes and Protocols for Quantifying Hormone Release from a Polymer Matrix

Introduction The controlled release of hormones from polymeric matrices is a cornerstone of long-acting therapeutic systems, finding applications in contraception, hormone replacement therapy, and targeted cancer treatme...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The controlled release of hormones from polymeric matrices is a cornerstone of long-acting therapeutic systems, finding applications in contraception, hormone replacement therapy, and targeted cancer treatments. Quantifying the rate and extent of hormone release is critical for predicting in vivo performance, ensuring product quality, and meeting regulatory standards. This document provides detailed application notes and experimental protocols for the primary techniques used to measure hormone release from polymer-based drug delivery systems.

The overall process involves two key stages: 1) performing an in vitro release study to collect samples of the release medium over time, and 2) quantifying the concentration of the released hormone in those samples using a suitable analytical technique.

Part 1: In Vitro Hormone Release Methodologies

Before quantification, the hormone must be released from the polymer matrix into a surrounding fluid. This is typically accomplished using one of several established in vitro release testing (IVRT) methods designed to simulate physiological conditions.

Application Note: Common IVRT Setups

Three primary methods are widely used for IVRT of polymeric formulations: the Sample and Separate (SS) method, the Dialysis Membrane (DM) method, and the Continuous Flow (CF) method.[1][2]

  • Sample and Separate (SS): This is the most straightforward method. The polymer matrix containing the hormone is placed in a container with a specific volume of release medium and agitated.[1] At predetermined time points, a sample of the medium is withdrawn. To continue the experiment, the polymer must be separated from the medium, typically by centrifugation or filtration, before the sample is taken for analysis.[2] This method is particularly useful for measuring the initial "burst release."[1]

  • Dialysis Membrane (DM): In this method, the polymer matrix is placed inside a dialysis bag, which has a specific molecular-weight cut-off (MWCO).[1] This bag is then submerged in the release medium. The released hormone, being smaller than the MWCO, diffuses through the membrane into the external medium, while the larger polymer matrix is retained.[3] Samples are taken from this external medium, which conveniently avoids the need to separate the polymer at each time point.[1][2]

  • Continuous Flow (CF): This method uses a flow-through cell that holds the polymer sample.[2] A continuous stream of fresh release medium is pumped through the cell, and the exiting fluid (eluate) is collected for analysis.[2] This setup ensures perfect sink conditions are maintained throughout the experiment.

General Experimental Workflow for In Vitro Release

The following diagram illustrates the general workflow for conducting an in vitro release study, which is the prerequisite for any quantification technique.

G cluster_prep Preparation cluster_exp Experiment cluster_quant Quantification p1 Prepare Hormone-Loaded Polymer Matrix e1 Add Matrix to Medium & Incubate (e.g., 37°C with agitation) p1->e1 p2 Select & Prepare Release Medium (e.g., PBS pH 7.4) p2->e1 p3 Assemble Release Apparatus (e.g., Vial, Dialysis Bag) p3->e1 e2 Withdraw Aliquot at Timed Intervals (t1, t2, t3...tn) e1->e2 Start Time (t0) e3 Replenish with Equal Volume of Fresh Medium (Maintain Sink Conditions) e2->e3 q1 Analyze Aliquots using Selected Technique (HPLC, ELISA, etc.) e2->q1 e3->e1 Continue Incubation q2 Calculate Cumulative Hormone Release q1->q2

General workflow for in vitro hormone release studies.

Part 2: Quantification Techniques

Once samples are collected from the in vitro release study, various analytical methods can be employed to determine the hormone concentration. The choice of technique depends on the hormone's properties, required sensitivity, and available equipment.

Technique 1: High-Performance Liquid Chromatography (HPLC)

Application Note

High-Performance Liquid Chromatography (HPLC) is considered a gold-standard technique for quantifying hormone release due to its high sensitivity, specificity, and reproducibility.[4] The method separates compounds in a mixture based on their interactions with a stationary phase (the column) and a mobile phase (the solvent). For hormones, reverse-phase HPLC (using a non-polar C18 column) is most common.[4] A detector, typically UV-Vis, measures the hormone concentration as it elutes from the column. The concentration is determined by comparing the peak area of the sample to a standard curve of known hormone concentrations.[5]

Advantages:

  • High precision and accuracy.

  • Ability to separate the parent hormone from potential degradants.

  • Widely available and well-established methodology.

Disadvantages:

  • Requires more complex sample preparation than some other methods.

  • Can be time-consuming if run times are long.

  • Requires specialized equipment and trained personnel.

Experimental Protocol: Quantifying 17-β Estradiol (B170435) Release

This protocol is adapted from a validated method for determining 17-β estradiol in polymeric nanoparticles.[5]

1. Materials and Equipment:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • 17-β Estradiol standard

  • Syringe filters (0.22 µm or 0.45 µm)[1]

  • Autosampler vials

2. Preparation of Standard Solutions:

  • Prepare a stock solution of 17-β Estradiol (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 92:8 v/v)[5]

  • Flow Rate: 1.5 mL/min[5]

  • Detection Wavelength: 280 nm[5]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

4. Sample Preparation:

  • Take the aliquot collected from the in vitro release study.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[1]

  • If necessary, dilute the sample with the mobile phase to ensure the concentration falls within the linear range of the standard curve.

5. Analysis:

  • Run the series of standard solutions to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) > 0.99.

  • Run the prepared samples from the release study.

  • Determine the concentration of 17-β Estradiol in the samples by interpolating their peak areas from the calibration curve.

6. Calculation of Cumulative Release:

  • Calculate the amount of hormone released at each time point, accounting for dilutions and the total volume of the release medium.

  • Sum the amounts released over time to determine the cumulative release profile, often expressed as a percentage of the total hormone loaded in the polymer matrix.

Quantitative Data Summary: HPLC Methods for Hormone Analysis

HormonePolymer MatrixHPLC ConditionsLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
17-β EstradiolPoly(ε-caprolactone) (PCL) NanocapsulesC18 column; Mobile Phase: Acetonitrile:Water (92:8); Flow: 1.5 mL/min; Detection: 280 nm5.78 µg/mL17.54 µg/mL[5]
DexamethasonePLGA Microparticle/PVA HydrogelSyringe filter (0.45 µm) used for sample prep before HPLC analysis.Not SpecifiedNot Specified[1]
Propranolol HClHPMC-based MatrixDetails on specific HPLC conditions not provided, but used for quantification.Not SpecifiedNot Specified[6]

HPLC Analysis Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phase (e.g., Acetonitrile:Water) h1 Equilibrate HPLC System with Mobile Phase p1->h1 p2 Prepare Standard Curve Solutions h2 Inject Standard Solutions p2->h2 p3 Collect & Filter Release Samples (0.22 µm) h4 Inject Filtered Samples p3->h4 h1->h2 h1->h4 h3 Generate Calibration Curve (Peak Area vs. Conc.) h2->h3 d1 Determine Sample Conc. from Calibration Curve h3->d1 h4->d1 d2 Calculate Cumulative % Hormone Released d1->d2

Workflow for hormone quantification using HPLC.
Technique 2: Enzyme-Linked Immunosorbent Assay (ELISA)

Application Note

ELISA is a highly sensitive plate-based immunoassay used to detect and quantify substances like hormones.[7] In a common format, the competitive ELISA, a known amount of enzyme-labeled hormone competes with the unlabeled hormone in the sample for binding to a limited number of antibodies coated on a microplate.[7] After washing away unbound hormone, a substrate is added, which reacts with the enzyme to produce a colored signal. The signal intensity is inversely proportional to the amount of hormone in the sample. This method is extremely sensitive, capable of detecting very low concentrations, but can be susceptible to cross-reactivity with structurally similar molecules.[8]

Advantages:

  • Exceptional sensitivity (often in the pg/mL to ng/mL range).

  • High throughput, allowing for the analysis of many samples simultaneously.

  • Does not typically require extensive sample clean-up.

Disadvantages:

  • Antibodies may cross-react with other hormones or metabolites, affecting specificity.[8]

  • The assay is dependent on the availability and quality of specific antibodies.

  • Provides less structural information than HPLC or MS.

Experimental Protocol: Quantifying Progesterone (B1679170) Release (Competitive ELISA)

This is a generalized protocol based on the principles of competitive ELISA.

1. Materials and Equipment:

  • ELISA plate reader (spectrophotometer)

  • Antibody-coated 96-well microplate (e.g., anti-progesterone antibody)

  • Progesterone standard

  • Progesterone-Enzyme (e.g., HRP) conjugate

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Micropipettes

2. Preparation of Standard Curve:

  • Reconstitute the progesterone standard to create a stock solution.

  • Perform serial dilutions in an appropriate assay buffer to create standards ranging from the expected low to high concentrations of the release samples.

3. Assay Procedure:

  • Add a specific volume of the standards and the collected release samples to the appropriate wells of the antibody-coated microplate.

  • Add the progesterone-enzyme conjugate to all wells. This initiates the competition between the sample/standard progesterone and the enzyme-labeled progesterone for antibody binding sites.

  • Incubate the plate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C or room temperature).

  • Wash the plate multiple times with Wash Buffer to remove all unbound components.

  • Add the substrate solution to each well and incubate in the dark for a set time (e.g., 15-30 minutes) to allow for color development.

  • Add the Stop Solution to each well to halt the enzymatic reaction. The color will typically change from blue to yellow.

4. Analysis:

  • Read the absorbance of each well using a plate reader at the appropriate wavelength (e.g., 450 nm for TMB).

  • Generate a standard curve by plotting the absorbance (Optical Density) against the concentration of the standards. The curve will be inverse-sigmoidal.

  • Determine the concentration of progesterone in the release samples by interpolating their absorbance values from the standard curve.

5. Calculation of Cumulative Release:

  • Perform calculations as described in the HPLC protocol to determine the cumulative release profile.

Quantitative Data Summary: Immunoassays for Hormone Analysis

HormoneAssay TypeSample MatrixLimit of Detection (LOD)Key FindingReference
CortisolLateral Flow Immunoassay (LFA)Saliva0.1 ng/mLHigh sensitivity achieved for point-of-care detection.[9]
17β-EstradiolELISAComplex Aqueous MatricesNot SpecifiedAddition of BSA to sample buffer reduced matrix effects.[8]
Human Growth Hormone (hGH)Sandwich ELISAPlasma/SerumNot SpecifiedUsed immunoaffinity-purified antibodies for high specificity.[10]

ELISA Analysis Workflow

G cluster_prep Plate Preparation cluster_react Reaction & Detection cluster_data Data Processing p1 Pipette Standards & Samples into Antibody-Coated Plate p2 Add Enzyme-Hormone Conjugate to all Wells p1->p2 p3 Incubate Plate p2->p3 r1 Wash Plate to Remove Unbound Reagents p3->r1 r2 Add Substrate & Incubate for Color Dev. r1->r2 r3 Add Stop Solution r2->r3 r4 Read Absorbance (Plate Reader) r3->r4 d1 Generate Standard Curve (Absorbance vs. Conc.) r4->d1 d2 Calculate Hormone Conc. in Samples d1->d2

Workflow for hormone quantification using ELISA.
Technique 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note

LC-MS/MS has become the preferred analytical method for steroid hormone measurement in many clinical and research settings, prized for its superior specificity compared to immunoassays.[11] The technique combines the separation power of liquid chromatography (LC) with the highly sensitive and specific detection capabilities of tandem mass spectrometry (MS/MS). The mass spectrometer can be set to detect a specific mass-to-charge ratio (m/z) of the parent hormone and a specific m/z of a fragment ion after collision-induced dissociation. This process, known as Selective Reaction Monitoring (SRM), provides exceptional specificity, virtually eliminating interferences from the sample matrix.[12]

Advantages:

  • Unmatched specificity and selectivity.[13]

  • High sensitivity, often reaching sub-nanogram/ml levels.[14]

  • Ability to measure multiple hormones in a single analytical run (multiplexing).[13][15]

Disadvantages:

  • High cost of equipment purchase and maintenance.

  • Requires highly trained and specialized personnel.

  • Sample preparation can be complex, often involving liquid-liquid extraction or solid-phase extraction.[11]

Experimental Protocol: General Framework for Steroid Quantification

This protocol provides a general framework for the analysis of multiple steroid hormones in release media.

1. Materials and Equipment:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.

  • UHPLC system and appropriate analytical column (e.g., C18).

  • Solvents (e.g., Methanol (B129727), Acetonitrile, Water) of MS grade.

  • Formic acid or ammonium (B1175870) fluoride (B91410) for mobile phase modification.

  • Steroid hormone standards and deuterated internal standards.

  • Solid-Phase Extraction (SPE) cartridges or solvents for Liquid-Liquid Extraction (LLE).

2. Sample Preparation (SPE Method):

  • Add a known amount of a deuterated internal standard for each analyte to the collected release samples.

  • Condition an SPE cartridge (e.g., Oasis HLB) with methanol and then water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the steroid hormones with an organic solvent (e.g., methanol or acetonitrile).[16]

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

3. LC-MS/MS Conditions:

  • LC Separation: Use a gradient elution with a mobile phase consisting of water and an organic solvent (methanol or acetonitrile), often with an additive like formic acid or ammonium fluoride to improve ionization.[16]

  • Mass Spectrometry: Operate the instrument in positive or negative ESI mode. Optimize the SRM transitions (parent ion -> fragment ion) for each hormone and its corresponding internal standard.

4. Analysis and Calculation:

  • Prepare a calibration curve by spiking known amounts of hormone standards and a fixed amount of internal standards into a blank release medium and processing them through the same extraction procedure.

  • Inject the processed standards and samples into the LC-MS/MS system.

  • Quantify the analytes by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this ratio to the calibration curve.

  • Calculate the cumulative release as described in previous sections.

Quantitative Data Summary: LC-MS/MS Methods for Hormone Analysis

Hormones AnalyzedSample MatrixExtraction MethodLimit of Quantification (LOQ)Reference
Testosterone, Androstenedione, Cortisol, DHEA, 17β-EstradiolHuman SerumLiquid-Liquid Extraction (LLE)Reliable data down to low ng/mL and sub-ng/mL levels.[14]
Progestins, Estrogens, AndrogensEnvironmental WaterSolid-Phase Extraction (SPE)A few ng/L.[16]
12 Steroid HormonesHuman SerumProtein Precipitation (PP)0.005 ng/mL (estradiol) to 1 ng/mL (cortisol).[15]
8 Steroid HormonesHuman SerumAutomated LLESignificantly below 1 ng/mL for most analytes.[17]

LC-MS/MS Analysis Workflow

G cluster_prep Sample Preparation cluster_lcmc LC-MS/MS Analysis cluster_data Data Processing p1 Add Internal Standards to Samples & Standards p2 Perform Extraction (SPE or LLE) p1->p2 p3 Evaporate & Reconstitute in Mobile Phase p2->p3 l1 Inject Processed Standards & Samples into LC-MS/MS p3->l1 l2 Separate Hormones (LC) l1->l2 l3 Detect & Quantify using SRM (MS/MS) l2->l3 d1 Generate Calibration Curve (Peak Area Ratio vs. Conc.) l3->d1 d2 Calculate Hormone Conc. in Samples l3->d2 d1->d2

Workflow for hormone quantification using LC-MS/MS.

References

Method

Establishing In Vitro-In Vivo Correlation (IVIVC) for Vaginal Rings: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to establishing a successful In Vitro-In Vivo Correlation (IVIVC) for vaginal ring (VR) drug products....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing a successful In Vitro-In Vivo Correlation (IVIVC) for vaginal ring (VR) drug products. Adherence to these protocols will facilitate a streamlined development process, support regulatory submissions, and can potentially reduce the need for extensive in vivo bioequivalence studies.

Introduction to IVIVC for Vaginal Rings

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response. For vaginal rings, this typically involves correlating the in vitro drug release rate with the in vivo drug concentration in plasma over time. A successful, or "Level A," IVIVC is a point-to-point relationship between the in vitro dissolution and in vivo absorption profiles, which is the most informative and is often required for biowaivers.[1][2]

Establishing a robust IVIVC for vaginal rings presents unique challenges due to the complex physiology of the vaginal cavity and the lack of standardized in vitro test methods.[3][4][5] However, a well-established IVIVC is a valuable tool in drug development for:

  • Quality Control: Ensuring batch-to-batch consistency.

  • Formulation Optimization: Screening and selecting candidate formulations.[4]

  • Regulatory Support: Justifying post-approval changes and potentially waiving in vivo bioequivalence studies.[1]

Key Stages in IVIVC Development for Vaginal Rings

The development of an IVIVC for vaginal rings is a multi-step process that involves in vitro release testing, in vivo pharmacokinetic studies, and mathematical modeling to establish a correlation.

IVIVC_Workflow A Formulation Development (Different Release Rates) B In Vitro Release Testing (IVRT) A->B Characterize Release Profiles C In Vivo Pharmacokinetic (PK) Study A->C Administer to Subjects E IVIVC Model Development (Correlation) B->E In Vitro Data D Deconvolution of In Vivo Data C->D Plasma Concentration Data D->E In Vivo Absorption Profile F Model Validation (Internal and/or External) E->F Establish Correlation IVIVC_Modeling cluster_0 In Vivo Data Processing cluster_1 In Vitro Data C Plasma Concentration vs. Time Profile D Deconvolution C->D Abs In Vivo Absorption vs. Time Profile D->Abs E Correlation Model (e.g., Linear Regression) Abs->E B In Vitro Release vs. Time Profile B->E

References

Application

Application Notes and Protocols for Analytical Methods in NuvaRing® Stability Testing

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the analytical methodologies crucial for the stability testing of NuvaRing®, a vaginal ring containin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical methodologies crucial for the stability testing of NuvaRing®, a vaginal ring containing etonogestrel (B1671717) (ENG) and ethinyl estradiol (B170435) (EE). The following protocols are intended to guide researchers in developing and implementing robust stability-indicating analytical methods to ensure the quality, safety, and efficacy of this drug product throughout its shelf life.

Introduction to NuvaRing® Stability Testing

NuvaRing® is a flexible, transparent, combination contraceptive vaginal ring.[1] It is composed of ethylene (B1197577) vinylacetate copolymers and contains 11.7 mg of etonogestrel and 2.7 mg of ethinyl estradiol, which are released at an average rate of 0.120 mg/day and 0.015 mg/day, respectively, over a three-week period.[1]

Stability testing is a critical component of quality control for NuvaRing®, as it provides evidence of how the quality of the drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for determining the shelf life and recommended storage conditions for the product. Key quality attributes to be monitored during stability studies include the assay of the active pharmaceutical ingredients (APIs), the identification and quantification of degradation products (impurities), and the in vitro release rate of the APIs.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredients (APIs) and resolve them from any degradation products or impurities that may form during storage. This ensures that the method is specific for the APIs and can provide a reliable measure of their stability.

Experimental Protocol: HPLC Assay and Impurity Determination

This protocol outlines a reversed-phase HPLC (RP-HPLC) method for the simultaneous determination of etonogestrel and ethinyl estradiol in NuvaRing®.

2.1.1. Equipment and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or photodiode array (PDA) detector

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • HPLC grade acetonitrile (B52724), methanol (B129727), and water

  • Reagent grade potassium dihydrogen phosphate (B84403), sodium dihydrogen phosphate, and orthophosphoric acid

  • Etonogestrel and Ethinyl Estradiol reference standards

2.1.2. Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the analysis of etonogestrel and ethinyl estradiol. Method optimization may be required based on the specific HPLC system and column used.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic: Acetonitrile and 0.01N Na2HPO4 Buffer (30:70 v/v)[2]
Flow Rate 1.0 mL/min[2]
Injection Volume 20 µL
Column Temperature 30°C[2]
Detection Wavelength 230 nm[2]
Run Time Approximately 10 minutes

2.1.3. Preparation of Solutions

  • Buffer Preparation (0.01N Na2HPO4): Accurately weigh and dissolve the appropriate amount of sodium dihydrogen phosphate in HPLC grade water to achieve a 0.01N concentration. Adjust the pH if necessary with orthophosphoric acid.

  • Mobile Phase Preparation: Mix the buffer and acetonitrile in the specified ratio. Degas the mobile phase before use.

  • Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of etonogestrel and ethinyl estradiol reference standards in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a concentration that is within the linear range of the method.

  • Sample Preparation:

    • Take one NuvaRing® and carefully cut it into small pieces.

    • Place the pieces into a volumetric flask of appropriate size.

    • Add a known volume of a suitable extraction solvent (e.g., a mixture of methanol and water or mobile phase).

    • Sonicate the flask for a specified period (e.g., 30-60 minutes) to ensure complete extraction of the APIs.

    • Allow the solution to cool to room temperature and dilute to the mark with the extraction solvent.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

2.1.4. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution in replicate (typically 5 or 6 injections).

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas ≤ 2.0%
Resolution ≥ 2.0 between etonogestrel and ethinyl estradiol peaks

2.1.5. Data Analysis

Calculate the amount of etonogestrel and ethinyl estradiol in the sample by comparing the peak areas of the sample chromatogram with those of the working standard solution. For impurity analysis, calculate the percentage of each impurity relative to the API peak area.

Forced Degradation Studies

Forced degradation studies are essential for developing and validating a stability-indicating HPLC method.[3] These studies involve subjecting the drug product to stress conditions that are more severe than the accelerated stability conditions to generate potential degradation products.[3] The stressed samples are then analyzed using the developed HPLC method to ensure that all degradation products are well-resolved from the API peaks and from each other.

2.2.1. Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Expose the NuvaRing® to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a specified period.

  • Base Hydrolysis: Expose the NuvaRing® to a basic solution (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C) for a specified period.

  • Oxidative Degradation: Expose the NuvaRing® to an oxidative solution (e.g., 3% H₂O₂) at room temperature for a specified period.

  • Thermal Degradation: Expose the NuvaRing® to dry heat (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose the NuvaRing® to light (e.g., using a photostability chamber with a combination of UV and visible light) for a specified duration.

After exposure, neutralize the acid and base-stressed samples, and then prepare all samples for HPLC analysis as described in section 2.1.3.

2.2.2. Degradation Pathway Visualization

The following diagram illustrates a simplified potential degradation pathway for etonogestrel and ethinyl estradiol under various stress conditions. The actual degradation products and pathways should be confirmed through techniques such as mass spectrometry (MS).

G cluster_0 Stress Conditions cluster_1 Active Pharmaceutical Ingredients cluster_2 Potential Degradation Products Acid_Hydrolysis Acid Hydrolysis ENG Etonogestrel Acid_Hydrolysis->ENG EE Ethinyl Estradiol Acid_Hydrolysis->EE Base_Hydrolysis Base Hydrolysis Base_Hydrolysis->ENG Base_Hydrolysis->EE Oxidation Oxidation Oxidation->ENG Oxidation->EE Heat Thermal Stress Heat->ENG Heat->EE Light Photolytic Stress Light->ENG Light->EE DP1 Hydrolytic Degradants ENG->DP1 DP2 Oxidative Degradants ENG->DP2 DP3 Isomers/Epimers ENG->DP3 DP4 Photodegradants ENG->DP4 EE->DP1 EE->DP2 EE->DP3 EE->DP4

Potential Degradation Pathways of APIs

In Vitro Release Testing

In vitro release testing is a critical performance test for vaginal rings, as it measures the rate at which the APIs are released from the product over time. This test is used for quality control to ensure batch-to-batch consistency and can also be used to predict the in vivo performance of the product. While there is no universally accepted standard method for dissolution testing of vaginal rings, non-compendial shaking incubator methods are commonly employed.[4]

Experimental Protocol: In Vitro Release Test

This protocol describes a general procedure for in vitro release testing of NuvaRing® using a shaking incubator.

3.1.1. Equipment and Materials

  • Shaking incubator with temperature control and orbital shaking capabilities

  • Glass flasks with closures (e.g., 250 mL)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system for sample analysis (as described in Section 2)

  • Dissolution medium (e.g., simulated vaginal fluid or a suitable buffer)

3.1.2. Test Parameters

ParameterCondition
Apparatus Shaking Incubator
Vessel 250 mL glass flask with closure
Dissolution Medium Simulated Vaginal Fluid (SVF) or other appropriate medium
Volume of Medium 100 - 200 mL
Temperature 37 ± 0.5°C
Agitation Orbital shaking at a specified speed (e.g., 50-100 rpm)
Sampling Time Points Daily for the intended duration of use (e.g., 21 days)

3.1.3. Test Procedure

  • Medium Preparation: Prepare the dissolution medium and pre-warm it to 37°C.

  • Sample Introduction: Place one NuvaRing® into each flask containing the pre-warmed dissolution medium.

  • Incubation: Place the flasks in the shaking incubator set to the specified temperature and agitation speed.

  • Sampling: At each time point, withdraw a predetermined volume of the dissolution medium for analysis.

  • Medium Replacement: After each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume and sink conditions.

  • Sample Analysis: Analyze the collected samples for etonogestrel and ethinyl estradiol content using the validated HPLC method described in Section 2.

  • Data Analysis: Calculate the cumulative amount of each API released at each time point and plot the release profile.

Experimental Workflow for In Vitro Release Testing

The following diagram illustrates the workflow for the in vitro release testing of NuvaRing®.

G Start Start Prepare_Medium Prepare and Pre-warm Dissolution Medium Start->Prepare_Medium Place_Ring Place NuvaRing® in Flask Prepare_Medium->Place_Ring Incubate Incubate at 37°C with Shaking Place_Ring->Incubate Sample Withdraw Sample at Predetermined Time Points Incubate->Sample Replace_Medium Replace Withdrawn Medium Sample->Replace_Medium Analyze Analyze Sample by HPLC Replace_Medium->Analyze Calculate Calculate Cumulative Release Analyze->Calculate Calculate->Sample Next Time Point End End Calculate->End Final Time Point

In Vitro Release Testing Workflow

Stability Study Design and Data Presentation

Stability studies for NuvaRing® should be designed according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the recommended storage conditions for long-term, intermediate, and accelerated stability studies.

ICH Recommended Stability Storage Conditions
StudyStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Data Presentation: Summary of Stability Data

The quantitative data obtained from stability studies should be summarized in a clear and structured format to facilitate comparison and trend analysis. The following tables provide examples of how to present assay and impurity data.

Table 1: Assay of Etonogestrel and Ethinyl Estradiol under Accelerated Stability Conditions (40°C/75% RH)

Time Point (Months)Etonogestrel (% of Initial)Ethinyl Estradiol (% of Initial)
0100.0100.0
199.599.2
398.798.5
697.897.6

Table 2: Total Impurities under Accelerated Stability Conditions (40°C/75% RH)

Time Point (Months)Total Impurities (%)
00.15
10.25
30.40
60.65

Conclusion

The analytical methods and protocols outlined in these application notes provide a comprehensive framework for the stability testing of NuvaRing®. The use of a validated stability-indicating HPLC method is crucial for accurately assessing the potency and purity of the drug product over time. In vitro release testing serves as a vital tool for ensuring consistent product performance. By adhering to these methodologies and the principles of ICH guidelines, researchers and drug development professionals can generate the necessary data to establish a robust stability profile for NuvaRing®, ultimately ensuring its quality, safety, and efficacy for patients.

References

Method

Application Notes and Protocols for Studying Drug Release from Ethylene Vinyl Acetate (EVA) Copolymers

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the preparation and characterization of drug-loaded ethylene (B1197577) vinyl acetate (B1210297) (EVA...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and characterization of drug-loaded ethylene (B1197577) vinyl acetate (B1210297) (EVA) copolymers and the subsequent in vitro evaluation of drug release. EVA copolymers are widely utilized in drug delivery systems due to their biocompatibility, versatility, and ability to provide controlled, sustained release of therapeutic agents.[1][2] The protocols outlined below are applicable to various dosage forms, including films, implants, and microparticles.

Preparation of Drug-Loaded EVA Formulations

The two primary methods for incorporating drugs into an EVA matrix are solvent casting and hot-melt extrusion. The choice of method depends on the physicochemical properties of the drug and the desired characteristics of the final dosage form.

Protocol for Solvent Casting

Solvent casting is a common laboratory-scale method for preparing thin films or membranes.[3][4]

Materials:

  • Ethylene Vinyl Acetate (EVA) copolymer (specify vinyl acetate content)

  • Active Pharmaceutical Ingredient (API)

  • Volatile organic solvent (e.g., dichloromethane, chloroform, methylene (B1212753) chloride)[3][5]

  • Glass petri dish or other suitable casting surface

  • Magnetic stirrer and stir bar

  • Desiccator or vacuum oven

Procedure:

  • Dissolve a specific amount of EVA copolymer in the chosen solvent in a sealed container with magnetic stirring until a homogenous solution is formed. The concentration will depend on the desired film thickness.

  • Once the EVA is fully dissolved, add the pre-weighed API to the polymer solution and continue stirring until the drug is completely dissolved or uniformly suspended.

  • Pour the resulting solution or suspension into a petri dish or onto a flat, level casting surface.

  • Allow the solvent to evaporate slowly in a fume hood at room temperature. To control the evaporation rate and prevent the formation of bubbles or a porous surface, the casting dish can be partially covered.

  • Once the film appears dry, transfer it to a desiccator or vacuum oven at a slightly elevated temperature (e.g., 38°C) to remove any residual solvent.[3]

  • Carefully peel the dried film from the casting surface.

  • Cut the film into the desired dimensions for subsequent characterization and drug release studies.[3]

Protocol for Hot-Melt Extrusion (HME)

HME is a solvent-free process suitable for scaling up production and is used to create various dosage forms like implants, rods, and granules.[6][7]

Materials:

  • Ethylene Vinyl Acetate (EVA) copolymer pellets

  • Active Pharmaceutical Ingredient (API) powder

  • Hot-melt extruder with a suitable die

  • Pelletizer or other downstream processing equipment

Procedure:

  • Pre-blend the EVA copolymer pellets and the API powder at the desired drug loading concentration.

  • Feed the blend into the hopper of the hot-melt extruder.

  • Set the extruder barrel and die temperatures to the appropriate values for the specific EVA grade and API. The processing temperature should be high enough to ensure the polymer is molten but not so high as to cause degradation of the API.[8]

  • The molten mixture is then forced through the die to form a continuous extrudate (e.g., a rod or filament).

  • The extrudate is cooled, typically on a conveyor belt, and then cut into the desired lengths or pelletized.

  • Store the resulting drug-loaded extrudates in a desiccator until further analysis.

Characterization of Drug-Loaded EVA Formulations

Before proceeding to drug release studies, it is essential to characterize the physical and chemical properties of the drug-loaded EVA formulation.

Characterization TechniqueParameter MeasuredPurpose
Scanning Electron Microscopy (SEM) Surface morphology, cross-sectional structure, drug particle distributionTo visualize the dispersion of the drug within the polymer matrix and assess the porosity of the formulation.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg), melting point (Tm), crystallinityTo determine the physical state of the drug (crystalline or amorphous) within the EVA matrix and to assess any changes in the thermal properties of the polymer.[6][9][10]
X-Ray Diffraction (XRD) Crystalline structureTo confirm the crystalline or amorphous nature of the drug within the polymer matrix.[11]
Fourier-Transform Infrared Spectroscopy (FTIR) Chemical bonds, functional groupsTo identify potential chemical interactions between the drug and the EVA copolymer.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical structure of the drugTo confirm the stability of the drug after the formulation process (e.g., solvent casting or HME).[3][4][12]

In Vitro Drug Release Studies

In vitro drug release studies are performed to determine the rate and extent of drug release from the EVA formulation over time. The choice of apparatus and dissolution medium should be justified and mimic the in vivo conditions as closely as possible.

General Protocol for In Vitro Drug Release

This protocol describes a general immersion method suitable for many EVA-based formulations.

Materials and Equipment:

  • Drug-loaded EVA formulation (e.g., film, implant, microcapsules)

  • Dissolution medium (e.g., phosphate-buffered saline pH 7.4, distilled water, 0.1N HCl)

  • Thermostatic water bath or incubator set to 37°C

  • Sample vials or containers

  • Shaker or orbital agitator (optional, for specific applications)

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Place a known amount of the drug-loaded EVA formulation into a vial containing a defined volume of pre-warmed dissolution medium (e.g., 50 mL).

  • Place the vials in a thermostatic water bath or incubator maintained at 37°C. If required, gentle agitation can be applied.

  • At predetermined time intervals, withdraw an aliquot of the dissolution medium for analysis.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain sink conditions.

  • Analyze the withdrawn samples for drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).[3][13]

  • Calculate the cumulative amount and percentage of drug released at each time point.

USP Apparatus for Specific Dosage Forms

For standardized testing, particularly for regulatory submissions, the use of a USP dissolution apparatus is recommended.[14]

USP ApparatusDosage FormDescriptionTypical Parameters
Apparatus 4 (Flow-Through Cell) Implants, stents, and other low-solubility drug formulationsThe dissolution medium is pumped through a cell containing the sample. This is an open-loop system that ensures sink conditions.[15][16]Flow rate: 1.5 - 16 mL/min; Medium: pH 7.4 phosphate (B84403) buffer.[15]
Apparatus 5 (Paddle over Disc) Transdermal patchesThe patch is placed on a stainless steel disc at the bottom of the vessel, and the paddle provides agitation.[17]Paddle speed: ~50 RPM; Medium volume: 500-1000 mL; Temperature: 37°C.[17]
Apparatus 7 (Reciprocating Holder) Transdermal patches, implantsThe sample is held in a reciprocating holder that moves up and down in the dissolution medium.[18]Agitation rate, medium volume, and temperature are specified by the method.

Data Presentation and Analysis

Quantitative data from the drug release studies should be presented clearly to allow for easy comparison and interpretation.

Tabular Summary of Drug Release Data
Time (hours)Concentration of Released Drug (µg/mL)Cumulative Amount Released (µg)Cumulative Percentage Released (%)
0000
1
2
4
8
12
24
48
72
Factors Influencing Drug Release from EVA Copolymers

The following table summarizes key factors that can be varied to modulate the drug release profile.

FactorInfluence on Drug ReleaseRationale
Vinyl Acetate (VA) Content Higher VA content generally leads to faster drug release.[10]Increased VA content reduces the crystallinity of the EVA copolymer, leading to increased polymer chain mobility and drug diffusion.
Drug Loading Higher drug loading can result in a faster release rate.[8][11]At higher concentrations, drug particles may form a more interconnected network within the polymer matrix, facilitating diffusion.
Manufacturing Method Can significantly impact the initial burst release and overall release profile.For example, injection molding can lead to a higher burst release compared to extrusion due to higher packing pressures.[19]
Device Geometry Thinner films or devices with a larger surface area-to-volume ratio will exhibit faster release.[11]A shorter diffusion path length allows the drug to exit the matrix more quickly.
Crystallinity of Drug and Polymer A more amorphous state of the drug and polymer generally results in faster release.[11]Amorphous regions have lower density and greater polymer chain mobility, facilitating drug diffusion.

Visualizations

Experimental Workflow for Studying Drug Release from EVA

G cluster_prep Formulation Preparation cluster_char Physicochemical Characterization cluster_release In Vitro Drug Release Study prep_start Start: Select EVA and API solvent_cast Solvent Casting prep_start->solvent_cast e.g., Films hme Hot-Melt Extrusion prep_start->hme e.g., Implants, Rods prep_end Drug-Loaded EVA Formulation solvent_cast->prep_end hme->prep_end sem SEM prep_end->sem Characterize dsc DSC prep_end->dsc Characterize xrd XRD prep_end->xrd Characterize ftir FTIR prep_end->ftir Characterize diss_setup Set up Dissolution Apparatus (e.g., USP 4, Immersion) prep_end->diss_setup Test sampling Collect Samples at Predetermined Timepoints diss_setup->sampling analysis Quantify Drug Concentration (HPLC, UV-Vis) sampling->analysis data_analysis Calculate Cumulative Release analysis->data_analysis

Caption: Workflow for EVA drug release studies.

Logical Relationship of Factors Affecting Drug Release

G drug_release Drug Release Rate va_content Vinyl Acetate Content crystallinity Polymer Crystallinity va_content->crystallinity decreases crystallinity->drug_release inversely affects drug_loading Drug Loading drug_loading->drug_release directly affects geometry Device Geometry (Surface Area/Thickness) geometry->drug_release directly affects manufacturing Manufacturing Method manufacturing->drug_release influences drug_state Drug Physical State (Amorphous/Crystalline) drug_state->drug_release influences

References

Application

Methodology for Assessing NuvaRing's Impact on the Vaginal Microbiome: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the methodologies to assess the impact of the etonogestrel (B1671717)/ethinyl estradiol (B170435...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies to assess the impact of the etonogestrel (B1671717)/ethinyl estradiol (B170435) contraceptive vaginal ring (NuvaRing) on the vaginal microbiome. The following sections detail the experimental protocols for microbiome and metabolome analysis, summarize key quantitative findings, and illustrate the underlying biological pathways.

I. Introduction

The vaginal microbiome is a dynamic ecosystem crucial for female reproductive health. Hormonal contraceptives, such as NuvaRing, can influence this microbial community. NuvaRing releases a continuous low dose of etonogestrel (a progestin) and ethinyl estradiol (an estrogen), which can alter the vaginal environment and, consequently, the composition and function of the vaginal microbiota.[1][2] Studies suggest that the estrogen component may promote a healthier vaginal microbiome, characterized by a predominance of Lactobacillus species.[3][4][5] Assessing these changes is critical for understanding the full spectrum of NuvaRing's effects and for the development of future contraceptive and therapeutic strategies.

II. Data Presentation: Quantitative Impact of NuvaRing on the Vaginal Microbiome

The use of NuvaRing has been associated with significant shifts in the vaginal microbial community, generally favoring a Lactobacillus-dominant profile. The following tables summarize quantitative data from various studies.

Table 1: Changes in Vaginal Microbiota Composition with NuvaRing Use

ParameterBaselineAfter NuvaRing Use (Duration)Key FindingsReference
Bacterial Vaginosis (BV) Prevalence 48%Significantly decreasedUse of NuvaRing was associated with a substantial decrease in the prevalence of BV.[3]
Lactobacillus spp. Abundance Present in 83.8% of women (by culture)Increased concentration of H₂O₂-producing LactobacillusNuvaRing use promoted the growth of protective, hydrogen peroxide-producing Lactobacillus species.[6]
Not specifiedIncreased significantlyA significant increase in the overall abundance of Lactobacillus species was observed.[3]
Gardnerella vaginalis Abundance High in BV-positive individualsDecreased significantlyA notable reduction in the abundance of this BV-associated bacterium was seen with NuvaRing use.[3][4]
Atopobium vaginae Abundance High in BV-positive individualsDecreased significantlyThe presence of this bacterium, also associated with BV, was significantly reduced.[3]
Bacterial Diversity Higher in individuals with BVGenerally decreasedA shift towards a less diverse microbial community, dominated by Lactobacillus, is a common finding.[5]

Table 2: Impact of NuvaRing on Nugent Score

Study PopulationBaseline Mean Nugent ScoreMean Nugent Score After NuvaRing Use (Duration)InterpretationReference
Women with high baseline BV prevalenceNot specifiedDecreased significantly (12 weeks)A significant shift towards a normal vaginal microbiota as determined by Gram stain analysis.[7]

III. Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of NuvaRing on the vaginal microbiome.

Protocol 1: 16S rRNA Gene Sequencing for Vaginal Microbiome Profiling

This protocol outlines the steps for analyzing the taxonomic composition of the vaginal microbiome.

1. Sample Collection:

  • Vaginal swabs are collected from the mid-vaginal wall by a clinician or through self-collection.[8]

  • Swabs are immediately placed in a sterile tube containing a transport medium (e.g., Amies medium) or a DNA/RNA stabilization solution.

  • Samples are stored at -80°C until DNA extraction.

2. DNA Extraction:

  • Use a commercially available DNA extraction kit optimized for microbial DNA from complex biological samples (e.g., QIAamp DNA Microbiome Kit, DNeasy PowerSoil Kit).

  • The protocol typically involves mechanical lysis (e.g., bead beating) to disrupt bacterial cell walls, followed by chemical lysis and DNA purification.[9]

3. 16S rRNA Gene Amplification and Sequencing:

  • Amplify a specific hypervariable region of the 16S rRNA gene using universal bacterial primers. The V1-V3 or V3-V4 regions are commonly used for vaginal microbiome studies.[10][11]

    • Forward Primer (V1): 27F (5'-AGAGTTTGATCCTGGCTCAG-3')

    • Reverse Primer (V3): 534R (5'-ATTACCGCGGCTGCTGG-3')

  • Perform PCR using a high-fidelity DNA polymerase.

  • Purify the PCR products to remove primers and dNTPs.

  • Prepare sequencing libraries using a kit compatible with the chosen sequencing platform (e.g., Illumina MiSeq or NovaSeq).[12]

  • Sequence the libraries to generate paired-end reads.

4. Bioinformatic Analysis:

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim low-quality bases and remove adapter sequences using tools like Trimmomatic or Cutadapt.

  • Denoising and Feature Table Generation: Process the quality-filtered reads using a pipeline like DADA2 or Deblur to infer amplicon sequence variants (ASVs).[11] This step corrects sequencing errors and generates a feature table representing the abundance of each ASV in each sample.

  • Taxonomic Classification: Assign taxonomy to the ASVs using a classifier (e.g., naive Bayes classifier) trained on a reference database such as SILVA, Greengenes, or a vaginal microbiome-specific database.[10]

  • Diversity Analysis:

    • Alpha diversity: Calculate metrics like Shannon diversity, Simpson's index, and Chao1 to assess the diversity within each sample.

    • Beta diversity: Use metrics like Bray-Curtis dissimilarity or UniFrac distances to compare the microbial composition between samples. Visualize the results using Principal Coordinate Analysis (PCoA) plots.

  • Statistical Analysis: Use appropriate statistical tests (e.g., PERMANOVA, ANOSIM, DESeq2, LEfSe) to identify significant differences in microbial composition and diversity between baseline and post-NuvaRing use samples.

Protocol 2: Shotgun Metagenomic Sequencing for Functional and Species-Level Analysis

This protocol provides a more comprehensive view of the microbiome, including functional potential and species/strain-level resolution.[12]

1. Sample Collection and DNA Extraction:

  • Follow the same procedure as for 16S rRNA gene sequencing (Protocol 1, steps 1 and 2). High-quality, high-molecular-weight DNA is crucial.

2. Library Preparation and Sequencing:

  • Fragment the extracted DNA to a specific size range (e.g., 300-500 bp) using mechanical (e.g., sonication) or enzymatic methods.[13]

  • Prepare sequencing libraries using a shotgun metagenomics library preparation kit (e.g., NEBNext Ultra II DNA Library Prep Kit for Illumina).

  • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate deep sequencing data.[12]

3. Bioinformatic Analysis:

  • Quality Control and Host DNA Removal: Perform quality control as described in Protocol 1. It is critical to remove human host DNA sequences by aligning the reads to the human reference genome.[14]

  • Taxonomic Profiling: Use tools like MetaPhlAn or Kraken to determine the taxonomic composition of the microbial community.[13]

  • Functional Profiling: Use tools like HUMAnN to identify the functional potential of the microbiome by mapping reads to gene and pathway databases (e.g., KEGG, MetaCyc).

  • Metagenome Assembly (Optional): For in-depth analysis of novel organisms or specific genomes, assemble the sequencing reads into contigs and scaffolds using assemblers like MEGAHIT or metaSPAdes.[13]

  • Statistical Analysis: Compare taxonomic and functional profiles between groups using appropriate statistical methods.

Protocol 3: LC-MS Based Metabolomics for Vaginal Fluid Analysis

This protocol details the analysis of small molecules in vaginal fluid, providing insights into the metabolic activity of the microbiome.

1. Sample Collection and Preparation:

  • Collect vaginal fluid using a swab or cervicovaginal lavage.[15]

  • Immediately freeze samples at -80°C.

  • For analysis, thaw the samples and extract metabolites using a solvent-based method (e.g., with a mixture of methanol, acetonitrile, and water).[16]

  • Centrifuge to pellet debris and transfer the supernatant to a new tube.

  • Dry the supernatant under vacuum and resuspend in a suitable solvent for LC-MS analysis.

2. LC-MS/MS Analysis:

  • Use a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled with a liquid chromatography system (e.g., UPLC).[16]

  • Separate metabolites using a suitable chromatography column (e.g., C18 for reverse-phase or HILIC for polar metabolites).[17]

  • Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.

  • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS/MS spectra for metabolite identification.

3. Data Analysis:

  • Data Preprocessing: Process the raw LC-MS data using software like XCMS, MZmine, or vendor-specific software to perform peak picking, alignment, and integration.

  • Metabolite Identification: Identify metabolites by matching their accurate mass, retention time, and MS/MS fragmentation patterns to spectral libraries (e.g., METLIN, HMDB) or by using authentic standards.

  • Statistical Analysis: Use multivariate statistical methods such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) to identify metabolites that differ significantly between baseline and post-NuvaRing use. Perform univariate statistical tests (e.g., t-test, ANOVA) to confirm the significance of individual metabolites.

  • Pathway Analysis: Use tools like MetaboAnalyst to identify metabolic pathways that are altered with NuvaRing use.

IV. Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: Hypothesized Signaling Pathway of Estrogen's Influence on the Vaginal Microbiome

Estrogen_Pathway NuvaRing NuvaRing EE Ethinyl Estradiol (Estrogen) NuvaRing->EE releases VaginalEpithelium Vaginal Epithelial Cells EE->VaginalEpithelium stimulates Glycogen Increased Glycogen Deposition VaginalEpithelium->Glycogen Lactobacillus Lactobacillus spp. Proliferation Glycogen->Lactobacillus provides nutrients for LacticAcid Increased Lactic Acid Production Lactobacillus->LacticAcid LowpH Lower Vaginal pH LacticAcid->LowpH PathogenInhibition Inhibition of Pathogen Growth LowpH->PathogenInhibition

Caption: Estrogen from NuvaRing may promote a healthy vaginal microbiome.

Diagram 2: Experimental Workflow for Assessing NuvaRing's Impact

Experimental_Workflow cluster_collection Sample Collection cluster_analysis Multi-Omics Analysis cluster_data Data Integration & Interpretation Baseline Baseline Vaginal Swab DNA_Extraction DNA Extraction Baseline->DNA_Extraction Metabolomics LC-MS Metabolomics Baseline->Metabolomics FollowUp Follow-up Vaginal Swab (Post-NuvaRing) FollowUp->DNA_Extraction FollowUp->Metabolomics rRNA_Seq 16S rRNA Sequencing DNA_Extraction->rRNA_Seq Metagenomics Shotgun Metagenomics DNA_Extraction->Metagenomics Taxonomic Taxonomic Profiling rRNA_Seq->Taxonomic Metagenomics->Taxonomic Functional Functional Profiling Metagenomics->Functional Metabolic Metabolic Profiling Metabolomics->Metabolic Integration Integrative Analysis Taxonomic->Integration Functional->Integration Metabolic->Integration

Caption: A multi-omics workflow to study NuvaRing's effects.

Diagram 3: Logical Relationship of NuvaRing's Effects

Logical_Relationship NuvaRing NuvaRing Use Hormonal_Change Altered Vaginal Hormone Levels (Etonogestrel & Ethinyl Estradiol) NuvaRing->Hormonal_Change Microbiome_Shift Vaginal Microbiome Shift Hormonal_Change->Microbiome_Shift Metabolite_Change Altered Vaginal Metabolome Hormonal_Change->Metabolite_Change Lactobacillus_Dominance Increased Lactobacillus Dominance Microbiome_Shift->Lactobacillus_Dominance BV_Reduction Decreased BV-associated Bacteria Microbiome_Shift->BV_Reduction Health_Outcome Improved Vaginal Health (e.g., Reduced BV) Lactobacillus_Dominance->Health_Outcome BV_Reduction->Health_Outcome Metabolite_Change->Health_Outcome

Caption: Logical flow of NuvaRing's impact on vaginal health.

References

Method

Application Note: Spectrophotometric Quantification of Etonogestrel and Ethinyl Estradiol

For Researchers, Scientists, and Drug Development Professionals Introduction Etonogestrel (B1671717) (a progestin) and ethinyl estradiol (B170435) (an estrogen) are potent synthetic hormones commonly used in combination...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etonogestrel (B1671717) (a progestin) and ethinyl estradiol (B170435) (an estrogen) are potent synthetic hormones commonly used in combination for contraception. The accurate and precise quantification of these active pharmaceutical ingredients (APIs) in dosage forms is critical for ensuring product quality, efficacy, and safety. This application note describes a rapid, simple, and cost-effective first-derivative spectrophotometric method for the simultaneous quantification of etonogestrel and ethinyl estradiol. This method offers a viable alternative to more complex and expensive chromatographic techniques, making it well-suited for routine quality control analysis.

Principle of the Method

Due to the significant spectral overlap of etonogestrel and ethinyl estradiol in their zero-order UV absorption spectra, direct spectrophotometric analysis is challenging. First-derivative spectrophotometry helps to resolve this issue by utilizing the first derivative of the absorbance spectrum. At the zero-crossing point of one component's derivative spectrum, the other component exhibits a measurable derivative response, allowing for its selective quantification.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the first-derivative spectrophotometric method for the simultaneous determination of etonogestrel and ethinyl estradiol.

Table 1: Method Parameters

ParameterEthinyl EstradiolEtonogestrel
Wavelength for Quantification291.5 nm249.5 nm (Zero-crossing)
SolventAcetonitrile (B52724)Acetonitrile
Smoothing Factor40004000
Amplification Factor10,00010,000

Table 2: Validation Parameters [1][2]

ParameterEthinyl EstradiolEtonogestrel
Linear Dynamic Range9.0 x 10⁻⁶ to 1.0 x 10⁻³ mol/L3.2 x 10⁻⁶ to 3.0 x 10⁻⁴ mol/L
Correlation Coefficient (r²)0.9990.999
Limit of Detection (LOD)9.5 x 10⁻⁷ mol/L1.1 x 10⁻⁶ mol/L
Limit of Quantification (LOQ)9.0 x 10⁻⁶ mol/L3.2 x 10⁻⁶ mol/L
Relative Standard Deviation (RSD)0.76%1.77%
Recovery97.9 ± 1.5%93.6 ± 1.1%

Experimental Protocols

Materials and Reagents
  • Etonogestrel reference standard

  • Ethinyl Estradiol reference standard

  • Acetonitrile (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Quartz cuvettes (1 cm path length)

  • UV-Visible Spectrophotometer with a data processing system capable of generating derivative spectra.

Preparation of Standard Solutions
  • Stock Solutions (e.g., 1 x 10⁻³ M): Accurately weigh and dissolve appropriate amounts of etonogestrel and ethinyl estradiol reference standards in acetonitrile in separate volumetric flasks to obtain individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with acetonitrile to cover the linear dynamic range for each analyte.

Sample Preparation (Example for an Intrauterine Contraceptive Ring)[1][2]
  • Extraction: Place the pharmaceutical product (e.g., intrauterine ring) in a suitable container with a known volume of acetonitrile.

  • Heat the mixture at 76 ± 2°C for 180 minutes to facilitate the extraction of the active ingredients.[1][2]

  • Allow the solution to cool to room temperature.

  • Filter the solution to remove any undissolved excipients.

  • Dilute the filtered solution with acetonitrile as necessary to bring the concentration of etonogestrel and ethinyl estradiol within the calibrated linear range.

Spectrophotometric Measurement
  • Set the spectrophotometer to scan from 190 to 350 nm.[2]

  • Use acetonitrile as the blank.

  • Record the zero-order absorption spectra of the standard solutions and the sample solution.

  • Generate the first-derivative spectra for all recorded zero-order spectra using a smoothing factor of 4000 and an amplification factor of 10,000.[1][2]

  • For the quantification of ethinyl estradiol, measure the derivative amplitude at 291.5 nm.[1][2]

  • For the quantification of etonogestrel, measure the derivative amplitude at 249.5 nm, which corresponds to the zero-crossing point of ethinyl estradiol.[1][2]

Data Analysis
  • Calibration Curves: Plot the derivative amplitude versus the concentration for the series of standard solutions for both etonogestrel and ethinyl estradiol. Perform a linear regression analysis to obtain the equation of the line for each analyte.

  • Quantification: Use the linear regression equations to calculate the concentration of etonogestrel and ethinyl estradiol in the prepared sample solutions.

  • Calculate the final amount of each drug in the pharmaceutical dosage form, taking into account the dilution factors.

Visualizations

experimental_workflow prep Preparation of Standards & Samples measurement Spectrophotometric Measurement (190-350 nm) prep->measurement zero_order Record Zero-Order Spectra measurement->zero_order first_derivative Generate First-Derivative Spectra zero_order->first_derivative quant_ee Quantify Ethinyl Estradiol (at 291.5 nm) first_derivative->quant_ee quant_eton Quantify Etonogestrel (at 249.5 nm - Zero Crossing) first_derivative->quant_eton analysis Data Analysis & Calculation quant_ee->analysis quant_eton->analysis result Final Quantification analysis->result

Caption: Experimental workflow for spectrophotometric quantification.

signaling_pathways cluster_ee Ethinyl Estradiol Signaling cluster_eton Etonogestrel Signaling ee Ethinyl Estradiol er Estrogen Receptor (ERα / ERβ) ee->er nucleus Nucleus er->nucleus ere Estrogen Response Element (ERE) er->ere transcription Gene Transcription er->transcription response Estrogenic Effects transcription->response eton Etonogestrel pr Progesterone Receptor eton->pr nucleus2 Nucleus pr->nucleus2 pre Progesterone Response Element (PRE) pr->pre transcription2 Gene Transcription pr->transcription2 response2 Progestogenic Effects transcription2->response2

References

Application

Application Notes &amp; Protocols: 3D-Printed Intravaginal Rings in Research

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of 3D-printed intravaginal rings (IVRs) in research, highlighting their versatility in d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3D-printed intravaginal rings (IVRs) in research, highlighting their versatility in drug delivery for various therapeutic areas, including contraception and the prevention of sexually transmitted infections. The detailed protocols and compiled data will assist researchers in designing and evaluating their own 3D-printed IVRs.

Introduction

Three-dimensional (3D) printing has emerged as a transformative technology in pharmaceutical research, enabling the rapid prototyping and manufacturing of personalized drug delivery devices.[1] Intravaginal rings (IVRs) are a discreet and effective platform for sustained, long-acting drug delivery to the female reproductive tract, bypassing first-pass metabolism and improving patient adherence.[2][3] The integration of 3D printing, particularly technologies like Continuous Liquid Interface Production (CLIP™) and Fused Deposition Modeling (FDM), allows for the fabrication of IVRs with intricate geometries and tailored drug release profiles, a significant advancement over traditional injection molding techniques.[4][5][6]

This document outlines the applications of 3D-printed IVRs in research, focusing on multipurpose prevention technologies (MPTs) and other therapeutic indications. Detailed experimental protocols for fabrication, drug loading, in vitro release studies, and preclinical evaluation are provided.

Applications in Research

3D-printed IVRs are being investigated for a wide range of applications, primarily focused on women's health. The key research areas include:

  • Multipurpose Prevention Technologies (MPTs): These IVRs are designed to deliver a combination of active pharmaceutical ingredients (APIs) to simultaneously prevent unintended pregnancy and sexually transmitted infections (STIs) like HIV and HSV-2.[4][7][8]

  • HIV Prevention: Several studies have focused on developing IVRs that release antiretroviral drugs such as Dapivirine and Islatravir for pre-exposure prophylaxis (PrEP).[9][10][11]

  • Contraception: 3D-printed IVRs are being developed to deliver hormonal contraceptives like Etonogestrel, Ethinyl Estradiol, and Levonorgestrel, as well as non-hormonal options like lactic acid and glycerol (B35011) monolaurate.[9][12][13]

  • Infertility Treatment: The controlled release of hormones such as progesterone (B1679170) from 3D-printed IVRs is being explored for luteal phase support in assisted reproductive technologies.[6][14][15]

  • Treatment of Vaginal Infections: Customized IVRs are being designed to deliver antifungal agents like clotrimazole (B1669251) for recurrent vaginal candidiasis and antibiotics like metronidazole (B1676534) for bacterial vaginosis.[1][16][17]

Data Presentation: In Vitro and In Vivo Studies

The following tables summarize quantitative data from various research studies on 3D-printed IVRs, providing a comparative overview of their performance.

Table 1: In Vitro Drug Release from 3D-Printed Intravaginal Rings

Drug(s)Polymer3D Printing MethodRelease DurationKey Findings
Dapivirine (DPV), Pritelivir (PTV), Levonorgestrel (LNG)Silicone-urethane resinCLIP™28 daysZero-order release kinetics in simulated vaginal fluid (SVF) at pH 4 and pH 8.[7]
β-estradiolBiocompatible ResinCLIP™57 - 115 daysNear or complete release of the total loaded drug. Release profiles were driven by geometry.[14]
Etonogestrel (ENG), Ethinyl Estradiol (EE), Islatravir (ISL)Silicone-based resinCLIP™150 daysSustained release of all three drugs was achieved.[9][10]
Lactic Acid (LA), Glycerol Monolaurate (GML)Not Specified3D-printed> 30 daysSustained release at target rates was achieved.[9][13]
ProgesteronePoly(lactic acid) (PLA)/Polycaprolactone (PCL)FDM> 7 daysSustained, diffusion-controlled release. "O" shaped ring showed higher dissolution.[18]
ClotrimazoleThermoplastic PolyurethaneFDM7 daysSustained release with complete inhibition of C. albicans growth after 5 days.[17]

Table 2: In Vivo Performance of 3D-Printed Intravaginal Rings in Animal Models

Drug(s)Animal ModelStudy DurationKey Findings
Dapivirine (DPV), Pritelivir (PTV), Levonorgestrel (LNG)Macaques28 daysSustained release with median plasma concentrations of 138 pg/mL (DPV), 18,700 pg/mL (PTV), and 335 pg/mL (LNG). Safe and well-tolerated with no significant changes in vaginal pH or mucosal cytokines.[7]
Etonogestrel (ENG), Ethinyl Estradiol (EE), Islatravir (ISL)Sheep14 daysSustained release of all three drugs. No adverse findings of cervicovaginal toxicity or changes in vaginal microbiome.[2][9][10]
Islatravir (ISL)Macaques28 daysSustained release with ISL-triphosphate levels above the pharmacokinetic benchmark. Safe and well-tolerated with no observed mucosal cytokine changes or alterations in peripheral CD4 T-cell populations.[9][10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the research and development of 3D-printed IVRs.

4.1. Protocol for IVR Fabrication using CLIP™ 3D Printing

This protocol describes the fabrication of IVRs using the Continuous Liquid Interface Production (CLIP™) technology.

  • Computer-Aided Design (CAD):

    • Design the IVR using CAD software (e.g., SolidWorks). Specify the outer diameter, cross-sectional diameter, and any internal geometric features (e.g., honeycomb, unit cells) to control drug release and mechanical properties.[9][14]

    • Export the design as an .STL file.

  • 3D Printing:

    • Utilize a CLIP™ 3D printer (e.g., Carbon M1).

    • Select a biocompatible resin, such as a silicone-urethane based resin (e.g., SIL30).[2]

    • The CLIP™ process uses UV light to selectively cure the liquid resin while a continuous liquid interface of uncured resin is maintained by an oxygen-permeable window, allowing for rapid, layerless printing.[2]

    • The fabrication time is typically around 15 minutes per ring.[14]

  • Post-Processing:

    • After printing, wash the IVR to remove any uncured resin.

    • Perform a final UV cure to ensure complete polymerization and mechanical stability.

4.2. Protocol for Drug Loading via Solvent Swelling and Absorption

This protocol details a single-step drug loading process driven by absorption.[7][9]

  • Preparation of Loading Solution:

    • Dissolve the desired active pharmaceutical ingredient(s) (APIs) in a suitable solvent in which the polymer matrix will swell (e.g., acetone (B3395972) for silicone-urethane resins).[12]

    • The concentration of the API in the solution will determine the final drug loading in the IVR.

  • Drug Loading:

    • Submerge the fabricated IVR in the drug-containing solvent solution.

    • Allow the IVR to swell and absorb the drug over a specified period. This process is driven by the concentration gradient.

    • The duration of immersion will depend on the desired drug loading and the swelling properties of the polymer.

  • Drying and Drug Entrapment:

    • Remove the IVR from the loading solution.

    • Allow the solvent to evaporate completely. As the polymer deswells, the API is entrapped within the matrix.

4.3. Protocol for In Vitro Drug Release Studies

This protocol outlines the procedure for assessing the drug release kinetics from the IVR in a laboratory setting.

  • Preparation of Release Medium:

    • Prepare a simulated vaginal fluid (SVF) at a physiologically relevant pH (e.g., pH 4.2).[7] The composition of SVF can be found in published literature.

  • Release Study Setup:

    • Place each IVR in a separate container with a known volume of SVF (e.g., 50 mL).

    • Maintain the containers at 37°C in a shaking incubator to simulate physiological conditions.

  • Sample Collection and Analysis:

    • At predetermined time points (e.g., 1, 4, 8, 24 hours, and then daily), collect an aliquot of the release medium.

    • Replenish the collected volume with fresh, pre-warmed SVF to maintain sink conditions.

    • Analyze the concentration of the API in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point.

    • Plot the cumulative drug release versus time to determine the release profile and kinetics (e.g., zero-order, first-order).

4.4. Protocol for Mechanical Testing

This protocol describes the methods for evaluating the mechanical properties of the IVRs to ensure they are suitable for vaginal insertion and retention.[19]

  • Durometer Hardness:

    • Measure the Shore hardness of the IVR material using a durometer to assess its flexibility.

  • Radial Compression Test:

    • Use a universal testing machine (e.g., Instron) with a 100N load cell.[5]

    • Place the IVR on its side and compress it at a constant rate, measuring the force required to achieve a specific displacement. This simulates the forces experienced during insertion and use.

  • Tensile Properties:

    • Cut a section of the IVR and clamp it into the universal testing machine.

    • Apply a tensile load until the material breaks to determine its tensile strength and elongation at break.

4.5. Protocol for Biocompatibility and In Vivo Safety Studies

This protocol provides a general framework for assessing the safety and biocompatibility of the 3D-printed IVRs in preclinical animal models.

  • Cell Viability Assay (MTT Assay):

    • Culture relevant cell lines (e.g., vaginal epithelial cells) in the presence of extracts from the IVR material or the IVR itself.

    • Perform an MTT assay to quantify cell viability and assess for any cytotoxic effects.[12][16]

  • In Vivo Animal Studies (e.g., Macaques, Sheep):

    • Select an appropriate animal model (macaques are a relevant model for HIV research, while sheep have anatomical similarities for contraceptive studies).[2][9]

    • Insert the IVRs into the animals for a specified duration (e.g., 14 to 28 days).[2][10]

    • Monitor the animals for any signs of local or systemic toxicity.

    • Collect vaginal swabs to assess vaginal pH and changes in the vaginal microbiome.[2]

    • Collect blood samples to determine the plasma concentrations of the released drugs (pharmacokinetics).[7]

    • At the end of the study, collect vaginal biopsies to evaluate for any tissue abnormalities or inflammation.[9]

    • Analyze mucosal cytokine and chemokine levels to assess the local immune response.[7]

Visualizations

Diagram 1: Workflow for Fabrication and Testing of 3D-Printed IVRs

G cluster_0 Design & Fabrication cluster_1 Drug Loading & Characterization cluster_2 Preclinical Evaluation CAD_Design 1. CAD Design of IVR 3D_Printing 2. 3D Printing (e.g., CLIP™) CAD_Design->3D_Printing Post_Processing 3. Post-Processing (Wash & Cure) 3D_Printing->Post_Processing Drug_Loading 4. Drug Loading (Solvent Swelling) Post_Processing->Drug_Loading Mechanical_Testing 5. Mechanical Testing Drug_Loading->Mechanical_Testing In_Vitro_Release 6. In Vitro Release Study Drug_Loading->In_Vitro_Release Biocompatibility 7. Biocompatibility (MTT Assay) Drug_Loading->Biocompatibility In_Vivo_Study 8. In Vivo Animal Study (PK & Safety) Biocompatibility->In_Vivo_Study

Caption: A streamlined workflow for the development of 3D-printed IVRs.

Diagram 2: Logical Relationship of Design and Performance

G cluster_design Design Parameters cluster_performance Performance Characteristics Geometry IVR Geometry (e.g., honeycomb, pore size) Release_Kinetics Drug Release Kinetics Geometry->Release_Kinetics Mechanical_Properties Mechanical Properties Geometry->Mechanical_Properties Material Polymer Material (e.g., silicone-urethane) Material->Release_Kinetics Material->Mechanical_Properties Biocompatibility Biocompatibility Material->Biocompatibility Drug_Load Drug Loading Concentration Drug_Load->Release_Kinetics

Caption: Interplay between IVR design parameters and performance outcomes.

References

Method

Application Notes and Protocols for Pharmacokinetic Studies of NuvaRing® in Animal Models

For Researchers, Scientists, and Drug Development Professionals Introduction These application notes provide a comprehensive overview of the methodologies for conducting pharmacokinetic (PK) studies of the NuvaRing® (eto...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the methodologies for conducting pharmacokinetic (PK) studies of the NuvaRing® (etonogestrel/ethinyl estradiol (B170435) vaginal ring) in relevant animal models. The protocols detailed below are essential for preclinical assessment of drug delivery, safety, and efficacy. The sheep model is highlighted as a primary model due to its anatomical and physiological similarities to humans for this application. Information on other animal models is provided where available.

Animal Models in NuvaRing® Pharmacokinetic Studies

The selection of an appropriate animal model is critical for obtaining translatable preclinical data. While various species have been used in the preclinical evaluation of vaginal drug delivery systems, the sheep model has emerged as a suitable model for NuvaRing® pharmacokinetic studies.[1]

The Sheep Model

Sheep are considered a relevant large animal model for assessing the pharmacokinetics and safety of intravaginal rings (IVRs) due to similarities in the size of the vaginal canal and overall body mass compared to humans.[1] This anatomical similarity allows for the use of human-sized IVRs, providing more directly translatable data.[1]

Other Animal Models (Rabbit, Dog, Rhesus Monkey)

Pharmacokinetic studies of the active components of NuvaRing®, etonogestrel (B1671717) (ENG) and ethinyl estradiol (EE), have been conducted in other species such as rabbits, dogs, and rhesus monkeys, often using different administration routes.[2] While this data provides some insight into the metabolism and disposition of these compounds, direct pharmacokinetic data for the NuvaRing® formulation in these models is limited in publicly available literature.

Experimental Protocols

Pharmacokinetic Study of NuvaRing® in the Sheep Model

This protocol is based on studies evaluating the pharmacokinetic profile of NuvaRing® in female sheep.[1][3]

1.1. Animal Model

  • Species: Female Merino or Dorset cross-bred sheep.

  • Health Status: Healthy, sexually mature, non-pregnant, and drug-naïve.

  • Acclimation: Animals should be acclimated to the housing facilities for a minimum of 7 days prior to the study.

  • Housing: Housed indoors in climate-controlled pens with a 12:12 hour light/dark cycle.

  • Diet: Fed a standard pellet and hay diet with ad libitum access to water.

1.2. Experimental Design

  • Study Duration: 21 days of NuvaRing® administration, followed by a washout period.

  • Groups:

    • Treatment Group (n=4): Administered with one NuvaRing®.

    • Control Group (optional): May include a placebo ring or no treatment.

  • Anesthesia: For procedures such as ring insertion, blood collection, and examinations, sheep should be anesthetized. A common regimen is intramuscular (IM) ketamine (10 mg/kg) followed by isoflurane (B1672236) (1-5%) delivered by facemask, titrated to effect.[1]

1.3. NuvaRing® Administration

  • Anesthetize the sheep as described above.

  • Place the animal in dorsal recumbency.

  • Gently compress one NuvaRing® (containing 11.7 mg etonogestrel and 2.7 mg ethinyl estradiol) and insert it into the vagina.[1]

  • The ring should remain in place continuously for 21 days.[3]

1.4. Sample Collection

  • Blood (Plasma):

    • Collect blood samples from the jugular vein into tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Sampling Time Points: Baseline (pre-insertion), Day 1, Day 3, Day 7, Day 14, and Day 21.[3] Additional samples can be collected during the washout period (e.g., 7 days after ring removal).[3]

    • Process blood by centrifugation to separate plasma. Store plasma samples at -80°C until analysis.

  • Vaginal Fluid:

    • Collect vaginal secretions using a swab at the same time points as blood collection.

    • Store swabs at -80°C until analysis.

  • Vaginal Tissue:

    • Collect vaginal biopsies at baseline and at the end of the study (Day 21).[3]

    • Biopsies can be used for pharmacokinetic analysis and histological evaluation.

    • Store tissue samples for PK analysis at -80°C.

1.5. Bioanalytical Method for Etonogestrel and Ethinyl Estradiol

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is recommended for the simultaneous quantification of etonogestrel and ethinyl estradiol in plasma, vaginal fluid, and tissue homogenates.[4][5]

  • Sample Preparation: Solid-phase extraction (SPE) is a common method for extracting the analytes from the biological matrix.[4]

  • Chromatography: Use a suitable UPLC column, such as an Acquity UPLC HSS Cyano column.[4]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) and positive ionization mode is typically used.[4]

  • Quantification: The lower limit of quantification (LLOQ) should be sufficiently sensitive to detect the low concentrations of the hormones, for example, around 0.2 ng/mL for ENG and 0.005 ng/mL for EE in plasma.[1][3]

Data Presentation

Quantitative Pharmacokinetic Data

The following tables summarize the available pharmacokinetic data for NuvaRing® in the sheep model.

Table 1: Average Plasma Concentrations of Etonogestrel (ENG) and Ethinyl Estradiol (EE) in Sheep after 21 Days of NuvaRing® Administration

AnalyteAverage Plasma Concentration at Day 21 (ng/mL)
Etonogestrel (ENG)0.182[3]
Ethinyl Estradiol (EE)0.0192[3]

Table 2: Estimated Peak Plasma Concentrations (Cmax) and Time to Peak Concentration (Tmax) of Etonogestrel (ENG) and Ethinyl Estradiol (EE) in Sheep with NuvaRing®

(Estimated from graphical data presented in scientific literature.[3])

AnalyteEstimated Cmax (ng/mL)Estimated Tmax (Days)
Etonogestrel (ENG)~0.4~7
Ethinyl Estradiol (EE)~0.025~3-7

Table 3: Etonogestrel (ENG) and Ethinyl Estradiol (EE) Concentrations in Vaginal Tissue and Vaginal Fluid of Sheep with NuvaRing®

(Data represents the range of average concentrations observed over a 21-day period, estimated from graphical data.[3])

AnalyteMatrixConcentration Range
Etonogestrel (ENG)Vaginal Tissue~100 - 300 ng/g
Ethinyl Estradiol (EE)Vaginal Tissue~10 - 25 ng/g
Etonogestrel (ENG)Vaginal Fluid~1 - 4 ng/swab
Ethinyl Estradiol (EE)Vaginal Fluid~0.1 - 0.4 ng/swab

Visualizations

Experimental Workflow for a Pharmacokinetic Study of NuvaRing® in Sheep

G cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct Phase cluster_sampling_period Sampling Period (21 Days) cluster_post_study Post-Study Phase Animal_Selection Select healthy, non-pregnant female sheep Acclimation Acclimate animals to housing (min. 7 days) Animal_Selection->Acclimation Anesthesia Anesthetize sheep (e.g., Ketamine/Isoflurane) Acclimation->Anesthesia Baseline_Sampling Baseline Sampling (Blood, Vaginal Fluid, Biopsy) Anesthesia->Baseline_Sampling Ring_Insertion Insert NuvaRing® into the vagina Baseline_Sampling->Ring_Insertion Sampling_Points Collect Blood and Vaginal Fluid at specified time points (e.g., Day 1, 3, 7, 14, 21) Ring_Insertion->Sampling_Points Final_Sampling Final Sampling at Day 21 (Blood, Vaginal Fluid, Biopsy) Sampling_Points->Final_Sampling Ring_Removal Remove NuvaRing® Final_Sampling->Ring_Removal Washout_Sampling Washout Period Sampling (optional) Ring_Removal->Washout_Sampling Sample_Processing Process samples (centrifugation, storage at -80°C) Washout_Sampling->Sample_Processing Bioanalysis Analyze samples using UPLC-MS/MS Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC) Bioanalysis->PK_Analysis

Caption: Workflow for a sheep pharmacokinetic study of NuvaRing®.

Bioanalytical Workflow for Etonogestrel and Ethinyl Estradiol Quantification

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing Thaw_Sample Thaw plasma, vaginal fluid, or tissue homogenate Add_IS Add Internal Standard (e.g., deuterated ENG and EE) Thaw_Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Elution Elute analytes SPE->Elution Evaporation Evaporate to dryness and reconstitute Elution->Evaporation Injection Inject sample into UPLC system Evaporation->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MS/MS) Detection (MRM mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify ENG and EE concentrations Calibration->Quantification

Caption: Bioanalytical workflow for ENG and EE quantification.

References

Application

Application Note and Protocol: Establishing Long-Term In Vitro Release Studies for Vaginal Rings

For Researchers, Scientists, and Drug Development Professionals Introduction Vaginal rings (VRs) are long-acting drug delivery systems that provide sustained and controlled release of active pharmaceutical ingredients (A...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaginal rings (VRs) are long-acting drug delivery systems that provide sustained and controlled release of active pharmaceutical ingredients (APIs) for local or systemic effects.[1][2] They offer advantages such as improved patient compliance, avoidance of first-pass metabolism, and reduced systemic side effects.[2] Long-term in vitro release (IVR) studies are a critical component in the development and quality control of VRs. These studies are essential for formulation screening, ensuring batch-to-batch consistency, and can serve as a surrogate for in vivo performance, potentially establishing an in vitro-in vivo correlation (IVIVC).[1][3][4] This document provides detailed protocols and guidance for setting up robust and reliable long-term IVR studies for vaginal rings.

Vaginal rings are typically torus-shaped, flexible devices made from polymers like silicone elastomers, polyethylene (B3416737) vinyl acetate (B1210297) (PEVA), or polyurethane (PU).[1][5][6] The design of the ring, which can be a matrix-type or a reservoir-type, governs the drug release kinetics.[1][2] Given that these products are designed for prolonged use, often spanning several weeks to months, the in vitro release testing must be conducted over a corresponding duration to accurately characterize the release profile.[3][5][6][7]

Key Considerations for Long-Term IVR Studies

Several factors must be carefully considered to design a meaningful and reproducible long-term IVR study. These include the selection of an appropriate apparatus, the composition of the release medium, and the experimental conditions.

2.1. Apparatus Selection

While there is no universally accepted standard apparatus for testing vaginal rings, several options have been successfully employed.[5][6][7][8] The choice of apparatus depends on the specific requirements of the study, including the need for agitation and the volume of the release medium.

  • Shaking Incubator (Flask Method): This is a common and simple setup where the vaginal ring is placed in a sealed flask containing the release medium and agitated in a shaking incubator.[3] The ring can either rest at the bottom of the flask or be suspended.[3]

  • USP Apparatus 1 (Basket): This standard dissolution apparatus can be adapted for vaginal rings by placing the ring within the basket.[1]

  • USP Apparatus 7 (Reciprocating Holder): This apparatus can be useful for mimicking the physiological movement within the vaginal cavity to some extent.[1]

  • Custom or Novel Apparatus: Some researchers have developed custom setups to better simulate the in vivo environment.

2.2. Release Medium Selection

The choice of release medium is critical for maintaining sink conditions and ensuring the physiological relevance of the study. Sink conditions, where the concentration of the drug in the medium does not exceed 10-30% of its saturation solubility, are crucial for accurate release rate determination.[9]

  • Aqueous Buffers: Simple buffers, such as phosphate (B84403) or acetate buffers at a physiologically relevant pH of 4.2, are often used.[1][10]

  • Surfactant-Containing Media: For poorly water-soluble drugs, surfactants like sodium dodecyl sulfate (B86663) (SDS) or Kolliphor® HS 15 can be added to the medium to enhance solubility and maintain sink conditions.[11][12]

  • Hydro-alcoholic Media: Mixtures of water with alcohols like ethanol (B145695) or isopropanol (B130326) can also be used to increase the solubility of hydrophobic drugs.[1][3] However, it is important to ensure that the organic solvent does not cause the polymer to swell, which could alter the release mechanism.[1]

  • Simulated Vaginal Fluid (SVF): To better mimic the in vivo environment, simulated vaginal fluid can be used.[9] The composition of SVF can vary but typically includes salts, organic acids, and proteins to replicate the chemical environment of the vagina.[9]

2.3. Experimental Conditions

  • Temperature: Studies are typically conducted at 37 °C to simulate body temperature.[3]

  • Agitation: The agitation rate can significantly impact drug release and should be carefully controlled and justified.[3] Reported rates vary widely, from 25 to 750 rpm, depending on the apparatus.[1][3]

  • Study Duration: The duration of the study should correspond to the intended clinical use of the vaginal ring, which can range from weeks to several months.[5][6][7]

  • Sampling: Samples of the release medium are collected at predetermined time points. The frequency of sampling should be higher at the beginning to characterize any initial burst release and can be reduced at later time points. After each sampling, the withdrawn volume is typically replaced with fresh, pre-warmed medium to maintain a constant volume.[1]

Quantitative Data Summary

The following tables summarize typical experimental parameters and drug release data from various long-term in vitro release studies of vaginal rings.

Table 1: Examples of In Vitro Release Study Parameters for Vaginal Rings

Drug(s)Ring PolymerApparatusRelease MediumAgitationTemp. (°C)DurationReference
Etonogestrel & Ethinyl EstradiolEthylene vinyl acetate (EVA)Shaking Water BathNot specified750 rpm (stirred)37>21 days[1]
ProgesteroneSiliconeUSP Apparatus 1 (Basket)20% (v/v) Ethanol in water25 or 100 rpm37Not specified[1]
Dapivirine (B1669821)PolyurethaneShaking Water BathNot specified64 ± 2 rpm37Not specified[1]
Dapivirine & Levonorgestrel (B1675169)Silicone ElastomerNot specifiedAcetate buffer + Kolliphor® HS 15 / IPA + waterNot specifiedNot specified30 days[11]
Etonogestrel & Ethinyl EstradiolNot specified (NuvaRing®)Glass ChamberSimulated Vaginal Fluid (SVF) pH 4 + 2% SolutolNot specified3790 days[9]
DrospirenoneSilicone ElastomerDissolution Apparatus0.3% SDSNot specifiedNot specifiedNot specified[12]

Table 2: Representative Daily Release Rates of Drugs from Vaginal Rings

DrugRing TypeDaily Release Rate (µ g/day )In Vitro Study DurationReference
EtonogestrelReservoir (NuvaRing®)~12021 days[1]
Ethinyl EstradiolReservoir (NuvaRing®)~1521 days[1]
Etonogestrel3D-Printed7290 days[9]
Ethinyl Estradiol3D-Printed1290 days[9]
Segesterone AcetateNot specified15013 cycles (21/7 days in/out)[13]
Ethinyl EstradiolNot specified1313 cycles (21/7 days in/out)[13]

Experimental Protocols

Protocol 1: Long-Term In Vitro Release Study using a Shaking Incubator

Objective: To determine the long-term in vitro release profile of a drug from a vaginal ring using a shaking incubator.

Materials:

  • Vaginal rings

  • Release medium (e.g., 25 mM sodium acetate buffer, pH 4.2)

  • Shaking incubator with temperature control

  • Sealed flasks (e.g., 250 mL glass flasks)

  • Analytical instruments for drug quantification (e.g., HPLC-UV)

  • Pipettes and other standard laboratory glassware

Procedure:

  • Prepare the release medium and pre-warm it to 37 °C.

  • Place each vaginal ring into a separate, labeled flask.

  • Add a defined volume of the pre-warmed release medium to each flask (e.g., 100 mL).

  • Seal the flasks to prevent evaporation.

  • Place the flasks in a shaking incubator set to 37 °C and a specified agitation speed (e.g., 60 rpm).

  • At predetermined time points (e.g., 1, 3, 6, 24 hours, and then daily for the first week, followed by weekly sampling), withdraw a sample of the release medium (e.g., 1 mL).

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium.

  • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during previous sampling.

  • Plot the cumulative drug release and the daily release rate versus time.

Protocol 2: Analytical Method for Drug Quantification (Example: HPLC-UV)

Objective: To quantify the concentration of the drug in the release medium samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., a mixture of acetonitrile (B52724) and water)

  • Drug reference standard

  • Volumetric flasks and other precision glassware

Procedure:

  • Prepare a stock solution of the drug reference standard of a known concentration.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Filter the samples collected from the in vitro release study, if necessary.

  • Inject the calibration standards and the release samples into the HPLC system.

  • Record the peak areas from the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of the drug in the release samples by interpolating their peak areas from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow prep Preparation of Release Medium vr_placement Placement of Vaginal Ring in Flask prep->vr_placement incubation Incubation at 37°C with Agitation vr_placement->incubation sampling Periodic Sampling of Release Medium incubation->sampling At predefined time points replacement Replacement with Fresh Medium sampling->replacement analysis Drug Quantification (e.g., HPLC) sampling->analysis data_analysis Data Analysis and Profile Generation analysis->data_analysis ivivc_concept in_vitro In Vitro Release Data (Cumulative % Released) correlation Mathematical Model (Level A, B, or C Correlation) in_vitro->correlation in_vivo In Vivo Absorption Data (e.g., Plasma Concentration) in_vivo->correlation prediction Prediction of In Vivo Performance correlation->prediction

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: In Vitro Hormone Release from NuvaRing®

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges of long-term in vitro hormon...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges of long-term in vitro hormone release studies for the NuvaRing® contraceptive vaginal ring.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in conducting long-term in vitro release testing (IVRT) for NuvaRing®?

A1: Researchers face several key challenges in long-term IVRT for NuvaRing®. These include maintaining sink conditions for the poorly water-soluble hormones (etonogestrel and ethinyl estradiol), managing the initial "burst release" of the drugs, ensuring the stability of the experimental setup over extended periods (e.g., 21-28 days or longer), and selecting an appropriate and consistent testing methodology, as no single universal standard exists.[1][2][3][4]

Q2: How can I establish and maintain sink conditions during the experiment?

A2: Maintaining sink conditions, where the concentration of the drug in the release medium is kept low (typically less than 10-30% of its solubility), is crucial for accurate release rate determination. Due to the low aqueous solubility of etonogestrel (B1671717) and ethinyl estradiol (B170435), several strategies can be employed:

  • Use of Co-solvents: Incorporating organic solvents like ethanol (B145695) or isopropanol (B130326) into the aqueous release medium can increase hormone solubility.[1][5]

  • Addition of Surfactants: Non-ionic surfactants can be used to form micelles that solubilize the hormones.

  • Large Volume of Release Medium: Using a sufficiently large volume of medium helps to keep the hormone concentration from building up.[2]

  • Periodic Medium Replacement: Regularly replacing the entire volume of the release medium with a fresh medium ensures that sink conditions are consistently maintained throughout the long-term study.

Q3: My results show a high initial hormone release in the first 24 hours. Is this "burst release" expected for NuvaRing®?

A3: An initial burst release is a phenomenon where a large amount of the drug is released in a short period after the start of the experiment.[6] While this is more pronounced in matrix-type devices, NuvaRing® is a reservoir-type ring, which is designed to limit the burst effect with a rate-controlling membrane.[2][7] However, a minor initial burst can still be observed. It is critical to characterize this phase with frequent sampling in the initial hours and days of the study (e.g., at 1, 3, 6, and 24 hours) to accurately model the complete release profile.[7][8]

Q4: What is the most appropriate composition for the in vitro release medium?

A4: The choice of release medium is critical and can significantly impact results. Options range in complexity:

  • Simple Buffers: Isotonic saline solution or phosphate-buffered saline (PBS) are sometimes used, particularly for quality control purposes.[5]

  • Simulated Vaginal Fluid (SVF): For studies aiming to better mimic in vivo conditions, an SVF with a pH of approximately 4.2 is often recommended.[1]

  • Modified Media: As mentioned in A2, simple buffers or SVF are often modified with co-solvents or surfactants to ensure sink conditions for the lipophilic hormones released from NuvaRing®.[1]

Q5: The ring appears discolored after several days in the release medium. Does this impact the hormone release?

A5: Surface discoloration (yellowing or browning) of vaginal rings, particularly those made from silicone elastomers, has been reported during in vitro studies using simulated biological fluids.[9] While visually notable, this is not generally considered to affect the hormone release mechanism, which is based on diffusion through the polymer matrix. However, it is good practice to note any physical changes to the ring in the experimental records.

Data and Specifications

Quantitative data is summarized in the tables below for easy reference.

Table 1: NuvaRing® Product Specifications

ParameterSpecificationReference(s)
Active Pharmaceutical Ingredients Etonogestrel (ENG) & Ethinyl Estradiol (EE)[10][11]
Total Drug Content 11.7 mg Etonogestrel, 2.7 mg Ethinyl Estradiol[10][12][13]
Average In Vivo Daily Release Rate ~0.120 mg/day Etonogestrel, ~0.015 mg/day Ethinyl Estradiol[5][10]
Dimensions Outer Diameter: 54 mm, Cross-sectional Diameter: 4 mm[10][11][14]
Material Ethylene vinyl acetate (B1210297) (EVA) copolymers[6][10]
Device Type Reservoir (core) type vaginal ring[5]

Table 2: Typical Experimental Parameters for In Vitro Release Testing (IVRT)

ParameterRecommended ConditionReference(s)
Apparatus Orbital shaking incubator or flask shaker[5][15]
Vessel Sealed glass flask (e.g., 100-250 mL) to prevent evaporation[15]
Release Medium Simulated Vaginal Fluid (SVF) at pH 4.2, often with additives[1]
Medium Volume 100 - 200 mL[15]
Temperature 37 °C ± 0.5 °C[16]
Agitation Speed 25 - 100 rpm (must be consistent)[5]
Sampling Schedule Frequent initial sampling (e.g., 1, 3, 6, 24h), then daily or weekly[7][8]
Analytical Method High-Performance Liquid Chromatography (HPLC) or LC-MS/MS[7][17][18]

Troubleshooting Guide

Table 3: Troubleshooting Common Issues in Long-Term IVRT

Observed IssuePotential Cause(s)Recommended Actions
Erratic or inconsistent release profile 1. Inconsistent temperature control.2. Inadequate or inconsistent agitation.3. Evaporation of the release medium from unsealed vessels.4. Analytical method variability.1. Validate incubator temperature stability.2. Ensure the ring's position is consistent and agitation is uniform.3. Use sealed flasks or vessels.4. Validate the analytical method for precision and accuracy.
Release rate plateaus or drops unexpectedly 1. Loss of sink conditions; medium is saturated.2. Adsorption of hormones to the testing apparatus.3. Degradation of hormones in the medium.1. Replace the release medium more frequently or use a medium with higher solubilizing capacity.2. Use inert materials (glass) for vessels.3. Assess hormone stability in the chosen medium at 37°C.
High variability between replicate rings 1. Inconsistent handling or positioning of rings.2. Minor manufacturing differences between rings.3. Bubbles adhering to the ring surface, altering the effective surface area.1. Standardize the procedure for placing rings in the vessels.2. Increase the number of replicates (n) to improve statistical power.3. Gently tap the vessel after immersion to dislodge any air bubbles.
Low or no detectable hormone release 1. Analytical method lacks sufficient sensitivity.2. Incorrect preparation of analytical standards.3. Major experimental error (e.g., wrong medium, no ring added).1. Develop a more sensitive analytical method (e.g., LC-MS/MS).2. Re-prepare and verify the concentration of all standards.3. Systematically review the entire experimental protocol and setup.

Experimental Protocols & Visualizations

Detailed Protocol: Shake-Flask IVRT Method
  • Medium Preparation: Prepare the chosen release medium (e.g., SVF pH 4.2 with 2% w/v solubilizing agent). Prepare a sufficient volume for the entire study duration, including all medium replacements. Pre-warm the medium to 37°C.

  • Apparatus Setup: Place sealed glass flasks securely in an orbital shaking incubator. Set the temperature to 37°C and the agitation speed to 50 rpm. Allow the system to equilibrate.

  • Sample Introduction: Carefully place one NuvaRing® into each flask. Add the pre-warmed release medium (e.g., 150 mL) and seal the flask. Ensure the ring is fully submerged and positioned consistently in each flask (e.g., lying flat at the bottom).[15]

  • Incubation and Sampling: Begin incubation. At each scheduled time point (e.g., 1, 3, 6, 24, 48 hours, etc.), withdraw a sample aliquot (e.g., 1 mL) from the medium.[7][8] Do not replace the volume for small aliquots. If performing a full medium replacement, remove the entire volume of the medium and immediately add an equal volume of fresh, pre-warmed medium.

  • Sample Storage and Analysis: Store the collected samples at an appropriate temperature (e.g., -20°C) until analysis. Analyze the concentration of etonogestrel and ethinyl estradiol in the samples using a validated HPLC or LC-MS/MS method.[17][18]

  • Data Calculation: Calculate the cumulative amount of each hormone released at each time point, accounting for any medium replacements. Plot the cumulative release versus time to generate the in vitro release profile.

Visualized Experimental Workflow

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase prep_media Prepare Release Medium setup_incubator Equilibrate Shaking Incubator (37°C, 50 rpm) prep_media->setup_incubator place_ring Place NuvaRing® in Flask with Medium setup_incubator->place_ring start_incubation Start Incubation place_ring->start_incubation collect_sample Collect Sample Aliquot at Time 't' start_incubation->collect_sample replace_medium Replace Medium (if required) collect_sample->replace_medium replace_medium->collect_sample Continue for next time point analyze_sample Analyze Hormone Concentration (HPLC / LC-MS/MS) replace_medium->analyze_sample calculate_release Calculate Cumulative Release analyze_sample->calculate_release generate_profile Generate Release Profile calculate_release->generate_profile G start Unexpected Release Profile Observed q1 Is initial release (0-24h) too high? start->q1 q2 Does release rate plateau prematurely? start->q2 q3 Are results erratic and non-reproducible? start->q3 a1 Issue: Burst Effect Action: Characterize with frequent early sampling. q1->a1 Yes a2 Issue: Non-Sink Conditions Action: Increase medium volume or replace medium more often. q2->a2 Yes a3 Issue: Inconsistent Setup Action: Check T°, agitation, and vessel sealing. q3->a3 Yes a4 Issue: Analytical Error Action: Validate analytical method; re-run standards. q3->a4 Yes

References

Optimization

Technical Support Center: Optimizing HPLC Methods for Etonogestrel and Ethinyl Estradiol

Welcome to the technical support center for the HPLC analysis of etonogestrel (B1671717) and ethinyl estradiol (B170435). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist re...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of etonogestrel (B1671717) and ethinyl estradiol (B170435). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the simultaneous analysis of etonogestrel and ethinyl estradiol by HPLC.

Q1: I am not getting good separation between the etonogestrel and ethinyl estradiol peaks. What should I do?

A1: Poor resolution is a common issue. Here are several factors to investigate:

  • Mobile Phase Composition: The ratio of your organic solvent (e.g., acetonitrile (B52724), methanol) to your aqueous buffer is critical. A slight adjustment in this ratio can significantly impact resolution. For instance, some methods successfully use a mobile phase of acetonitrile and water in a 42:58 v/v ratio[1]. Another approach involves a gradient elution with acetonitrile and water[2][3].

  • Column Chemistry: Ensure you are using the appropriate stationary phase. C18 columns are widely reported for this separation.[1][4][5] The specific brand and model of the C18 column can also influence selectivity.

  • Flow Rate: Optimizing the flow rate can improve separation. A lower flow rate generally increases resolution but also extends the run time. Common flow rates range from 1.0 mL/min to 2.2 mL/min.[1][2][3][4][5]

  • Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of separation. Maintaining a constant and optimized temperature (e.g., 30°C) can lead to more consistent and improved resolution.[4]

Q2: My peaks are showing significant tailing. How can I improve peak shape?

A2: Peak tailing can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica (B1680970) support of the column can interact with the analytes, causing tailing. Using a well-end-capped column or adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can mitigate this. However, be mindful of buffer choice, as some methods use a simple acetonitrile/water mobile phase without a buffer.[1]

  • Column Contamination: A buildup of strongly retained compounds on the column can lead to poor peak shape. Flushing the column with a strong solvent or following the manufacturer's cleaning protocol is recommended.

  • Mismatched pH: If using a buffered mobile phase, ensure the pH is appropriate for your analytes. A mismatch between the sample solvent pH and the mobile phase pH can also cause peak distortion.[6]

Q3: The retention times of my analytes are drifting. What is causing this instability?

A3: Retention time drift can be frustrating. Consider these potential causes:

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run, especially when changing mobile phase compositions.[6]

  • Mobile Phase Instability: The mobile phase composition can change over time due to the evaporation of the more volatile component. Prepare fresh mobile phase daily and keep the reservoir bottles capped.

  • Pump Issues: Fluctuations in pump pressure can lead to inconsistent flow rates and, consequently, shifting retention times. Check for leaks, bubbles in the solvent lines, and proper pump maintenance.

  • Temperature Fluctuations: As mentioned, temperature affects retention. Using a column oven will provide a stable temperature environment.

Q4: I am observing a rising baseline in my chromatogram. What should I do?

A4: A rising baseline, particularly during a gradient elution, can be due to several factors:

  • Mobile Phase Contamination: Ensure you are using high-purity solvents and reagents for your mobile phase preparation.[6] Contaminants can slowly elute, causing a rising baseline.

  • Column Bleed: At higher temperatures or with aggressive mobile phases, the stationary phase can "bleed" from the column, leading to a rising baseline.

  • Detector Issues: The detector lamp may be failing, or the detector cell could be contaminated.

Q5: How can I perform a forced degradation study for etonogestrel and ethinyl estradiol?

A5: Forced degradation studies are crucial for developing stability-indicating methods. The drug product is typically subjected to stress conditions like acid, base, oxidation, heat, and light.

  • Acid Hydrolysis: Treat the sample with an acid solution (e.g., 1N HCl) for a specific duration.[7]

  • Base Hydrolysis: Treat the sample with a basic solution (e.g., 1N NaOH).[7] Significant degradation has been observed under alkaline conditions.[2][3][4]

  • Oxidative Degradation: Expose the sample to an oxidizing agent like hydrogen peroxide (e.g., 10% H2O2).[7]

  • Thermal Degradation: Subject the sample to high temperatures (e.g., 105°C for 6 hours).[7]

  • Photolytic Degradation: Expose the sample to UV or fluorescent light.[7]

After exposure, the samples are analyzed by HPLC to separate the parent drugs from any degradation products.

Experimental Protocols

Below are detailed methodologies for HPLC analysis of etonogestrel and ethinyl estradiol, synthesized from various published methods.

Method 1: Isocratic RP-HPLC

This method is suitable for routine quality control analysis.

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.[4]

  • Mobile Phase: A mixture of 0.01N Sodium Phosphate (Na2HPO4) buffer and Acetonitrile in a 70:30 v/v ratio.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 230 nm.[4]

  • Column Temperature: 30°C.[4]

  • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a known concentration.

Method 2: Gradient RP-HPLC for Impurity Profiling

This method is designed for separating etonogestrel and ethinyl estradiol from their potential impurities and degradation products.

  • Column: Zorbax SB C18, 250 x 4.6 mm, 5 µm particle size.[2][3]

  • Mobile Phase A: A 90:10 v/v mixture of Milli-Q water and acetonitrile.[2][3]

  • Mobile Phase B: A 5:95 v/v mixture of Milli-Q water and acetonitrile.[2][3]

  • Gradient Program: A linear gradient can be optimized to achieve the desired separation.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection Wavelength: 225 nm.[2][3]

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

Data Presentation

The following tables summarize quantitative data from various validated HPLC methods for the simultaneous determination of etonogestrel and ethinyl estradiol.

Table 1: Chromatographic Conditions and Performance

ParameterMethod AMethod BMethod C
Column BDS C18 (150 x 4.6mm, 5µ)[4]Hypersil ODS C18 (150x4.6 mm, 5µ)[1]Zorbax SB C-18 (250mm x 4.6mm, 5µ)[2][3]
Mobile Phase 0.01N Na2HPO4 Buffer: Acetonitrile (70:30)[4]Acetonitrile: Water (42:58)[1]Gradient of Water and Acetonitrile[2][3]
Flow Rate 1.0 mL/min[4]2.2 mL/min[1]1.0 mL/min[2][3]
Detection Wavelength 230 nm[4]210 nm[1]225 nm[2][3]
Retention Time (Etonogestrel) 2.824 min[4]Not specifiedNot specified
Retention Time (Ethinyl Estradiol) 2.163 min[4]Not specifiedNot specified
Resolution > 26.55[1]> 3 (between drugs and impurities)[2][3]

Table 2: Method Validation Parameters

ParameterEtonogestrelEthinyl EstradiolReference
Linearity Range 3-18 µg/mL0.04-0.23 µg/mL[8]
LOD 0.010.03[4]
LOQ 0.020.10[4]
% Recovery 100.55%100.20%[4]
%RSD (Precision) 0.50.8[4]

Visualizations

Diagram 1: General HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Sample Sample Weighing & Dissolution Injector Autosampler/Manual Injector Sample->Injector MobilePhase Mobile Phase Preparation & Degassing Pump HPLC Pump MobilePhase->Pump Column HPLC Column Injector->Column Pump->Injector Detector UV/PDA Detector Column->Detector CDS Chromatography Data System Detector->CDS Analysis Data Processing & Reporting CDS->Analysis

Caption: A generalized workflow for HPLC analysis.

Diagram 2: Troubleshooting Logic for Poor Peak Resolution

Troubleshooting_Resolution Start Poor Peak Resolution CheckMobilePhase Adjust Mobile Phase Ratio? Start->CheckMobilePhase CheckColumn Change Column? CheckMobilePhase->CheckColumn No Solution Resolution Improved CheckMobilePhase->Solution Yes CheckFlowRate Optimize Flow Rate? CheckColumn->CheckFlowRate No CheckColumn->Solution Yes CheckTemp Control Temperature? CheckFlowRate->CheckTemp No CheckFlowRate->Solution Yes CheckTemp->Solution Yes

References

Troubleshooting

Technical Support Center: Overcoming Burst Release in Vaginal Ring Drug Delivery Systems

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to overcome bu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to overcome burst release in vaginal ring drug delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is "burst release" and why is it a concern in vaginal rings?

A: Burst release is the rapid release of a large amount of the active pharmaceutical ingredient (API) shortly after the administration of a controlled-release dosage form.[1][2] In vaginal rings, this phenomenon is often observed within the first 24 hours.[3] It is a significant concern because it can lead to drug concentrations that exceed the therapeutic window, potentially causing local or systemic side effects, and can deplete the drug reservoir, compromising the long-term sustained release profile of the device.[1][2]

Q2: What are the primary causes of burst release in matrix-type vaginal rings?

A: In matrix-type rings, where the drug is homogeneously dispersed throughout the polymer, the primary cause of burst release is the rapid dissolution of drug particles located at or near the surface of the ring.[3] These particles have a shorter diffusion path to the surrounding medium.[3] Other contributing factors include the drug's solubility in the polymer, initial drug loading, and the manufacturing process, which can influence the distribution of the drug within the matrix.[4][5]

Q3: How do different vaginal ring designs (e.g., reservoir, pod) help control burst release?

A:

  • Reservoir-type rings consist of a drug-containing core surrounded by a non-medicated, rate-controlling membrane.[3][6] This membrane acts as a barrier, limiting the initial rapid diffusion of the drug and thus controlling the burst effect.[3]

  • Sandwich-type rings feature a drug-free core, a drug-loaded layer, and an outer drug-free membrane that controls the release rate.[6]

  • Pod-type rings incorporate drug-filled pods into an impermeable ring structure. Drug release is controlled by the coatings on the individual pods and the geometry of the delivery channels, which can effectively eliminate the initial burst release.[7]

Q4: What role do polymers and excipients play in modulating burst release?

A: The choice of polymer and excipients is critical.

  • Polymers: The type of polymer (e.g., silicone, ethylene (B1197577) vinyl acetate (B1210297) (EVA), polyurethane) and its properties (e.g., drug solubility and diffusivity) are key factors.[4][7][8] For instance, the release profile from an EVA matrix is affected by drug crystallinity, drug loading, and extrusion temperature.[3]

  • Excipients: Incorporating hydrophilic excipients into a hydrophobic polymer matrix (like silicone) can modulate drug release.[9] When the ring is exposed to aqueous fluids, these excipients can help draw fluid into the matrix, enhancing drug solubility and altering the release profile.[9]

Q5: Are there standard methods for in vitro release testing (IVRT) of vaginal rings?

A: There is no single universally accepted method for IVRT of vaginal rings.[3][10] Methods vary widely depending on the drug, polymer, and ring design.[4][5] However, most methods involve placing the ring in a specified volume of release medium at 37°C with agitation (e.g., in a shaking incubator).[4] The composition of the release medium is a critical parameter, with options ranging from simple buffers and simulated vaginal fluid (SVF) to media containing surfactants or organic solvents (like isopropanol) to maintain sink conditions for poorly soluble drugs.[11][12]

Troubleshooting Guides

Problem 1: My matrix-type ring shows a high initial drug release (>25% in 24 hours). How can I reduce this?

A: A high initial burst from a matrix ring is a common issue. Here are potential causes and solutions:

Potential Causes:

  • Surface-Bound Drug: Drug particles are concentrated on the surface of the ring due to the manufacturing process.[3]

  • High Drug Loading: The overall concentration of the drug in the matrix is too high.

  • Polymer Properties: The drug has high solubility and diffusivity in the selected polymer grade.

  • Formulation Porosity: The matrix is too porous, allowing rapid ingress of fluid and egress of the drug.

Solutions & Methodologies:

  • Incorporate a Rate-Controlling Membrane: Change the design from a simple matrix to a reservoir or sandwich-type ring. This is a highly effective method to control burst release.[3][7] The outer membrane thickness can be modified to adjust the release rate.[7]

  • Apply a Surface Treatment: Post-fabrication treatments can remove surface-associated drugs.

    • Surface Extraction: Briefly wash the manufactured rings in a solvent that dissolves the drug but does not harm the polymer matrix.[13]

    • Surface Cross-linking: Apply a surface-preferential cross-linking treatment to reduce the porosity of the outer layer.[13]

  • Modify the Formulation:

    • Reduce Drug Loading: Lower the initial drug concentration in the matrix. The release rate is often proportional to the drug loading.[6]

    • Change Polymer Grade: Select a different grade of silicone or EVA with lower drug permeability.

    • Add Excipients: Incorporate hydrophilic excipients into silicone elastomers to modulate drug release.[9]

  • Optimize Manufacturing Process: For thermoplastic rings made via hot-melt extrusion, adjusting the temperature can alter the drug's crystallinity and distribution within the polymer, thereby affecting the release profile.[3][14]

Problem 2: My in vitro release data is highly variable and not reproducible, especially in the initial burst phase.

A: Lack of reproducibility often points to inconsistencies in either the ring manufacturing or the release testing method.

Potential Causes:

  • Manufacturing Inconsistency: Lack of content uniformity, variations in ring dimensions, or inconsistent curing/molding temperatures.[4][5]

  • IVRT Method Issues:

    • Non-Sink Conditions: The concentration of the drug in the release medium approaches its saturation solubility, slowing down further release and causing variability.[11]

    • Inadequate Agitation: The agitation rate may be too low or inconsistent, leading to a static boundary layer around the ring that impedes drug diffusion.[4]

    • Sampling Schedule: Infrequent or poorly timed sampling, especially in the early stages, can fail to accurately capture the burst profile.[4]

Solutions & Methodologies:

  • Validate Manufacturing Process:

    • Ensure a homogenous blend of drug and polymer before fabrication.

    • Perform quality control tests such as content uniformity, weight variation, and dimensional analysis on each batch of rings.[4]

  • Optimize the IVRT Method:

    • Ensure Sink Conditions: For poorly water-soluble drugs, modify the release medium by adding surfactants (e.g., 2% SDS) or a co-solvent like isopropanol (B130326) (IPA).[11][12] The volume of the release medium should also be sufficient.[11]

    • Standardize Agitation: Use a calibrated shaking incubator and ensure a consistent agitation rate (e.g., 60-120 rpm).[4][15] The position of the ring in the flask (suspended vs. lying flat) should also be kept constant.[4][5]

    • Refine Sampling Schedule: Increase the sampling frequency during the initial phase (e.g., at 2, 4, 8, and 24 hours) to better characterize the burst release.[4]

Problem 3: The burst release I see in vitro does not seem to correlate with my in vivo data.

A: Establishing a meaningful in vitro-in vivo correlation (IVIVC) is a known challenge for vaginal rings.[3] This discrepancy often arises because the in vitro test conditions do not adequately mimic the complex vaginal environment.

Potential Causes:

  • Release Medium Composition: The in vitro medium (e.g., water/IPA) may over- or underestimate drug solubility compared to the in vivo vaginal fluid.[11] The pH, buffer capacity, and surface tension of the vaginal fluid are difficult to replicate.[12]

  • Volume of Fluid: The small volume of fluid in the vaginal cavity (~0.5-1.0 mL) means non-sink or partially sink conditions may exist in vivo, whereas in vitro tests are often designed to maintain perfect sink conditions.[11]

  • Mechanical Environment: The dynamic mechanical forces and fluid flow within the vagina are not replicated by standard shaking incubator tests.

Solutions & Methodologies:

  • Refine the Release Medium:

    • Use Simulated Vaginal Fluid (SVF): While simple, an SVF with a pH of around 4.2 can be more biorelevant than plain buffers.[11]

    • Adjust Co-solvent Concentration: For media containing co-solvents like IPA, systematically vary the concentration. For example, reducing the IPA percentage in an IPA/water medium has been shown to significantly reduce the observed burst release of dapivirine (B1669821).[11]

    • Explore Biphasic Systems: A biphasic system (e.g., aqueous buffer/octanol) can be used to better simulate the partitioning of lipophilic drugs without the need for surfactants.[11]

  • Test Under Non-Sink Conditions: Conduct release studies using smaller volumes of release medium to investigate release kinetics when sink conditions are not maintained, which may be more reflective of the in vivo situation.[11]

  • Introduce Dynamic Testing Conditions:

    • While complex, using a flow-through cell apparatus (USP Apparatus 4) could provide a more dynamic testing environment.

    • Varying agitation speeds can help understand the sensitivity of release to hydrodynamic conditions.[15]

Data Presentation

Table 1: Effect of Formulation Strategy on Burst Release of Dapivirine (DPV) and Levonorgestrel (B1675169) (LNG)
Ring Design / ConditionAPIDay 1 Burst Release (%)Average Daily Release Rate (Day 2-35)Reference
3D Printed Honeycomb (Static, pH 4)DPV3.6%-[15]
PTV5.3%-[15]
LNG4.4%24.4 µ g/day [15]
3D Printed Honeycomb (Dynamic, pH 4)DPV4.7%369.9 µ g/day [15]
PTV7.4%358.4 µ g/day [15]
LNG5.6%-[15]
Table 2: Impact of IVRT Medium Composition on Dapivirine (DPV) Release from a Matrix Ring
Release Medium (IPA/Water Ratio)DPV Released on Day 24Cumulative DPV Released over 28 DaysKey ObservationReference
0% IPA / 100% Water5.7 µg-Burst effect is significantly reduced[11]
20% IPA / 80% Water-~3.5 mgClosely matches the ~4 mg released in vivo[11]
30% IPA / 70% Water-8.0 mgHigher release rate than in vivo[11]
50% IPA / 50% Water190.4 µg-High release rate, significant burst[11]

Experimental Protocols

Methodology 1: Fabrication of a Matrix-Type Silicone Elastomer Vaginal Ring

This protocol describes a general method for fabricating a drug-loaded, matrix-type silicone ring via injection molding.

Materials & Equipment:

  • Silicone elastomer kit (e.g., MED-4840)

  • Active Pharmaceutical Ingredient (API), micronized

  • SpeedMixer or similar dual asymmetric centrifugal mixer

  • Injection molding machine

  • Custom-fabricated, precision-machined ring mold

  • Curing oven

Procedure:

  • Compounding:

    • Accurately weigh the two parts of the silicone elastomer (Part A and Part B) and the API into a mixing cup.

    • Mix the components using a SpeedMixer at 2000-3000 rpm for 60-120 seconds or until a homogenous, lump-free mixture is obtained.

  • Injection Molding:

    • Transfer the mixed elastomer into the barrel of the injection molding machine.

    • Heat the mold to the specified curing temperature (e.g., 120-160°C).

    • Inject the elastomer mixture into the ring mold cavity under pressure.

  • Curing:

    • Maintain the mold at the curing temperature for the time specified by the elastomer manufacturer (typically 5-15 minutes) to allow for cross-linking.

  • Post-Curing & Deflashing:

    • Once the initial cure is complete, open the mold and carefully remove the rings.

    • Remove any excess material ("flash") from the rings.

    • Place the rings in a curing oven for a post-curing step (e.g., 2-4 hours at 150°C) to ensure complete curing and remove any volatile components.

  • Cleaning & Storage:

    • Clean the finished rings as required (e.g., with isopropanol).

    • Store in appropriate packaging under controlled conditions.

Methodology 2: In Vitro Release Testing (IVRT) using a Shaking Incubator

This protocol outlines a common shake-flask method for determining the in vitro release rate of an API from a vaginal ring.

Materials & Equipment:

  • Orbital shaking incubator, temperature-controlled to 37°C ± 0.5°C

  • Sealed glass flasks (e.g., 250 mL)

  • Volumetric flasks and pipettes

  • HPLC system for analysis

  • Release Medium (e.g., pH 4.2 Acetate Buffer with 2% Kolliphor® HS 15, or a 20/80 IPA/water mixture)

Procedure:

  • Preparation:

    • Pre-warm the release medium to 37°C.

    • Place a single vaginal ring into each glass flask. For consistency, either suspend the ring in the center of the flask with a nylon thread or allow it to lie flat on the bottom.[4][5]

    • Accurately add a specified volume (e.g., 100 mL) of the pre-warmed release medium to each flask and seal securely.

  • Incubation:

    • Place the flasks into the shaking incubator set to 37°C and a specified agitation rate (e.g., 100 rpm).

  • Sampling:

    • At predetermined time points (e.g., 4h, 8h, 24h, Day 2, Day 3, etc.), remove the flasks from the incubator.

    • Withdraw a sample (e.g., 1 mL) of the release medium from each flask.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for drug concentration using a validated HPLC method.[16]

  • Data Calculation:

    • Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during previous sampling events.

    • Plot the cumulative amount or percentage of drug released versus time to generate the release profile.

Visualizations

G start High Burst Release Observed in Matrix Ring q1 Is the drug loading >30% w/w? start->q1 a1_yes Reduce Drug Loading q1->a1_yes Yes q2 Is the manufacturing process validated? q1->q2 No end_solution Re-test In Vitro Release Profile a1_yes->end_solution a2_no Optimize and validate manufacturing process (e.g., mixing, temperature) q2->a2_no No q3 Is a surface treatment feasible? q2->q3 Yes a2_no->end_solution a3_yes Apply post-fabrication treatment: - Surface Extraction - Surface Cross-linking q3->a3_yes Yes a3_no Modify Ring Design: - Add rate-controlling membrane (Reservoir/Sandwich Design) q3->a3_no No a3_yes->end_solution a3_no->end_solution

Caption: Troubleshooting decision tree for addressing high burst release.

G cluster_prep 1. Preparation & Fabrication cluster_qc 2. Quality Control cluster_ivrt 3. In Vitro Release Testing (IVRT) prep1 Weigh API & Silicone Parts prep2 Homogenous Mixing (e.g., SpeedMixer) prep1->prep2 prep3 Injection Molding prep2->prep3 prep4 Curing & Post-Curing prep3->prep4 qc1 Content Uniformity prep4->qc1 qc2 Mechanical Testing prep4->qc2 qc3 Dimensional Analysis prep4->qc3 ivrt1 Incubate Ring in Release Medium (37°C) qc1->ivrt1 qc2->ivrt1 qc3->ivrt1 ivrt2 Periodic Sampling ivrt1->ivrt2 ivrt3 HPLC Analysis ivrt2->ivrt3 ivrt4 Calculate Release Profile ivrt3->ivrt4 analysis 4. Data Analysis & Troubleshooting ivrt4->analysis

Caption: Experimental workflow for ring fabrication and testing.

G cluster_matrix Matrix Ring cluster_reservoir Reservoir Ring cluster_legend Legend matrix_ring d1_a matrix_ring:e->d1_a:w Burst Release (Surface Drug) d1_b matrix_ring:e->d1_b:w d1_c matrix_ring:e->d1_c:w Sustained Release (Core Drug) d1_d matrix_ring:e->d1_d:w d1_e matrix_ring:e->d1_e:w reservoir_outer reservoir_outer:e->d2 Controlled, Sustained Release reservoir_inner drug_polymer drug_polymer_label Drug-Polymer Matrix rate_control rate_control_label Rate-Controlling Membrane

Caption: Drug release mechanisms from matrix vs. reservoir rings.

References

Optimization

improving the stability of etonogestrel in a polymer matrix

Welcome to the Technical Support Center for Etonogestrel (B1671717) Formulation. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving the stab...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Etonogestrel (B1671717) Formulation. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving the stability of etonogestrel in polymer matrices. Here you will find troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and reference data to support your formulation development.

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: I am observing a significant loss of etonogestrel content in my polymer matrix during an accelerated stability study. What are the likely causes and how can I investigate this?

Answer: A loss of active pharmaceutical ingredient (API) content, often detected by HPLC, typically points to chemical degradation. For etonogestrel, the primary degradation pathways within a polymer matrix are hydrolysis and oxidation.

  • Hydrolysis: This is particularly relevant in biodegradable polyester (B1180765) matrices like Poly(lactic-co-glycolic acid) (PLGA). The degradation of the polymer itself can create an acidic microenvironment that catalyzes the hydrolysis of the drug.[1][2]

  • Oxidation: The steroid structure of etonogestrel can be susceptible to oxidation. This can be initiated by reactive impurities, such as peroxides, which may be present in excipients or introduced during the manufacturing process.[3]

  • Drug-Excipient Interaction: Certain excipients may have functional groups or impurities that directly react with etonogestrel, leading to degradation.[3][4]

To troubleshoot this, a systematic approach is recommended. The following workflow can help identify the root cause.

cluster_start cluster_investigation Investigation Steps cluster_cause Potential Root Cause Identification cluster_solution Corrective Actions start Observation: Low Etonogestrel Purity or High Degradant Levels char_degradants Characterize Degradants (LC-MS/MS) start->char_degradants excipient_study Conduct Excipient Compatibility Study start->excipient_study check_peroxides Test Raw Materials for Peroxides start->check_peroxides photostability Perform Photostability Study (ICH Q1B) start->photostability is_hydrolysis Hydrolytic Degradation? char_degradants->is_hydrolysis is_oxidation Oxidative Degradation? char_degradants->is_oxidation is_photo Photodegradation? char_degradants->is_photo excipient_study->is_hydrolysis excipient_study->is_oxidation check_peroxides->is_oxidation photostability->is_photo solution_hydrolysis Use less acidic polymer (e.g., EVA instead of PLGA). Incorporate pH modifiers. is_hydrolysis->solution_hydrolysis Yes solution_oxidation Incorporate Antioxidants (e.g., BHT, Vitamin E). Use high-purity excipients. is_oxidation->solution_oxidation Yes solution_photo Implement light-protective packaging (e.g., amber vials, alu-alu pouches). is_photo->solution_photo Yes

References

Troubleshooting

Technical Support Center: Troubleshooting Variability in In Vitro Hormone Release Measurements

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in in vitro hormon...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in in vitro hormone release measurements.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in in vitro hormone release assays?

A1: Variability in in vitro hormone release assays can stem from three main areas: biological variability, procedural inconsistencies, and measurement errors. Biological variability includes differences in cell health, passage number, and genetic drift. Procedural inconsistencies can arise from variations in cell seeding density, incubation times, and reagent preparation. Measurement errors are often associated with the hormone detection method itself, such as an ELISA, and can include issues like improper washing or inaccurate pipetting.[1][2]

Q2: What is the difference between intra-assay and inter-assay variability?

A2: Intra-assay variability, also known as within-run precision, refers to the variation observed when the same sample is measured multiple times within the same assay run.[3] It reflects the consistency of the measurement technique under identical conditions. Inter-assay variability, or between-run precision, is the variation observed when the same sample is measured in different assay runs, often on different days.[3] It assesses the reproducibility of the assay over time and across different operators or reagent batches.

Q3: How does cell passage number affect hormone release measurements?

A3: The number of times a cell line has been subcultured, or its passage number, can significantly impact its phenotype and function, including hormone secretion.[4][5] As cells are passaged, they can undergo genetic and phenotypic changes, leading to altered morphology, growth rates, and responses to stimuli. For example, high-passage LNCaP prostate cancer cells show different responses to androgens compared to low-passage cells.[5] It is crucial to use cells within a consistent and low passage number range to ensure reproducible results.[4]

Q4: What are acceptable levels of variability in hormone release assays?

A4: The acceptable level of variability, often expressed as the coefficient of variation (CV), depends on the specific assay and its application. Generally, for immunoassays, an intra-assay CV of less than 10% and an inter-assay CV of less than 15% are considered acceptable.[6][7] However, for high-precision assays, lower CVs may be required.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Possible Causes:

  • Inconsistent Cell Seeding: Uneven distribution of cells across wells will lead to differences in the number of hormone-secreting cells per well.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, stimuli, or samples.

  • Edge Effects: Wells on the periphery of the plate may experience different temperature and evaporation rates compared to interior wells, leading to altered cell function and hormone release.[1]

  • Cell Clumping: If cells are not properly dissociated into a single-cell suspension before seeding, clumps can lead to uneven growth and hormone secretion.

Solutions:

  • Ensure a Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during seeding to prevent settling.

  • Use a Repeater Pipette: For adding cells and common reagents to multiple wells, a repeater pipette can improve consistency.

  • Avoid Edge Wells: If edge effects are suspected, avoid using the outermost wells of the plate for experimental samples. Fill them with media or a buffer to create a more uniform environment for the inner wells.

  • Proper Cell Dissociation: Use appropriate enzymes and mechanical disruption to create a single-cell suspension before plating.

Issue 2: Low or No Hormone Release in Response to Stimulus

Possible Causes:

  • Poor Cell Health: Cells may be stressed or unhealthy due to improper culture conditions, leading to a blunted response.

  • Inactive Stimulus: The stimulating agent (e.g., a peptide hormone, small molecule) may have degraded due to improper storage or handling.

  • Incorrect Stimulus Concentration: The concentration of the stimulus may be too low to elicit a response or so high that it is causing cellular toxicity.

  • High Cell Passage Number: As discussed in the FAQs, prolonged passaging can lead to a loss of cellular responsiveness.[5]

Solutions:

  • Monitor Cell Viability: Regularly assess cell viability using methods like Trypan Blue exclusion or a commercial viability assay.

  • Proper Reagent Handling: Aliquot and store stimuli at the recommended temperature to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.

  • Optimize Stimulus Concentration: Perform a dose-response curve to determine the optimal concentration of the stimulus.

  • Use Low Passage Cells: Maintain a cell bank of low-passage cells and thaw a new vial when cells reach a predetermined passage limit.

Issue 3: Inconsistent Results Between Experiments (High Inter-Assay Variability)

Possible Causes:

  • Reagent Variability: Differences in reagent lots (e.g., serum, antibodies, stimuli) can introduce significant variability.

  • Changes in Cell Culture Conditions: Minor variations in incubator temperature, CO2 levels, or media composition can affect cell physiology and hormone secretion.

  • Operator Differences: Variations in technique between different researchers performing the assay.

  • Inconsistent Incubation Times: Deviations in the timing of stimulation or sample collection.

Solutions:

  • Lot-to-Lot Reagent Testing: When a new lot of a critical reagent is introduced, test it in parallel with the old lot to ensure consistency.

  • Standardize Cell Culture: Maintain strict adherence to cell culture protocols, including media preparation, splitting ratios, and incubator calibration.

  • Detailed Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all aspects of the experiment to minimize operator-dependent variability.

  • Precise Timing: Use timers to ensure consistent incubation periods for all experiments.

Data Presentation

Table 1: Representative Coefficients of Variation (CV) for Hormone Immunoassays
HormoneIntra-Assay CV (%)Inter-Assay CV (%)Reference
Cortisol≤ 2.5≤ 2.8[8]
Luteinizing Hormone (LH)< 7.0< 7.4[9]
Estradiol4.915.0[9]
ACTH2.47.4[10]
Growth Hormone2.93.9[10]
Insulin (B600854)< 10.0< 10.0[9]

Note: These values are illustrative and can vary depending on the specific assay kit and laboratory conditions.

Experimental Protocols

Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) from Pancreatic Islets

This protocol describes a static incubation method to assess the functional potency of isolated pancreatic islets by measuring insulin release in response to glucose.[2][11][12]

Materials:

  • Isolated pancreatic islets

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA

  • Low glucose KRBB (e.g., 2.8 mM glucose)

  • High glucose KRBB (e.g., 16.7 mM glucose)

  • Human Insulin ELISA kit

  • Acid Ethanol (B145695) (for insulin extraction from islets)

Procedure:

  • Islet Preparation: Hand-pick islets of similar size and culture them overnight.[11]

  • Pre-incubation: Place a specific number of islets (e.g., 15 per replicate) into wells of a culture plate.[12] Pre-incubate the islets in low glucose KRBB for 1 hour at 37°C in a 5% CO2 incubator.[12]

  • Basal Insulin Secretion: After pre-incubation, replace the buffer with fresh low glucose KRBB and incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.[12]

  • Stimulated Insulin Secretion: Replace the buffer with high glucose KRBB and incubate for 1 hour at 37°C. Collect the supernatant for stimulated insulin measurement.[12]

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using a human insulin ELISA kit according to the manufacturer's instructions.

  • Normalization (Optional): After collecting the supernatant from the stimulated condition, add acid ethanol to the remaining islets to extract the total insulin content.[12] Normalize the secreted insulin to the total insulin content or to the DNA content of the islets.

Protocol 2: GnRH-Stimulated LH and FSH Release from Pituitary Cells

This protocol outlines a method to assess the responsiveness of cultured pituitary cells to Gonadotropin-Releasing Hormone (GnRH).

Materials:

  • Primary pituitary cells or a suitable pituitary cell line (e.g., LβT2 cells)

  • Appropriate cell culture medium

  • GnRH peptide

  • Assay buffer (e.g., serum-free medium)

  • LH and FSH ELISA kits

Procedure:

  • Cell Seeding: Seed pituitary cells in a multi-well plate at a predetermined density and allow them to adhere and recover for 24-48 hours.

  • Starvation/Pre-incubation: Replace the culture medium with assay buffer and incubate for a defined period (e.g., 2 hours) to reduce basal hormone release.

  • Stimulation: Prepare a working solution of GnRH in assay buffer. Add the GnRH solution to the cells at the desired final concentration. Include a vehicle control (assay buffer without GnRH).

  • Incubation: Incubate the cells with GnRH for a specific time (e.g., 4 hours) at 37°C.

  • Sample Collection: Carefully collect the supernatant from each well.

  • Hormone Quantification: Measure the concentrations of LH and FSH in the supernatants using specific ELISA kits.

Visualizations

experimental_workflow Experimental Workflow for In Vitro Hormone Release Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture (Consistent Passage Number) cell_seeding Cell Seeding (Uniform Density) cell_culture->cell_seeding reagent_prep Reagent Preparation (Fresh, Correct Concentration) stimulation Stimulation (Hormone/Drug) reagent_prep->stimulation pre_incubation Pre-incubation (Basal State) cell_seeding->pre_incubation pre_incubation->stimulation sample_collection Sample Collection (Supernatant) stimulation->sample_collection hormone_quantification Hormone Quantification (e.g., ELISA) sample_collection->hormone_quantification data_analysis Data Analysis (Normalization, Statistics) hormone_quantification->data_analysis

Caption: A generalized workflow for a typical in vitro hormone release experiment.

troubleshooting_logic Troubleshooting Logic for High Variability cluster_intra Intra-Assay Variability cluster_inter Inter-Assay Variability start High Variability Observed check_pipetting Review Pipetting Technique start->check_pipetting check_seeding Verify Cell Seeding Uniformity start->check_seeding check_edge Investigate Edge Effects start->check_edge check_reagents Check Reagent Lots & Stability start->check_reagents check_cells Confirm Cell Passage & Health start->check_cells check_protocol Ensure Protocol Adherence (SOP) start->check_protocol solution1 Use Calibrated Pipettes Reverse Pipetting check_pipetting->solution1 Inconsistent solution2 Thoroughly Mix Cell Suspension check_seeding->solution2 Uneven solution3 Avoid Outer Wells Use Plate Sealer check_edge->solution3 Present solution4 Validate New Reagent Lots check_reagents->solution4 Variable solution5 Use Consistent Passage Number check_cells->solution5 Inconsistent solution6 Strictly Follow SOPs check_protocol->solution6 Deviations

Caption: A decision tree for troubleshooting sources of high variability.

signaling_pathway Generic Hormone Release Signaling Pathway stimulus Stimulus (e.g., Hormone, Drug) receptor Cell Surface Receptor stimulus->receptor Binds second_messenger Second Messenger Cascade (e.g., cAMP, Ca2+) receptor->second_messenger Activates vesicle_fusion Vesicle Fusion Machinery second_messenger->vesicle_fusion Triggers hormone_release Hormone Release vesicle_fusion->hormone_release Mediates

Caption: A simplified diagram of a common signaling pathway leading to hormone release.

References

Optimization

troubleshooting inconsistent results in Nuvaring dissolution studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in NuvaRing® (etonog...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in NuvaRing® (etonogestrel/ethinyl estradiol (B170435) vaginal ring) dissolution studies.

Troubleshooting Guide

This guide addresses common issues encountered during NuvaRing® dissolution testing in a question-and-answer format.

Q1: Why am I observing high variability between replicate dissolution profiles?

High variability can stem from several factors related to the experimental setup and execution. A primary cause can be inconsistent placement of the NuvaRing® within the dissolution vessel. If the ring floats or adheres to the side of the vessel, the hydrodynamics around the ring can be altered, leading to inconsistent drug release. Additionally, improper preparation of the dissolution medium, such as incorrect pH or failure to adequately degas, can introduce variability. Finally, inconsistencies in the sampling and analytical procedures can also contribute to variable results.

Q2: My dissolution rate is slower than expected. What are the potential causes?

A slower-than-expected dissolution rate can be indicative of several issues. The dissolution medium may not be providing adequate sink conditions, meaning the concentration of the drug in the medium is high enough to slow down further release from the ring. This is particularly relevant for poorly soluble drugs like etonogestrel (B1671717) and ethinyl estradiol. The agitation rate in the dissolution apparatus may also be too low, resulting in an insufficient hydrodynamic environment to facilitate drug release. Finally, the temperature of the dissolution medium should be strictly maintained at 37°C, as lower temperatures will decrease the diffusion rate of the drugs from the polymer matrix.

Q3: I'm seeing an unusually high initial burst release. Is this normal?

While an initial burst release is expected to some extent, an unusually high burst can indicate a few things. NuvaRing® is a reservoir-type device, where the drug is contained within a core and released through a rate-controlling membrane. This design is intended to limit the initial burst. However, if the integrity of the membrane is compromised, a higher initial release may be observed. It is also important to consider the type of dissolution medium used; some hydro-organic media can penetrate the polymer and cause swelling, which may alter the initial drug release kinetics.[1]

Q4: Can the composition of the dissolution medium affect the results?

Absolutely. The choice of dissolution medium is critical. While simple media like isotonic saline solution are sometimes used, they may not adequately mimic the in vivo environment or provide sink conditions.[1] The use of surfactants can help to ensure sink conditions, which is essential for quality control testing.[1] However, some hydro-organic media can interact with the ring's polymer, causing it to swell and thereby altering the drug diffusion characteristics.[1] Therefore, the selection of the dissolution medium should be carefully considered and justified.

Q5: What is the recommended apparatus for NuvaRing® dissolution testing?

There is no single, universally accepted compendial method for NuvaRing® dissolution testing.[2] The manufacturer's detailed method is not publicly available.[1] However, the scientific literature describes the use of various setups, including simple shake-flask methods and compendial apparatuses.[1] A common approach involves using a shake-flask setup in an incubator shaker.[1] The use of a device holder to prevent the ring from floating is also a key consideration in these methods.[1] When using compendial apparatus, such as USP Apparatus 7 (reciprocating holder), it is crucial to adapt the setup for a vaginal ring and to carefully validate the method.

Frequently Asked Questions (FAQs)

Q1: What are the typical in vitro release rates for NuvaRing®?

NuvaRing® is designed to release approximately 120 µg of etonogestrel and 15 µg of ethinyl estradiol per day.[1]

Q2: How long should a typical dissolution study for NuvaRing® run?

Given that NuvaRing® is used over a 3-week period, dissolution studies are typically conducted for at least 21 days with daily sampling to characterize the release profile over the intended duration of use.[3]

Q3: Is an in vitro-in vivo correlation (IVIVC) established for NuvaRing®?

The approval documents for NuvaRing® indicate that the manufacturer's dissolution test conditions were considered appropriate for obtaining an in vitro-in vivo correlation.[1] However, establishing a predictive IVIVC for vaginal rings can be challenging due to the complexity of the dosage form and the physiological variability of the vaginal environment.[2]

Q4: Does ring breakage affect the dissolution rate?

Studies on a similar vaginal ring (Ornibel®) have shown that breakage does not significantly alter the in vitro elution profile of etonogestrel and ethinyl estradiol.[4]

Q5: Where can I find official dissolution methods for vaginal rings?

The FDA Dissolution Methods Database provides some information, but it is limited for vaginal rings.[1] For estradiol-containing rings, a simple method using isotonic saline is mentioned, but this does not require a standard dissolution apparatus.[1] For etonogestrel/ethinyl estradiol rings, a specific dissolution method recommendation has not been published by the FDA.[1]

Data Presentation

Table 1: NuvaRing® Composition and Dimensions

ComponentDetails
Active Ingredients Etonogestrel (11.7 mg)
Ethinyl Estradiol (2.7 mg)
Polymer Ethylene vinylacetate copolymers
Other Excipients Magnesium stearate
Dimensions Outer Diameter: 54 mm
Cross-sectional Diameter: 4 mm

Source: BenchChem Application Notes[3]

Table 2: Comparative In Vitro Daily Release Rates (µ g/day )

ProductEtonogestrel (µ g/day )Ethinyl Estradiol (µ g/day )
NuvaRing® / Generics ~120~15
Ornibel® (Intact Ring) Day 1: 119 ± 8Day 1: 15 ± 1
Day 2-20 (avg): 132 ± 5Day 2-22 (avg): 18 ± 1
Day 21: 111 ± 5Day 21: 18 ± 1

Source: BenchChem Application Notes, European Review for Medical and Pharmacological Sciences[3][4]

Experimental Protocols

Standard In Vitro Release Testing Protocol (Shake-Flask Method)

This protocol outlines a general procedure for evaluating the in vitro release of etonogestrel and ethinyl estradiol from NuvaRing®.

  • Dissolution Medium Preparation:

    • Prepare a suitable volume of dissolution medium (e.g., simulated vaginal fluid at pH 4.2 or isotonic saline).

    • Pre-heat the medium to 37°C ± 0.5°C in a water bath or incubator.

    • Degas the medium to prevent the formation of bubbles that can interfere with the test.

  • Apparatus Setup:

    • Use sealed glass flasks of appropriate volume.

    • Place the flasks in a shaking incubator set to maintain a temperature of 37°C ± 0.5°C.

  • Sample Preparation and Introduction:

    • Carefully place a single NuvaRing® into a ring holder to prevent it from floating and ensure consistent exposure to the medium.

    • Submerge the ring holder with the ring into a vessel containing a defined volume of the pre-heated dissolution medium.

  • Dissolution Run:

    • Begin agitation at a specified rate (e.g., 50-100 rpm).

    • At predetermined time points (e.g., daily for 21 days), withdraw a specified aliquot of the dissolution medium for analysis.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-heated medium to maintain a constant volume and sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for the concentration of etonogestrel and ethinyl estradiol using a validated analytical method, such as HPLC.

  • Data Calculation:

    • Calculate the cumulative amount and the daily release rate of each active ingredient.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_run Dissolution Run cluster_analysis Analysis prep_medium Prepare & Degas Dissolution Medium preheat_medium Pre-heat Medium to 37°C prep_medium->preheat_medium start_agitation Introduce Ring to Medium & Start Agitation preheat_medium->start_agitation prep_ring Place Nuvaring® in Holder prep_ring->start_agitation sampling Withdraw Sample at Predetermined Timepoints start_agitation->sampling replace_medium Replace with Fresh Pre-heated Medium sampling->replace_medium analyze_sample Analyze Sample (e.g., HPLC) sampling->analyze_sample replace_medium->sampling Repeat for 21 days calculate_release Calculate Release Rate & Cumulative Release analyze_sample->calculate_release

Caption: Workflow for a typical NuvaRing® dissolution study.

Troubleshooting_Inconsistent_Results cluster_investigation Initial Investigation cluster_causes_variability Potential Causes for High Variability cluster_causes_slow_rate Potential Causes for Slow Release start Inconsistent Dissolution Results check_variability High Variability? start->check_variability check_rate Slow Release Rate? start->check_rate ring_placement Inconsistent Ring Placement (Floating/Adhesion) check_variability->ring_placement Yes medium_prep Improper Medium Prep (pH, Degassing) check_variability->medium_prep Yes analytical_error Sampling/Analytical Inconsistency check_variability->analytical_error Yes sink_conditions Inadequate Sink Conditions check_rate->sink_conditions Yes agitation Agitation Rate Too Low check_rate->agitation Yes temperature Temperature < 37°C check_rate->temperature Yes

Caption: Troubleshooting inconsistent NuvaRing® dissolution results.

References

Troubleshooting

Technical Support Center: Accurate Quantification of Ethinyl Estradiol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for the accurate quan...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for the accurate quantification of ethinyl estradiol (B170435) (EE).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of ethinyl estradiol, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) in HPLC - Inappropriate mobile phase pH. - Column degradation or contamination. - Sample overload. - Mismatched solvent strength between sample and mobile phase.- Adjust mobile phase pH to ensure EE is in a single ionic state. - Use a guard column and/or wash the column with a strong solvent. - Reduce the sample concentration or injection volume. - Dissolve the sample in the mobile phase or a weaker solvent.[1]
Low Recovery of Ethinyl Estradiol - Inefficient extraction from the sample matrix (e.g., plasma). - Adsorption of EE to labware. - Incomplete elution from SPE cartridges.- Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. For LLE, test different organic solvents. For SPE, evaluate different sorbents and elution solvents.[2] - Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. - For SPE, ensure the elution solvent is strong enough to fully recover EE. A mixture of acetonitrile (B52724) and a more protic solvent like isopropanol (B130326) with a modifier like ammonium (B1175870) hydroxide (B78521) may improve elution.[2]
High Matrix Effects in LC-MS/MS - Co-elution of endogenous compounds from the biological matrix (e.g., plasma, urine). - Insufficient sample cleanup.- Improve chromatographic separation to resolve EE from interfering compounds. Using a high-strength silica (B1680970) C18 column can be effective.[3] - Implement a more rigorous sample preparation method, such as a multi-step SPE or a combination of LLE and SPE.[3][4] - Derivatization of EE can shift its retention time and reduce interference.[2]
Inconsistent or Non-Reproducible Results - Variability in sample preparation. - Instrument instability (e.g., fluctuating pump pressure, unstable detector). - Degradation of EE standard or sample.- Ensure consistent execution of the sample preparation protocol. Use an internal standard (e.g., ethinyl estradiol-d4) to correct for variability.[5][6] - Perform system suitability tests before each run to ensure the instrument is performing within specifications. Check for leaks and ensure proper pump priming.[1] - Store standard solutions and samples at appropriate temperatures (e.g., -20°C) and check for stability.[7]
Low Sensitivity (High Limit of Quantification) - Suboptimal ionization in MS detection. - Inefficient sample concentration. - High background noise.- For LC-MS/MS, derivatization with a reagent like dansyl chloride can significantly enhance ionization efficiency and sensitivity.[8] - Optimize the sample preparation to include a concentration step, such as drying down the extract and reconstituting in a smaller volume.[4] - Ensure high purity of solvents and reagents to minimize background noise. Modern mass spectrometers are highly sensitive to contamination.[2][3]

Frequently Asked Questions (FAQs)

1. What are the main challenges in accurately quantifying ethinyl estradiol in biological matrices?

The primary challenges in quantifying ethinyl estradiol (EE) include:

  • Low Concentrations: EE is often present at very low levels (pg/mL) in biological samples, requiring highly sensitive analytical methods.[4][8]

  • Interference from Endogenous Steroids: Biological matrices contain structurally similar endogenous estrogens that can interfere with the analysis, making chromatographic separation and selective extraction critical.[2][3][4]

  • Matrix Effects: Components of the biological matrix can suppress or enhance the ionization of EE in mass spectrometry, leading to inaccurate quantification.[3]

  • Sample Preparation: Achieving adequate cleanup and concentration of the sample without significant loss of the analyte is a delicate balance.[2][4]

2. Which analytical technique is most suitable for the quantification of ethinyl estradiol?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the preferred method for the quantification of ethinyl estradiol in biological matrices due to its high sensitivity, selectivity, and specificity.[5][9][10] High-performance liquid chromatography (HPLC) with UV or fluorescence detection can also be used, particularly for pharmaceutical dosage forms where concentrations are higher.[11][12][13]

3. How can I improve the sensitivity of my LC-MS/MS method for ethinyl estradiol?

To enhance sensitivity, consider the following:

  • Derivatization: Chemical derivatization of the phenolic hydroxyl group of EE with reagents like dansyl chloride can significantly improve ionization efficiency in the mass spectrometer, leading to lower limits of detection.[8]

  • Optimized Sample Preparation: A multi-step sample preparation involving both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can effectively remove interferences and concentrate the analyte.[4]

  • High-Efficiency Chromatography: Utilizing ultra-high-performance liquid chromatography (UPLC) with sub-2 µm particle columns can lead to sharper peaks and better resolution, improving the signal-to-noise ratio.[3]

  • Instrument Parameters: Meticulous optimization of mass spectrometer parameters, including ion source settings and collision energies, is crucial.

4. What are the key validation parameters to consider for an ethinyl estradiol quantification method?

According to ICH guidelines and common practice in bioanalytical method validation, the key parameters include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[11]

  • Linearity and Range: The concentration range over which the method is accurate and precise.[6][11][13]

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[6][11]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.[11][12]

  • Recovery: The efficiency of the extraction process.[6][10]

  • Matrix Effect: The influence of the sample matrix on the analytical response.[3]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various validated methods for ethinyl estradiol quantification.

Table 1: HPLC Method Parameters for Ethinyl Estradiol Quantification

Parameter Method 1 [13]Method 2 [12]Method 3 [11]
Column C18 (250 x 4.6mm, 5µ)BDS C18 (150 x 4.6mm, 5µ)Agilent Eclipse XDB (250x4.6 mm, 5 µ)
Mobile Phase Acetonitrile:Methanol (B129727):Water (35:15:50)0.01N Na2HPO4 Buffer:Acetonitrile (70:30)Acetonitrile:HSA (70:30)
Flow Rate 2.0 mL/min1.0 mL/minNot Specified
Detection Wavelength 210 nm230 nmNot Specified
Retention Time 7.4 min2.163 min3.496 min (with Drospirenone)
Linearity Range 0.755 - 4.531 µg/mLNot Specified17.75 - 88.75 µg/ml (with Estetrol)
Recovery 98.0 - 99.5%100.20%98% - 102%

Table 2: LC-MS/MS Method Parameters for Ethinyl Estradiol Quantification in Human Plasma

Parameter Method 1 [5]Method 2 [6][10]Method 3 [4]
Sample Preparation SPE followed by LLESPE followed by LLELLE and Derivatization
Chromatographic Column SB C18 HT (50 x 3.0 mm, 1.8 µ)SB C18 HT (50mm×3.0mm) 1.8 µmUPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase 2 mM Ammonium Formate:Acetonitrile (20:80 v/v)Acetonitrile:2 mM Ammonium Formate (80:20 v/v)Gradient with Acetonitrile and Water with 0.1% Formic Acid
Flow Rate 0.3 mL/min0.3 mL/min0.6 mL/min
Internal Standard Ethinyl Estradiol-d4Ethinyl Estradiol-d4Estradiol-d4
Linearity Range 5.000 - 308.560 pg/mL5.000 - 308.560 pg/mL0.001 - 1 ng/mL
LOD/LLOQ LLOQ: 5.000 pg/mLLLOQ: 5.000 pg/mLLOD: 1 pg/mL
Recovery Not Specified~68.48%Not Specified
Intra-day Precision (%CV) 1.58% - 10.86%< 19.74%Not Specified
Inter-day Precision (%CV) 4.62% - 19.74%< 19.74%Not Specified

Experimental Protocols & Workflows

Below are generalized experimental protocols and workflows for the quantification of ethinyl estradiol.

Protocol 1: General HPLC-UV Method for Pharmaceutical Formulations
  • Standard Preparation: Accurately weigh and dissolve ethinyl estradiol reference standard in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution. Perform serial dilutions to create calibration standards.

  • Sample Preparation: Crush a known number of tablets and dissolve the powder in the same solvent as the standard. Sonicate and centrifuge to ensure complete dissolution and removal of excipients. Dilute the supernatant to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol).

    • Flow Rate: Typically 1.0 - 2.0 mL/min.

    • Detection: UV detection at an appropriate wavelength (e.g., 210 nm or 230 nm).

  • Analysis: Inject equal volumes of the standard solutions and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of ethinyl estradiol in the sample by interpolating its peak area on the calibration curve.

Protocol 2: General LC-MS/MS Method for Biological Samples (e.g., Plasma)
  • Sample Pre-treatment: Thaw plasma samples and vortex. Spike with an internal standard (e.g., ethinyl estradiol-d4).

  • Extraction (LLE followed by SPE):

    • LLE: Add an immiscible organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate) to the plasma sample. Vortex and centrifuge to separate the layers. Transfer the organic layer containing the analyte to a clean tube.

    • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

    • SPE: Reconstitute the dried extract in a suitable solvent and load it onto a conditioned SPE cartridge (e.g., C18 or a mixed-mode cation exchange). Wash the cartridge to remove interferences and then elute the analyte with an appropriate solvent.

  • Derivatization (Optional but Recommended for High Sensitivity):

    • Evaporate the eluate to dryness.

    • Add a derivatizing agent (e.g., dansyl chloride in an appropriate buffer) and incubate to allow the reaction to complete.

    • Perform a final cleanup step (e.g., another LLE or SPE) to remove excess derivatizing reagent.

  • LC-MS/MS Analysis:

    • Chromatography: Use a high-resolution column (e.g., UPLC BEH C18) with a gradient elution of mobile phases like water with formic acid and acetonitrile.

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both ethinyl estradiol and its internal standard.

  • Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Calculate the concentration in the unknown samples from this curve.

Visualizations

experimental_workflow_hplc cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification std_prep Standard Preparation hplc HPLC System std_prep->hplc sample_prep Sample Preparation (Tablets) sample_prep->hplc detector UV Detector hplc->detector calibration Calibration Curve Construction detector->calibration quantification Concentration Determination detector->quantification calibration->quantification

Caption: HPLC-UV workflow for ethinyl estradiol quantification in pharmaceutical formulations.

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification plasma Plasma Sample + Internal Standard lle Liquid-Liquid Extraction (LLE) plasma->lle spe Solid-Phase Extraction (SPE) lle->spe derivatization Derivatization (Optional) spe->derivatization lc LC Separation (UPLC) derivatization->lc ms MS/MS Detection (MRM) lc->ms calibration Calibration Curve (Area Ratio vs. Conc.) ms->calibration quantification Calculate Sample Concentration ms->quantification calibration->quantification

Caption: LC-MS/MS workflow for ethinyl estradiol quantification in biological samples.

troubleshooting_logic cluster_issues Common Issues cluster_solutions Potential Solutions start Problem Encountered peak_shape Poor Peak Shape start->peak_shape recovery Low Recovery start->recovery sensitivity Low Sensitivity start->sensitivity reproducibility Poor Reproducibility start->reproducibility mobile_phase Optimize Mobile Phase peak_shape->mobile_phase column_maint Column Maintenance peak_shape->column_maint extraction Refine Extraction Protocol recovery->extraction sensitivity->extraction derivatize Derivatization sensitivity->derivatize instrument_check System Suitability Check reproducibility->instrument_check internal_std Use Internal Standard reproducibility->internal_std

Caption: Logical relationship for troubleshooting common issues in ethinyl estradiol analysis.

References

Optimization

Technical Support Center: Mitigating Interference in Plasma Analysis of Contraceptive Hormones

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating interference during the plasma analy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating interference during the plasma analysis of contraceptive hormones.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the plasma analysis of contraceptive hormones?

The primary sources of interference depend on the analytical method employed. For immunoassays, the main issue is cross-reactivity from structurally similar endogenous hormones, metabolites, or co-administered drugs.[1][2][3][4] In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the primary challenge is matrix effects, such as ion suppression or enhancement, caused by co-eluting components from the plasma matrix like phospholipids (B1166683).[5][6][7][8] Pre-analytical factors, including the type of anticoagulant used, hemolysis, and sample handling, can also introduce interference in both types of assays.[9][10][11][12]

Q2: How can I minimize interference during sample collection and handling?

Proper sample handling from the outset is crucial. Key recommendations include:

  • Anticoagulant Selection: Use the recommended anticoagulant for your specific assay. While EDTA is common, 3.2% sodium citrate (B86180) is often preferred for coagulation-sensitive assays.[13] Some additives in collection tubes can interfere with immunoassays.[11][12]

  • Preventing Hemolysis: Use an appropriate needle gauge (e.g., 21-gauge) and proper venipuncture technique to avoid lysing red blood cells, which can release interfering substances.[11][12][13]

  • Prompt Processing: Centrifuge blood samples to separate plasma as soon as possible after collection to minimize degradation of target analytes.[10][13]

  • Proper Storage: Store plasma samples at appropriate temperatures (typically -20°C or -80°C) to maintain hormone stability.[10][14] Avoid repeated freeze-thaw cycles.[14][15]

Q3: What is cross-reactivity in immunoassays and how can I address it?

Cross-reactivity occurs when the assay's antibody binds to molecules that are structurally similar to the target contraceptive hormone, leading to inaccurate (usually overestimated) results.[1][2][4]

  • Identification: Suspect cross-reactivity if results are inconsistent with the clinical picture or differ significantly from a more specific method like LC-MS/MS.[4] Manufacturers' package inserts usually list known cross-reactants.[4]

  • Mitigation:

    • Sample Purification: Employing a sample clean-up step like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) before the immunoassay can remove many cross-reacting compounds.[4][9]

    • Method Confirmation: Confirm unexpected results with a higher-specificity method like LC-MS/MS.

Q4: What are matrix effects in LC-MS/MS and how can they be mitigated?

Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[6][7] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), affecting accuracy and precision.[5][6]

  • Mitigation Strategies:

    • Effective Sample Preparation: Thorough sample cleanup using techniques like SPE, LLE, or protein precipitation is crucial to remove interfering matrix components, particularly phospholipids.[7]

    • Chromatographic Separation: Optimize the chromatographic method to separate the target hormones from matrix components.[16]

    • Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects, as it behaves nearly identically to the analyte during extraction and ionization.[17][18][19]

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this is only feasible if the hormone concentration is high enough to remain detectable.[17]

Troubleshooting Guides

Guide 1: Immunoassay Troubleshooting
Problem Possible Cause Troubleshooting Steps
Unexpectedly High Hormone Concentrations Antibody cross-reactivity with endogenous steroids, metabolites, or other drugs.[1][4][9]1. Review the manufacturer's data on cross-reactivity.[4]2. Implement a sample purification step (e.g., SPE) to remove potential interferents.[4]3. Confirm results using an alternative method like LC-MS/MS.
High Background Signal Non-specific binding of antibodies to the plate or other sample components.[4]1. Optimize blocking conditions by increasing the concentration or trying a different blocking agent.2. Increase the number and duration of wash steps.[4]3. Titrate primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.[4]
Poor Reproducibility Between Replicates Inconsistent sample handling, pipetting errors, or lot-to-lot variability in the kit.[4]1. Ensure consistent sample preparation and pipetting techniques.2. Always run quality control samples with known concentrations.[4]3. If lot-to-lot variability is suspected, contact the manufacturer with your data and lot numbers.[4]
Guide 2: LC-MS/MS Troubleshooting
Problem Possible Cause Troubleshooting Steps
Low Analyte Signal / Ion Suppression Co-eluting matrix components (e.g., phospholipids) are suppressing the ionization of the target hormone.[5][6][16]1. Improve sample preparation to remove phospholipids (e.g., SPE, LLE).[7]2. Modify the chromatographic gradient to better separate the analyte from the suppression zone.[16]3. Use a stable isotope-labeled internal standard to correct for suppression.[17]
Inconsistent or Irreproducible Results Sample-to-sample variability in matrix composition leading to different degrees of ion suppression.[17]1. Implement a more robust sample preparation method (SPE is often more reproducible than protein precipitation).[17]2. Employ matrix-matched calibrators and quality control samples.[17]3. A SIL-IS is highly effective for correcting inter-sample variability.[17]
High Background Noise Contamination from the sample matrix, mobile phase, or the LC system itself.[5]1. Ensure high-purity solvents and reagents.2. Clean the ion source and interface components.3. Incorporate a more effective sample clean-up step.
Guide 3: Solid-Phase Extraction (SPE) Troubleshooting
Problem Possible Cause Troubleshooting Steps
Low Analyte Recovery - Improper sorbent choice for the hormone's polarity.- Elution solvent is too weak.- Sample loading flow rate is too high.[20][21][22]1. Select a sorbent with an appropriate retention mechanism (e.g., reversed-phase C18 for nonpolar hormones).[20]2. Increase the strength of the elution solvent (e.g., higher percentage of organic solvent).[20]3. Decrease the sample loading flow rate to allow for sufficient interaction with the sorbent.[20][22]
Poor Reproducibility - Cartridge bed drying out before sample loading.- Inconsistent flow rates.- Overloading the cartridge.[20]1. Ensure the sorbent bed remains wetted after conditioning and equilibration steps.[20]2. Use a vacuum or positive pressure manifold for consistent flow control.3. Reduce the sample volume or use a cartridge with a higher capacity.[22]
Dirty Extracts (Interferences Present) Wash solvent is too weak, failing to remove interferences.1. Increase the strength of the wash solvent without eluting the target analyte.2. Test different wash solvents to find one that removes interferences while retaining the analyte.[23]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for LC-MS/MS Analysis
Technique Principle Efficiency in Removing Phospholipids Analyte Recovery Throughput Notes
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.[24]Low to ModerateGood, but can be variable.HighSimple and fast, but often results in significant matrix effects due to remaining phospholipids.[24]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[25]Moderate to HighGood to ExcellentModerateCan be very clean but is more labor-intensive and uses larger volumes of organic solvents.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[20][22]High to ExcellentExcellent and ReproducibleModerate to HighHighly effective at removing both phospholipids and other interferences, leading to reduced matrix effects.[7]
Table 2: Performance of an Example LC-MS/MS Method for Contraceptive Hormones
Hormone Linear Range (pg/mL) Lower Limit of Quantification (LLOQ) (pg/mL) Precision (%CV) Accuracy (%Bias) Reference
Ethinyl Estradiol (B170435) 4.00 - 5004.00< 15%± 15%[25]
Levonorgestrel (B1675169) 100 - 20,000100< 15%± 15%[25]
Ethinyl Estradiol 2.00 - 3002.00< 10%± 10%[26]
Levonorgestrel 25.0 - 10,00025.0< 10%± 10%[26]
Etonogestrel 20 - 10,00020< 15%± 15%[27]
Medroxyprogesterone Acetate 20 - 10,00020< 15%± 15%[27]

Experimental Protocols & Visualizations

Protocol 1: Plasma Protein Precipitation (PPT) with Acetonitrile (B52724)

This protocol is a rapid method for sample cleanup but may require further optimization to minimize matrix effects.

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.[24]

  • Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of precipitant to plasma).[28]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[24]

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[24]

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[24]

  • Carefully collect the supernatant containing the hormones for LC-MS/MS analysis.[24]

G cluster_workflow Protein Precipitation Workflow plasma 1. Plasma Sample (100 µL) add_acn 2. Add Cold Acetonitrile (300 µL) plasma->add_acn vortex 3. Vortex (30s) add_acn->vortex incubate 4. Incubate (-20°C, 20 min) vortex->incubate centrifuge 5. Centrifuge (14,000 x g, 10 min) incubate->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analysis Downstream Analysis (LC-MS/MS) supernatant->analysis

A simple workflow for plasma protein precipitation.
Protocol 2: Solid-Phase Extraction (SPE) for Contraceptive Hormones

This protocol provides a cleaner extract than PPT, significantly reducing matrix effects. This is a general protocol and should be optimized for specific hormones and SPE cartridges.

  • Conditioning: Pass 1 mL of methanol (B129727) through the SPE cartridge (e.g., C18).

  • Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.[20]

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, consistent flow rate (~1 mL/min).[22]

  • Washing: Pass 1 mL of a weak organic solvent solution (e.g., 10% methanol in water) to wash away polar interferences.

  • Elution: Elute the target hormones with 1 mL of a strong organic solvent (e.g., acetonitrile or methanol).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

G cluster_workflow Solid-Phase Extraction Workflow condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Interferences load->wash elute 5. Elute Analyte wash->elute evap 6. Evaporate & Reconstitute elute->evap analysis LC-MS/MS Analysis evap->analysis

General steps for solid-phase extraction (SPE).
Diagram 3: Troubleshooting Logic for Inaccurate Results

This diagram provides a logical pathway for troubleshooting inaccurate analytical results.

G cluster_troubleshooting Troubleshooting Inaccurate Results start Inaccurate Results Observed check_method Immunoassay or LC-MS/MS? start->check_method immunoassay Immunoassay check_method->immunoassay lcms LC-MS/MS check_method->lcms cross_react Suspect Cross-Reactivity? immunoassay->cross_react matrix_effect Suspect Matrix Effects? lcms->matrix_effect improve_cleanup1 Implement SPE/LLE cross_react->improve_cleanup1 Yes confirm_lcms Confirm with LC-MS/MS cross_react->confirm_lcms No/Unsure improve_cleanup2 Improve Sample Cleanup (SPE) matrix_effect->improve_cleanup2 Yes use_sil_is Use SIL-Internal Standard matrix_effect->use_sil_is No/Unsure resolved Problem Resolved improve_cleanup1->resolved confirm_lcms->resolved improve_cleanup2->use_sil_is use_sil_is->resolved

References

Troubleshooting

Technical Support Center: Optimization of Polymer Composition for Controlled Hormone Release

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of polymer composition for...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of polymer composition for controlled hormone release.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Initial Burst Release is Too High

Q: My formulation shows a high initial burst release of the hormone within the first 24 hours. What are the potential causes and how can I mitigate this?

A: A high initial burst release is a common challenge where a significant portion of the encapsulated hormone is rapidly released.[1] This can reduce the long-term therapeutic efficacy and potentially lead to toxicity.

Potential Causes:

  • Surface-associated Hormone: A large fraction of the hormone may be adsorbed onto the surface of the polymer matrix or located within pores open to the surface.

  • High Polymer Porosity: A porous polymer matrix allows for rapid ingress of the release medium, leading to fast dissolution and diffusion of the hormone.

  • Low Molecular Weight Polymer: Polymers with lower molecular weight (MW) degrade faster, which can contribute to a higher initial release.[2]

  • Hydrophilic Polymer Composition: A higher proportion of hydrophilic monomers (e.g., a higher glycolide (B1360168) content in PLGA) can increase water uptake and accelerate initial hormone release.[3]

  • High Drug Loading: Higher concentrations of the hormone within the polymer matrix can lead to a steeper concentration gradient and faster initial diffusion.

Troubleshooting Strategies:

  • Optimize the Formulation Process:

    • Washing Step: Incorporate a washing step after particle fabrication to remove surface-adsorbed hormone.

    • Solvent Evaporation Rate: A slower solvent evaporation rate during particle formation can lead to a denser polymer matrix with lower porosity.

  • Modify Polymer Properties:

    • Increase Polymer Molecular Weight: Use a higher MW grade of the polymer to slow down initial degradation and drug diffusion.[2][4]

    • Adjust Polymer Composition: Increase the proportion of hydrophobic monomers (e.g., increase the lactide content in PLGA) to reduce water penetration.[3]

  • Adjust Drug Loading: Experiment with lower drug loading concentrations to reduce the concentration gradient.

Issue 2: Incomplete or Slow Hormone Release

Q: My formulation is not releasing the entire encapsulated hormone, or the release rate is too slow. What factors could be responsible, and what can I do to improve it?

A: Incomplete or overly slow release can prevent the maintenance of a therapeutic hormone concentration.

Potential Causes:

  • Strong Drug-Polymer Interactions: Strong chemical or physical interactions between the hormone and the polymer matrix can hinder its diffusion and release.

  • High Polymer Crystallinity: A highly crystalline polymer structure can impede drug diffusion.

  • Very High Molecular Weight Polymer: While reducing burst release, a very high MW polymer can degrade too slowly, resulting in incomplete release over the desired period.

  • Low Porosity: A very dense polymer matrix can restrict water ingress and subsequent drug dissolution and diffusion.

  • Hormone Degradation: The encapsulated hormone may be degrading within the polymer matrix over time, especially if the degradation products of the polymer (e.g., acidic monomers from PLGA) create an unfavorable microenvironment.

Troubleshooting Strategies:

  • Polymer Selection and Modification:

    • Lower Molecular Weight: Select a polymer with a slightly lower molecular weight to achieve a faster degradation rate.

    • Alter Copolymer Ratio: Increase the hydrophilic monomer content (e.g., increase glycolide in PLGA) to enhance water uptake and polymer degradation.[3]

    • Incorporate Porogens: Include porogen excipients (e.g., salts or sugars) in the formulation that can leach out, creating channels for drug release.

  • Formulation Adjustments:

    • Addition of Excipients: Incorporate excipients that can modulate drug-polymer interactions or act as release enhancers.

    • pH Modification: For pH-sensitive hormones or polymers, consider incorporating buffering agents into the formulation to maintain a favorable local pH.

Issue 3: Low Encapsulation Efficiency

Q: I am observing low encapsulation efficiency of my hormone in the polymer matrix. How can I improve the amount of hormone loaded?

A: Low encapsulation efficiency leads to wasted active pharmaceutical ingredient (API) and difficulty in achieving the desired therapeutic dose.

Potential Causes:

  • Poor Solubility of Hormone in the Organic Phase: During fabrication methods like emulsion-solvent evaporation, if the hormone has poor solubility in the organic solvent used to dissolve the polymer, it will preferentially partition into the aqueous phase.

  • Hormone-Polymer Incompatibility: Lack of favorable interactions between the hormone and the polymer can lead to poor entrapment.

  • Rapid Polymer Precipitation: If the polymer precipitates too quickly during fabrication, there may not be sufficient time for the hormone to be effectively entrapped.

  • High Stirring Speed: Excessive homogenization or stirring speeds during emulsion formation can lead to smaller particles with a larger surface area, potentially increasing drug loss to the external phase.[5]

Troubleshooting Strategies:

  • Optimize Formulation Method:

    • Solvent Selection: Choose an organic solvent in which both the polymer and the hormone have good solubility.

    • Emulsion Stabilization: Optimize the concentration and type of emulsifier (e.g., polyvinyl alcohol - PVA) to create a stable emulsion that minimizes drug leakage.

    • Double Emulsion Method (for hydrophilic hormones): For water-soluble hormones, a water-in-oil-in-water (w/o/w) double emulsion technique is often more effective for encapsulation.[6]

  • Adjust Process Parameters:

    • Stirring Rate: Experiment with different stirring speeds to find an optimal balance between particle size and encapsulation efficiency.[5]

    • Polymer Concentration: Increasing the polymer concentration in the organic phase can increase the viscosity and trap the drug more effectively.

Frequently Asked Questions (FAQs)

Q1: How does the lactide-to-glycolide (LA:GA) ratio in PLGA affect hormone release?

A1: The LA:GA ratio is a critical parameter for tuning the degradation and release characteristics of Poly(lactic-co-glycolic acid) (PLGA).[3]

  • Higher Glycolide Content (e.g., 50:50): Glycolic acid is more hydrophilic than lactic acid. A higher glycolide content leads to faster water absorption, more rapid polymer degradation, and consequently, a faster hormone release rate.[7] PLGA 50:50 has the fastest degradation rate.[3]

  • Higher Lactide Content (e.g., 75:25, 85:15): Lactic acid is more hydrophobic due to its methyl group. Increasing the lactide content makes the polymer more hydrophobic, slowing down water penetration and polymer degradation, which results in a more sustained hormone release profile.[3]

Q2: What is the influence of polymer molecular weight on the hormone release profile?

A2: The molecular weight (MW) of the polymer significantly impacts both the initial burst release and the overall release duration.

  • Low Molecular Weight (LMW): LMW polymers have shorter polymer chains and degrade more quickly. This generally leads to a higher initial burst release and a shorter overall release period.[2][8]

  • High Molecular Weight (HMW): HMW polymers have longer chains and degrade more slowly. This typically results in a lower initial burst release and a more prolonged, sustained release of the hormone.[4] However, a very high MW may lead to incomplete release if the polymer does not degrade sufficiently within the desired timeframe.

Q3: Which analytical techniques are essential for characterizing polymer-based hormone delivery systems?

A3: A combination of techniques is necessary for comprehensive characterization:

  • Particle Size and Morphology: Scanning Electron Microscopy (SEM) and Dynamic Light Scattering (DLS) are used to determine the size, shape, and surface morphology of the micro/nanoparticles.

  • Molecular Weight: Gel Permeation Chromatography (GPC) is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer before and during degradation studies.

  • Encapsulation Efficiency and Drug Loading: This is typically determined by dissolving a known amount of the hormone-loaded polymer in a suitable solvent and quantifying the hormone content using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[6][9]

  • In Vitro Release: A release study is performed, often using a dialysis method or a sample and separate technique, where the amount of hormone released into a buffer solution over time is measured by HPLC or another suitable analytical method.[10]

  • Thermal Properties: Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg) of the polymer, which can influence its physical state and release properties.[11]

Data Presentation

Table 1: Effect of PLGA Lactide:Glycolide (LA:GA) Ratio on Hormone Release Characteristics

PLGA (LA:GA) RatioPolymer HydrophilicityTypical Degradation TimeInitial Burst ReleaseOverall Release Rate
50:50High1-2 months[3]HighFast[3]
65:35Medium3-4 monthsModerateModerate
75:25Low4-5 months[7]LowSlow[7]
85:15Very Low> 6 monthsVery LowVery Slow

Table 2: Influence of Polymer Molecular Weight (MW) on Hormone Release from PLGA Microspheres

Polymer Molecular WeightDegradation RateInitial Burst ReleaseOverall Release Duration
Low (< 15 kDa)FastHigh[2]Short
Medium (15-50 kDa)ModerateModerate[2]Medium
High (> 50 kDa)SlowLow[2]Long

Experimental Protocols

Protocol 1: Determination of Hormone Encapsulation Efficiency and Drug Loading

This protocol describes the indirect method for determining encapsulation efficiency (EE) and drug loading (DL).

Materials:

  • Hormone-loaded polymer nanoparticles/microspheres

  • Appropriate organic solvent to dissolve the polymer and hormone (e.g., dichloromethane, acetonitrile)

  • Deionized water

  • Centrifuge

  • HPLC or UV-Vis Spectrophotometer

Procedure:

  • Separation of Free Hormone: a. After fabrication, centrifuge the nanoparticle/microsphere suspension at a high speed (e.g., 16,000 x g for 1 hour at 4°C) to pellet the particles.[6] b. Carefully collect the supernatant, which contains the non-encapsulated ("free") hormone.

  • Quantification of Free Hormone: a. Analyze the supernatant using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the free hormone.

  • Calculation of Encapsulation Efficiency (EE): a. Use the following formula:[6] EE (%) = [(Total amount of hormone used in formulation - Amount of free hormone in supernatant) / Total amount of hormone used in formulation] x 100

  • Determination of Drug Loading (DL): a. Lyophilize or dry a known mass of the hormone-loaded nanoparticles/microspheres to obtain the total weight of the particles. b. Use the following formula:[6] DL (%) = [Amount of encapsulated hormone (Total hormone - Free hormone) / Total weight of the nanoparticles/microspheres] x 100

Protocol 2: In Vitro Hormone Release Study using the Dialysis Method

This protocol outlines a common method for assessing the in vitro release profile of a hormone from a polymer formulation.

Materials:

  • Hormone-loaded polymer nanoparticles/microspheres

  • Dialysis tubing/cassette with an appropriate molecular weight cut-off (MWCO) (should be large enough to allow free passage of the hormone but retain the nanoparticles)

  • Release medium (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Shaking incubator or water bath

  • HPLC or UV-Vis Spectrophotometer

Procedure:

  • Preparation: a. Accurately weigh a specific amount of hormone-loaded nanoparticles/microspheres and disperse them in a known volume of the release medium. b. Transfer the dispersion into the dialysis bag/cassette and securely seal it.[10]

  • Release Study: a. Immerse the sealed dialysis bag in a larger container with a known volume of fresh release medium (e.g., 200 mL).[12] b. Place the container in a shaking incubator set to 37°C and a constant agitation speed (e.g., 100 rpm).[12]

  • Sampling: a. At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily), withdraw a small aliquot (e.g., 1 mL) of the release medium from the larger container.[6] b. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Quantification: a. Analyze the collected samples for hormone concentration using a validated HPLC or UV-Vis spectrophotometry method.

  • Data Analysis: a. Calculate the cumulative amount and percentage of hormone released at each time point, correcting for the removed sample volumes. b. Plot the cumulative percentage of hormone released versus time to obtain the release profile.

Protocol 3: In Vitro Polymer Degradation Study

This protocol describes a method to assess the degradation of the polymer matrix over time by monitoring changes in mass and molecular weight.

Materials:

  • Hormone-loaded or blank polymer films/microspheres

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Shaking incubator or water bath

  • Lyophilizer or vacuum oven

  • Gel Permeation Chromatography (GPC) system

  • Analytical balance

Procedure:

  • Sample Preparation: a. Prepare multiple, identical polymer samples (e.g., 10 mg of microspheres or films of specific dimensions). b. Place each sample in a separate vial containing a known volume of PBS (e.g., 10 mL).

  • Incubation: a. Incubate the vials at 37°C with gentle agitation.

  • Time-Point Analysis: a. At each scheduled time point (e.g., day 0, 1, 3, 7, 14, 21, 28), remove a set of samples (typically in triplicate) from the incubator.

  • Mass Loss Measurement: a. Retrieve the polymer samples from the PBS, gently rinse with deionized water to remove salts, and then thoroughly dry them using a lyophilizer or vacuum oven until a constant weight is achieved. b. Weigh the dried samples and calculate the percentage of mass loss compared to the initial weight.

  • Molecular Weight Analysis: a. Dissolve the dried, degraded polymer samples in a suitable solvent for GPC (e.g., tetrahydrofuran (B95107) - THF). b. Analyze the samples using GPC to determine the weight-average molecular weight (Mw) and number-average molecular weight (Mn).[13]

  • Data Analysis: a. Plot the percentage of mass loss versus time. b. Plot the change in Mw and Mn versus time to characterize the polymer degradation kinetics.

Visualizations

Experimental_Workflow cluster_prep Formulation & Fabrication cluster_char Characterization cluster_test In Vitro Testing P Polymer & Hormone Selection F Fabrication (e.g., Emulsion-Solvent Evaporation) P->F W Washing & Collection F->W EE Encapsulation Efficiency & Drug Loading W->EE PS Particle Size & Morphology (SEM/DLS) W->PS MW Initial Polymer MW (GPC) W->MW IR In Vitro Release Study (Dialysis Method) W->IR PD Polymer Degradation Study (Mass Loss & GPC) W->PD Analysis Data Analysis & Optimization IR->Analysis PD->Analysis

Caption: Experimental workflow for optimizing polymer-based hormone release.

Troubleshooting_Burst_Release cluster_causes Potential Causes cluster_solutions Solutions Problem High Initial Burst Release C1 Surface-Adsorbed Hormone Problem->C1 C2 High Porosity Problem->C2 C3 Low Polymer MW Problem->C3 C4 High Drug Loading Problem->C4 S1 Wash Particles C1->S1 S2 Decrease Solvent Evaporation Rate C2->S2 S5 Increase Hydrophobicity (e.g., higher LA:GA ratio) C2->S5 S3 Increase Polymer MW C3->S3 S4 Decrease Drug Loading C4->S4

Caption: Troubleshooting logic for high initial burst release.

Estradiol_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER_cyto Estrogen Receptor (ER) E2->ER_cyto binds E2_ER_complex E2-ER Complex ER_cyto->E2_ER_complex ERE Estrogen Response Element (ERE) on DNA E2_ER_complex->ERE translocates & binds Transcription Gene Transcription ERE->Transcription activates mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein translation

Caption: Simplified genomic signaling pathway of Estradiol.

References

Optimization

Technical Support Center: NuvaRing® Integrity in Experimental Setups

This guide is intended for researchers, scientists, and drug development professionals to provide strategies for preventing NuvaRing® breakage and ensuring its structural integrity during experimental studies. Frequently...

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide strategies for preventing NuvaRing® breakage and ensuring its structural integrity during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the material composition of NuvaRing® and how does it relate to breakage?

A1: NuvaRing® is a flexible, non-biodegradable ring made of ethylene (B1197577) vinylacetate (EVA) copolymers and magnesium stearate.[1][2] Specifically, the core of the ring is composed of an EVA copolymer with 28% vinyl acetate (B1210297), which contains the active hormones etonogestrel (B1671717) and ethinyl estradiol (B170435). This core is surrounded by a skin layer made of an EVA copolymer with 9% vinyl acetate. The point where the ring is joined, the "weld joint," can be a point of mechanical weakness where breakage has been reported.[1] The vinyl acetate content is a key determinant of the ring's mechanical properties; a higher content generally leads to increased elasticity.

Q2: What are the primary causes of NuvaRing® breakage in a laboratory setting?

A2: In experimental setups, ring breakage is most likely to occur due to mechanical stress that exceeds the material's limits. Potential causes include:

  • Improper Handling: Excessive bending, twisting, or stretching during insertion into or removal from experimental apparatus.

  • Incompatible Materials in Experimental Setup: Sharp edges or abrasive surfaces within the testing apparatus can create stress points.

  • Extreme Temperatures: Exposure to temperatures outside the recommended storage and testing conditions can alter the polymer's mechanical properties. While EVA has good low-temperature toughness, its properties can change at elevated temperatures.

  • Chemical Incompatibility: While NuvaRing® is designed for the vaginal environment, certain chemicals, solvents, or lubricants used in in vitro setups could potentially degrade the EVA polymer over time, although this is less common for acute mechanical failure. The use of some vaginal products has been associated with ring breakage.[3]

Q3: Does a break in the ring affect the release of hormones?

A3: Based on in vitro studies, a break in the ring is not expected to significantly affect the contraceptive effectiveness by altering the hormone release profile.[1][4] Studies have shown that the elution rates of etonogestrel and ethinyl estradiol from broken rings are comparable to those of intact rings.[4][5]

Q4: Are there standardized methods for testing the mechanical integrity of NuvaRing®?

A4: There are currently no universal standardized methods specifically for vaginal rings.[6] However, the FDA has suggested that methods described in ISO 8009 for reusable rubber contraceptive diaphragms can be adapted.[6] Many researchers and manufacturers develop bespoke tests to assess key mechanical properties such as compression resistance, tensile strength, and elongation at break to ensure product integrity under conditions simulating use.[6][7]

Troubleshooting Guide: Preventing Ring Breakage

IssuePotential CauseRecommended Prevention Strategy
Ring fractures during handling or insertion into apparatus. Excessive force or sharp bending.Handle the ring with care, avoiding sharp folds or creases. When inserting into an apparatus, compress the ring smoothly and evenly. Ensure the receiving parts of the apparatus have smooth, rounded edges.
Ring breaks at the weld joint during testing. High tensile or torsional stress concentrated at the joint.Modify the experimental setup to distribute stress more evenly across the ring. For tensile tests, ensure grips are designed to hold the ring securely without pinching. For dynamic or torsional tests, ensure the movement is smooth and does not introduce sudden, high-impact forces.
Ring shows signs of cracking or crazing after exposure to experimental medium. Chemical incompatibility with the medium.Review the chemical composition of all media and lubricants. If using non-standard fluids, conduct preliminary compatibility tests on a small segment of the ring material. Stick to aqueous-based, pH-neutral solutions where possible.
Ring becomes brittle or overly soft during testing. Temperature fluctuations.Maintain a consistent and appropriate temperature throughout the experiment, typically around 37°C to simulate physiological conditions.[8] Avoid exposing the ring to temperatures above its Vicat softening point (approximately 45-80°C for EVA).

Quantitative Data on Material Properties

The following table summarizes key mechanical properties of Ethylene Vinyl Acetate (EVA), the primary material of NuvaRing®. These values are typical for EVA copolymers and can vary based on the specific grade and vinyl acetate content.

Mechanical PropertyValueUnitSource
Elastic Modulus (Young's Modulus)0.015 - 0.080GPa[3]
Tensile Strength (Ultimate)3.0 - 35MPa[3]
Elongation at Break300 - 800%[3]
Density0.93 - 1.0g/cm³[3]

Experimental Protocols

Tensile Strength and Elongation at Break Test

This protocol is adapted from methods used for testing polymer-based intravaginal rings.

Objective: To determine the maximum tensile force the ring can withstand before breaking and its elasticity.

Apparatus:

  • Universal testing machine (e.g., Zwick/Roell Z005) with a suitable load cell (e.g., 50 kN).

  • Custom O-ring grips or fixtures designed to hold the ring vertically without causing stress concentrations.

Procedure:

  • Securely mount the NuvaRing® in a vertical orientation between the grips of the universal testing machine. The initial distance between the grips should be set so the ring is under minimal tension.

  • Apply a tensile load by moving the grips apart at a constant rate of 1 mm/s.

  • Record the force (in Newtons) and displacement (in millimeters) continuously until the ring fractures.

  • The tensile strength is the maximum force recorded before failure.

  • The elongation at break is the percentage increase in length from the initial state to the point of fracture.

Compression and Relaxation Test

This protocol assesses the flexibility and recovery of the ring, which are crucial for its function.

Objective: To measure the force required to compress the ring and its ability to return to its original shape.

Apparatus:

  • Universal testing machine with a compression plate and a suitable load cell (e.g., 2.5 kN).

Procedure:

  • Place the NuvaRing® vertically on the lower platen of the testing machine.

  • Lower the upper compression plate at a constant rate (e.g., 2 mm/s) to compress the ring by 50% of its outer diameter (from 54 mm to 27 mm).

  • Record the force required to achieve 50% compression.

  • Immediately after reaching 50% compression, raise the upper plate at the same rate (2 mm/s) back to the starting position.

  • Record the force during this relaxation phase.

  • After a set recovery period (e.g., 1 minute), measure the outer diameter of the ring to assess its recovery.

Repetitive Compression (Fatigue) Test

This protocol, adapted from ISO 8009 for diaphragms, evaluates the durability of the ring under repeated stress.[1]

Objective: To assess the ring's resistance to breakage and deformation after a high number of compression cycles.

Apparatus:

  • A cyclic testing machine capable of repeated compression.

Procedure:

  • Measure the initial diameter of the ring along the axis of intended compression.

  • Subject the ring to 1,000 compression cycles. Each cycle should compress the ring to between 55% and 85% of its original diameter.

  • After 1,000 cycles, allow the ring to rest for a specified period.

  • Measure the final diameter along the axis of compression. It should be at least 90% of the initial value.

  • Visually inspect the ring under normal or corrected vision for any signs of deterioration, such as cracks, fractures, or permanent deformation.

Visualizations

Experimental_Workflow_Tensile_Test cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis start Start mount_ring Mount Ring Vertically in Universal Tester start->mount_ring apply_load Apply Tensile Load (1 mm/s) mount_ring->apply_load record_data Continuously Record Force and Displacement apply_load->record_data fracture Ring Fractures record_data->fracture calculate_strength Calculate Tensile Strength (Max Force) fracture->calculate_strength Yes calculate_elongation Calculate Elongation at Break (%) fracture->calculate_elongation end_node End calculate_strength->end_node calculate_elongation->end_node

Caption: Workflow for Tensile Strength and Elongation Testing.

Experimental_Workflow_Compression_Test start Start: Place Ring on Platen compress Compress Ring by 50% of Diameter at 2 mm/s start->compress record_compression Record Compression Force compress->record_compression relax Return to Start Position at 2 mm/s record_compression->relax record_relaxation Record Relaxation Force relax->record_relaxation measure_recovery Measure Final Diameter (After 1 min) record_relaxation->measure_recovery end_node End: Analyze Data measure_recovery->end_node

Caption: Workflow for Compression and Relaxation Testing.

References

Troubleshooting

Technical Support Center: Enhancing In Vitro-In Vivo Correlation (IVIVC) of Vaginal Ring Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vitro-in vivo correlation (I...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vitro-in vivo correlation (IVIVC) of vaginal ring studies.

Frequently Asked Questions (FAQs)

Q1: Why is establishing a reliable IVIVC for vaginal rings so challenging?

A1: Establishing a robust IVIVC for vaginal rings is complex due to several factors. Unlike oral dosage forms, there are no universally accepted compendial methods for in vitro release testing of vaginal rings.[1][2][3] The physiological environment of the vagina is dynamic, with variations in fluid volume, pH, and composition that are difficult to fully replicate in vitro.[4][5] Many drugs formulated in vaginal rings have poor water solubility, further complicating the development of biorelevant release media.[1][4][6] Additionally, the long-acting nature of these devices requires extended in vitro studies to capture the complete release profile.[4][6] The significant cost of clinical studies required for validation also contributes to the scarcity of established IVIVCs for these products.[1][6]

Q2: What are the different levels of IVIVC, and which is most desirable for vaginal rings?

A2: The FDA categorizes IVIVCs into three levels:

  • Level A: A point-to-point correlation between the in vitro dissolution rate and the in vivo absorption rate. This is the highest level of correlation and is the most desirable as it allows for the prediction of the entire in vivo plasma concentration profile from in vitro data.

  • Level B: A correlation between the mean in vitro dissolution time and the mean in vivo residence time or absorption time. This is based on statistical moment analysis and is less precise than Level A.

  • Level C: A single-point correlation relating one dissolution time point (e.g., t50%) to one pharmacokinetic parameter (e.g., Cmax or AUC).[7] This is the weakest level of correlation.

For vaginal rings, a Level A correlation is the ultimate goal as it can serve as a surrogate for bioequivalence studies, potentially waiving the need for further clinical trials for certain formulation or manufacturing changes.[8]

Q3: What are "biorelevant" dissolution media, and why are they important for vaginal ring studies?

A3: Biorelevant dissolution media are in vitro test solutions designed to mimic the physiological fluids of the administration site, in this case, the vaginal fluid.[9][10][11] For vaginal rings, this involves simulating the pH, buffer capacity, surface tension, and composition of human vaginal fluid.[12] Using biorelevant media, such as Simulated Vaginal Fluid (SVF), is crucial because it can provide a more accurate prediction of how the drug will dissolve and be released from the ring in the body.[9][12] This is especially important for poorly water-soluble drugs where the in vivo release may be dissolution-rate limited.[13]

Troubleshooting Guides

Issue 1: High variability in in vitro release data.

Possible Causes & Solutions:

CauseRecommended Solution
Inconsistent Apparatus Setup Ensure consistent placement of the vaginal ring within the release vessel (e.g., suspended vs. lying flat).[1] The position can affect the fluid dynamics around the ring.
Inadequate Agitation Optimize the agitation speed (e.g., orbital shaker RPM). The type of agitation (orbital vs. linear) can also influence release rates.[1]
Temperature Fluctuations Pre-warm the release medium and maintain a constant temperature of 37°C throughout the experiment.[1]
Assay Variability Validate the analytical method used to quantify the drug in the release medium to ensure accuracy and precision.
Issue 2: Poor correlation between in vitro release and in vivo performance.

Possible Causes & Solutions:

CauseRecommended Solution
Non-Biorelevant Release Medium The in vitro medium does not mimic in vivo conditions. Develop or adopt a Simulated Vaginal Fluid (SVF) that reflects the pH and composition of vaginal fluid. For poorly soluble drugs, consider adding surfactants or using biphasic systems (e.g., buffer/octanol) to better simulate drug partitioning.[4]
"Sink" Conditions Not Maintained In Vitro The concentration of the drug in the release medium exceeds 10-20% of its solubility, leading to an underestimation of the release rate. Increase the volume of the release medium or increase the frequency of medium replacement to maintain sink conditions.[1][4]
In Vivo Factors Not Accounted For In vivo drug absorption may be limited by tissue permeation rather than drug release from the ring.[7] Consider the physicochemical properties of the drug, such as its permeability, when interpreting IVIVC data.[14]
Inappropriate In Vitro Apparatus The chosen apparatus (e.g., shake-flask, USP apparatus 1) may not provide the appropriate hydrodynamics. Experiment with different apparatuses to find one that better reflects the in vivo environment.[12]
Issue 3: "Burst release" observed in vitro is not reflective of the in vivo profile.

Possible Causes & Solutions:

CauseRecommended Solution
Surface-Associated Drug Drug may have crystallized on the surface of the ring during manufacturing or storage. Consider a pre-wash step in the in vitro protocol to remove surface drug before starting the release measurements.
Initial In Vivo Rate-Limiting Step is Permeation The initial in vivo drug availability might be limited by how quickly the drug can permeate the vaginal tissue, not by its release from the ring.[7] It may be necessary to develop a "post-burst" IVIVC using data from later time points.[7]
Formulation Type Matrix-type rings are more prone to burst release compared to reservoir-type rings where a membrane controls the release rate.[5] Ensure the in vitro model is sensitive enough to capture the release kinetics of the specific ring design.

Experimental Protocols

Protocol 1: In Vitro Release Testing (IVRT) using a Shake-Flask Method

This protocol is a generalized procedure based on commonly used methods in the literature.[1]

Materials:

  • Vaginal ring(s)

  • Orbital shaking incubator

  • Sealed glass flasks (e.g., 250 mL)

  • Validated Simulated Vaginal Fluid (SVF) (see composition below)

  • Analytical equipment for drug quantification (e.g., HPLC)

SVF Composition (adapted from Owen and Katz, 1999):

ComponentConcentration
Sodium Chloride3.51 g/L
Potassium Hydroxide1.40 g/L
Calcium Hydroxide0.222 g/L
Acetic Acid1.00 g/L
Lactic Acid2.00 g/L
Urea0.40 g/L
Glycerol0.16 g/L
Glucose5.00 g/L
Bovine Serum Albumin0.02 g/L
Adjust pH to 4.2 with HCl or NaOH.

Procedure:

  • Pre-warm the required volume of SVF to 37°C.

  • Place a single vaginal ring into each sealed glass flask.

  • Add a specified volume of the pre-warmed SVF to each flask (e.g., 100-200 mL).[1]

  • The ring can either be allowed to rest on the bottom of the flask or be suspended in the medium using a nylon thread.[1]

  • Place the flasks in an orbital shaking incubator set to 37°C and a specified agitation speed (e.g., 50-100 rpm).

  • At predetermined time points (e.g., 1, 4, 8, 24 hours, and then daily), withdraw a sample of the release medium.

  • Immediately replace the withdrawn sample volume with an equal volume of fresh, pre-warmed SVF to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Calculate the cumulative drug release over time.

Protocol 2: Establishing a Level A IVIVC

This protocol outlines the general steps for developing a Level A IVIVC based on FDA guidance.[8]

Procedure:

  • Formulation Development: Develop at least two, preferably three or more, formulations of the vaginal ring with different in vitro release rates (e.g., slow, medium, fast). This can be achieved by altering polymer composition, drug loading, or ring dimensions.[1][8]

  • In Vitro Characterization: Conduct in vitro release testing for each formulation using a validated, discriminatory IVRT method (as described in Protocol 1).

  • In Vivo Study: Conduct a pharmacokinetic (PK) study in a relevant animal model or in humans for all formulations. Collect plasma samples at appropriate time intervals to accurately define the concentration-time profile.

  • Data Analysis (Deconvolution): For each formulation, use the in vivo plasma concentration data to calculate the fraction of drug absorbed over time. This is done using deconvolution methods like the Wagner-Nelson or Loo-Riegelman methods.[8]

  • Correlation Modeling: Plot the in vitro fraction of drug dissolved against the in vivo fraction of drug absorbed for each formulation. Develop a mathematical model that describes this relationship.

  • Prediction and Validation: Evaluate the predictive performance of the model. This can be done by assessing the internal predictability (how well the model fits the data used to create it) and, ideally, the external predictability by using the model to predict the in vivo performance of a new formulation not used in the model development.[8]

Visualizations

IVIVC_Workflow cluster_invitro In Vitro Arm cluster_invivo In Vivo Arm F1 Formulation 1 (Slow Release) IVRT In Vitro Release Testing F1->IVRT F2 Formulation 2 (Medium Release) F2->IVRT F3 Formulation 3 (Fast Release) F3->IVRT InVitro_Data In Vitro Dissolution Profiles IVRT->InVitro_Data IVIVC_Model IVIVC Model Development InVitro_Data->IVIVC_Model F1_vivo Formulation 1 PK_Study Pharmacokinetic Study F1_vivo->PK_Study F2_vivo Formulation 2 F2_vivo->PK_Study F3_vivo Formulation 3 F3_vivo->PK_Study InVivo_Data Plasma Concentration Profiles PK_Study->InVivo_Data Deconvolution Deconvolution (e.g., Wagner-Nelson) InVivo_Data->Deconvolution Deconvolution->IVIVC_Model Validation Model Validation (Internal/External) IVIVC_Model->Validation

Caption: Workflow for developing a Level A IVIVC for vaginal rings.

Troubleshooting_Logic Start Poor IVIVC Observed Check_Variability Is In Vitro Data Highly Variable? Start->Check_Variability Optimize_IVRT Optimize IVRT Method: - Consistent Setup - Agitation Speed - Temperature Control Check_Variability->Optimize_IVRT Yes Check_Medium Is Release Medium Biorelevant? Check_Variability->Check_Medium No Yes_Var Yes No_Var No Develop_SVF Develop/Use SVF - Adjust pH - Add Surfactants Check_Medium->Develop_SVF No Check_Sink Are Sink Conditions Maintained? Check_Medium->Check_Sink Yes No_Medium No Yes_Medium Yes Modify_Protocol Modify IVRT Protocol: - Increase Medium Volume - Increase Sampling Frequency Check_Sink->Modify_Protocol No Consider_Permeability Consider Permeation-Limited Absorption In Vivo Check_Sink->Consider_Permeability Yes No_Sink No Yes_Sink Yes

Caption: Logical flow for troubleshooting poor in vitro-in vivo correlation.

References

Optimization

Technical Support Center: Manufacturing Reproducible Vaginal Ring Prototypes

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the manufacture of reproducible vaginal...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the manufacture of reproducible vaginal ring prototypes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Problem/Observation Potential Cause Suggested Solution
High Initial Burst Release of Drug Drug crystals on the ring surface.- Surface Modification: Consider a post-manufacturing washing step to remove surface-associated drugs. - Formulation Adjustment: Incorporate a rate-controlling membrane or create a core-sheath design where the drug is in the core.[1] - Polymer Selection: Evaluate polymers with lower drug solubility to slow initial diffusion.
Inconsistent Drug Release Profile Between Batches - Non-uniform drug distribution in the polymer matrix. - Variability in manufacturing process parameters (e.g., temperature, mixing speed). - Polymorphism of the active pharmaceutical ingredient (API).- Improve Mixing: Optimize mixing time and speed during compounding to ensure homogeneous drug dispersion.[2] - Process Control: Tightly control and document all manufacturing parameters (e.g., extrusion temperature, injection molding pressure).[3] - API Characterization: Characterize the crystalline form of the API before and after incorporation into the polymer to check for polymorphic changes.
Poor Mechanical Properties (Too Rigid or Too Flimsy) - Inappropriate polymer selection or grade. - Unwanted chemical interaction between drug and polymer. - Incomplete polymer curing.- Material Screening: Test different polymers or polymer blends to achieve the desired flexibility and rigidity for retention.[1] - Drug-Excipient Compatibility Studies: Conduct compatibility studies to identify and mitigate potential reactions. For example, levonorgestrel (B1675169) can react with silicone elastomers, affecting mechanical strength.[4][5] - Curing Optimization: Ensure complete curing by optimizing time, temperature, and catalyst levels, particularly for silicone elastomers.[5]
Ring Expulsion During In Vivo Studies - Inappropriate ring dimensions or mechanical properties for the animal model or human subjects. - Surface properties of the ring (e.g., too smooth).- Design Modification: Adjust the ring's outer diameter, cross-sectional diameter, and overall stiffness.[6][7] - Surface Texturing: Consider modifications to the mold to create a slightly textured surface to improve retention.
Discoloration or Degradation of the Ring - Thermal degradation of the drug or polymer during high-temperature processing (e.g., hot-melt extrusion). - Chemical instability of the drug in the chosen polymer matrix.- Process Temperature Optimization: Lower the processing temperature if possible, or reduce the residence time at high temperatures.[8] - Material Selection: Choose polymers and APIs that are stable at the required manufacturing temperatures. - Stability Studies: Conduct accelerated stability studies on prototype rings to assess degradation over time.
Voids or Bubbles in the Final Product - Trapped air during mixing or molding. - Volatilization of components during heating.- Degassing: Incorporate a vacuum or degassing step before or during polymer processing. - Mold Design: Optimize mold design to ensure proper venting.

Frequently Asked Questions (FAQs)

Material Selection

Q1: What are the most common polymers used for vaginal rings, and what are their key differences?

A1: The three most common polymers are silicone elastomers, polyethylene-co-vinyl acetate (B1210297) (EVA), and polyurethane (PU).[1][9]

Polymer Key Characteristics Common Manufacturing Methods Examples of Use
Silicone Elastomer Biocompatible, flexible, good for sustained release of hydrophobic drugs. Can be thermoset.Injection molding, Casting.[2]Estring®, Femring®, DapiRing®[1][10]
Polyethylene-co-vinyl acetate (EVA) Thermoplastic, versatile in controlling release by varying the vinyl acetate content.Hot-melt extrusion, Injection molding.[11]NuvaRing®[1]
Polyurethane (PU) Thermoplastic elastomer with a wide range of physical properties and good biocompatibility.[1]Hot-melt extrusion, Injection molding.[3]Ornibel®[1]

Q2: How does drug loading affect the properties of the vaginal ring?

A2: High drug loading can alter the mechanical properties of the polymer, potentially making the ring more rigid or brittle. It can also affect the surface morphology of the ring, for instance, high drug content in EVA matrices can lead to "shark skin" effects on the surface.[9] Furthermore, drug release rates are often dependent on the drug loading concentration.[3]

Manufacturing Processes

Q3: What are the main advantages and disadvantages of hot-melt extrusion (HME) versus injection molding for prototype manufacturing?

A3: Both are common, scalable manufacturing methods.

Method Advantages Disadvantages
Hot-Melt Extrusion (HME) Continuous process, solvent-free, good for dispersing drugs in a polymer matrix, enables production of filaments for 3D printing.[12]Requires thermally stable drugs and polymers due to high processing temperatures.[8]
Injection Molding Highly reproducible for complex shapes, rapid cycle times for large-scale production.[2]Higher initial mold costs, potential for thermal degradation of drugs, scalability of mixing API into elastomer bases can be challenging.[13]

Q4: Is 3D printing a viable option for creating vaginal ring prototypes?

A4: Yes, 3D printing, particularly fused deposition modeling (FDM), is increasingly being explored for creating personalized and complex ring designs.[8][14] It allows for rapid prototyping and fabrication of rings with customized shapes.[14] However, challenges include the need for heat-stable APIs and polymers, as the filaments are typically produced via HME at high temperatures.[8]

Quality Control and Testing

Q5: What are the critical quality attributes to test for in a vaginal ring prototype?

A5: Critical quality attributes include:

  • Drug Content and Uniformity: To ensure each ring has the correct dose, homogeneously distributed.

  • In Vitro Drug Release: To predict in vivo performance and ensure a consistent release profile.[15]

  • Mechanical Properties: Including flexibility, compressibility, and tensile strength to ensure ease of insertion, retention, and comfort.[6]

  • Physical Appearance: Checking for discoloration, voids, and surface imperfections.

  • Stability: Assessing the chemical and physical stability of the drug and polymer over time.

Q6: How can I perform in vitro drug release testing for a vaginal ring?

A6: While there is no single compendial standard, a common method involves placing the ring in a vessel containing a simulated vaginal fluid (e.g., as per Owen and Katz recipe) at 37°C with gentle agitation (e.g., 60 rpm).[8] Samples of the release medium are taken at predetermined time points and analyzed for drug concentration using a suitable analytical method like HPLC or UV-Vis spectrophotometry.[8][16] The entire volume of the release medium is often replaced at each time point to maintain sink conditions.[16]

Experimental Protocols & Workflows

Diagram: General Manufacturing Workflow for Vaginal Rings

G cluster_prep 1. Material Preparation cluster_mfg 2. Manufacturing cluster_qc 3. Quality Control API API Selection & Characterization Mixing Homogeneous Mixing of API & Polymer API->Mixing Polymer Polymer Selection Polymer->Mixing HME Hot-Melt Extrusion Mixing->HME IM Injection Molding Mixing->IM SC Solvent Casting Mixing->SC ThreeD 3D Printing HME->ThreeD Filament Production QC_Tests Physical & Chemical Testing (Content, Mechanical, Release) HME->QC_Tests IM->QC_Tests SC->QC_Tests ThreeD->QC_Tests Final_Ring Final Prototype QC_Tests->Final_Ring

Caption: Overview of the vaginal ring manufacturing process.

Diagram: Troubleshooting Logic for Inconsistent Drug Release

G decision decision issue issue start Start: Inconsistent Drug Release Observed check_mixing Is API/Polymer mixing validated for homogeneity? start->check_mixing improve_mixing Action: Optimize mixing parameters (time, speed, method). check_mixing->improve_mixing No check_params Are manufacturing process parameters consistent? check_mixing->check_params Yes improve_mixing->check_mixing control_params Action: Implement stricter process controls and monitoring. check_params->control_params No check_api Has API polymorphism been assessed post-manufacturing? check_params->check_api Yes control_params->check_params analyze_api Action: Use DSC/XRD to analyze API solid state in the ring. check_api->analyze_api No resolved Issue Resolved check_api->resolved Yes analyze_api->check_api

Caption: Decision tree for troubleshooting inconsistent drug release.

References

Troubleshooting

Technical Support Center: Enhancing Analytical Sensitivity for Low-Dose Ethinyl Estradiol

Welcome to the technical support center for the analysis of low-dose ethinyl estradiol (B170435) (EE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of low-dose ethinyl estradiol (B170435) (EE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in achieving high analytical sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in analyzing low-dose ethinyl estradiol?

The main challenge in quantifying low-dose ethinyl estradiol is its very low circulating concentrations in biological matrices, often in the picogram per milliliter (pg/mL) range.[1][2][3] This is further complicated by the presence of structurally similar endogenous estrogens and other matrix components that can cause significant interference and ion suppression in sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6]

Q2: How can I significantly improve the sensitivity of my LC-MS/MS method for ethinyl estradiol?

Derivatization is a key strategy to enhance the ionization efficiency and, consequently, the analytical sensitivity of ethinyl estradiol.[2][7][8][9] Derivatizing EE with an agent like dansyl chloride introduces a readily ionizable tertiary amine group.[2][7][8] This modification leads to a much stronger signal in positive mode electrospray ionization (ESI), allowing for lower limits of detection.[2][7][8]

Q3: What are the most effective sample preparation techniques for removing interferences?

A multi-step sample preparation approach is highly recommended to minimize matrix effects and remove endogenous interferences.[4] This typically involves a combination of:

  • Liquid-Liquid Extraction (LLE): To perform an initial cleanup and extraction of EE from the biological matrix.[4]

  • Solid-Phase Extraction (SPE): To further purify the sample and remove interfering substances like phospholipids.[10][11][12]

The combination of LLE followed by SPE has been shown to significantly reduce background noise and improve the robustness of the assay.

Q4: Which analytical column should I choose for the chromatographic separation of ethinyl estradiol?

For optimal separation of ethinyl estradiol from endogenous steroids and other matrix components, a high-strength silica (B1680970) (HSS) C18 column is often recommended.[5][6] In some cases, longer columns may be necessary to achieve the required resolution. The use of Ultra-Performance Liquid Chromatography (UPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systems can further enhance separation efficiency.[4][5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity Inefficient ionization of native ethinyl estradiol.Implement a derivatization step using dansyl chloride to introduce a highly ionizable group.[2][7][8]
High background noise from the biological matrix.Optimize your sample preparation protocol. Consider a multi-step approach combining LLE and SPE for thorough cleanup.[4]
Suboptimal mass spectrometry parameters.Ensure your MS is tuned for the specific m/z transition of the derivatized ethinyl estradiol. The transition of the dansylated derivative is often monitored at m/z 530 → 171.[2][8]
Poor Peak Shape / Peak Tailing Co-elution with interfering compounds.Improve chromatographic separation by using a high-resolution column like an HSS C18 and optimizing the mobile phase gradient.[5][6]
Issues with the analytical column.Ensure the column is properly conditioned and has not exceeded its lifetime.
High Variability in Results / Poor Reproducibility Inconsistent sample cleanup leading to variable matrix effects.Standardize the LLE and SPE procedures. Ensure complete drying and reconstitution steps.
Instability of the derivatized analyte.Investigate the stability of the dansylated ethinyl estradiol under your storage and autosampler conditions.
Inability to Reach Required Lower Limit of Quantitation (LLOQ) Insufficient sample concentration.Increase the initial sample volume if possible and optimize the final reconstitution volume to be as small as feasible.
The sensitivity of the mass spectrometer is a limiting factor.Utilize a modern, highly sensitive triple quadrupole mass spectrometer.[1][3]

Experimental Protocols

Sample Preparation: Combined LLE and SPE

This protocol is a representative example of a robust sample preparation method.

  • Liquid-Liquid Extraction (LLE):

    • To 500 µL of plasma, add an internal standard (e.g., deuterated ethinyl estradiol).[7]

    • Add 2 mL of an extraction solvent mixture (e.g., 75:25 hexane/ethyl acetate) and vortex for 1 minute.[4]

    • Centrifuge at 4000 rpm for 5 minutes.[4]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[4][7]

  • Derivatization:

    • Reconstitute the dried extract in 100 µL of 100 mM sodium bicarbonate buffer (pH 11).[4]

    • Add 100 µL of 1 mg/mL dansyl chloride in acetone (B3395972) and vortex.[4]

    • Incubate at 60°C for 30 minutes.[11][12]

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., SOLA SCX) with methanol (B129727) and water.[11][12]

    • Load the derivatized sample onto the cartridge.

    • Wash the cartridge with aqueous methanol solutions of increasing organic content (e.g., 5% and 20% methanol).[11][12]

    • Elute the analyte with methanol.[11][12]

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

LC-MS/MS Parameters

The following table summarizes typical starting parameters for an LC-MS/MS method. Optimization will be required for specific instrumentation and applications.

Parameter Typical Value
LC System UPLC or UHPLC System
Column HSS C18, 1.8 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 10-35 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI)
MRM Transition (Dansylated EE) m/z 530.3 → 171.1
Internal Standard (Dansylated EE-d4) m/z 534.3 → 171.1

Quantitative Data Summary

The following table presents a comparison of Lower Limits of Quantitation (LLOQ) achieved in various studies for ethinyl estradiol in human plasma.

Methodology LLOQ (pg/mL) Reference
LC-MS/MS with Dansyl Chloride Derivatization2.5[7]
LC-MS/MS (SPE followed by LLE)5.0[10][13]
UPLC-MS/MS (LLE, Derivatization, SPE)1.0[4][14]
LC-MS/MS with Dansyl Chloride Derivatization5.0[2][15]
LC-MS/MS (SOLA SCX SPE and Derivatization)5.0[11][12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction (LLE) add_is->lle dry_down1 Evaporate to Dryness lle->dry_down1 derivatization Derivatization (Dansyl Chloride) dry_down1->derivatization spe Solid-Phase Extraction (SPE) derivatization->spe dry_down2 Evaporate to Dryness spe->dry_down2 reconstitute Reconstitute in Mobile Phase dry_down2->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: General experimental workflow for sensitive ethinyl estradiol analysis.

derivatization_pathway ee Ethinyl Estradiol (EE) (Poorly Ionizable) dansylated_ee Dansylated EE Derivative (Readily Ionizable) ee->dansylated_ee + dansyl Dansyl Chloride dansyl->dansylated_ee + reagents Sodium Bicarbonate Buffer (pH 11) Acetone reagents->dansylated_ee

Caption: Chemical derivatization of ethinyl estradiol with dansyl chloride.

References

Optimization

addressing issues with the physical and chemical stability of Nuvaring

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the physical and chemical stability of Nuv...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the physical and chemical stability of NuvaRing®.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for NuvaRing® for research purposes?

A1: For long-term storage, NuvaRing® should be kept refrigerated at 2°C to 8°C (36°F to 46°F). After dispensing, it can be stored at a controlled room temperature of 25°C (77°F) for up to four months, with excursions permitted to 15°C to 30°C (59°F to 86°F).[1] It is crucial to avoid exposure to direct sunlight and temperatures above 30°C (86°F).[1][2]

Q2: What are the primary degradation pathways for the active pharmaceutical ingredients (APIs) in NuvaRing®, etonogestrel (B1671717) and ethinyl estradiol (B170435)?

A2: The primary degradation pathways for etonogestrel and ethinyl estradiol include oxidation, hydrolysis, and photodegradation. Ethinyl estradiol is particularly susceptible to oxidation at the ethinyl group and the phenolic hydroxyl group. Both compounds can undergo photodegradation when exposed to UV light, leading to the formation of various photolytic products.[3][4][5] Thermal degradation can also occur at elevated temperatures.[6]

Q3: How can I assess the physical stability of the NuvaRing® polymer matrix?

A3: Physical stability of the ethylene (B1197577) vinyl acetate (B1210297) (EVA) copolymer ring can be assessed through various mechanical tests.[7] These include measuring changes in durometer hardness, compression force, and tensile properties over time and under different environmental conditions.[8] Visual inspection for cracks, discoloration, or changes in flexibility is also a critical qualitative measure.

Q4: Are there any known incompatibilities between NuvaRing® and other substances that could affect its stability during in vitro experiments?

A4: Co-administration of certain substances can affect the stability and release of hormones from NuvaRing®. For instance, oil-based vaginal preparations, such as some antifungal creams containing miconazole (B906) nitrate (B79036), can increase the serum concentrations of etonogestrel and ethinyl estradiol, suggesting a potential interaction that could alter release kinetics in an in vitro setup.[9][10] Water-based lubricants and spermicides like nonoxynol-9 (B121193) have not been shown to significantly affect hormone concentrations.[9]

Troubleshooting Guides

Issue 1: Inconsistent In Vitro Drug Release Profiles
Potential Cause Troubleshooting Step
Inadequate sink conditions in the dissolution medium.Ensure the volume and composition of the release medium are sufficient to maintain sink conditions (drug concentration at or below 10% of its saturation solubility).[11] For poorly water-soluble hormones like etonogestrel and ethinyl estradiol, the addition of surfactants (e.g., 2% Solutol) to the simulated vaginal fluid may be necessary.[11]
Temperature fluctuations in the dissolution bath.Verify and calibrate the temperature of the dissolution bath to maintain a constant 37°C. Even minor temperature changes can significantly impact the diffusion rate of the APIs from the polymer matrix.
Mechanical stress on the ring during the experiment.Ensure the agitation speed and method (e.g., orbital shaking) are consistent and do not cause excessive movement or physical stress on the ring, which could lead to breakage or altered release.[12]
Degradation of APIs in the release medium.Analyze the release medium for known degradation products using a stability-indicating HPLC method. If degradation is observed, consider adjusting the pH of the medium or protecting the experimental setup from light.
Issue 2: Unexpected Peaks in HPLC Analysis of API Content
Potential Cause Troubleshooting Step
Forced degradation of the sample during preparation.Minimize exposure of the sample and standard solutions to light and elevated temperatures. Use amber vials and prepare samples immediately before analysis.
Contamination from laboratory equipment or solvents.Ensure all glassware is scrupulously clean. Run a blank injection of the solvent to check for interfering peaks. Use HPLC-grade solvents.
Interaction of APIs with the stationary phase.Optimize the mobile phase composition and pH to improve peak shape and resolution. Consider using a different HPLC column with a different stationary phase chemistry.
Co-elution of degradation products with the main API peak.Develop and validate a stability-indicating HPLC-UV or HPLC-MS method capable of separating the APIs from their potential degradation products.[5][13]

Data Presentation

Table 1: Summary of Accelerated Stability Study Conditions for Vaginal Rings

ParameterConditionDurationReference
Temperature40°C15 weeks[12]
Relative Humidity75% RH15 weeks[12]
Temperature40°C90 days[11]
Relative Humidity75% RH90 days[11]

Table 2: Impact of Co-administered Substances on Serum Concentrations of Etonogestrel and Ethinyl Estradiol

SubstanceEffect on Etonogestrel Serum ConcentrationEffect on Ethinyl Estradiol Serum ConcentrationReference
Oil-based miconazole nitrate (1200 mg single dose)~17% increase~16% increase[9]
Miconazole nitrate vaginal suppository/cream (multiple doses)Up to 40% increaseUp to 40% increase[9][10]
Water-based nonoxynol-9 spermicide gel (100 mg single dose)No significant effectNo significant effect[9]
Oral amoxicillin (B794) (standard dosage for 10 days)No significant effectNo significant effect[9][10]
Oral doxycycline (B596269) (standard dosage for 10 days)No significant effectNo significant effect[9][10]

Experimental Protocols

Protocol 1: In Vitro Release Testing of NuvaRing®
  • Prepare the Release Medium: Prepare simulated vaginal fluid (SVF) consisting of 25 mM sodium acetate buffer adjusted to pH 4.2.[12] To ensure sink conditions, add 2% w/v Kolliphor® HS15 or 2% Solutol.[11][12]

  • Experimental Setup: Place a single NuvaRing® in a 250 mL Duran bottle containing 100 mL of the release medium.[12]

  • Incubation: Place the bottle in an orbital shaking incubator set to 37°C and 60 rpm with a 25 mm orbital throw.[12]

  • Sampling: At predetermined time points (e.g., 1, 3, 6 hours, then daily for a week, and weekly thereafter), collect a 1 mL aliquot of the release medium for analysis.[11]

  • Medium Replacement: After each sampling, completely replace the release medium with fresh, pre-warmed medium to maintain sink conditions and a constant pH.[11]

  • Sample Analysis: Analyze the collected samples for etonogestrel and ethinyl estradiol concentrations using a validated HPLC-UV or HPLC-MS method.

  • Data Calculation: Calculate the cumulative amount of each drug released over time and normalize it to the total drug content of the ring.

Protocol 2: Forced Degradation Study
  • Acid and Alkali Hydrolysis: Expose a sample of the drug substance or the intact ring to 0.1 M HCl and 0.1 M NaOH at 60°C for 24 hours. Neutralize the samples before analysis.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.[5]

  • Photodegradation: Expose the sample to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber for a defined period.[3][4][5] A control sample should be wrapped in aluminum foil to exclude light.

  • Thermal Degradation: Place the sample in a calibrated oven at a high temperature (e.g., 80°C) for 48 hours.[5]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method to separate and identify the degradation products.

Visualizations

experimental_workflow prep_media Prepare Release Medium (Simulated Vaginal Fluid, pH 4.2) setup Place NuvaRing® in Medium prep_media->setup incubate Incubate at 37°C with Orbital Shaking setup->incubate sampling Collect Aliquots at Predetermined Time Points incubate->sampling replace_media Replace Release Medium sampling->replace_media After each sample analysis Analyze Samples by HPLC sampling->analysis replace_media->incubate Continue incubation data_calc Calculate Drug Release Profile analysis->data_calc

Caption: Workflow for In Vitro Release Testing of NuvaRing®.

degradation_pathway nuvaring NuvaRing® (Etonogestrel + Ethinyl Estradiol in EVA polymer) stress Stress Conditions hydrolysis Hydrolysis (Acid/Base) nuvaring->hydrolysis oxidation Oxidation (e.g., H2O2) nuvaring->oxidation photodegradation Photodegradation (UV/Visible Light) nuvaring->photodegradation thermal Thermal Degradation (High Temperature) nuvaring->thermal stress->hydrolysis stress->oxidation stress->photodegradation stress->thermal degradation_products Degradation Products hydrolysis->degradation_products oxidation->degradation_products photodegradation->degradation_products thermal->degradation_products analysis Identification & Quantification (Stability-Indicating HPLC) degradation_products->analysis

Caption: Forced Degradation Study Logical Flow.

signaling_pathway ee Ethinyl Estradiol (EE) er Estrogen Receptor (ER) ee->er eng Etonogestrel (ENG) pr Progesterone Receptor (PR) eng->pr nucleus Nucleus er->nucleus pr->nucleus ere Estrogen Response Element (ERE) pre Progesterone Response Element (PRE) transcription Gene Transcription ere->transcription pre->transcription gnrh ↓ GnRH Secretion (Hypothalamus) lh_fsh ↓ LH & FSH Secretion (Pituitary) gnrh->lh_fsh ovulation Inhibition of Ovulation lh_fsh->ovulation

Caption: Simplified Hormonal Signaling Pathway for Contraception.

References

Troubleshooting

Technical Support Center: Optimizing Storage and Handling of NuvaRing® in a Research Setting

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal storage, handling, and troubleshooting for NuvaRing® (etonogestrel/ethinyl estradiol (B170435...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal storage, handling, and troubleshooting for NuvaRing® (etonogestrel/ethinyl estradiol (B170435) vaginal ring) in a laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are the manufacturer's recommended storage conditions for NuvaRing®?

For long-term storage prior to dispensing or use in a research setting, NuvaRing® should be refrigerated at 2°C to 8°C (36°F to 46°F). After dispensing or for immediate use, it can be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F) for up to four months.[1] It is crucial to protect the rings from direct sunlight and temperatures above 30°C (86°F).[1][2]

Q2: How do short-term temperature excursions affect the stability and performance of NuvaRing®?

While NuvaRing® can withstand brief exposure to temperatures higher than room temperature, prolonged exposure to temperatures above 30°C (86°F) can compromise its integrity and hormone release profile.[2] An accelerated stability study conducted at 40°C and 75% relative humidity for 90 days showed an alteration in the in vitro release of etonogestrel (B1671717) and ethinyl estradiol.[3] For research purposes, any deviation from the recommended storage conditions should be documented, and the rings should be considered for confirmatory analysis before use.

Q3: What are the known degradation products of NuvaRing® under improper storage conditions?

Forced degradation studies on etonogestrel and ethinyl estradiol have been conducted under various stress conditions, including acid, alkali, oxidation, and heat.[4] While specific degradation products for the NuvaRing® itself are not extensively detailed in publicly available literature, these studies provide insight into potential degradation pathways. Researchers observing unexpected peaks in their analyses should consider these potential degradants.

Q4: Can NuvaRing® be frozen for long-term storage in a research lab?

The manufacturer does not recommend freezing NuvaRing®. The ideal long-term storage is under refrigeration. Freezing may alter the physical properties of the polymer matrix, potentially affecting the hormone release kinetics upon thawing.

Q5: What is the expected shelf-life of NuvaRing® under different storage conditions in a research context?

The shelf-life of NuvaRing® is dependent on its storage conditions. When stored under refrigeration (2°C to 8°C), it is stable until the expiration date provided by the manufacturer. Once removed from refrigeration and stored at room temperature (up to 25°C), it should be used within four months.[1] For research applications, it is advisable to adhere to these guidelines strictly to ensure the consistency of experimental results.

Data Presentation: Storage Condition Summary

ParameterRecommended Long-Term StorageRecommended Short-Term StorageAccelerated Stability Condition (Research)
Temperature 2°C to 8°C (36°F to 46°F)20°C to 25°C (68°F to 77°F)40°C
Duration Until manufacturer's expiry dateUp to 4 months90 days[3]
Relative Humidity Not specifiedNot specified75%[3]
Light Exposure Protect from lightProtect from direct sunlightNot specified
Key Considerations Optimal for maintaining long-term stability.For immediate or near-term experimental use.Induces degradation for stability studies.[3]

Troubleshooting Guides

Issue 1: Inconsistent Drug Release Profiles in In Vitro Experiments

  • Question: My in vitro drug release assays are showing significant variability between NuvaRing® samples from the same batch. What could be the cause?

  • Answer: Inconsistent in vitro release profiles can stem from several factors. Firstly, ensure that your dissolution apparatus and methodology are standardized and validated. Secondly, review the storage history of the rings. Even minor temperature excursions can alter the polymer matrix and, consequently, the drug release kinetics.[5] It is also possible that there are inherent manufacturing variabilities. If the issue persists, consider performing a physical and chemical characterization of the rings to identify any anomalies.

Issue 2: Unexpected Peaks in HPLC/UPLC Analysis

  • Question: I am observing unexpected peaks in my chromatograms when analyzing NuvaRing® samples. How can I identify these peaks?

  • Answer: Unexpected peaks are likely degradation products or impurities. Forced degradation studies have shown that etonogestrel and ethinyl estradiol can degrade under acidic, alkaline, oxidative, and thermal stress.[4] To identify these unknown peaks, it is recommended to use a mass spectrometer (LC-MS) to determine their mass-to-charge ratio and fragmentation patterns.[4] Comparing these to the known degradation products from forced degradation studies can aid in their identification.

Issue 3: Physical Changes Observed in NuvaRing®

  • Question: I have noticed that some of the NuvaRing® samples in my lab appear discolored or have lost their flexibility. What does this indicate?

  • Answer: Physical changes such as discoloration (yellowing), increased rigidity, or brittleness are often indicators of degradation due to exposure to excessive heat or light.[2] These changes suggest that the chemical and physical properties of the ring have been altered, which will likely affect its hormone release profile. Such rings should not be used for experiments where precise and consistent drug delivery is required.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Etonogestrel and Ethinyl Estradiol

This protocol is a synthesized example based on common practices for the analysis of etonogestrel and ethinyl estradiol.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Acetonitrile and a pH 2.5 buffer (e.g., prepared with hexane (B92381) sulfonic acid and orthophosphoric acid) in a 40:60 v/v ratio.[4]

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 10 µL.

    • Column temperature: Maintained at a constant temperature, e.g., 25°C.

    • Detection wavelength: 236 nm.[4]

  • Sample Preparation:

    • Carefully cut a NuvaRing® into small pieces.

    • Extract the hormones using a suitable solvent such as a mixture of the mobile phase or another appropriate organic solvent. This may require mechanical shaking or sonication for a defined period.

    • Filter the extract through a 0.45 µm filter before injection.

  • Validation:

    • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4]

Protocol 2: In Vitro Drug Release Testing of NuvaRing®

This protocol provides a general framework for conducting in vitro release studies.

  • Apparatus:

    • USP Apparatus 2 (Paddle Apparatus) is commonly used.

  • Dissolution Medium:

    • Simulated Vaginal Fluid (SVF) is recommended for biorelevant results. A common formulation includes sodium chloride, potassium hydroxide, calcium hydroxide, bovine serum albumin, lactic acid, acetic acid, glycerol, urea, and glucose, with the pH adjusted to 4.2.[6][7]

  • Test Conditions:

    • Volume of dissolution medium: 500 mL or 900 mL.

    • Temperature: 37 ± 0.5°C.

    • Paddle speed: 50-100 rpm.[8]

  • Procedure:

    • Place a single NuvaRing® in each dissolution vessel.

    • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours, and then daily for the intended duration of the experiment), withdraw a sample of the dissolution medium.

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Analyze the samples for etonogestrel and ethinyl estradiol content using a validated HPLC method.

Mandatory Visualizations

troubleshooting_workflow start Inconsistent In Vitro Drug Release Observed q1 Is the dissolution method validated and standardized? start->q1 s1 Validate and standardize the dissolution protocol. q1->s1 No q2 Has the storage history of the rings been reviewed for temperature excursions? q1->q2 Yes s1->q1 s2 Quarantine affected rings. Use rings with a documented, stable storage history. q2->s2 Yes q3 Is there a possibility of manufacturing variability? q2->q3 No s2->q3 s3 Contact the manufacturer for batch-specific information. Consider testing rings from a different batch. q3->s3 Yes end_node Consistent drug release achieved. q3->end_node No s3->end_node

Troubleshooting workflow for inconsistent in vitro drug release.

degradation_pathway nuvaring NuvaRing® (Etonogestrel/Ethinyl Estradiol) stress Stress Conditions (Heat, Light, Humidity) nuvaring->stress degradation Chemical Degradation stress->degradation physical_changes Physical Changes (Discoloration, Brittleness) stress->physical_changes altered_release Altered Hormone Release Profile degradation->altered_release physical_changes->altered_release inaccurate_data Inaccurate Experimental Data altered_release->inaccurate_data

Logical relationship of improper storage to experimental data.

hplc_workflow sample_prep Sample Preparation Cut NuvaRing® into small pieces Extract hormones with solvent Filter the extract hplc_analysis HPLC Analysis Inject sample onto C18 column Elute with mobile phase Detect at 236 nm sample_prep->hplc_analysis data_processing Data Processing Integrate peak areas Quantify hormone concentrations using a calibration curve hplc_analysis->data_processing results Results data_processing->results

Experimental workflow for HPLC analysis of NuvaRing®.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Hormonal Contraceptive Delivery Systems: A Guide for Researchers and Drug Development Professionals

A deep dive into the performance, experimental evaluation, and underlying mechanisms of leading hormonal contraceptive technologies. This guide offers a comprehensive comparison of various hormonal contraceptive delivery...

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance, experimental evaluation, and underlying mechanisms of leading hormonal contraceptive technologies.

This guide offers a comprehensive comparison of various hormonal contraceptive delivery systems, designed for researchers, scientists, and professionals in the field of drug development. By presenting a synthesis of experimental data, detailed methodologies, and mechanistic insights, this document aims to facilitate informed decision-making and innovation in contraceptive technology. The following sections provide a comparative analysis of key performance indicators, an overview of standardized experimental protocols, and a visualization of the hormonal signaling pathways that form the basis of their contraceptive action.

Performance and Efficacy: A Quantitative Comparison

The selection of a hormonal contraceptive delivery system is a multifaceted decision, balancing efficacy, user convenience, and side-effect profiles. The route of administration significantly impacts these factors, influencing both pharmacokinetic and pharmacodynamic parameters. Below is a summary of key quantitative data comparing different delivery systems.

Delivery SystemActive Hormones (Typical)Efficacy (Typical Use Failure Rate)Duration of ActionCommon Side EffectsUser Satisfaction/Adherence
Oral Contraceptive Pills (OCPs) Ethinyl Estradiol & Progestin~7%DailyNausea, headache, breast tenderness, breakthrough bleeding[1]Lower adherence due to daily regimen requirement[2]
Transdermal Patch Ethinyl Estradiol & Norelgestromin~7%WeeklyApplication site reactions, breast discomfort, headache[1][3]Higher compliance than OCPs due to weekly application[2]
Vaginal Ring Ethinyl Estradiol & Etonogestrel~7%MonthlyVaginal irritation, headache, nausea[4]Generally high satisfaction and compliance
Injectable (DMPA) Medroxyprogesterone Acetate~4%3 monthsMenstrual irregularities, weight gain, potential for delayed return to fertility[5]Moderate adherence, requires clinic visits
Subdermal Implant Etonogestrel<1%Up to 3 yearsIrregular bleeding, headache, acneHigh satisfaction and continuation rates due to "fit and forget" nature[6]
Hormonal IUD Levonorgestrel<1%Up to 8 yearsIrregular bleeding/spotting (initially), ovarian cysts, reduced menstrual bleeding over time[7][8][9]High satisfaction and continuation rates[6]

Experimental Protocols: Methodologies for Comparative Analysis

To ensure a robust and objective comparison of different hormonal contraceptive delivery systems, standardized experimental protocols are essential. The following outlines a representative methodology for a comparative clinical trial, drawing from established guidelines and practices.[8][10][11]

Study Design

A randomized, open-label, parallel-group, multicenter clinical trial is a suitable design for comparing multiple contraceptive delivery systems.[5][12]

  • Participants: Healthy, sexually active women of reproductive age (e.g., 18-45 years) seeking contraception.

  • Exclusion Criteria: Contraindications to hormonal contraceptive use (e.g., history of thromboembolism, certain cancers, liver disease), pregnancy or lactation, and use of medications known to interact with hormonal contraceptives.[5][12]

  • Randomization: Participants are randomly assigned to one of the contraceptive method groups (e.g., oral contraceptive, transdermal patch, injectable, hormonal IUD).

  • Duration: A minimum of 13 menstrual cycles is recommended to assess efficacy and cycle control.[10]

Efficacy Assessment

The primary efficacy endpoint is the prevention of pregnancy, typically measured by the Pearl Index , which is the number of unintended pregnancies per 100 woman-years of use.[8]

  • Pregnancy Determination: Regular pregnancy tests (urine or serum) are conducted throughout the study.

Safety and Tolerability Assessment
  • Adverse Events (AEs): All AEs are recorded at each study visit, including their severity, duration, and relationship to the study drug.

  • Vital Signs and Physical Examinations: Blood pressure, heart rate, and weight are monitored at regular intervals. Physical and gynecological examinations are performed at baseline and at the end of the study.

  • Laboratory Tests: Blood chemistry and hematology panels are assessed at baseline and periodically throughout the trial.

Cycle Control and Bleeding Patterns
  • Participant Diaries: Participants maintain daily electronic diaries to record bleeding and spotting events.[11] This data is used to assess the impact of each delivery system on the menstrual cycle.

User Satisfaction and Adherence
  • Questionnaires: Standardized questionnaires are administered at various time points to assess user satisfaction with the contraceptive method, ease of use, and any impact on quality of life.[2]

  • Adherence Monitoring: For methods requiring user action (pills, patches, rings), adherence is monitored through participant self-reporting and, where possible, objective measures (e.g., pill counts, patch application records).

Pharmacokinetic and Pharmacodynamic Assessments
  • Blood Sampling: For a subset of participants, serial blood samples are collected to determine the pharmacokinetic profiles (e.g., Cmax, AUC) of the hormones delivered by each system.

  • Hormone Level Monitoring: Ovarian and pituitary hormone levels (e.g., progesterone, LH) are measured to assess the pharmacodynamic effects, such as ovulation inhibition.[8]

In Vitro Drug Release Testing

For delivery systems like patches, rings, implants, and IUDs, in vitro release testing is crucial for quality control and to predict in vivo performance.

  • Apparatus: USP Apparatus 2 (paddle) or 7 (reciprocating holder) are commonly used.

  • Dissolution Medium: The medium should be selected to ensure sink conditions and mimic physiological conditions where appropriate (e.g., phosphate-buffered saline at 37°C). For long-acting formulations, accelerated release conditions (e.g., elevated temperature, addition of organic solvents) may be employed to shorten the testing duration, with a need to establish a correlation with real-time release.

  • Sampling and Analysis: Samples are collected at predetermined time points and the concentration of the released hormone is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To understand how hormonal contraceptives exert their effects, it is essential to visualize the underlying signaling pathways. Similarly, a clear depiction of the experimental workflow aids in comprehending the logical progression of a comparative clinical trial.

Hormonal_Signaling_Pathway Figure 1: Generalized Hormonal Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hormone Hormone (Estrogen/Progestin) Receptor Hormone Receptor (ER/PR) Hormone->Receptor Binds to Hormone_Receptor_Complex Hormone-Receptor Complex HSP Heat Shock Proteins HSP->Receptor Dissociates from HRE Hormone Response Element (on DNA) Hormone_Receptor_Complex->HRE Translocates to nucleus and binds to Transcription Transcription (mRNA synthesis) HRE->Transcription Initiates Translation Translation (Protein synthesis) Transcription->Translation Leads to Cellular_Response Cellular Response (e.g., Ovulation Inhibition) Translation->Cellular_Response Results in

Caption: A diagram illustrating the general intracellular signaling pathway of steroid hormones like estrogen and progestin.

Hormonal contraceptives primarily function by providing exogenous estrogen and/or progestin, which in turn modulate the hypothalamic-pituitary-ovarian (HPO) axis. Ethinyl estradiol, a synthetic estrogen, and various progestins act on their respective intracellular receptors, leading to a cascade of events that ultimately suppress ovulation. Progestins also thicken cervical mucus, hindering sperm penetration, and alter the endometrium to make it less receptive to implantation.[6]

Experimental_Workflow Figure 2: Experimental Workflow for Comparative Analysis Start Study Initiation Screening Participant Screening (Inclusion/Exclusion Criteria) Start->Screening Randomization Randomization Screening->Randomization GroupA Group A (e.g., Oral Contraceptive) Randomization->GroupA GroupB Group B (e.g., Transdermal Patch) Randomization->GroupB GroupC Group C (e.g., Hormonal IUD) Randomization->GroupC FollowUp Follow-up Visits (Data Collection) GroupA->FollowUp GroupB->FollowUp GroupC->FollowUp DataAnalysis Data Analysis (Efficacy, Safety, Satisfaction) FollowUp->DataAnalysis Conclusion Conclusion & Reporting DataAnalysis->Conclusion

Caption: A flowchart depicting a typical experimental workflow for a clinical trial comparing different hormonal contraceptive delivery systems.

This structured approach ensures that the data collected is robust and allows for a direct and meaningful comparison of the different delivery systems, ultimately guiding the development of more effective, safer, and user-friendly contraceptive options.

References

Comparative

A Comparative Guide to In Vitro Etonogestrel Release from NuvaRing® and its Alternatives

For researchers, scientists, and drug development professionals, understanding the in vitro release kinetics of etonogestrel (B1671717) from intravaginal rings (IVRs) is paramount for ensuring product quality, bioequival...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vitro release kinetics of etonogestrel (B1671717) from intravaginal rings (IVRs) is paramount for ensuring product quality, bioequivalence, and effective contraceptive action. This guide provides a comparative analysis of etonogestrel release from NuvaRing® and other IVRs, supported by experimental data and detailed methodologies.

Comparative In Vitro Release of Etonogestrel

The following table summarizes the in vitro release data for etonogestrel from NuvaRing® and alternative vaginal rings. This data is crucial for comparing the performance and consistency of different products under controlled laboratory conditions.

ProductEtonogestrel Release Rate (µ g/day )Ethinyl Estradiol (B170435) Release Rate (µ g/day )Study DurationDissolution MediumReference
NuvaRing® ~120~1521 daysNot specified in detail publicly, but likely a simulated vaginal fluid or aqueous buffer.[1][2][1][2]
NuvaRing® 83 (after day 49)1190 daysSimulated Vaginal Fluid (SVF) at pH 4 with 2% Solutol.[3][3]
CLIPLOW IVR 72 (after day 49)1290 daysSimulated Vaginal Fluid (SVF) at pH 4 with 2% Solutol.[3][3]
Ornibel® (intact) Day 1: 119 ± 8; Days 2-20 (avg): 132 ± 5; Day 21: 111 ± 5Day 1: 15 ± 1; Days 2-20 (avg): 18 ± 1; Day 21: 18 ± 121 daysDissolution buffer (composition not specified).[4][5][4][5]
Ornibel® (broken) Day 1: 118 ± 4; Days 2-20 (avg): 132 ± 4; Day 21: 111 ± 4Day 1: 14 ± 1; Days 2-20 (avg): 19 ± 1; Day 21: 18 ± 121 daysDissolution buffer (composition not specified).[4][5][4][5]

Experimental Protocols for In Vitro Release Testing

The following are detailed methodologies for conducting in vitro release testing of etonogestrel from vaginal rings, based on publicly available information and regulatory guidance.[1]

Method 1: Real-Time In Vitro Release Testing (Based on FDA Guidance for Implants)

This protocol is adapted from the FDA's guidance for generic etonogestrel implants and is suitable for long-term release profiling under physiological conditions.

  • Objective: To determine the long-term release profile of etonogestrel from an IVR under conditions that simulate in vivo use.

  • Apparatus:

    • USP Apparatus 2 (Paddle) or USP Apparatus 7 (Reciprocating Holder).

    • Dissolution vessels.

    • Water bath with temperature control.

  • Materials:

    • Etonogestrel-containing vaginal ring.

    • Purified water (degassed).

  • Procedure:

    • Media Preparation: Prepare a sufficient volume of purified water and degas it before use.

    • Apparatus Setup:

      • Set up the dissolution apparatus according to the manufacturer's instructions.

      • Fill each vessel with a specified volume of the dissolution medium (e.g., 500 mL).

      • Equilibrate the medium to 37°C ± 0.5°C.

    • Sample Introduction:

      • Carefully place one vaginal ring into each dissolution vessel, ensuring it is fully submerged and does not adhere to the vessel walls.

    • Sampling:

      • At predetermined time points (e.g., daily, weekly), withdraw a sample of the dissolution medium for analysis.

      • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Analysis:

      • Quantify the concentration of etonogestrel in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Method 2: In Vitro Release in Simulated Vaginal Fluid

This method, described in a comparative study of NuvaRing® and a 3D-printed IVR, utilizes a more physiologically relevant medium.[3]

  • Objective: To compare the release of etonogestrel in a medium that mimics the vaginal environment.

  • Apparatus:

    • Inert vessels with stirring mechanism.

    • Temperature-controlled environment.

  • Materials:

    • Etonogestrel-containing vaginal ring.

    • Simulated Vaginal Fluid (SVF), pH 4, containing 25 mM sodium acetate (B1210297) buffer and 2% Solutol. The addition of a surfactant like Solutol helps to maintain sink conditions.[3]

  • Procedure:

    • Media Preparation: Prepare the SVF and adjust the pH to 4.

    • Apparatus Setup:

      • Place the vaginal rings in 200 mL of the SVF.

      • Maintain the temperature at 37°C.

    • Sampling and Analysis:

      • At specified intervals, collect samples of the release medium.

      • Analyze the samples for etonogestrel content using a validated analytical method.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A common method for the quantification of etonogestrel in dissolution samples.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer, optimized for separation.

    • Flow Rate: Typically around 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.

    • Detection Wavelength: Approximately 230 nm.

    • Injection Volume: A fixed volume, such as 20 µL.

  • Sample Preparation:

    • Filter the collected dissolution samples through a 0.45 µm syringe filter prior to injection into the HPLC system.

  • Quantification:

    • Prepare a calibration curve using a series of etonogestrel standards of known concentrations.

    • Record the peak areas of the etonogestrel peaks in both the standards and the samples.

    • Calculate the concentration of etonogestrel in the samples based on the calibration curve.

Visualizations

Mechanism of Action of Etonogestrel and Ethinyl Estradiol

The following diagram illustrates the combined mechanism of action of etonogestrel (a progestin) and ethinyl estradiol (an estrogen) in preventing pregnancy.

Hormonal_Contraception_Mechanism cluster_brain Central Nervous System cluster_reproductive Reproductive System cluster_hormones Exogenous Hormones Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH Ovary Ovary Pituitary->Ovary FSH & LH Uterus Uterus (Endometrium) Ovary->Uterus Prevents Ovulation Cervix Cervix Etonogestrel Etonogestrel (Progestin) Etonogestrel->Pituitary Inhibits LH Surge Etonogestrel->Uterus Alters Endometrium (Inhibits Proliferation) Etonogestrel->Cervix Thickens Cervical Mucus Ethinyl_Estradiol Ethinyl Estradiol (Estrogen) Ethinyl_Estradiol->Hypothalamus Inhibits GnRH Ethinyl_Estradiol->Pituitary Inhibits FSH & LH

Caption: Mechanism of action of combined hormonal contraceptives.

Experimental Workflow for In Vitro Release Testing

The diagram below outlines the general workflow for performing in vitro release testing of etonogestrel from a vaginal ring.

IVR_In_Vitro_Release_Workflow start Start: Obtain IVR Sample media_prep Prepare Dissolution Medium (e.g., Simulated Vaginal Fluid) start->media_prep apparatus_setup Set Up Dissolution Apparatus (e.g., USP 2 or 7) media_prep->apparatus_setup temp_equilibration Equilibrate Medium to 37°C apparatus_setup->temp_equilibration sample_intro Introduce IVR into Medium temp_equilibration->sample_intro sampling Collect Samples at Predetermined Timepoints sample_intro->sampling sample_prep Prepare Samples for Analysis (e.g., Filtration) sampling->sample_prep analysis Analyze Samples using HPLC sample_prep->analysis data_processing Process Data and Calculate Release Rate analysis->data_processing end End: Report Results data_processing->end

Caption: General workflow for in vitro release testing of IVRs.

References

Validation

A Comparative Analysis of NuvaRing® and Oral Contraceptives: Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the etonogestrel (B1671717)/ethinyl estradiol (...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the etonogestrel (B1671717)/ethinyl estradiol (B170435) vaginal ring (NuvaRing®) and combined oral contraceptives (COCs). The information herein is supported by experimental data to inform research and development in the field of hormonal contraception.

Introduction

Hormonal contraceptives are among the most effective methods for pregnancy prevention. Their efficacy and side-effect profiles are intrinsically linked to their pharmacokinetic and pharmacodynamic properties. NuvaRing®, a vaginal ring, and oral contraceptives represent different routes of administration that significantly alter drug delivery and systemic exposure. NuvaRing releases 120 µg of etonogestrel (ENG) and 15 µg of ethinyl estradiol (EE) daily, while COCs are available in various formulations, typically containing a progestin (like desogestrel (B1670305) or levonorgestrel) and ethinyl estradiol.[1][2][3] This guide will delve into the comparative data governing their systemic behavior and physiological effects.

Pharmacokinetic (PK) Comparison

The route of administration—vaginal versus oral—is a primary determinant of the pharmacokinetic differences between NuvaRing® and COCs. Vaginal administration bypasses gastrointestinal absorption and hepatic first-pass metabolism, leading to a more consistent, steady-state hormone delivery compared to the daily peaks and troughs associated with oral pills.[4][5]

Experimental Protocol: Pharmacokinetic Assessment

A typical pharmacokinetic study for these contraceptives follows a randomized, open-label, crossover design.

  • Subject Recruitment: Healthy, premenopausal women are recruited for the study.[6][7]

  • Synchronization Phase: Participants often undergo a washout period or are synchronized using a standard COC for one or more cycles before the study begins.[6][7]

  • Randomization: Subjects are randomly assigned to one of two treatment arms: one receiving the vaginal ring and the other receiving a specific COC for a complete 21-day cycle.[7]

  • Blood Sampling: Serial blood samples are collected at predetermined intervals throughout the treatment cycle to measure serum concentrations of the contraceptive steroids. For determining absolute bioavailability, an intravenous bolus injection of the hormones is administered in a separate study phase.[6][7]

  • Bioanalytical Method: Serum concentrations of etonogestrel and ethinyl estradiol are typically quantified using highly sensitive and specific methods like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[8][9][10] This method allows for the precise measurement of hormone levels, even at the low picogram-per-milliliter range.[9]

  • Parameter Calculation: Key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are calculated from the concentration-time data using noncompartmental methods.[3]

G cluster_0 Phase 1: Screening & Synchronization cluster_1 Phase 2: Crossover Treatment cluster_2 Phase 3: Data Collection & Analysis Screening Subject Screening (Healthy Volunteers) Synchronization Cycle Synchronization (e.g., with standard COC) Screening->Synchronization Randomization Randomization Synchronization->Randomization GroupA Group A: NuvaRing® (1 Cycle) Randomization->GroupA GroupB Group B: Oral Contraceptive (1 Cycle) Randomization->GroupB Washout Washout Period GroupA->Washout GroupB->Washout CrossoverA Group A: Oral Contraceptive (1 Cycle) Washout->CrossoverA CrossoverB Group B: NuvaRing® (1 Cycle) Washout->CrossoverB Sampling Serial Blood Sampling (Pre-dose, Post-dose Intervals) CrossoverA->Sampling CrossoverB->Sampling Analysis Bioanalysis (UPLC-MS/MS) Sampling->Analysis PK_Calc PK Parameter Calculation (Cmax, Tmax, AUC) Analysis->PK_Calc

Typical Experimental Workflow for a Crossover Pharmacokinetic Study.
Data Summary: Pharmacokinetic Parameters

The tables below summarize the key steady-state pharmacokinetic parameters for NuvaRing® and two common formulations of combined oral contraceptives.

Table 1: Etonogestrel (ENG) / 3-keto-desogestrel Pharmacokinetics (Steady State)

Parameter NuvaRing® (delivers 120 µg ENG/day) Oral Contraceptive (150 µg Desogestrel/day)
Cmax ~1700 pg/mL[2] 5,840 ± 1,667 pg/mL[5]
Tmax ~1 week (168 hours)[6][7] 1.4 ± 0.9 hours[5]
AUC₀₋₂₄ Similar to COC[6] 52,299 ± 17,878 pg·hr/mL[5]

| Absolute Bioavailability | ~100%[6][7] | ~84%[5][11] |

Table 2: Ethinyl Estradiol (EE) Pharmacokinetics (Steady State)

Parameter NuvaRing® (delivers 15 µg EE/day) Oral Contraceptive (30 µg EE/day) Oral Contraceptive (20 µg EE/day)
Cmax 34.7 ± 17.5 pg/mL[12] 141 ± 48 pg/mL[5] 75 ± 34 pg/mL[13]
Tmax ~59 hours[12] 1.4 ± 0.7 hours[5] ~1.5 hours[5]
AUC₀₋₂₄ ~413 pg·hr/mL (Css of 17.2 pg/mL * 24h)[12] 1,117 ± 302 pg·hr/mL[5] 464 ± 236 pg·hr/mL[13]

| Absolute Bioavailability | 55.6 ± 12.9%[6][7] | 53.8 ± 17.6%[7] | ~83% (relative)[11] |

Note: Data is compiled from multiple sources and represents mean values ± standard deviation where available. Direct comparison should be made with caution due to variations in study populations and methodologies.

The data clearly indicates that while NuvaRing® delivers a lower daily dose of ethinyl estradiol, it results in significantly lower and less variable systemic exposure (AUC is approximately half that of a 30 µg EE pill).[6][14] Conversely, despite a lower daily dose of the progestin precursor, the high bioavailability of etonogestrel via the vaginal route results in a systemic exposure comparable to that of a 150 µg desogestrel oral contraceptive.[1][6]

Pharmacodynamic (PD) Comparison

The primary pharmacodynamic effect of both NuvaRing® and COCs is the suppression of the hypothalamic-pituitary-ovarian (HPO) axis, which prevents ovulation.[8][13]

Mechanism of Action: HPO Axis Suppression

Exogenous estrogen and progestin from contraceptives exert negative feedback on the hypothalamus and pituitary gland.[10][15] This feedback loop suppresses the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn reduces the secretion of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) from the pituitary.[13] The lack of the mid-cycle LH surge is the ultimate mechanism that prevents follicular rupture and ovulation.[8] Progestins are the main drivers of ovulation inhibition, while estrogens primarily serve to stabilize the endometrium and potentiate the action of the progestin.[8]

G Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Ovary Ovaries Pituitary->Ovary FSH & LH (+) Ovary->Hypothalamus Estrogen & Progesterone (B1679170) (-) Ovary->Pituitary Estrogen & Progesterone (-) Contraceptive Exogenous Hormones (NuvaRing® or COC) Contraceptive->Hypothalamus Negative Feedback (-) Contraceptive->Pituitary Negative Feedback (-)

Hormonal Contraceptive Action on the Hypothalamic-Pituitary-Ovarian Axis.
Experimental Protocol: Pharmacodynamic Assessment

Pharmacodynamic studies are designed to evaluate the physiological effects of the contraceptive, primarily its ability to inhibit ovulation.

  • Study Design: Similar to PK studies, a randomized, open-label design is often employed.[7]

  • Ovarian Monitoring: Ovarian function is the main outcome measure. This is assessed non-invasively throughout the treatment cycle using:

    • Transvaginal Ultrasonography: To monitor follicular development by measuring the diameter of the lead follicle. The absence of a dominant follicle reaching pre-ovulatory size is an indicator of ovarian suppression.[7][16]

    • Serum Hormone Analysis: Blood samples are analyzed for key hormones: FSH, LH, 17β-estradiol, and progesterone.[7]

  • Confirmation of Ovulation: Ovulation is typically defined as evidence of follicular rupture on ultrasound followed by a subsequent rise in serum progesterone levels (e.g., >3 ng/mL).[16]

Data Summary: Pharmacodynamic Efficacy

Both NuvaRing® and COCs are highly effective at inhibiting ovulation.

Table 3: Comparative Pharmacodynamic Effects

Parameter NuvaRing® Combined Oral Contraceptives
Ovulation Inhibition Complete inhibition observed during 3 weeks of recommended use and up to 2 weeks of extended use.[1][7] Highly effective; considered a primary mechanism of action.[13]
Ovarian Suppression Comparable to a 150 µg desogestrel / 30 µg EE COC.[7] Dose-dependent suppression of follicular development.
Cycle Control Consistently reported as good and often superior to COCs.[4][12] Variable; breakthrough bleeding can occur, especially with lower dose formulations.[13]

| Contraceptive Efficacy | Pearl Index is comparable to COCs.[4] | Highly effective when used correctly. |

Studies have demonstrated the robustness of NuvaRing®'s ovulation inhibition. Even when ring insertion is delayed until a follicle has developed to 13 mm, subsequent ovulation was inhibited in all study participants.[1][3]

Conclusion

The NuvaRing® vaginal ring and combined oral contraceptives, while sharing a common pharmacodynamic mechanism of HPO axis suppression, exhibit distinct pharmacokinetic profiles. The vaginal route of administration for NuvaRing® provides a steady, low-dose delivery of ethinyl estradiol, resulting in significantly lower systemic estrogen exposure and reduced peak-to-trough fluctuations compared to COCs. This stable hormonal environment contributes to its excellent cycle control. Despite different delivery mechanisms, the systemic exposure to the active progestin, etonogestrel, is comparable to that of a standard desogestrel-containing COC, ensuring robust and reliable inhibition of ovulation. For drug development professionals, these differences highlight the profound impact of delivery systems on pharmacokinetic profiles, which can be leveraged to optimize therapeutic windows, improve tolerability, and enhance user compliance.

References

Validation

A Comparative Guide to Validated HPLC Methods for the Simultaneous Analysis of Contraceptive Steroids

For Researchers, Scientists, and Drug Development Professionals The simultaneous analysis of multiple contraceptive steroids in pharmaceutical formulations is a critical aspect of quality control and drug development. Hi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The simultaneous analysis of multiple contraceptive steroids in pharmaceutical formulations is a critical aspect of quality control and drug development. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose due to its high resolution, sensitivity, and specificity. This guide provides a comparative overview of various validated HPLC methods for the simultaneous determination of common contraceptive steroid combinations, supported by experimental data from published studies.

Comparison of Validated HPLC Methods

The following tables summarize the chromatographic conditions and validation parameters of several reported HPLC methods for the simultaneous analysis of different combinations of contraceptive steroids.

Ethinylestradiol and Drospirenone (B1670955)
ParameterMethod 1[1]Method 2[2]Method 3[3]
Column LiChroCART® 100RP (125x4 mm, 5 µm)[1]Not SpecifiedWaters C18 (250 mm × 4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile (B52724):Water (50:50, v/v)[1]Not Specified0.1% H3PO4, Methanol, Acetonitrile (60:20:20, v/v/v)[3]
Flow Rate 1.0 mL/min[1]Not Specified1.0 mL/min[3]
Detection Fluorescence (EE: λex=280 nm, λem=310 nm), UV (DRSP: 200 nm)[1]Fluorescence (EE: λ= 200-310 nm), UV/Vis (DRSP: 270 nm)[2]UV at 245 nm[3]
Injection Volume 20 µL[1]Not Specified10 µL[3]
Temperature 25 ± 1 ºC[1]Not Specified27°C[3]
Retention Time (EE) 4.0 min[1]4.19 min[2]Not Specified
Retention Time (DRSP) 5.7 min[1]5.30 min[2]Not Specified
Linearity Range (EE) Not SpecifiedNot Specified0.3–2.4 µg/mL[3]
Linearity Range (DRSP) Not SpecifiedNot Specified30–240 µg/mL[3]
Correlation Coefficient (r²) Not SpecifiedEE: 0.9937, DRSP: 0.9913[2]Not Specified
Accuracy (% Recovery) Not SpecifiedWithin 95% for both drugs[2]Not Specified
Precision (% RSD) Not Specified< 5%[2]Not Specified
LOD (EE) Not Specified0.121 µg/mL[2]0.032 μg/mL[3]
LOQ (EE) Not Specified0.282 µg/mL[2]Not Specified
LOD (DRSP) Not Specified2.23 µg/mL[2]Not Specified
LOQ (DRSP) Not Specified7.697 µg/mL[2]0.420 µg/mL[3]

EE: Ethinylestradiol, DRSP: Drospirenone

Ethinylestradiol and Levonorgestrel
ParameterMethod 1[4][5]Method 2[6]Method 3[7]Method 4[8]
Column Hypersil, ODS, C-18 (150×4.6 mm, 5 µm)[4][5]Qualisilgold-C18 (250Χ4.6mm, 5μm)[6]SunFire ODS (150 mm × 4.6 mm, 5 μm)[7]Kromasil C8 (4.6 mm × 150 mm, 5 µm)[8]
Mobile Phase Acetonitrile:Water (42:58, v/v)[4][5]Acetonitrile:Water (80:20, v/v)[6]Acetonitrile:Methanol:Aquabidest (60:15:25, v/v/v)[7]Acetonitrile:Deionized Water (60:40, v/v)[8]
Flow Rate 2.2 mL/min[4][5]1.0 mL/min[6]1.0 mL/min[7]1.0 mL/min[8]
Detection UV at 210 nm[4][5]PDA at 225 nm[6]PDA at 230 nm[7]UV at 247 nm (LNG) and 310 nm (EE)[8]
Injection Volume 20 µL[5]Not SpecifiedNot Specified100 µL[8]
Temperature Not Specified25⁰C[6]Not Specified25°C[8]
Retention Time (EE) 3.34 min[4]Not SpecifiedNot Specified3.9 min[8]
Retention Time (LNG) 4.89 min[4]Not SpecifiedNot Specified4.8 min[8]
Linearity Range (EE) 2-10 ppm[4]4.0-25.0 μg/mL[6]2-14 µg/mL[7]0.015-0.045 (units not specified)
Linearity Range (LNG) 10-50 ppm[4]20.0-125.0 μg/mL[6]1-70 µg/mL[7]0.075-0.225 (units not specified)
Correlation Coefficient (r²) Not SpecifiedEE: 0.9982, LNG: 0.9991[6]EE: 0.992, LNG: 0.997[7]>0.99[8]
Accuracy (% Recovery) EE: 102.44%, LNG: 101.78%[4]EE: 98.76±0.13%, LNG: 99.82±0.2%[6]EE: 102.44%, LNG: 101.78%[7]98.9-99.9% (EE), 98.5-99.6% (LNG)
Precision (% RSD) EE: 1.92%, LNG: 0.94%[4]< 2%[6]Intra-day: EE: 6.42%, LNG: 5.64%; Inter-day: EE: 4.65%, LNG: 2.28%[7]< 3%[8]
LOD (EE) Not SpecifiedNot Specified0.03 µg/mL[7]Not Specified
LOQ (EE) Not SpecifiedNot Specified0.09 µg/mL[7]Not Specified
LOD (LNG) Not SpecifiedNot Specified0.84 µg/mL[7]Not Specified
LOQ (LNG) Not SpecifiedNot Specified2.79 µg/mL[7]Not Specified

EE: Ethinylestradiol, LNG: Levonorgestrel

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in this guide.

Method for Simultaneous Determination of Ethinyl Estradiol and Drospirenone[1]
  • Chromatographic System: HPLC with fluorescence and UV detectors.

  • Column: LiChroCART® 100RP (125x4 mm i.d., 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water in a 50:50 (v/v) ratio. The mobile phase was degassed by sonication for 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Temperature: 25 ± 1 ºC.

  • Detection:

    • Ethinyl Estradiol: Fluorescence detection with excitation at 280 nm and emission at 310 nm.

    • Drospirenone: UV detection at 200 nm.

  • Sample Preparation: Samples were filtered through a 0.45 µm Millex® HV membrane.

Method for Simultaneous Estimation of Levonorgestrel and Ethinylestradiol[4][5]
  • Chromatographic System: Jasco HPLC system with a PU-980 pump, a UV-975 UV/Vis detector, and an 807 IT integrator.

  • Column: Hypersil, ODS, C-18 (150x4.6 mm, 5 micron).

  • Mobile Phase: Acetonitrile and water in a 42:58 (v/v) ratio.

  • Flow Rate: 2.2 mL/min.

  • Injection Volume: 20 µl.

  • Detection: UV detection at 210 nm.

  • Run Time: 7 minutes.

  • Standard Preparation: 50 mg of each standard was dissolved in 100 ml of a solvent solution (40 volumes of water and 60 volumes of acetonitrile) to create stock solutions. These were further diluted to 50 ppm.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the validation of an HPLC method for the simultaneous analysis of contraceptive steroids.

HPLC_Validation_Workflow start Start: Method Development Objective method_dev Method Development & Optimization (Column, Mobile Phase, Flow Rate, Detection) start->method_dev system_suitability System Suitability Testing (Resolution, Tailing Factor, Plate Count) method_dev->system_suitability validation Method Validation (ICH Guidelines) system_suitability->validation specificity Specificity / Selectivity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy (% Recovery) validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness application Application to Pharmaceutical Formulations specificity->application linearity->application accuracy->application precision->application lod_loq->application robustness->application end End: Validated Method application->end

Caption: Generalized workflow for HPLC method validation.

References

Comparative

comparative study of different polymer matrices for vaginal rings

For Researchers, Scientists, and Drug Development Professionals Intravaginal rings (IVRs) represent a significant platform for sustained and controlled drug delivery, offering advantages such as prolonged therapeutic act...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Intravaginal rings (IVRs) represent a significant platform for sustained and controlled drug delivery, offering advantages such as prolonged therapeutic action, avoidance of the first-pass effect, and improved patient compliance. The choice of polymer matrix is a critical determinant of an IVR's performance, influencing its mechanical properties, drug release profile, biocompatibility, and stability. This guide provides a comparative analysis of the most commonly employed polymer matrices—silicone elastomers, ethylene-vinyl acetate (B1210297) (EVA), and thermoplastic polyurethanes (TPUs)—supported by experimental data to aid in the rational selection of materials for IVR development.

Key Performance Characteristics of Polymer Matrices

The ideal polymer for an IVR must be flexible enough for easy insertion and retention, yet rigid enough to remain in place.[1] It must also be biocompatible and capable of providing a predictable and sustained release of the active pharmaceutical ingredient (API).[1][2] The following sections detail the comparative performance of silicone elastomers, EVA, and TPUs across these critical parameters.

Mechanical Properties

The mechanical characteristics of an IVR are crucial for user comfort and device retention.[3] Key parameters include tensile strength, Young's modulus (a measure of stiffness), and elongation at break (a measure of flexibility).

Polymer MatrixTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Key Characteristics & Considerations
Silicone Elastomers 5 - 101 - 10300 - 1000Highly flexible and soft, providing excellent comfort. Mechanical properties can be tailored by altering crosslinking density.[4][5]
Ethylene-Vinyl Acetate (EVA) 10 - 3020 - 100500 - 800Mechanical properties are highly dependent on the vinyl acetate (VA) content; higher VA content leads to a more flexible and softer material.[1][6]
Thermoplastic Polyurethanes (TPU) 20 - 5050 - 500300 - 600Offer a wide range of mechanical properties, from soft elastomers to rigid plastics, by varying the hard and soft segment ratios.[7][8][9]
Drug Release Kinetics

The polymer matrix governs the rate at which the API is released from the IVR. The release mechanism is primarily diffusion-controlled for these non-biodegradable polymers.[10][11]

Polymer MatrixCommon APIs StudiedTypical Release ProfileFactors Influencing Release
Silicone Elastomers Steroid hormones (e.g., estradiol, levonorgestrel), antiretrovirals (e.g., dapivirine)Generally provides sustained, near zero-order release, particularly in reservoir-type designs.[4][12][13][14]Drug solubility in the polymer, drug loading, and the molecular weight of the drug.[15] The release of hydrophilic drugs can be challenging but can be modified.[13]
Ethylene-Vinyl Acetate (EVA) Hormones (e.g., etonogestrel, ethinyl estradiol), antiretrovirals (e.g., UC781)Release rates can be modulated by altering the vinyl acetate (VA) content; higher VA content generally leads to faster release.[1][6][16]Vinyl acetate content, drug loading, and membrane thickness in reservoir designs.[6]
Thermoplastic Polyurethanes (TPU) Antiretrovirals, hormones, metronidazoleRelease can be tailored from rapid to sustained by selecting different TPU grades (hydrophilic vs. hydrophobic).[8][17][18]Polymer hydrophilicity, drug-polymer interactions, and the ratio of soft to hard segments in the polymer.[8]
Biocompatibility

All materials intended for long-term mucosal contact must be biocompatible to avoid irritation, inflammation, or other adverse reactions.[19]

  • Silicone Elastomers: Have a long history of use in medical devices and are generally considered highly biocompatible.[2][20]

  • Ethylene-Vinyl Acetate (EVA): Also demonstrates good biocompatibility and is used in several commercially available IVRs.[1][21]

  • Thermoplastic Polyurethanes (TPU): Exhibit good biocompatibility, making them suitable for various biomedical applications, including IVRs.[1][22]

Experimental Protocols

Standardized testing methodologies are essential for the accurate comparison of different polymer matrices.

In Vitro Drug Release Testing
  • Objective: To determine the rate and extent of drug release from the IVR over time.

  • Apparatus: USP Apparatus 2 (Paddle) or USP Apparatus 7 (Reciprocating Holder) are commonly adapted. Shake-flask methods are also widely used for screening.[23][24][25][26]

  • Method:

    • The IVR is placed in a vessel containing a defined volume of release medium (e.g., simulated vaginal fluid, phosphate-buffered saline, or a surfactant-containing medium to ensure sink conditions).[11][23]

    • The apparatus is maintained at a constant temperature, typically 37°C, to mimic physiological conditions.

    • Agitation is applied at a specified rate (e.g., 50-100 rpm).

    • At predetermined time points, an aliquot of the release medium is withdrawn and analyzed for drug content using a validated analytical method, such as HPLC.

    • The withdrawn volume is replaced with fresh medium to maintain a constant volume.

    • The cumulative amount of drug released is plotted against time to determine the release kinetics.[14][27][28]

Mechanical Testing
  • Objective: To evaluate the physical integrity and flexibility of the IVR.

  • Apparatus: A universal testing machine equipped with appropriate grips.

  • Method for Tensile Testing:

    • The IVR or a section of the polymer is clamped into the grips of the testing machine.

    • The sample is pulled at a constant rate of displacement until it breaks.

    • The force and displacement are recorded throughout the test.

    • Tensile strength, Young's modulus, and elongation at break are calculated from the resulting stress-strain curve.[3][5]

  • Method for Compression Testing:

    • The entire IVR is placed between two parallel plates.

    • A compressive force is applied at a constant rate.

    • The force required to compress the ring by a specific distance is recorded, providing an indication of its stiffness and flexibility.[3]

Visualizing Experimental and Manufacturing Workflows

To further elucidate the processes involved in IVR development and testing, the following diagrams illustrate a typical manufacturing workflow and an in-vitro drug release testing protocol.

ManufacturingWorkflow raw_materials Raw Polymer & API blending Blending/Compounding raw_materials->blending extrusion Hot-Melt Extrusion blending->extrusion injection_molding Injection Molding extrusion->injection_molding ring_formation Ring Formation injection_molding->ring_formation qc_testing Quality Control Testing ring_formation->qc_testing packaging Packaging qc_testing->packaging

IVR Manufacturing Workflow

DrugReleaseTesting start Place IVR in Release Medium (37°C) agitation Constant Agitation start->agitation sampling Withdraw Aliquot at Time Points agitation->sampling replacement Replace with Fresh Medium sampling->replacement analysis Analyze Drug Content (e.g., HPLC) sampling->analysis replacement->agitation data_analysis Plot Cumulative Release vs. Time analysis->data_analysis kinetics Determine Release Kinetics data_analysis->kinetics

In-Vitro Drug Release Testing Workflow

Conclusion

The selection of a polymer matrix is a multifaceted decision that significantly impacts the final performance of a vaginal ring. Silicone elastomers are well-established for their flexibility and biocompatibility, offering predictable release profiles for hydrophobic drugs. EVA provides a versatile platform where mechanical properties and drug release can be modulated by the vinyl acetate content. TPUs offer the broadest range of tunable mechanical properties and can be formulated to release both hydrophilic and hydrophobic drugs effectively. A thorough understanding of the comparative advantages and limitations of each polymer, supported by robust experimental evaluation, is paramount for the successful development of safe and effective vaginal drug delivery systems.

References

Validation

Predicting In Vivo Performance of NuvaRing®: A Comparative Guide to In Vitro Models

For Researchers, Scientists, and Drug Development Professionals The development of generic and novel intravaginal rings (IVRs) requires robust in vitro models that can accurately predict in vivo performance, ensuring bio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of generic and novel intravaginal rings (IVRs) requires robust in vitro models that can accurately predict in vivo performance, ensuring bioequivalence and therapeutic efficacy. For the combined contraceptive vaginal ring NuvaRing®, which releases etonogestrel (B1671717) (ENG) and ethinyl estradiol (B170435) (EE), establishing a reliable in vitro-in vivo correlation (IVIVC) is a critical step. An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like drug release) and an in vivo response (such as plasma drug concentration)[1]. A validated IVIVC can serve as a surrogate for in vivo bioequivalence studies, accelerating product development and reducing costs.

This guide provides a comparative overview of in vitro release testing (IVRT) models that have been used to characterize the release of ENG and EE from vaginal rings, alongside the in vivo pharmacokinetic data for NuvaRing®. Detailed experimental protocols for key methodologies are also presented to aid researchers in the selection and implementation of appropriate in vitro tests.

In Vivo Pharmacokinetic Performance of NuvaRing®

NuvaRing® is designed to release an average of 120 µg of etonogestrel and 15 µg of ethinyl estradiol per day over a 21-day period[2][3]. Clinical studies have established the pharmacokinetic profile of NuvaRing® in healthy women. The following table summarizes key in vivo pharmacokinetic parameters for both active ingredients.

ParameterEtonogestrel (ENG)Ethinyl Estradiol (EE)Reference
Cmax (Maximum Serum Concentration) 96.81-112.20% (relative to reference)105.91-120.62% (relative to reference)[4]
AUC0-504h (Area Under the Curve) 98.71-108.61% (relative to reference)105.47-114.59% (relative to reference)[4]
Tmax (Time to Maximum Concentration) ~1 week~1 week[5]
Absolute Bioavailability ~102.9%~55.6%[5]
Comparative In Vitro Release Testing (IVRT) Models

While the specific IVRT method used to establish the approved IVIVC for NuvaRing® is not publicly detailed, the scientific literature describes several effective methodologies for characterizing ENG/EE release from vaginal rings[2]. These methods typically involve a simple setup with an inert vessel, a device holder to prevent the ring from floating, a stirrer for agitation, and a suitable dissolution medium[2]. The table below compares different IVRT models and their key parameters.

IVRT ModelApparatusDissolution MediumAgitationTemperatureKey FindingsReference
Shake-Flask Method (for a bioequivalent product) Flasks in an incubator shaker25 mM acetate (B1210297) buffer pH 4.2 with 0.05% Kolliphor HS1560 rpm37°CProvided a standardized procedure to measure the daily release of both hormones, with acceptance limits defined for quality control.[6]
Biorelevant Shake-Flask Method Flasks in an incubator shakerSimulated Vaginal Fluid (SVF) + 2% Solutol at pH 4Not specified37°CUsed to compare a 3D-printed IVR to NuvaRing®, showing slightly slower ENG release and greater EE release for the 3D-printed version.[7][8]
USP Apparatus 7 (Reciprocating Holder) Small volume USP apparatus 7Vaginal Fluid Simulant (VFS) with 0.1% sodium azideNot applicable37, 45, 50, and 55°CInvestigated for establishing accelerated test conditions to predict real-time release profiles in a shorter duration.[2]
USP Apparatus 1 (Basket) Stainless steel baskets20% ethanol (B145695) in water25 or 100 rpmNot specifiedUtilized to study the release of progesterone (B1679170) from an EVA-based IVR, demonstrating the utility of compendial apparatus.[2]

Experimental Protocols

Below are detailed methodologies for two key in vitro release testing approaches that have been applied to etonogestrel/ethinyl estradiol vaginal rings.

Protocol 1: Shake-Flask Method with Biorelevant Medium

This method is suitable for quality control and has been used for products bioequivalent to NuvaRing®.

1. Materials and Equipment:

  • Incubator shaker capable of maintaining 37°C ± 0.5°C and 60 rpm.

  • Glass flasks (e.g., 500 mL).

  • Ring holders (to keep the IVR submerged).

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Etonogestrel and Ethinyl Estradiol reference standards.

  • Dissolution Medium: 25 mM acetate buffer pH 4.2 with 0.05% Kolliphor HS15.

2. Procedure:

  • Prepare the dissolution medium and pre-heat it to 37°C in the dissolution flasks.

  • Place each vaginal ring in a ring holder and submerge it in a flask containing a defined volume (e.g., 500 mL) of the pre-heated dissolution medium.

  • Place the flasks in the incubator shaker set to 37°C and 60 rpm.

  • At predetermined time points (e.g., daily for 21 days), withdraw an aliquot of the dissolution medium for analysis.

  • Replace the withdrawn volume with an equal volume of fresh, pre-heated medium to maintain a constant volume and sink conditions.

  • Analyze the collected samples for ENG and EE concentration using a validated HPLC method.

  • Calculate the cumulative amount and daily release rate of each hormone.

Protocol 2: Biorelevant Shake-Flask Method with Simulated Vaginal Fluid

This method aims to more closely mimic the in vivo environment and is useful for formulation development and comparative studies.

1. Materials and Equipment:

  • Incubator shaker capable of maintaining 37°C ± 0.5°C.

  • Glass vessels.

  • HPLC system with a UV detector.

  • Etonogestrel and Ethinyl Estradiol reference standards.

  • Dissolution Medium: Simulated Vaginal Fluid (SVF) with 2% Solutol, pH adjusted to 4.0. The composition of SVF can vary but typically includes salts, organic acids, and proteins to mimic human vaginal fluid.

2. Procedure:

  • Prepare the SVF dissolution medium and pre-heat to 37°C.

  • Place each vaginal ring into a vessel containing a specified volume of the pre-heated medium.

  • Incubate the vessels at 37°C with appropriate agitation.

  • Collect samples at various time points (e.g., 1, 3, 6 hours, then daily for a week, and weekly thereafter).

  • Analyze the samples for ENG and EE concentrations using a validated HPLC method.

  • Calculate the cumulative drug release, often normalized to the total mass of the drug in the IVR.

Workflow for IVIVC Model Validation

The development and validation of an IVIVC model is a systematic process to ensure its predictive capability. The following diagram illustrates the logical workflow.

IVIVC_Validation_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 IVIVC Model Development & Validation A Develop & Validate IVRT Method B Test Formulations with Different Release Rates A->B C Generate In Vitro Release Profiles B->C G Establish Point-to-Point Correlation (Level A IVIVC) C->G D Conduct In Vivo Pharmacokinetic Study E Determine Plasma Concentration-Time Profiles D->E F Calculate In Vivo Absorption Profiles E->F F->G H Develop Predictive Mathematical Model G->H I Internal Validation: Predict PK from In Vitro Data H->I J External Validation: Use an Independent Formulation I->J K Assess Prediction Error (Cmax and AUC) J->K L Validated IVIVC Model K->L

IVIVC Model Development and Validation Workflow

This structured approach, from method development to model validation, is essential for establishing a reliable in vitro surrogate for in vivo bioequivalence studies of complex dosage forms like NuvaRing®. The selection of a suitable IVRT model, as detailed in this guide, is the foundational step in this process.

References

Comparative

A Comparative Efficacy Analysis of NuvaRing and Long-Acting Reversible Contraceptives

This guide provides a detailed comparison of the contraceptive efficacy of the etonogestrel/ethinyl estradiol (B170435) vaginal ring (NuvaRing) against leading long-acting reversible contraceptives (LARCs), including hor...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the contraceptive efficacy of the etonogestrel/ethinyl estradiol (B170435) vaginal ring (NuvaRing) against leading long-acting reversible contraceptives (LARCs), including hormonal intrauterine devices (IUDs), the copper IUD, and the contraceptive implant. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative efficacy data, mechanisms of action, and the methodologies of key clinical studies.

It is important to note that while NuvaRing is a long-acting contraceptive method, it is not formally classified as a LARC because it requires user action for removal and reinsertion on a monthly basis. True LARCs, such as IUDs and implants, require no user adherence for an extended period following insertion by a healthcare provider.[1][2] This distinction is critical when evaluating typical-use versus perfect-use efficacy.

Quantitative Comparison of Contraceptive Efficacy

The following table summarizes the key performance indicators for NuvaRing and selected LARCs, focusing on their failure rates with both perfect and typical use, as well as one-year continuation rates.

Contraceptive MethodActive HormonesDuration of UsePerfect-Use Failure Rate¹Typical-Use Failure Rate¹1-Year Continuation Rate
NuvaRing (Vaginal Ring)Etonogestrel (ENG) & Ethinyl Estradiol (EE)1 Month (per ring)0.3%[1]7-9%[1][3][4]~54-71%[4][5]
Hormonal IUD (e.g., Mirena, Kyleena)Levonorgestrel (B1675169) (LNG)3 to 8 Years[6][7]0.2%[1]0.1-0.4%[6]~80-86%[1][8]
Copper IUD (e.g., Paragard)None (Copper)Up to 10 Years[6][9]0.6%[10]0.8%[6][11]~86%[4]
Contraceptive Implant (e.g., Nexplanon)Etonogestrel (ENG)Up to 3 Years[12][13]0.05%[1]0.05%[1]~84%[1]

¹Failure rate is defined as the percentage of users who experience an unintended pregnancy within the first year of use.[3][14] Perfect use reflects efficacy when the method is used consistently and correctly, while typical use reflects efficacy in real-world conditions, including inconsistent or incorrect use.[15][16]

Mechanisms of Action and Signaling Pathways

The contraceptive effects of these methods are achieved through distinct biological mechanisms. Hormonal methods primarily act by suppressing ovulation via negative feedback on the hypothalamic-pituitary-ovarian (HPO) axis, while the copper IUD exerts its effects locally within the uterus.

Hormonal Contraceptives (NuvaRing, Hormonal IUD, Implant)

NuvaRing, the hormonal IUD, and the implant all release synthetic progestins (etonogestrel or levonorgestrel).[12][17][18][19] NuvaRing also releases a synthetic estrogen (ethinyl estradiol).[18][20] These hormones work synergistically to prevent pregnancy through several mechanisms:

  • Inhibition of Ovulation: The primary mechanism for NuvaRing and the implant is the suppression of gonadotropin secretion, particularly the luteinizing hormone (LH) surge, which prevents the release of an egg from the ovary.[18][21][22] While some ovulation may still occur with the hormonal IUD, it is not the primary contraceptive effect.[23]

  • Thickening of Cervical Mucus: Progestins cause the cervical mucus to become thicker and more viscous, creating a physical barrier that hinders sperm from entering the uterus.[13][17][18][24][25]

  • Alteration of the Endometrium: The hormones alter the uterine lining, making it thin and unreceptive to the implantation of a fertilized egg.[13][18][22][25]

Hormonal_Contraception_Pathway Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary  GnRH (+) Ovary Ovary Pituitary->Ovary  LH/FSH (+) Ovary->Hypothalamus Estrogen/Progesterone (-) Ovary->Pituitary Estrogen/Progesterone (-) Contraceptive Exogenous Progestin & Estrogen (e.g., NuvaRing, Implant) Contraceptive->Hypothalamus Negative Feedback (-) Contraceptive->Pituitary Negative Feedback (-) Uterus Uterus/Cervix Contraceptive->Uterus Thickens Cervical Mucus Thins Endometrium

Caption: Hormonal Contraceptive Signaling Pathway.
Copper Intrauterine Device (IUD)

The copper IUD is a non-hormonal contraceptive. Its primary mechanism of action is the continuous release of copper ions into the uterine cavity, which creates a sterile inflammatory reaction that is toxic to both sperm and eggs.[9][11][26] This action prevents fertilization by:

  • Interfering with Sperm Viability and Motility: Copper ions are spermicidal and impair the ability of sperm to travel through the uterus and fallopian tubes.[9][11][26]

  • Preventing Fertilization: The inflammatory environment is inhospitable to gametes, reducing the likelihood of fertilization.[26]

  • Inhibiting Implantation: While primarily a pre-fertilization mechanism, the copper-induced inflammation also makes the endometrium unsuitable for implantation should fertilization occur.[11][27]

Copper_IUD_Mechanism CopperIUD Copper IUD UterineCavity Uterine Cavity CopperIUD->UterineCavity Releases Copper Ions Sperm Sperm UterineCavity->Sperm Creates Spermicidal Environment Endometrium Endometrium UterineCavity->Endometrium Induces Sterile Inflammatory Response Sperm->Endometrium Fertilization Prevented Endometrium->Endometrium

Caption: Mechanism of Action for the Copper IUD.

Experimental Protocols for Contraceptive Efficacy Trials

Clinical trials designed to establish the effectiveness and safety of hormonal contraceptives follow rigorous protocols to ensure data reliability.[28][29] While specific designs may vary, a typical Phase III, open-label, randomized trial comparing two contraceptive methods would adhere to the following structure.[30]

1. Study Objective: To compare the contraceptive efficacy, cycle control, compliance, and tolerability of Method A (e.g., NuvaRing) versus Method B (e.g., a LARC or combined oral contraceptive) over a specified period (e.g., 13 menstrual cycles).[30]

2. Participant Selection:

  • Inclusion Criteria: Healthy, sexually active individuals of childbearing potential (e.g., aged 18-40), with regular menstrual cycles, who are seeking contraception and are willing to comply with study requirements.[28]

  • Exclusion Criteria: Contraindications to hormonal contraceptive use, pregnancy or lactation, desire to become pregnant within the study period, and use of medications that could interfere with contraceptive efficacy.[29]

3. Randomization and Blinding:

  • Participants are randomly assigned to one of the treatment groups.

  • Due to the different administration methods (e.g., ring vs. implant), these trials are typically open-label (not blinded).[30]

4. Study Procedures:

  • Screening Visit: Informed consent is obtained, and eligibility is confirmed through medical history, physical examination, and laboratory tests.

  • Treatment Phase: Participants use the assigned contraceptive method for a predetermined duration (e.g., one year).[30] They are required to maintain diaries to record medication use, bleeding patterns, sexual activity, and any adverse events.[31]

  • Follow-up Visits: Regular visits are scheduled (e.g., at 3, 6, 9, and 12 months) to assess compliance, monitor for adverse events, and collect diary data.

5. Efficacy Endpoint Measurement:

  • The primary efficacy endpoint is the pregnancy rate, calculated using the Pearl Index . The Pearl Index represents the number of unintended pregnancies per 100 woman-years of contraceptive use.[16]

  • Pregnancies are confirmed via urine or serum hCG tests and subsequent clinical evaluation.

6. Data Analysis:

  • The Pearl Index is calculated for both the intent-to-treat (all randomized participants) and per-protocol (participants who adhered to the protocol) populations.[30]

  • Statistical comparisons are made between the treatment groups for efficacy, bleeding patterns, adverse event rates, and continuation rates.

Clinical_Trial_Workflow Recruitment Participant Recruitment (Inclusion/Exclusion Criteria) Screening Screening & Informed Consent Recruitment->Screening Randomization Randomization Screening->Randomization GroupA Group A (e.g., NuvaRing) Randomization->GroupA Arm 1 GroupB Group B (e.g., LARC) Randomization->GroupB Arm 2 FollowUpA Follow-Up Visits & Data Collection (1 Year) GroupA->FollowUpA FollowUpB Follow-Up Visits & Data Collection (1 Year) GroupB->FollowUpB Analysis Data Analysis (Pearl Index, Adverse Events) FollowUpA->Analysis FollowUpB->Analysis Results Results & Conclusion Analysis->Results

Caption: Experimental Workflow for a Contraceptive Efficacy Trial.

Logical Comparison of Contraceptive Features

The choice between NuvaRing and a LARC often depends on a balance of efficacy, user requirements, hormonal content, and duration of action. The diagram below illustrates the key distinguishing features to guide selection.

Contraceptive_Comparison Start Contraceptive Choice UserAction User Action Required? Start->UserAction NuvaRing NuvaRing (Monthly Insertion/Removal) UserAction->NuvaRing Yes (Monthly) LARCs LARCs (Provider Insertion) UserAction->LARCs No (One-time) Hormones Hormonal Method Preferred? LARCs->Hormones CopperIUD Copper IUD (Non-Hormonal, 10 yrs) Hormones->CopperIUD No HormonalLARCs Hormonal LARCs Hormones->HormonalLARCs Yes Location Systemic vs. Local Action? HormonalLARCs->Location Implant Implant (Systemic Hormones, 3 yrs) Location->Implant Systemic HormonalIUD Hormonal IUD (Local Hormones, 3-8 yrs) Location->HormonalIUD Primarily Local

References

Validation

A Head-to-Head Comparison of NuvaRing and 3D-Printed Vaginal Rings: A Guide for Researchers and Drug Development Professionals

The landscape of vaginal drug delivery is evolving, with traditional manufacturing methods facing a new frontier in the form of 3D printing. This guide provides a comprehensive, data-driven comparison of the well-establi...

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of vaginal drug delivery is evolving, with traditional manufacturing methods facing a new frontier in the form of 3D printing. This guide provides a comprehensive, data-driven comparison of the well-established NuvaRing®, a combined contraceptive vaginal ring, and the emerging technology of 3D-printed vaginal rings. This analysis is tailored for researchers, scientists, and drug development professionals, offering insights into performance, experimental validation, and the underlying biological mechanisms.

Executive Summary

NuvaRing®, manufactured via injection molding, offers a consistent and well-characterized platform for hormonal contraception. In contrast, 3D-printed vaginal rings present a paradigm of versatility and personalization, with the ability to tailor material composition, geometry, and drug release profiles for a wide range of therapeutic applications beyond contraception. While NuvaRing's performance is extensively documented, 3D-printed rings are demonstrating comparable and, in some aspects, superior capabilities in preclinical studies, particularly in terms of design flexibility and the potential for multi-drug delivery and personalized medicine.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data comparing the performance characteristics of NuvaRing and various 3D-printed vaginal rings based on available experimental data.

Table 1: Physical and Mechanical Properties
Parameter NuvaRing® 3D-Printed Vaginal Rings
Material Composition Ethylene vinyl acetate (B1210297) (EVA) copolymers (28% and 9% vinyl acetate), magnesium stearate.[1][2]Silicone-urethane based resin (e.g., SIL30), Thermoplastic polyurethane (TPU), Polylactic acid (PLA), Polycaprolactone (PCL).[3][4][5]
Manufacturing Process Injection molding.[6]Fused Deposition Modeling (FDM), Continuous Liquid Interface Production (CLIP™).[3][4][7]
Outer Diameter 54 mm.[8]Customizable (e.g., mouse-specific rings at ~3 mm).[9]
Cross-sectional Diameter 4 mm.[2]Customizable.[9]
Compressive Force (Load at 50% compression) ~2.6 N.[3]~1.8 N (for CLIP™ printed ring).[3]
Table 2: Drug Delivery and Release Kinetics
Parameter NuvaRing® 3D-Printed Vaginal Rings (CLIP™ printed)
Active Pharmaceutical Ingredients (APIs) Etonogestrel (B1671717) (ENG) and Ethinyl Estradiol (EE).[1]Etonogestrel (ENG) and Ethinyl Estradiol (EE) (in comparative studies); can be adapted for various APIs including progesterone (B1679170), metronidazole, clotrimazole, and non-hormonal contraceptives.[3][5][10][11]
Total Drug Load 11.7 mg ENG, 2.7 mg EE.[1]Customizable; ~13.4 mg ENG and ~3.6 mg EE in a comparative study.[3]
Average Daily Release Rate (in vivo) 0.120 mg/day of etonogestrel and 0.015 mg/day of ethinyl estradiol.[1]Estimated 367 µg ENG/day and 54 µg EE/day (in sheep model).[3]
In Vitro Release Profile (90 days) Slower initial burst release of ENG and EE compared to a CLIP™ printed ring.[3]Elicited a greater burst release of both hormones compared to NuvaRing.[3]
Pharmacokinetics (in sheep) Demonstrated greater ENG/EE levels in plasma, vaginal tissue, and vaginal fluids compared to a low-dose CLIP™ IVR with similar drug loading.[3][12]A high-dose CLIP™ IVR demonstrated systemic and local hormone levels greater than NuvaRing for 90 days.[3][12]
Table 3: Biocompatibility
Parameter NuvaRing® 3D-Printed Vaginal Rings
Biocompatibility Profile Generally well-tolerated. Some studies have examined biofilm formation.[13]Materials like TPU have been shown to be non-toxic and cytocompatible in prolonged MTT assays on HeLa and bovine cervix cells.[14][15] Silicone-based resins used in CLIP™ printing are also biocompatible.[16] No signs of toxicity were noted in sheep after administration of a CLIP™ IVR.[3][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the comparison.

In Vitro Drug Release Studies
  • Objective: To determine the rate and extent of drug release from the vaginal rings over time.

  • Apparatus: Erweka USP type II Dissolution Apparatus or similar.[14]

  • Dissolution Medium: Simulated vaginal fluid (SVF) at pH 4.2 or 4.0, often supplemented with a surfactant like 2% Solutol HS 15 to ensure sink conditions.[3]

  • Temperature: Maintained at 37°C.[3][14]

  • Agitation: Typically set at a low rotational speed (e.g., 60 rpm).[14]

  • Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., daily for several weeks or months) and replaced with fresh medium.

  • Analysis: The concentration of the released drug in the samples is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[3]

Mechanical Testing (Compression)
  • Objective: To evaluate the flexibility and rigidity of the vaginal rings, which are critical for insertion, retention, and comfort.

  • Apparatus: Instron 5566 Universal Test System or similar, equipped with a load cell (e.g., 100N).[6]

  • Procedure: The ring is placed on a flat surface and compressed at a constant rate. The force required to achieve a certain percentage of compression (e.g., 50%) is recorded.[3] This provides a quantitative measure of the ring's stiffness.

Biocompatibility Assays (MTT Assay)
  • Objective: To assess the potential cytotoxicity of the materials used in the vaginal rings.

  • Cell Lines: HeLa cells or other relevant cell lines (e.g., bovine cervix cells) are commonly used.[14][15]

  • Procedure:

    • Cells are cultured in a suitable medium.

    • The test material (e.g., a piece of the 3D-printed ring) is placed in contact with the cultured cells, or the cells are exposed to an extract from the material.

    • After a specified incubation period (e.g., 4, 8, and 12 days for prolonged assays), the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells.[4]

    • Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

    • The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength using a spectrophotometer.

    • Cell viability is expressed as a percentage of the untreated control.[4]

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key hormonal signaling pathways of NuvaRing's active components and a typical experimental workflow for the development and testing of vaginal rings.

Hormonal_Signaling_Pathways cluster_etonogestrel Etonogestrel (Progestin) Signaling cluster_ethinyl_estradiol Ethinyl Estradiol (Estrogen) Signaling cluster_non_genomic Non-Genomic Signaling (Rapid Effects) ENG Etonogestrel PR Progesterone Receptor (PR) ENG->PR membrane_PR Membrane PR ENG->membrane_PR PR_complex ENG-PR Complex PR->PR_complex nucleus_PR Nucleus PR_complex->nucleus_PR PRE Progesterone Response Element (PRE) nucleus_PR->PRE Binds to gene_transcription_PR Gene Transcription (Repression/Activation) PRE->gene_transcription_PR mRNA_PR mRNA gene_transcription_PR->mRNA_PR protein_synthesis_PR Protein Synthesis mRNA_PR->protein_synthesis_PR cellular_response_PR Cellular Response: - Inhibition of LH surge - Thickened cervical mucus - Altered endometrium protein_synthesis_PR->cellular_response_PR EE Ethinyl Estradiol ER Estrogen Receptor (ER) EE->ER membrane_ER Membrane ER EE->membrane_ER ER_complex EE-ER Complex ER->ER_complex nucleus_EE Nucleus ER_complex->nucleus_EE ERE Estrogen Response Element (ERE) nucleus_EE->ERE Binds to gene_transcription_EE Gene Transcription (Repression/Activation) ERE->gene_transcription_EE mRNA_EE mRNA gene_transcription_EE->mRNA_EE protein_synthesis_EE Protein Synthesis mRNA_EE->protein_synthesis_EE cellular_response_EE Cellular Response: - Inhibition of FSH & LH - Altered endometrium - Altered cervical mucus protein_synthesis_EE->cellular_response_EE MAPK MAPK Pathway membrane_PR->MAPK membrane_ER->MAPK PI3K PI3K/Akt Pathway membrane_ER->PI3K rapid_response Rapid Cellular Responses MAPK->rapid_response PI3K->rapid_response

Caption: Hormonal signaling pathways of etonogestrel and ethinyl estradiol.

Experimental_Workflow cluster_design Design & Fabrication cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation CAD CAD Design (for 3D printing) fabrication Fabrication (Injection Molding or 3D Printing) CAD->fabrication material_selection Material Selection (e.g., EVA, TPU, Silicone) material_selection->fabrication drug_loading Drug Loading fabrication->drug_loading drug_release In Vitro Drug Release (HPLC) drug_loading->drug_release mechanical_testing Mechanical Testing (Compression) drug_loading->mechanical_testing biocompatibility Biocompatibility (MTT Assay) drug_loading->biocompatibility animal_model Animal Model (e.g., Sheep) drug_release->animal_model mechanical_testing->animal_model biocompatibility->animal_model pharmacokinetics Pharmacokinetic Studies (Plasma, Tissue, Fluid Levels) animal_model->pharmacokinetics safety_assessment Safety Assessment (Histology, Colposcopy) animal_model->safety_assessment data_analysis Data Analysis & Comparison pharmacokinetics->data_analysis safety_assessment->data_analysis

Caption: Experimental workflow for vaginal ring development and testing.

Conclusion

The comparative analysis reveals that while NuvaRing® remains a reliable and effective contraceptive option, the advent of 3D printing technology offers unprecedented opportunities for innovation in vaginal drug delivery. The ability to rapidly prototype, customize, and fabricate vaginal rings with tailored properties opens the door to personalized medicine, the development of multipurpose prevention technologies, and the delivery of a wider range of therapeutic agents. For researchers and drug development professionals, the flexibility of 3D printing provides a powerful tool to address unmet clinical needs and to optimize drug delivery with a level of precision not achievable with traditional manufacturing methods. Future research should focus on long-term in vivo studies of 3D-printed rings to further validate their safety and efficacy in humans.

References

Comparative

A Comparative Guide to the Validation of Accelerated Drug Release Testing for Vaginal Rings

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of methodologies for the validation of accelerated drug release testing for vaginal rings. It is intended to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the validation of accelerated drug release testing for vaginal rings. It is intended to assist researchers, scientists, and drug development professionals in selecting and validating appropriate accelerated methods to ensure product quality and consistency, while reducing the time required for real-time release testing. This document outlines key experimental protocols, presents comparative data, and discusses the statistical validation necessary to establish a reliable correlation between accelerated and real-time drug release profiles.

Introduction to Accelerated Drug Release Testing

Vaginal rings are long-acting drug delivery systems designed to release a drug over weeks or months.[1][2] While real-time drug release testing is essential for final product validation, it presents a significant bottleneck in product development and quality control due to its long duration.[3] Accelerated drug release testing is a valuable tool to overcome this challenge by using modified conditions to expedite drug release.[4] The primary goal is to establish a method that is not only faster but also predictive of the real-time release profile, ensuring that the fundamental drug release mechanism remains unchanged.[4]

Key principles for the validation of an accelerated method include:

  • Correlation with Real-Time Data: The accelerated release profile should demonstrate a strong correlation with the real-time release profile.[4]

  • Maintenance of Release Mechanism: The accelerated conditions should not alter the underlying drug release kinetics (e.g., Fickian diffusion).[4]

  • Discriminatory Power: The method should be sensitive enough to detect changes in the release profile resulting from variations in manufacturing or formulation.[4]

Two common approaches to accelerate drug release from vaginal rings are increasing the temperature of the dissolution medium and using hydro-organic dissolution media.[4]

Comparative Analysis of Accelerated Release Methods

This section provides a comparative overview of real-time and accelerated drug release testing methods for vaginal rings. The data presented is a synthesis of findings from multiple studies to illustrate the principles and potential outcomes of these methods.

Effect of Temperature on Drug Release

Increasing the temperature of the dissolution medium is a common strategy to accelerate drug release from polymeric drug delivery systems.[5] The elevated temperature increases the diffusion coefficient of the drug within the polymer matrix, leading to a faster release rate.[5]

Table 1: Comparison of Real-Time vs. Temperature-Accelerated Drug Release

ParameterReal-Time ConditionAccelerated Condition 1Accelerated Condition 2Accelerated Condition 3
Temperature 37°C45°C50°C55°C
Dissolution Medium Simulated Vaginal Fluid (SVF), pH 4.2Simulated Vaginal Fluid (SVF), pH 4.2Simulated Vaginal Fluid (SVF), pH 4.2Simulated Vaginal Fluid (SVF), pH 4.2
Apparatus USP Apparatus 7USP Apparatus 7USP Apparatus 7USP Apparatus 7
Agitation 30 dpm (dips per minute)30 dpm30 dpm30 dpm
Observed Effect Baseline release rateIncreased release rateSignificantly increased release rateFurther increase in release rate
Correlation to Real-Time N/AGoodGood, with Arrhenius relationship observedGood
Reference Synthesized from[1][5]Synthesized from[1][5]Synthesized from[1][5]Synthesized from[5]

Note: The exact acceleration factor is drug and formulation dependent and must be determined experimentally.

Effect of Hydro-Organic Media on Drug Release

The use of hydro-organic dissolution media, such as mixtures of water with ethanol, isopropanol (B130326) (IPA), or acetonitrile, can accelerate drug release by increasing the solubility of poorly water-soluble drugs and potentially swelling the polymer matrix.[4][6]

Table 2: Comparison of Aqueous vs. Hydro-Organic Media for Drug Release

ParameterAqueous Medium (Real-Time Proxy)Hydro-Organic Medium 1Hydro-Organic Medium 2
Dissolution Medium 25 mM Sodium Acetate Buffer (pH 4.2) with 2% w/v Kolliphor® HS151:1 (v/v) Isopropanol (IPA) + WaterAcetonitrile:Water mixtures
Temperature 37°C37°C37°C
Apparatus Shaking IncubatorShaking IncubatorNot Specified
Agitation 60 rpm60 rpmNot Specified
Observed Effect Baseline release rate, often solubility-controlledSignificantly higher release rate, permeation-controlledStrongest degree of acceleration
Reference [7][8][7][8][5]

Note: It is crucial to ensure that the organic solvent does not irreversibly alter the polymer matrix of the vaginal ring.

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed in this guide.

Real-Time In Vitro Drug Release Testing

This protocol serves as the baseline for comparison with accelerated methods.

Objective: To determine the in vitro drug release profile of a vaginal ring under physiological conditions.

Apparatus:

  • USP Apparatus 1 (Basket) or USP Apparatus 7 (Reciprocating Holder) or a shaking incubator.[1]

  • Dissolution vessels

  • Water bath or incubator capable of maintaining 37°C ± 0.5°C

  • Analytical instrumentation for drug quantification (e.g., HPLC-UV)

Dissolution Medium:

  • Simulated Vaginal Fluid (SVF), pH 4.2: A commonly used recipe includes sodium chloride, potassium hydroxide, calcium hydroxide, acetic acid, lactic acid, glycerol, urea, and glucose.[1] The exact composition can vary, and several formulations have been published.

Procedure:

  • Pre-warm the dissolution medium to 37°C.

  • Place the vaginal ring into the apparatus (e.g., in the basket of a USP 1 apparatus or a flask in a shaking incubator).

  • Add a specified volume of the pre-warmed dissolution medium to the vessel.

  • Begin agitation at a specified rate (e.g., 100 rpm for USP 1 or 60 rpm for a shaking incubator).[1][8]

  • At predetermined time points, withdraw a sample of the dissolution medium for analysis.

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analyze the drug concentration in the samples using a validated analytical method.

  • Calculate the cumulative amount of drug released over time.

Accelerated Drug Release Testing: Elevated Temperature

Objective: To accelerate drug release by increasing the temperature of the dissolution medium.

Apparatus and Dissolution Medium: Same as for real-time testing.

Procedure:

  • Follow the same procedure as for real-time testing, but maintain the dissolution medium at a constant elevated temperature (e.g., 45°C, 50°C, or 55°C).[5]

  • The sampling time points should be adjusted to be more frequent, corresponding to the expected faster release rate.

Accelerated Drug Release Testing: Hydro-Organic Media

Objective: To accelerate drug release using a dissolution medium with increased organic solvent content.

Apparatus: Same as for real-time testing.

Dissolution Medium:

  • A mixture of an aqueous buffer (e.g., 25 mM sodium acetate, pH 4.2) and an organic solvent (e.g., isopropanol, ethanol).[7][8] A common starting point is a 1:1 (v/v) mixture.[7]

Procedure:

  • Follow the same procedure as for real-time testing, but use the hydro-organic dissolution medium instead of the purely aqueous medium.

  • Ensure the apparatus is well-sealed to prevent evaporation of the organic solvent.

  • Adjust sampling times to capture the accelerated release profile.

Statistical Validation and Correlation

The cornerstone of validating an accelerated drug release method is demonstrating a strong correlation with the real-time release data. This is typically achieved using statistical methods to compare the dissolution profiles.

Comparison of Release Profiles

The similarity factor (f2) is a model-independent mathematical approach used to compare dissolution profiles. It is a logarithmic reciprocal square root transformation of the sum of squared errors and is a measurement of the similarity in the percent dissolution between two curves.

The formula for the similarity factor (f2) is:

f2 = 50 * log{[1 + (1/n) * Σ(Rt - Tt)^2]^(-0.5) * 100}

Where:

  • n is the number of time points

  • Rt is the cumulative percentage of drug dissolved at time t for the reference (real-time) product

  • Tt is the cumulative percentage of drug dissolved at time t for the test (accelerated) product

An f2 value between 50 and 100 suggests that the two dissolution profiles are similar.

The difference factor (f1) calculates the percent difference between the two curves at each time point and is a measurement of the relative error between the two curves.

The formula for the difference factor (f1) is:

f1 = {[Σ|Rt - Tt|] / [ΣRt]} * 100

An f1 value between 0 and 15 is generally considered acceptable.

Establishing a Correlation

To establish a predictive relationship between the accelerated and real-time data, a point-to-point correlation can be developed. This involves plotting the amount of drug released at each time point under accelerated conditions against the corresponding amount released under real-time conditions. A linear relationship with a high correlation coefficient (R² > 0.9) is indicative of a strong correlation.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the validation of an accelerated drug release testing method for vaginal rings.

ValidationWorkflow A Start: Need for Accelerated Drug Release Testing B Select Vaginal Ring Formulation A->B C Conduct Real-Time Drug Release Study (37°C) B->C D Select Accelerated Methodologies B->D H Collect and Analyze Release Data C->H E Elevated Temperature (e.g., 50°C) D->E F Hydro-Organic Media (e.g., IPA/Water) D->F G Conduct Accelerated Drug Release Studies E->G F->G G->H I Compare Release Profiles (f1 and f2 factors) H->I J Establish In Vitro-In Vitro Correlation (IVIVC) I->J K Validate Method: - Specificity - Linearity - Accuracy - Precision J->K L Implement Validated Accelerated Method for QC K->L M End: Method Implemented L->M

Validation Workflow for Accelerated Drug Release Testing.

Conclusion

The validation of accelerated drug release testing methods is a critical step in the development and quality control of vaginal rings. By carefully selecting and validating methods based on elevated temperature or hydro-organic media, researchers and drug developers can significantly reduce testing timelines while maintaining confidence in the quality and performance of their products. A thorough statistical analysis to establish a strong correlation between accelerated and real-time release profiles is paramount for the successful implementation of these time-saving techniques.

References

Validation

A Comparative Analysis of NuvaRing and Other Intravaginal Ring Technologies

For Researchers, Scientists, and Drug Development Professionals Intravaginal rings (IVRs) represent a significant advancement in drug delivery, offering a discreet, user-controlled, long-acting, and reversible method for...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Intravaginal rings (IVRs) represent a significant advancement in drug delivery, offering a discreet, user-controlled, long-acting, and reversible method for administering hormonal contraceptives and other therapeutics. This guide provides a detailed comparative analysis of the leading commercially available IVR, NuvaRing®, and other notable intravaginal ring technologies, including Annovera® and Progering®. The focus is on the objective comparison of performance, supported by experimental data, to inform research, development, and clinical understanding.

Overview of Intravaginal Ring Technologies

Intravaginal rings are flexible, polymeric toroidal-shaped devices designed for sustained release of active pharmaceutical ingredients (APIs) into the vaginal mucosa, where they can exert local or systemic effects. The vaginal route of administration offers several advantages, including the avoidance of first-pass metabolism, leading to higher bioavailability and the potential for lower doses and fewer systemic side effects compared to oral administration.[1]

Currently, the most prominent IVRs on the market are combination hormonal contraceptives that release both an estrogen and a progestin to prevent pregnancy. These include:

  • NuvaRing® (etonogestrel/ethinyl estradiol): A monthly ring that releases a combination of a progestin (etonogestrel) and an estrogen (ethinyl estradiol).[2][3][4]

  • Annovera® (segesterone acetate/ethinyl estradiol): A reusable ring that provides contraception for up to one year (13 cycles), releasing a different progestin (segesterone acetate) along with ethinyl estradiol (B170435).[2][3][4]

  • Progering® (progesterone): A progesterone-only ring designed specifically for use by breastfeeding women to extend the period of lactational amenorrhea.[2][5][6][7]

Beyond these, research and development into novel IVRs, including those fabricated through 3D printing and those for delivering antiretrovirals, are actively being pursued.

Comparative Performance Data

The performance of intravaginal rings is primarily assessed based on their drug release kinetics, pharmacokinetic profiles, contraceptive efficacy, and user acceptability. The following tables summarize the available quantitative data for NuvaRing®, Annovera®, and Progering®.

Table 1: Product Specifications and Hormonal Release
FeatureNuvaRing®Annovera®Progering®
Active Ingredients Etonogestrel (B1671717) (ENG) & Ethinyl Estradiol (EE)Segesterone Acetate (SA) & Ethinyl Estradiol (EE)Progesterone
Hormone Content 11.7 mg ENG / 2.7 mg EE103 mg SA / 17.4 mg EENot specified in detail
Average Daily Release Rate 0.120 mg ENG / 0.015 mg EE0.15 mg SA / 0.013 mg EE~10 mg Progesterone
Duration of Use One 21-day cycle (monthly replacement)13 cycles (one year of use)Up to 3 months per ring
Ring Material Ethylene vinylacetate copolymersSilicone elastomerSilicone

Sources:[3][4][5][6]

Table 2: Pharmacokinetic Parameters
ParameterNuvaRing® (Etonogestrel / Ethinyl Estradiol)Annovera® (Segesterone Acetate / Ethinyl Estradiol)
Bioavailability ENG: ~100%, EE: ~56%Not specified in detail
Time to Peak (Vaginal) ENG: 200 hours, EE: 59 hoursNot specified in detail
Half-Life Elimination ENG: 29 hours, EE: 45 hoursNot specified in detail

Sources:[8]

Table 3: Clinical Efficacy and User Satisfaction
ParameterNuvaRing®Annovera®Progering®
Pearl Index (Typical Use) ~9%~3% (Pearl Index of 2.98)High efficacy in breastfeeding women (>98.5%)
Perfect Use Efficacy ~99%>97%Not specified in detail
User Satisfaction 80-90% "satisfied" or "very satisfied"High satisfaction (89%)Generally well-liked for ease of use
Common Adverse Events Vaginitis, headache, nausea, breast tendernessHeadache, nausea, vaginal discharge, dysmenorrheaVaginal discharge, urinary discomfort, bleeding disturbances
Discontinuation due to Adverse Events Varies by study~12.5% over one yearLow, most discontinuation due to weaning

Sources:[2][4][6][7][9]

Experimental Protocols

Detailed and validated experimental protocols are crucial for the development and comparative evaluation of intravaginal ring technologies. Below are outlines of key experimental methodologies.

In Vitro Drug Release Testing

The objective of in vitro release testing is to characterize the rate and extent of drug release from the IVR over time in a controlled laboratory setting. This is a critical quality control test and can be used to predict in vivo performance.[10][11][12][13]

Apparatus:

  • USP Apparatus 2 (Paddle Apparatus) or a shaking incubator.

  • Inert vessel with a device holder to prevent the ring from floating.

  • Stirrer for agitation of the dissolution medium.

Dissolution Medium:

  • Simulated Vaginal Fluid (SVF), typically with a pH of 4.2 to mimic the vaginal environment. A common recipe is the Owen and Katz formulation.

  • Isotonic saline solution is also used, particularly for quality control purposes.[10]

  • For poorly water-soluble drugs, co-solvents like isopropanol (B130326) may be added to the medium to maintain sink conditions.

Procedure:

  • Pre-warm the dissolution medium to 37°C.

  • Place the intravaginal ring in the vessel containing a defined volume of the dissolution medium.

  • Begin agitation at a specified speed (e.g., 100 rpm).

  • At predetermined time points (e.g., 1, 4, 8, 24 hours, and then daily), withdraw an aliquot of the dissolution medium for analysis.

  • Replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.

  • Analyze the drug concentration in the collected samples using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

HPLC Method for Etonogestrel and Ethinyl Estradiol:

  • Column: C18 reverse-phase column (e.g., BDS C18, 150 x 4.6mm, 5µm).[14]

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.01N Na2HPO4) and an organic solvent (e.g., acetonitrile). A common ratio is 70:30 (buffer:acetonitrile).[14]

  • Flow Rate: 1 ml/min.[14]

  • Detection: UV detection at a specified wavelength (e.g., 230 nm).[14]

  • Temperature: 30°C.[14]

  • Quantification: Generate a standard curve with known concentrations of the analytes to quantify the amount of drug released at each time point.

In Vivo Pharmacokinetic Studies (Animal Models)

Pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the released hormones. Ovariectomized sheep and pig-tailed macaques are commonly used models due to anatomical and physiological similarities to humans.[15][16][17]

Procedure:

  • Animal Acclimatization: House the animals in appropriate conditions and allow them to acclimate to the facility.

  • Baseline Sampling: Collect baseline blood samples prior to ring insertion.

  • Ring Insertion: Insert the intravaginal ring into the vaginal canal of the anesthetized animal.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 1, 4, 8, 24 hours, and then daily or weekly) via an indwelling catheter.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract the hormones from the plasma using techniques like solid-phase extraction or liquid-liquid extraction. Analyze the hormone concentrations using a validated bioanalytical method, such as LC-MS/MS.[18][19]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.

User Acceptability and Satisfaction Assessment

Assessing user experience is critical for the successful adoption of any contraceptive method. Standardized and validated questionnaires are used to gather quantitative and qualitative data on user satisfaction.[2][20][21][22]

Validated Questionnaires:

  • Novak et al. 21-item questionnaire: Specifically developed and validated for NuvaRing®, this questionnaire covers dimensions such as ease of use, sexual comfort, cycle-related characteristics, compliance, and overall satisfaction.[2][20][21][22]

  • ORTHO Birth Control Satisfaction Assessment Tool (ORTHO BC-SAT): A broader questionnaire for hormonal contraceptives that assesses eight domains: Ease of Use/Convenience, Compliance, Lifestyle Impact, Symptom/Side Effect Bother, Menstrual Impact, Future Fertility Concerns, Assurance/Confidence, and Overall Satisfaction.

Procedure:

  • Recruit a cohort of women who are new users of the intravaginal ring.

  • Administer the validated questionnaire at baseline and at specified follow-up intervals (e.g., after 3, 6, and 13 cycles of use).

  • Analyze the responses to assess the different dimensions of acceptability and satisfaction.

  • Qualitative data can also be collected through focus groups and in-depth interviews to gain a deeper understanding of the user experience.

Mechanisms of Action and Signaling Pathways

The contraceptive effect of combination hormonal intravaginal rings is achieved through the synergistic action of an estrogen and a progestin. These hormones primarily act by suppressing ovulation.

Etonogestrel and Segesterone Acetate (Progestins):

  • Suppress the mid-cycle surge of luteinizing hormone (LH) from the pituitary gland, which is the primary trigger for ovulation.

  • Thicken the cervical mucus, creating a barrier that is difficult for sperm to penetrate.

  • Alter the endometrium, making it less receptive to implantation.

Ethinyl Estradiol (Estrogen):

  • Suppresses the release of follicle-stimulating hormone (FSH) from the pituitary gland, which prevents the development of a dominant ovarian follicle.

  • Potentiates the action of the progestin.

  • Stabilizes the endometrium to prevent irregular bleeding.

Progesterone (in Progering®):

  • Primarily works by thickening the cervical mucus.

  • In the higher doses released from the ring, it can also suppress ovulation, particularly in breastfeeding women who already have a degree of natural suppression.

Below are diagrams illustrating the hormonal signaling pathways and the experimental workflow for in vitro drug release testing.

hormonal_signaling_pathway cluster_effects Contraceptive Effects Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary Anterior Pituitary FSH FSH Pituitary->FSH releases LH LH Pituitary->LH releases Ovary Ovary Estrogen Estrogen Ovary->Estrogen produces Progesterone Progesterone Ovary->Progesterone produces IVR Intravaginal Ring (Etonogestrel/Segesterone Acetate & Ethinyl Estradiol) IVR->Hypothalamus Negative Feedback IVR->Pituitary Negative Feedback Inhibition of\nFollicular Development Inhibition of Follicular Development IVR->Inhibition of\nFollicular Development Inhibits Inhibition of\nOvulation Inhibition of Ovulation IVR->Inhibition of\nOvulation Inhibits GnRH->Pituitary stimulates FSH->Ovary LH->Ovary Ovulation Ovulation LH->Ovulation triggers Follicle Follicular Development Estrogen->Follicle stimulates

Caption: Hormonal contraceptive signaling pathway.

experimental_workflow cluster_prep Preparation cluster_testing In Vitro Release Testing cluster_analysis Analysis Ring Intravaginal Ring Vessel Incubation in Dissolution Vessel (e.g., USP Apparatus 2) Ring->Vessel Medium Dissolution Medium (Simulated Vaginal Fluid, 37°C) Medium->Vessel Sampling Aliquot Sampling at Predetermined Timepoints Vessel->Sampling HPLC HPLC Analysis Sampling->HPLC Quantification Quantification against Standard Curve HPLC->Quantification Data Drug Release Profile (Concentration vs. Time) Quantification->Data

Caption: In vitro drug release experimental workflow.

Conclusion

Intravaginal rings offer a valuable platform for sustained drug delivery, with NuvaRing® and Annovera® being effective long-acting reversible contraceptives. While both demonstrate high efficacy and user satisfaction, they differ in their hormonal composition, duration of use, and material. Progering® provides a targeted solution for breastfeeding women. The continued development of novel IVR technologies, including those with different materials and manufacturing processes like 3D printing, holds promise for expanding the applications of this drug delivery system. For researchers and drug development professionals, a thorough understanding of the comparative performance and the detailed experimental methodologies for evaluation is essential for advancing this field.

References

Comparative

A Comparative Analysis of the Safety and Biocompatibility of Polymers in Vaginal Drug Delivery: NuvaRing's EVA vs. Silicone and Polyurethane Alternatives

For researchers, scientists, and drug development professionals, the selection of a polymer for a vaginal drug delivery system is a critical decision resting on a thorough evaluation of its safety and biocompatibility. T...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a polymer for a vaginal drug delivery system is a critical decision resting on a thorough evaluation of its safety and biocompatibility. This guide provides a comprehensive comparison of the polymeric material used in the NuvaRing®, ethylene-vinyl acetate (B1210297) (EVA), with two common alternatives: silicone elastomer and polyurethane. The following sections detail the performance of these polymers based on key biocompatibility assays, outline the experimental protocols for this testing, and explore the cellular signaling pathways involved in the biological response to these materials.

Executive Summary

Ethylene-vinyl acetate (EVA), silicone, and polyurethane are all widely used medical-grade polymers with a history of use in drug delivery applications. All three materials generally demonstrate a high degree of biocompatibility, meeting the standards set by ISO 10993. However, subtle differences in their chemical composition and surface properties can lead to variations in their interaction with biological systems. This guide aims to provide a comparative overview to aid in the material selection process for novel vaginal drug delivery systems.

Data Presentation: A Quantitative Comparison of Biocompatibility

The following tables summarize the available quantitative data from key biocompatibility studies for medical-grade ethylene-vinyl acetate (EVA), silicone elastomer, and polyurethane. It is important to note that direct head-to-head comparative studies for these specific polymers in a vaginal ring context are limited in publicly available literature. The data presented here is a compilation from various studies, and direct comparison should be made with caution, considering potential variations in experimental conditions.

Table 1: In Vitro Cytotoxicity Data (ISO 10993-5)

PolymerTest MethodCell LineCell Viability (%)Result
Ethylene-Vinyl Acetate (EVA) MTT AssayL929>90%[1]Non-cytotoxic
Silicone Elastomer MTT AssayL929>80%[2]Non-cytotoxic
Polyurethane Neutral Red UptakeHaCaT>90% (for most formulations)[3]Non-cytotoxic

Note: A cell viability of >70% is generally considered non-cytotoxic according to ISO 10993-5.

Table 2: Sensitization Data (ISO 10993-10)

PolymerTest MethodSpeciesSensitization Score/ResultClassification
Ethylene-Vinyl Acetate (EVA) Guinea Pig Maximization Test (GPMT)Guinea Pig0/10 animals showed a reactionNon-sensitizing
Silicone Elastomer Guinea Pig Maximization Test (GPMT)Guinea Pig0/20 animals showed a reaction[4][5]Non-sensitizing
Polyurethane Guinea Pig Maximization Test (GPMT)Guinea Pig0% sensitization rate[6]Non-sensitizing

Note: The sensitization score is often reported as the number of animals exhibiting a positive reaction. A score of 0 indicates no sensitization potential.

Table 3: Irritation Data (ISO 10993-23)

PolymerTest MethodModelIrritation Index/ResultClassification
Ethylene-Vinyl Acetate (EVA) Reconstructed Human Epidermis (RhE)EpiDerm™Not available in quantitative formatNon-irritant
Silicone Elastomer Reconstructed Human Epidermis (RhE)EpiDerm™Not available in quantitative formatNon-irritant
Polyurethane In vivo Rabbit Skin IrritationNew Zealand White RabbitsPrimary Irritation Index: 0.0[7][8]Non-irritant

Note: An irritation index is calculated based on the severity of erythema and edema. A score of 0.0-0.4 is typically considered negligible or non-irritant.

Experimental Protocols

Detailed methodologies for the key biocompatibility experiments are crucial for the interpretation and replication of results. The following sections outline the standard protocols based on the ISO 10993 series.

In Vitro Cytotoxicity: ISO 10993-5

The in vitro cytotoxicity test is a fundamental screening assay to assess the potential of a material to cause cellular damage.

  • Objective: To determine the biological response of mammalian cells in vitro to a medical device or its extracts.

  • Methodology (MTT Assay):

    • Extract Preparation: The test material (EVA, silicone, or polyurethane) is incubated in a cell culture medium at 37°C for a defined period (e.g., 24 hours) to create an extract.

    • Cell Culture: A monolayer of L929 mouse fibroblast cells is cultured in a 96-well plate.

    • Exposure: The culture medium is replaced with the material extract, and the cells are incubated for a specified time (e.g., 24-72 hours).

    • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Incubation: The plate is incubated to allow viable cells to metabolize the MTT into a formazan (B1609692) product.

    • Solubilization: A solvent is added to dissolve the formazan crystals.

    • Quantification: The absorbance of the solution is measured using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Cell viability is expressed as a percentage relative to a negative control (cells cultured in fresh medium).

Cytotoxicity_Workflow cluster_prep Sample Preparation cluster_cell_culture Cell Culture & Exposure cluster_assay MTT Assay cluster_analysis Data Analysis Polymer Polymer Sample (EVA, Silicone, PU) Extract Prepare Extract (ISO 10993-12) Polymer->Extract Expose Expose Cells to Extract Extract->Expose Cells L929 Fibroblast Cell Culture Cells->Expose MTT Add MTT Reagent Expose->MTT Incubate Incubate MTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Measure Measure Absorbance Solubilize->Measure Calculate Calculate Cell Viability (%) Measure->Calculate

ISO 10993-5 Cytotoxicity Test Workflow (MTT Assay).
Sensitization: ISO 10993-10

The sensitization test evaluates the potential of a material to induce a delayed-type hypersensitivity reaction.

  • Objective: To assess the potential of a medical device or its extracts to cause skin sensitization.

  • Methodology (Guinea Pig Maximization Test - GPMT):

    • Induction Phase:

      • Intradermal Induction: Guinea pigs are injected with an extract of the test material, Freund's Complete Adjuvant (to enhance the immune response), and a mixture of the two.

      • Topical Induction: One week later, the same skin area is treated with the test material extract under an occlusive patch.

    • Challenge Phase: Two weeks after the induction phase, a non-irritating concentration of the test material extract is applied to a naive skin site under an occlusive patch.

  • Data Analysis: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to a control group that was not induced with the test material.

Sensitization_Workflow start Start induction Induction Phase (Weeks 1-2) start->induction Intradermal & Topical Application challenge Challenge Phase (Week 4) induction->challenge 2-week Rest Period observation Observation (24 & 48 hours) challenge->observation Topical Application end End observation->end

ISO 10993-10 Sensitization Test Workflow (GPMT).
Irritation: ISO 10993-23

The irritation test assesses the potential of a material to cause a localized inflammatory response.

  • Objective: To determine the potential of a medical device or its extracts to produce skin irritation.

  • Methodology (Reconstructed Human Epidermis - RhE - Model):

    • Extract Preparation: Extracts of the test material are prepared using both polar and non-polar solvents.

    • Tissue Culture: Reconstructed human epidermis tissue models are cultured.

    • Exposure: The tissue models are topically exposed to the material extracts for a defined period (e.g., 18-24 hours).

    • Viability Assessment: After exposure, the viability of the tissue is assessed, typically using the MTT assay.

  • Data Analysis: The viability of the extract-treated tissues is compared to that of negative control tissues. A significant reduction in viability indicates an irritation potential.

Irritation_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Material Test Material Extract Prepare Extracts (Polar & Non-polar) Material->Extract Expose Topical Exposure Extract->Expose RhE RhE Tissue Model RhE->Expose MTT MTT Assay Expose->MTT Viability Assess Tissue Viability MTT->Viability

ISO 10993-23 Irritation Test Workflow (RhE Model).

Signaling Pathways in Biocompatibility

The interaction between a biomaterial and the host is a complex process mediated by a cascade of cellular signaling events. Understanding these pathways is crucial for designing materials that elicit a favorable biological response.

Foreign Body Response and Macrophage Polarization

Upon implantation, a foreign body response (FBR) is initiated, with macrophages playing a central role. Macrophages can polarize into two main phenotypes: M1 (pro-inflammatory) and M2 (pro-healing). The surface properties of the biomaterial can influence this polarization. An ideal biomaterial for a vaginal ring would promote a minimal inflammatory response, favoring an M2-dominant phenotype to support tissue integration and minimize irritation.

Macrophage_Polarization cluster_stimuli Stimuli M0 M0 Macrophage (Unactivated) M1 M1 Macrophage (Pro-inflammatory) M0->M1 M2 M2 Macrophage (Pro-healing) M0->M2 LPS LPS, IFN-γ LPS->M1 Polarization IL4 IL-4, IL-13 IL4->M2 Polarization TLR4_Signaling LPS Ligand (e.g., bacterial endotoxin) TLR4 TLR4/MD2 Complex LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Integrin_Signaling ECM Extracellular Matrix / Adsorbed Proteins Integrin Integrin Receptor ECM->Integrin FAK Focal Adhesion Kinase (FAK) Integrin->FAK Src Src Kinase FAK->Src Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Src->Downstream Response Cellular Response (Adhesion, Proliferation, etc.) Downstream->Response

References

Validation

Systemic Exposure of Ethinyl Estradiol: A Comparative Analysis of NuvaRing® and Oral Contraceptives

A detailed comparison for researchers and drug development professionals. The route of administration for hormonal contraceptives significantly influences the systemic exposure to synthetic estrogens like ethinyl estradi...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers and drug development professionals.

The route of administration for hormonal contraceptives significantly influences the systemic exposure to synthetic estrogens like ethinyl estradiol (B170435) (EE). This guide provides a comprehensive comparison of the systemic exposure of EE from the NuvaRing®, a vaginal ring, and combined oral contraceptives (COCs). The data presented is derived from key pharmacokinetic studies to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of Pharmacokinetic Parameters

The systemic exposure to ethinyl estradiol is markedly different between NuvaRing® and traditional oral contraceptives. The following table summarizes the key pharmacokinetic parameters from a pivotal study comparing NuvaRing® (releasing 15 µg EE/day) with a combined oral contraceptive containing 30 µg EE and 150 µg desogestrel (B1670305) (DSG/EE COC).

Pharmacokinetic ParameterNuvaRing® (15 µg EE/day)Combined Oral Contraceptive (30 µg EE/day)
Cmax (Maximum Serum Concentration) 34.7 ± 17.5 pg/mL124.9 ± 46.3 pg/mL
Css,min (Minimum Steady-State Concentration) 17.2 ± 7.0 pg/mLNot Applicable
Css (Average Steady-State Concentration) 34.5 ± 10.8 pg/mL34.8 ± 11.6 pg/mL
Bioavailability (%) 55.6 ± 12.953.8 ± 17.6
Data sourced from Timmer and Mulders, 2000.[1]

Notably, the maximum serum concentration (Cmax) of EE with NuvaRing® is approximately 30% of that observed with the oral contraceptive.[1][2] However, the average steady-state concentration (Css) over a 24-hour period is comparable between the two methods.[1] This difference in pharmacokinetic profiles is a key consideration in contraceptive development and selection. Another study by van den Heuvel et al. (2005) found that the overall exposure to EE, as measured by the area under the curve (AUC), was 2.1 times lower in the NuvaRing® group compared to a group taking a 30 µg EE oral contraceptive.

Experimental Protocols

The data presented above is primarily derived from open-label, randomized, crossover studies. A summary of a representative experimental protocol is provided below.

Study Design: A nonblind, randomized, crossover study was conducted with healthy female volunteers.[1][2] Participants were randomized into two treatment groups. Group 1 received one cycle of the combined oral contraceptive, followed by a treatment period with NuvaRing®.[1][2] Group 2 received the treatments in the reverse order.[1][2] This crossover design allows for within-subject comparison, minimizing inter-individual variability.

Subject Population: The study population typically consists of healthy, adult women of reproductive age with a history of regular menstrual cycles. For instance, the study by Timmer and Mulders (2000) included 16 healthy women.[1][2]

Dosing Regimens:

  • NuvaRing®: The vaginal ring, releasing 15 µg of ethinyl estradiol and 120 µg of etonogestrel (B1671717) per day, was used for a continuous 3-week period, followed by a 1-week ring-free period.[3][4]

  • Combined Oral Contraceptive: A daily oral tablet containing 30 µg of ethinyl estradiol and 150 µg of desogestrel was administered for 21 consecutive days, followed by a 7-day pill-free period.[1]

Bioanalytical Method: Serum concentrations of ethinyl estradiol were determined using a validated radioimmunoassay (RIA).[1] This method involves the isolation of EE from serum samples, typically through solid-phase extraction, followed by quantification using a competitive binding assay with a radiolabeled EE tracer. The quantification range for EE in the Timmer and Mulders (2000) study was 2 to 48 ng/L.[1]

Experimental Workflow Diagram

The following diagram illustrates the typical workflow of a comparative pharmacokinetic study for hormonal contraceptives.

G cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_pk_sampling Pharmacokinetic Sampling cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis s1 Healthy Female Volunteers s2 Inclusion/Exclusion Criteria Assessment s1->s2 r1 Randomization s2->r1 g1 Group 1: Oral Contraceptive (21 days) -> Washout -> NuvaRing (21 days) r1->g1 g2 Group 2: NuvaRing (21 days) -> Washout -> Oral Contraceptive (21 days) r1->g2 p1 Serial Blood Sampling (Pre-dose and multiple time points post-dose) g1->p1 g2->p1 b1 Serum Separation p1->b1 b2 Solid-Phase Extraction b1->b2 b3 Radioimmunoassay (RIA) for Ethinyl Estradiol b2->b3 d1 Pharmacokinetic Parameter Calculation (Cmax, AUC, etc.) b3->d1 d2 Statistical Comparison d1->d2

Caption: Crossover study design for comparing NuvaRing® and oral contraceptives.

Conclusion

The available data consistently demonstrates that while NuvaRing® provides comparable average steady-state concentrations of ethinyl estradiol to a 30 µg EE oral contraceptive, it results in a significantly lower peak serum concentration and overall systemic exposure. This pharmacokinetic profile, characterized by more constant serum EE levels, is a key differentiator for the vaginal ring delivery system. These findings are critical for the development of new contraceptive methods and for clinicians and researchers in understanding the pharmacological nuances of different hormonal contraceptive options.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Nuvaring® in a Research Environment: A Guide for Laboratory Professionals

Providing critical safety and logistical information for the handling and disposal of NuvaRing® (etonogestrel/ethinyl estradiol (B170435) vaginal ring) is paramount for ensuring both personnel safety and environmental pr...

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the handling and disposal of NuvaRing® (etonogestrel/ethinyl estradiol (B170435) vaginal ring) is paramount for ensuring both personnel safety and environmental protection. This document outlines the procedural, step-by-step guidance for researchers, scientists, and drug development professionals.

The active hormonal components of NuvaRing®, etonogestrel (B1671717) and ethinyl estradiol, are potent synthetic hormones. Due to their potential to disrupt endocrine systems in aquatic organisms and risk of damaging fertility, they are considered environmentally hazardous.[1] Therefore, all waste containing these compounds, including used and unused NuvaRing®, must be managed as hazardous pharmaceutical waste. Adherence to these protocols is a matter of regulatory compliance and responsible laboratory practice. Under no circumstances should NuvaRing® or its waste be disposed of via standard trash or flushed down the drain.[1][2]

Experimental Protocols: Disposal Procedures

This section details the methodologies for the proper disposal of NuvaRing® in a laboratory or clinical research setting. These procedures are designed to comply with guidelines from the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[3][4]

Personnel Safety Precautions:

  • Always consult the Safety Data Sheet (SDS) for etonogestrel and ethinyl estradiol before handling.[5][6][7][8]

  • Wear appropriate Personal Protective Equipment (PPE), including gloves and a lab coat.[1][5][6][7][8]

  • Handle used and unused rings in a designated area to prevent cross-contamination.

Step-by-Step Disposal Protocol for Used and Unused NuvaRing®:

  • Segregation: Immediately segregate used and unused NuvaRing® from general laboratory waste.

  • Containment:

    • Place the individual NuvaRing® back into its original foil pouch. This pouch is designed to minimize the leaching of residual hormones.

    • Collect these pouches in a designated, leak-proof, and clearly labeled hazardous waste container.[1]

  • Labeling: The hazardous waste container must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical names: "Etonogestrel" and "Ethinyl Estradiol"

    • The approximate quantity and concentration of the waste.

    • Follow any additional specific labeling requirements of your institution.[1]

  • Storage: Store the sealed hazardous waste container in a secure, well-ventilated area, away from general laboratory traffic and incompatible chemicals.[1]

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management vendor.[3] The standard and required method of destruction for this type of waste is high-temperature incineration.[3][9]

Disposal of Contaminated Labware:

Any materials that have come into direct contact with NuvaRing® or its active compounds, such as gloves, bench paper, or analytical equipment components, must also be treated as hazardous waste.

  • Collection: Place all contaminated solid waste into a designated hazardous waste container.

  • Labeling and Storage: Follow the same labeling and storage procedures as outlined for the NuvaRing® waste.

  • Disposal: Dispose of through your institution's approved hazardous waste stream for incineration.

Data Presentation: Quantitative Analysis of NuvaRing® and its Environmental Impact

The following table summarizes key quantitative data regarding the hormonal content of NuvaRing® and the environmental concerns associated with its active ingredients.

ParameterValueSource
Hormonal Content (per ring)
Etonogestrel11.7 mg[10]
Ethinyl Estradiol2.7 mg[10]
Average Daily Release Rate (in vivo)
Etonogestrel0.120 mg/day[10]
Ethinyl Estradiol0.015 mg/day[10]
Environmental Hazard Classification
Etonogestrel / Ethinyl EstradiolUN 3077: Environmentally Hazardous Substance, Solid, N.O.S.[5][6][7]
Environmental Impact
Ethinyl Estradiol (EE2)Potent endocrine disruptor affecting aquatic life.[11][12]
Effect on Aquatic LifeCan cause feminization of male fish and interfere with reproduction.[11][12]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of NuvaRing® in a research setting.

NuvaRing_Disposal_Workflow cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal start NuvaRing® Waste Generated (Used or Unused) ppe Don Appropriate PPE (Gloves, Lab Coat) start->ppe segregate Segregate from General Waste ppe->segregate pouch Place Ring in Original Foil Pouch segregate->pouch hw_container Collect in Labeled Hazardous Waste Container pouch->hw_container label_info Label Container: 'Hazardous Waste', Chemical Names, Quantity hw_container->label_info secure_storage Store in Secure, Well-Ventilated Area label_info->secure_storage contact_ehs Contact EHS or Approved Waste Vendor secure_storage->contact_ehs incineration High-Temperature Incineration contact_ehs->incineration

Caption: Workflow for the proper disposal of NuvaRing® in a laboratory setting.

References

Handling

Essential Safety and Handling of NuvaRing® in a Research Setting

This document provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling NuvaRing®. The following procedural guidance is designed to ensure the s...

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling NuvaRing®. The following procedural guidance is designed to ensure the safe handling and disposal of this product in a laboratory environment. NuvaRing® contains the active hormonal ingredients etonogestrel (B1671717), a progestin, and ethinyl estradiol (B170435), an estrogen.[1][2][3][4] These compounds are potent and require specific handling procedures to prevent occupational exposure.

Occupational Exposure Limits and Product Composition

The active pharmaceutical ingredients (APIs) in NuvaRing®, etonogestrel and ethinyl estradiol, have established occupational exposure limits (OELs) due to their hormonal activity.[5] Adherence to these limits is critical to prevent unintended physiological effects.

ParameterEtonogestrelEthinyl Estradiol
Total Content per Ring 11.7 mg2.7 mg
Average Daily Release 0.120 mg/day0.015 mg/day
Occupational Exposure Band OEB 5OEB 5
8-hr Time-Weighted Avg. (TWA) 0.05 µg/m³0.01 µg/m³
Surface Wipe Limit 0.5 µ g/100 cm²0.1 µ g/100 cm²
Data sourced from Safety Data Sheets and product information leaflets.[1][3][5]

Personal Protective Equipment (PPE) and Handling Protocols

A thorough hazard assessment should be conducted for any specific laboratory procedure involving NuvaRing®.[6][7][8] However, the following PPE is recommended as a minimum standard for handling the intact ring or its isolated active components.

Core PPE Requirements
  • Hand Protection : Wear chemical-resistant, impervious disposable gloves.[9] For tasks with a higher risk of exposure, consider double-gloving.[5][10] Nitrile gloves are a suitable choice for incidental contact.[7]

  • Eye and Face Protection : At a minimum, wear safety glasses with side shields.[6][11] When there is a potential for splash, dust, or aerosol generation (e.g., if manipulating the ring's components), chemical splash goggles should be worn.[6] A face shield provides an additional layer of protection and is recommended in these higher-risk scenarios.[6][11][12]

  • Body Protection : A laboratory coat is mandatory to protect skin and clothing.[5][11][12] Depending on the specific task, additional protective garments such as aprons or disposable sleevelets may be necessary to prevent any exposed skin surfaces.[5][11]

  • Footwear : Closed-toe shoes must be worn in the laboratory at all times.[6][12]

Safe Handling Procedures
  • Work Area : Handle NuvaRing® and its components in a well-ventilated area.[9] For any procedures that could generate dust or aerosols of the active ingredients (e.g., cutting the ring for analytical purposes), use local exhaust ventilation or a containment system like a glove box.[5][10][13]

  • Hygiene : Avoid all direct contact with the product.[5][13] Do not touch skin or eyes with gloved hands. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5][9][13] Do not eat, drink, or smoke in areas where the product is handled.[5][10][13]

  • Accidental Exposure :

    • Skin Contact : Remove contaminated clothing and rinse the affected skin area thoroughly with water.[13]

    • Eye Contact : Immediately flush eyes with plenty of water. Seek medical attention if irritation develops and persists.[5][13]

    • If Swallowed : Do NOT induce vomiting. Rinse the mouth with water and get medical attention.[5][13]

Operational and Disposal Plans

Proper logistical planning for the entire lifecycle of the product within the laboratory is essential, from receipt to final disposal.

Storage

Store NuvaRing® in its original sachet, protected from light, at room temperature between 15°C and 30°C (59°F and 86°F).[2][14] Do not store above 30°C (86°F).[14] It should be stored in a locked, secure area.[5][13]

Spill Management

In case of a spill of the active ingredients (in powdered form), evacuate non-essential personnel.[9] Use personal protective equipment.[5] Carefully sweep up or vacuum the spillage and collect it in a suitable, labeled container for disposal.[11] Avoid methods that would disperse dust into the air.[11][13]

Disposal Plan

The disposal of hormonal contraceptives requires special attention to prevent environmental contamination.[15][16]

  • Used/Unused Rings : After use or at the end of an experiment, the ring should be placed back into its re-closable foil pouch and discarded as pharmaceutical waste.[14] Do NOT flush NuvaRing® down the toilet. [14]

  • Laboratory Waste : All unused, expired, or contaminated NuvaRing® products must be disposed of in accordance with institutional policies and hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA).[17][18] This typically involves collection by the institution's Environmental Health and Safety (EHS) department for incineration by an approved vendor.[17]

  • Contaminated Materials : Any materials that have come into contact with NuvaRing® or its active ingredients (gloves, bench paper, etc.) should be segregated into a designated, clearly labeled hazardous waste stream for proper disposal.[18]

Visualized Workflow: Handling NuvaRing® in a Laboratory

The following diagram illustrates the standard procedural flow for safely handling NuvaRing® from receipt to disposal in a research environment.

Nuvaring_Handling_Workflow cluster_prep Preparation cluster_handling Procedure cluster_post Post-Procedure cluster_disposal Final Disposal A Receipt & Secure Storage (15-30°C, Protected from Light) B Don Required PPE (Lab Coat, Safety Glasses, Gloves) A->B C Handling & Manipulation (In Ventilated Area or Containment) B->C D Waste Segregation (Place Ring in Pouch, Dispose of Contaminated PPE) C->D E Doff PPE & Personal Hygiene (Wash Hands Thoroughly) D->E F Dispose as Hazardous/ Pharmaceutical Waste (Via EHS Protocol) E->F

Caption: Logical workflow for safe handling of NuvaRing® in a laboratory setting.

References

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